molecular formula C4H9NO3 B555341 Methylserine CAS No. 2480-26-4

Methylserine

Cat. No.: B555341
CAS No.: 2480-26-4
M. Wt: 119.12 g/mol
InChI Key: PSFABYLDRXJYID-VKHMYHEASA-N
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Description

N-Methylserine is a serine derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-hydroxy-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFABYLDRXJYID-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179498
Record name Methylserine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2480-26-4
Record name N-Methyl-L-serine
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Record name N-Methyl-L-serine
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Record name Methylserine
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Record name METHYLSERINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-methylserine as a hydroxy-amino acid substituted by a methyl group

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Unique Hydroxy-Amino Acid for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-methylserine, a non-proteinogenic α-amino acid distinguished by a methyl group substitution at the α-carbon of serine. This modification imparts unique chemical and biological properties, making it a valuable building block in medicinal chemistry and a subject of interest for biochemical research. This document outlines its physicochemical properties, synthesis methodologies, biological significance with a focus on the N-methyl-D-aspartate (NMDA) receptor, and relevant experimental protocols.

Core Data Presentation

The following tables summarize the key quantitative data for 2-methylserine and related enzymatic and biological parameters.

Table 1: Physicochemical Properties of 2-Methylserine
PropertyValueReference
IUPAC Name(2S)-2-amino-3-hydroxy-2-methylpropanoic acid (L-isomer)
Synonymsα-Methyl-L-serine, (S)-2-Methylserine, 2-Methyl-L-serine[1]
CAS Number16820-18-1 (L-isomer)[2][1]
Molecular FormulaC₄H₉NO₃[1][3]
Molecular Weight119.12 g/mol [1][3]
Melting Point286-288°C[1]
Optical Rotation [α]D+3.3° (c=5, 6N HCl, 25°C)[1]
pKa2.20 ± 0.10 (Predicted)[1]
LogP-1.23[1]
Physical StateWhite powder[1]
SolubilitySlightly soluble in water and DMSO (when heated)[1]
Table 2: Enzymatic Synthesis of α-Methyl-L-serine using α-Methylserine Aldolase
ParameterValueEnzyme SourceReference
Enzymeα-Methylserine aldolaseBosea sp. AJ110407[4]
SubstratesL-alanine and formaldehyde[4]
Vmax1.40 µmol min⁻¹ mg⁻¹Bosea sp. AJ110407[4]
Km (for α-methyl-L-serine)1.5 mMBosea sp. AJ110407[4]
Optimal pH7.4Ralstonia sp. AJ110405[1]
Optimal Temperature30°CRalstonia sp. AJ110405[1]
Cofactor RequirementPyridoxal 5'-phosphate (PLP)Bosea sp. AJ110407[4]
InhibitionExcess formaldehyde (>10 mM)Ralstonia sp. AJ110405[1]
Yield90%Recombinant E. coli expressing α-methylserine aldolase[1]
Table 3: Biological Activity Context - NMDA Receptor Antagonists and SHMT Inhibitors

No specific IC50 or Ki values for 2-methylserine have been identified in the reviewed literature. This table provides context with data for other compounds targeting relevant biological pathways.

CompoundTargetActivityValueReference
LY235723NMDA ReceptorIC₅₀ (vs 40 µM NMDA)1.9 ± 0.24 µM[5]
(-)-Dizocilpine (MK-801)NMDA ReceptorKᵢ30.5 nM[6]
IfenprodilNMDA Receptor (NR2B selective)IC₅₀0.3 µM[6]
SHIN1SHMT1/2IC₅₀5 nM (SHMT1), 13 nM (SHMT2)[7]
LometrexolSHMT1/2InhibitorNot specified[8]
PemetrexedSHMT2InhibitorNot specified[8]

Experimental Protocols

Enzymatic Synthesis of α-Methyl-L-serine

This protocol is based on the use of α-methylserine aldolase to catalyze the condensation of L-alanine and formaldehyde.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)

  • L-alanine

  • Formaldehyde solution (10-100 mM)

  • Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme

  • Incubator set to 30°C

  • Reaction vessels

  • Quenching solution (e.g., 5 N NaOH)

  • Analytical equipment for product quantification (e.g., HPLC)

Procedure:

  • Prepare the reaction mixture in a suitable vessel. For a 200 µL reaction, combine:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 0.1 mM PLP

    • Desired concentration of L-alanine

    • Desired concentration of formaldehyde (e.g., incrementally added to not exceed 10 mM at any given time to avoid enzyme inhibition)

  • Initiate the reaction by adding the purified α-methylserine aldolase (e.g., 40 µg/mL) or the whole-cell catalyst.

  • Incubate the reaction mixture at 30°C for 16 hours with gentle agitation.

  • To monitor the reaction, an enzyme assay can be performed by taking aliquots at different time points. The assay measures the amount of formaldehyde consumed or α-methyl-L-serine produced.

  • Stop the reaction by adding a quenching solution.

  • Analyze the reaction mixture for the presence and quantity of α-methyl-L-serine using a suitable analytical method, such as HPLC.

Chemical Synthesis via Sharpless Asymmetric Dihydroxylation (Conceptual Protocol)

This protocol outlines a conceptual approach for the enantioselective synthesis of a diol precursor to 2-methylserine, based on the Sharpless asymmetric dihydroxylation of an appropriate alkene substrate like a 2-methyl-2-propenoic acid derivative.

Materials:

  • Alkene substrate (e.g., an ester of 2-methyl-2-propenoic acid)

  • AD-mix-α or AD-mix-β (containing K₂OsO₂(OH)₄, the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL), K₃Fe(CN)₆, and K₂CO₃)[8]

  • tert-Butanol

  • Water

  • Methanesulfonamide (MeSO₂NH₂)

  • Reaction flask

  • Stirring apparatus

  • Cooling bath (0°C)

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

  • Rotary evaporator

  • Silica gel for chromatography

Procedure:

  • In a reaction flask, dissolve the AD-mix (e.g., AD-mix-β for the (R)-diol) in a 1:1 mixture of tert-butanol and water at room temperature.

  • Add methanesulfonamide to the mixture and stir until it dissolves.

  • Cool the mixture to 0°C in an ice bath.

  • Add the alkene substrate to the cooled reaction mixture and stir vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, add sodium sulfite and allow the mixture to warm to room temperature, stirring for approximately one hour.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude diol by silica gel column chromatography.

  • The purified diol can then be further converted to 2-methylserine through subsequent chemical transformations.

HPLC Analysis of 2-Methylserine

This protocol provides a general framework for the quantification of 2-methylserine in a biological sample, such as cell culture media.

Materials:

  • HPLC system with a suitable detector (UV or fluorescence after derivatization, or mass spectrometry)

  • Reversed-phase C18 column or a mixed-mode column (e.g., Primesep 100)[9]

  • Mobile phase A (e.g., aqueous buffer like ammonium formate)

  • Mobile phase B (e.g., acetonitrile)

  • 2-Methylserine standard solutions of known concentrations

  • Sample preparation reagents (e.g., for protein precipitation or derivatization)

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Collect the biological sample (e.g., cell culture supernatant).

    • If necessary, precipitate proteins by adding a solvent like acetonitrile or methanol, followed by centrifugation.

    • Collect the supernatant.

    • For UV or fluorescence detection, derivatize the amino acids in the sample and standards with a suitable agent (e.g., o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethoxycarbonyl chloride (FMOC) for secondary amines).

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run a gradient elution program, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute the compounds of interest.

    • Detect the analytes using the appropriate detector.

  • Quantification:

    • Prepare a calibration curve by injecting standard solutions of 2-methylserine of known concentrations.

    • Integrate the peak area corresponding to 2-methylserine in both the standards and the samples.

    • Determine the concentration of 2-methylserine in the sample by comparing its peak area to the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. 2-Methylserine, as a derivative of serine, is of interest for its potential interaction with the co-agonist binding site.

NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_receptor NMDA Receptor Glutamate_Vesicle Glutamate NMDAR GluN1/GluN2 Glutamate_Vesicle->NMDAR Glutamate binding Ca_Channel Ca²⁺ Channel NMDAR->Ca_Channel Channel Opening CaM Calmodulin (CaM) Ca_Channel->CaM Ca²⁺ Influx CaMKII CaMKII CaM->CaMKII Activation Signaling_Cascades Downstream Signaling (e.g., CREB, LTP) CaMKII->Signaling_Cascades Phosphorylation Co_agonist Co-agonist (Glycine/D-Serine/ 2-Methylserine) Co_agonist->NMDAR Co-agonist binding Mg Mg²⁺ Block Mg->NMDAR Depolarization Membrane Depolarization Depolarization->Mg Relieves Block

NMDA Receptor activation and downstream signaling cascade.
Experimental Workflow: Enzymatic Synthesis of 2-Methylserine

The following diagram illustrates the key steps in the enzymatic production of 2-methylserine.

Enzymatic_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Substrates Substrates: L-Alanine, Formaldehyde Incubation Incubate at 30°C (e.g., 16 hours) Substrates->Incubation Enzyme Enzyme: α-Methylserine Aldolase (purified or whole cell) Enzyme->Incubation Buffer Buffer System: K-Phosphate pH 7.4, PLP Buffer->Incubation Quenching Quench Reaction Incubation->Quenching Analysis HPLC Analysis (Quantification) Quenching->Analysis Purification Purification (e.g., Chromatography) Analysis->Purification Final_Product α-Methyl-L-serine Purification->Final_Product

Workflow for the enzymatic synthesis of α-methyl-L-serine.
Experimental Workflow: HPLC Analysis of 2-Methylserine

This diagram outlines a typical workflow for the quantitative analysis of 2-methylserine from a biological sample using HPLC.

HPLC_Workflow cluster_sample_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data_analysis 3. Data Analysis Sample Biological Sample (e.g., Cell Culture Media) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (optional) (e.g., OPA/FMOC) Supernatant->Derivatization Filtration Syringe Filtration (0.22 µm) Derivatization->Filtration Injection Inject Sample onto Reversed-Phase Column Filtration->Injection Elution Gradient Elution Injection->Elution Detection Detection (UV, Fluorescence, or MS) Elution->Detection Integration Peak Integration Detection->Integration Calibration Prepare Calibration Curve with Standards Quantification Quantification Calibration->Quantification Integration->Quantification Result Concentration of 2-Methylserine Quantification->Result

General workflow for HPLC-based quantification of 2-methylserine.

References

α-Methylserine: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Methylserine, a non-proteinogenic amino acid, has emerged as a pivotal chiral building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural feature, a quaternary stereocenter, imparts significant conformational constraints upon molecules into which it is incorporated. This property is especially valuable in the design of peptides and peptidomimetics, where the introduction of α-methylserine can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of α-methylserine, including its synthesis, physicochemical properties, and diverse applications as a chiral synthon. Detailed experimental protocols for key transformations, quantitative data from representative reactions, and visualizations of synthetic strategies and their implications in drug discovery are presented to serve as a practical resource for professionals in the field.

Introduction

The quest for novel molecules with tailored properties is a central theme in contemporary chemical research. Chiral building blocks are fundamental tools in this endeavor, enabling the stereocontrolled synthesis of complex molecular architectures. Among these, α,α-disubstituted amino acids have garnered considerable attention due to their ability to induce specific secondary structures in peptides and other polymers. α-Methylserine, with its hydroxymethyl side chain, offers a unique combination of steric hindrance and functional group accessibility, making it an exceptionally versatile chiral precursor.

This guide will delve into the synthetic methodologies developed for accessing enantiomerically pure α-methylserine and its derivatives. A key focus will be placed on the strategic use of α-methylserine-derived β-lactones as reactive intermediates for the synthesis of a wide array of other α-methyl amino acids. Furthermore, the impact of incorporating α-methylserine on the conformational properties of peptides and its application in structure-activity relationship (SAR) studies for drug discovery will be highlighted.

Physicochemical Properties of α-Methylserine

A thorough understanding of the physicochemical properties of α-methylserine is essential for its effective application in synthesis and molecular design.

PropertyValueReference
IUPAC Name 2-amino-3-hydroxy-2-methylpropanoic acid[1]
Alternate Names (S)-(+)-2-Amino-3-hydroxy-2-methylpropionic Acid; 2-Methyl-L-serine; (S)-2-Methylserine[2]
CAS Number 16820-18-1 (L-form)[2]
Molecular Formula C₄H₉NO₃[1][2]
Molecular Weight 119.12 g/mol [1][2]
Melting Point 253-263 °C[3]
Boiling Point 345.8±32.0 °C (Predicted)[3]
Density 1.317±0.06 g/cm³ (Predicted)[3]
pKa 2.20±0.10 (Predicted)[3]
Appearance White to off-white crystalline powder[3][4]
Solubility Slightly soluble in DMSO (heated, sonicated), Methanol (heated), and Water[3]
Stability Hygroscopic[3]

Synthesis of α-Methylserine and its Derivatives

The enantioselective synthesis of α-methylserine and its derivatives is a critical step in harnessing its potential as a chiral building block. Various strategies have been developed, with a significant focus on the preparation of α-methylserine β-lactones as key synthetic intermediates.

Enantioselective Synthesis of α-Methylserine

One effective method for the enantioselective synthesis of α-methyl-D-serine involves a Sharpless asymmetric dihydroxylation of the Weinreb amide of methacrylic acid.[5] This approach provides the desired enantiomer with high enantioselectivity. The subsequent steps involve the formation of a cyclic sulfite, regioselective opening with an azide, and finally, reduction and saponification to yield the unprotected α-methyl-D-serine.[5]

Synthesis of α-Methylserine β-Lactones

A pivotal derivative of α-methylserine is its β-lactone, which serves as a versatile precursor for a wide range of other α-methyl amino acids. The synthesis of N-protected α-methylserine β-lactones can be achieved through intramolecular cyclization of the corresponding N-protected α-methylserine.

The synthesis of Boc-α-methyl-D-serine-β-lactone is a key transformation that enables the subsequent diversification of the chiral building block.[5]

G cluster_0 Synthesis of Boc-α-methyl-D-serine-β-lactone Boc-α-methyl-D-serine Boc-α-methyl-D-serine Boc-α-methyl-D-serine-β-lactone Boc-α-methyl-D-serine-β-lactone Boc-α-methyl-D-serine->Boc-α-methyl-D-serine-β-lactone  DIAD, PPh₃, THF  

Caption: Synthesis of Boc-α-methyl-D-serine-β-lactone via Mitsunobu reaction.

An alternative protecting group strategy involves the use of dibenzylamines. The synthesis of Bn₂N-α-methylserine-β-lactone starts with the dibenzylation of H₂N-α-Me-Ser-OMe, followed by saponification and lactonization.[6] HBTU has been reported as a highly effective reagent for the lactonization step, affording the β-lactone in high yield.[6]

α-Methylserine β-Lactone as a Chiral Building Block

The synthetic utility of α-methylserine is significantly amplified through the reactivity of its β-lactone derivatives. The strained four-membered ring of the β-lactone is susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of a variety of β-substituted α-methyl-α-amino acids.

Regioselective Ring-Opening with Organocuprates

A powerful and versatile method for the synthesis of a diverse range of α-methyl amino acids involves the regioselective opening of N-protected α-methylserine-β-lactones with organocuprates derived from Grignard reagents.[6] This reaction proceeds with high regioselectivity, favoring O-alkyl fission to produce the desired α-methyl amino acids in excellent yields.[6][7] The addition of TMSCl can further improve the regioselectivity in some cases.[6]

G cluster_0 Synthetic Utility of α-Methylserine β-Lactone start α-Methylserine lactone N-Protected α-Methylserine β-Lactone start->lactone  Protection &  Lactonization   product Diverse α-Methyl Amino Acids lactone->product  Regioselective Ring-Opening  (e.g., Organocuprates)  

Caption: Synthetic workflow from α-Methylserine to diverse α-methyl amino acids.

Quantitative Data on Ring-Opening Reactions

The efficiency and selectivity of the ring-opening reaction of α-methylserine β-lactones have been demonstrated with a variety of nucleophiles. The following table summarizes representative data for the synthesis of lanthionine building blocks through the ring-opening of Boc-α-Me-D-serine-β-lactone with thiol nucleophiles.[5]

EntryNucleophile (RSH)SolventTime (h)ProductYield (%)
1Cbz-Cys-OEtDMF3Boc-α-Me-D-Cys(Cbz-Cys-OEt)-OH61
2Cbz-Cys-OEtCH₃CN1Boc-α-Me-D-Cys(Cbz-Cys-OEt)-OH65
3Fmoc-Cys-OEtDMF3Boc-α-Me-D-Cys(Fmoc-Cys-OEt)-OH85
4Cbz-Pen-OEtDMF17Boc-α-Me-D-Cys(Cbz-Pen-OEt)-OH73
5Fmoc-Pen-OEtDMF17Boc-α-Me-D-Cys(Fmoc-Pen-OEt)-OH82
6Fmoc-Pen-OEtCH₃CN3Boc-α-Me-D-Cys(Fmoc-Pen-OEt)-OH88

Data extracted from literature reports.[5] Yields refer to the isolated product after purification.

Experimental Protocols

This section provides detailed experimental methodologies for key transformations involving α-methylserine and its derivatives, based on published literature.

Synthesis of Boc-α-methyl-D-serine (8)[5]

To a solution of α-methyl-D-serine (7) in 10% aqueous Na₂CO₃ and dioxane is added Boc-anhydride. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is acidified to pH 2-3 with 1N HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to afford Boc-α-methyl-D-serine as a white solid.

Synthesis of Boc-α-Me-D-serine-β-lactone (9)[5]

To a solution of Boc-α-Me-D-serine (8) and triphenylphosphine in anhydrous THF at 0 °C is added diisopropyl azodicarboxylate (DIAD) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give Boc-α-Me-D-serine-β-lactone as a crystalline solid.

General Procedure for the Regioselective Ring-Opening of Boc-α-Me-D-serine-β-lactone with Thiols[5]

To a solution of the thiol nucleophile (1.2 equiv) and cesium carbonate (1.2 equiv) in DMF is added a solution of Boc-α-Me-D-serine-β-lactone (9) (1.0 equiv) in DMF. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired lanthionine building block.

Applications in Peptide Synthesis and Drug Discovery

The incorporation of α-methylserine into peptides has profound effects on their conformational properties, which can be strategically exploited in drug design and development.

Conformational Constraints in Peptides

The quaternary α-carbon of α-methylserine restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures such as β-turns and helices.[6][8][9][10] This pre-organization of the peptide conformation can lead to a higher affinity for biological targets and increased resistance to enzymatic degradation.[6] Conformational analysis of peptides containing α-methylserine is often conducted using techniques such as NMR spectroscopy (NOE and coupling constant data) and molecular dynamics simulations.[8][9][10]

Role in Structure-Activity Relationship (SAR) Studies

α-Methylserine and its derivatives are valuable tools in SAR studies to probe the importance of specific side chains and backbone conformations for biological activity. By systematically replacing native amino acids with α-methylserine or its analogs, researchers can gain insights into the key interactions between a peptide ligand and its receptor. This information is crucial for the rational design of more potent and selective therapeutic agents.

Drug Discovery and Development Workflow

The unique properties of α-methylserine make it an attractive building block in the development of peptide-based therapeutics. The general workflow for drug discovery and development of a peptide containing this constrained amino acid follows a multi-stage process.

G cluster_0 Drug Discovery & Development of an α-Methylserine-Containing Peptide target Target Identification & Validation design Peptide Design & Incorporation of α-Methylserine target->design synthesis Solid-Phase or Solution-Phase Peptide Synthesis design->synthesis screening In Vitro Screening (Binding & Functional Assays) synthesis->screening sar Structure-Activity Relationship (SAR) Optimization screening->sar sar->design Iterative Optimization preclinical Preclinical Studies (In Vivo Efficacy, ADME/Tox) sar->preclinical clinical Clinical Trials (Phase I, II, III) preclinical->clinical approval Regulatory Approval & Market Launch clinical->approval

Caption: Workflow for the development of a peptide therapeutic incorporating α-methylserine.

Conclusion

α-Methylserine has solidified its position as a highly valuable and versatile chiral building block in modern organic synthesis. Its ability to introduce conformational constraints and serve as a precursor to a wide array of other α-methyl amino acids through the strategic use of its β-lactone derivative makes it an indispensable tool for chemists in academia and industry. The applications of α-methylserine in peptide and peptidomimetic design continue to expand, offering exciting opportunities for the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. This guide has provided a comprehensive overview of the synthesis, properties, and applications of α-methylserine, with the aim of facilitating its broader adoption and inspiring further innovation in the field.

References

Antimicrobial activity of peptaibols containing D-Iva synthesized from Methylserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial properties of peptaibols, a class of non-ribosomally synthesized peptides, with a specific focus on those incorporating the non-proteinogenic amino acid D-isovaline (D-Iva). While the direct biosynthetic pathway from Methylserine to D-Iva for incorporation into peptaibols is a specialized area of research, this document outlines the synthesis, antimicrobial activity, and proposed mechanisms of action of D-Iva-containing peptaibols based on current scientific understanding. Peptaibols are recognized for their potent activity against a range of microbial pathogens, including drug-resistant strains, making them a promising area for novel antibiotic development.[1][2][3][4][5]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of peptaibols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The data presented below is a summary from various studies on peptaibol analogs, some of which contain Iva or other non-standard amino acid substitutions, highlighting their potent antibacterial activity.

Peptaibol/AnalogTarget MicroorganismMinimum Inhibitory Concentration (MIC in µg/mL)Reference
Cationic Trichogin Analog 1Bacillus subtilis (ATCC 6633)2[2]
Staphylococcus aureus (ATCC 29213)4[2]
Acinetobacter baumannii (ATCC 19606)2[2]
Pseudomonas aeruginosa (ATCC 27853)8[2]
Cationic Trichogin Analog 4Bacillus subtilis (ATCC 6633)2[2]
Enterococcus faecalis (ATCC 29212)2[2]
Acinetobacter baumannii (ATCC 19606)2[2]
Cationic Trichogin Analog 5Staphylococcus aureus (ATCC 29213)4[2]
Staphylococcus epidermidis (ATCC 12228)4[2]
Acinetobacter baumannii (ATCC 19606)8[2]
Pseudomonas aeruginosa (ATCC 27853)8[2]
Cationic Trichogin Analog 7Bacillus subtilis (ATCC 6633)2[2]
Staphylococcus aureus (ATCC 29213)8[2]
Acinetobacter baumannii (ATCC 19606)8[2]
Pseudomonas aeruginosa (ATCC 27853)16[2]
Cationic Trichogin Analog 11Bacillus subtilis (ATCC 6633)2[2]
Staphylococcus pyogenes (ATCC 19615)4[2]

Experimental Protocols

Synthesis of Peptaibols

The synthesis of peptaibols, particularly those containing sterically hindered residues like D-Iva, is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a D-Iva Containing Peptaibol:

  • Resin Preparation: A suitable resin (e.g., pre-loaded Wang resin) is swelled in a solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of 20% piperidine in DMF. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-D-Iva-OH) is activated using a coupling reagent (e.g., DIC/Oxima or HBTU/DIPEA) and added to the resin. The reaction is allowed to proceed for a specific duration, which may be longer for sterically hindered amino acids like D-Iva.[6]

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • N-terminal Acetylation: Following the coupling of the final amino acid and Fmoc deprotection, the N-terminus is acetylated using a mixture of acetic anhydride and a base like DIPEA in DMF.[6]

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

Protocol for MIC Determination:

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted in Mueller-Hinton Broth (MHB) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution Series: The peptaibol is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria in MHB without peptide) and negative (MHB only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptaibol that completely inhibits visible bacterial growth.

Visualizations

Proposed Biosynthetic Pathway of D-Iva from this compound

While not definitively established for all peptaibols, a plausible enzymatic pathway for the conversion of L-Methylserine to D-Iva for incorporation into the growing peptide chain by a Non-Ribosomal Peptide Synthetase (NRPS) is depicted below. This hypothetical pathway involves several enzymatic steps including decarboxylation, oxidation, and stereochemical inversion.

biosynthetic_pathway L-Methylserine L-Methylserine Intermediate_1 Keto-acid intermediate L-Methylserine->Intermediate_1 Decarboxylase Intermediate_2 Enamine intermediate Intermediate_1->Intermediate_2 Oxidase D-Iva D-Iva Intermediate_2->D-Iva Reductase/ Isomerase NRPS Non-Ribosomal Peptide Synthetase D-Iva->NRPS Adenylation Domain Peptaibol Peptaibol NRPS->Peptaibol Thiolation & Condensation

Caption: Proposed enzymatic conversion of L-Methylserine to D-Iva for peptaibol synthesis.

Experimental Workflow for Synthesis and Antimicrobial Testing

The overall process from peptide design to the evaluation of antimicrobial activity follows a structured workflow.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_testing Antimicrobial Activity Testing SPPS Solid-Phase Peptide Synthesis (incorporating D-Iva) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & NMR Analysis Purification->Characterization Stock Prepare Peptide Stock Solution Characterization->Stock Purified Peptaibol Dilution Serial Dilution in 96-well plate Stock->Dilution Inoculation Inoculate with Bacterial Suspension Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC

Caption: Workflow for the synthesis and antimicrobial evaluation of peptaibols.

Proposed Mechanism of Antimicrobial Action

Peptaibols are known to exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. Their amphipathic helical structure allows them to insert into the lipid bilayer and form pores or ion channels, leading to leakage of cellular contents and ultimately cell death.[4]

mechanism_of_action cluster_membrane Bacterial Cell Membrane p1 p2 l1 Hydrophilic Head l2 Hydrophobic Tail Peptaibols D-Iva Containing Peptaibols Pore Pore/Ion Channel Formation Peptaibols->Pore Membrane Insertion Leakage Leakage of Cellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Mechanism of action of peptaibols on the bacterial cell membrane.

References

Biological role of N-terminal methylation of proteins

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Role of N-terminal Methylation of Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction to α-N-terminal Methylation

Protein α-N-terminal (Nα) methylation is a crucial post-translational modification (PTM) that involves the transfer of one to three methyl groups from the universal methyl donor S-adenosyl-L-methionine (SAM) to the α-amino group of a protein's N-terminus.[1][2] This modification occurs after the initial methionine is cleaved by methionine aminopeptidases (MetAPs).[3] First documented over four decades ago, Nα-methylation was initially considered a rare event.[1] However, recent advancements in proteomics and biochemistry have revealed it to be a widespread and critical regulator of fundamental cellular processes, including mitosis, DNA repair, chromatin interaction, and protein stability.[1][4]

Unlike the more extensively studied lysine and arginine methylation, which occur on the side chains of amino acids, Nα-methylation alters the very endpoint of the polypeptide.[5] This modification neutralizes the positive charge of the N-terminal amine and increases its hydrophobicity, thereby directly influencing the protein's structure and function.[5] Dysregulation of the enzymes responsible for Nα-methylation, the N-terminal methyltransferases (NTMTs), has been implicated in the pathogenesis of numerous diseases, including a variety of cancers, making them attractive targets for therapeutic intervention.[1][6] This guide provides a comprehensive overview of the enzymatic machinery, biological functions, and experimental methodologies related to Nα-methylation, offering a technical resource for researchers and drug development professionals.

The Enzymatic Machinery: N-Terminal Methyltransferases (NTMTs)

The transfer of methyl groups to the N-terminus is catalyzed by a specific class of enzymes known as N-terminal methyltransferases. These enzymes belong to the broader family of methyltransferases, most of which utilize a conserved Rossmann fold for binding to the SAM cofactor.[7]

Eukaryotic NTMTs and Substrate Recognition

In eukaryotes, Nα-methylation is primarily carried out by a small family of enzymes with distinct substrate specificities.

  • NTMT1 (NRMT1) and NTMT2 (NRMT2): These are the most well-characterized human Nα-methyltransferases. They recognize a conserved N-terminal sequence motif, X-P-K/R , where the initiating methionine has been cleaved.[4][8] 'X' is typically a small amino acid such as Alanine, Proline, or Serine.[4][8] The proline at position 2 is critical for recognition, as its substitution largely abolishes methyltransferase activity.[8] NTMT1 and NTMT2 are responsible for the methylation of a wide array of proteins involved in cell cycle regulation, DNA damage response, and chromatin structure, including RCC1, Retinoblastoma (RB), and CENP-A.[1][3][6]

  • METTL13 (EEF1A-KMT): This enzyme targets a different consensus sequence. METTL13 is responsible for the N-terminal methylation of the eukaryotic elongation factor 1 alpha (eEF1A), which possesses a G-K-E-K N-terminal sequence.[9] This highlights that substrate recognition is not limited to the X-P-K/R motif.

  • Yeast Homologs: In Saccharomyces cerevisiae, the enzyme Ntm1 (also known as Tae1) is the homolog of human NTMT1/2 and is responsible for methylating ribosomal proteins Rpl12 and Rps25, which also contain the X-P-K/R motif.[1][8]

The general mechanism of Nα-methylation is a two-step process that begins after protein synthesis.

G cluster_process N-terminal Processing & Methylation Nascent Nascent Polypeptide (Met-X-Pro-Lys-...) MetAP_node MetAP Nascent->MetAP_node iMet Cleavage Cleaved Processed Polypeptide (X-Pro-Lys-...) NTMT_node NTMT1/2 Cleaved->NTMT_node Methylated Nα-Methylated Protein (Me-X-Pro-Lys-...) MetAP_node->Cleaved NTMT_node->Methylated SAH_node SAH NTMT_node->SAH_node SAM_node SAM SAM_node->NTMT_node

Caption: General mechanism of protein Nα-methylation.

Core Biological Functions of Nα-Methylation

Nα-methylation regulates a multitude of cellular functions primarily by modulating protein interactions and stability. The addition of methyl groups alters the physicochemical properties of the N-terminus, including its charge, basicity (pKa), and hydrophobicity.[1][5]

Regulation of Protein-Protein and Protein-DNA Interactions

A primary role of Nα-methylation is to serve as a molecular switch for protein-protein and protein-DNA interactions.[6][10]

  • Enhancing Interactions: The methylation of Regulator of Chromosome Condensation 1 (RCC1) is essential for its proper function. Nα-methylation of RCC1 enhances its binding to chromatin (histones H2A/H2B and DNA), which is critical for its role in creating the RanGTP gradient necessary for mitotic spindle formation.[1] Loss of this methylation leads to reduced DNA binding and subsequent mitotic defects.[1] Similarly, methylation of Centromere Protein A (CENP-A) is required for the recruitment of other kinetochore proteins, such as CENP-T and CENP-I, ensuring faithful chromosome segregation.[1]

  • Inhibiting Interactions: Conversely, Nα-methylation can also weaken or inhibit interactions. For instance, the methylation of Myosin Regulatory Light Chain 9 (MYL9) was found to weaken its interaction with Cofilin-1, an actin-modulating protein.[1]

G cluster_RCC1 RCC1 Signaling Pathway RCC1 RCC1 (Unmethylated) NTMT1 NTMT1 + SAM RCC1->NTMT1 Methylation Me_RCC1 RCC1 (Nα-Methylated) NTMT1->Me_RCC1 Interaction Enhanced Binding Me_RCC1->Interaction Chromatin Chromatin (DNA + Histones) Chromatin->Interaction Ran Ran Ran->Interaction Induces Conformational Change Mitosis Correct Mitotic Spindle Formation Interaction->Mitosis Leads to

Caption: Nα-methylation of RCC1 enhances chromatin binding.

Impact on Protein Stability

Early reports suggested that Nα-methylation protects proteins from degradation by blocking the N-degron pathway, which targets proteins with destabilizing N-terminal residues for ubiquitination.[1][11] While methylation does block the N-terminal amine required for ubiquitination, its overall impact on protein stability appears to be substrate-dependent.[12] Recent studies have shown that for some proteins, such as PAD1, Nα-methylation increases their half-life.[12] For others, like ZC3H15, methylation promotes degradation by recruiting proteasome subunits and ubiquitin-related proteins.[12] This suggests a more complex regulatory role where Nα-methylation can either stabilize a protein or create a specific recognition signal for degradation machinery.

Role in Disease and Drug Development

The critical role of Nα-methylation in cell cycle control and DNA repair has linked its dysregulation to various human diseases, particularly cancer.[1][6]

  • Cancer: NTMT1 is overexpressed in several cancers, including gastrointestinal, breast, and lung cancers.[1][13] Its knockdown in cancer cell lines leads to mitotic defects, suggesting that inhibiting NTMT1 could be a viable anti-cancer strategy.[14] The development of potent and selective NTMT1 inhibitors is an active area of research.[1][14]

  • Drug Development: Targeting NTMTs presents a promising therapeutic opportunity. The design of bisubstrate inhibitors, which mimic both the SAM cofactor and the peptide substrate, has yielded potent and selective inhibitors of NTMT1.[14] These molecules serve as valuable chemical probes to further investigate the biological functions of Nα-methylation and as potential starting points for drug development.[1][14]

Quantitative Data on N-terminal Methylation

Quantitative analysis provides crucial insights into the efficiency and specificity of NTMTs and the potency of their inhibitors.

Table 1: Kinetic Parameters of N-terminal Methyltransferases

Enzyme Substrate (Peptide) Km (μM) kcat (min-1) kcat/Km (M-1s-1) Organism Reference
NTMT1 RCC1 (1-12) 20.0 ± 2.0 0.40 ± 0.01 333 Human [13]
NTMT1 SAM 2.6 ± 0.3 0.40 ± 0.01 2564 Human [13]
Ntm1 Rps25a/b (PPKQQLSKY) ~10 N/A N/A Yeast [8]
METTL11A RCC1 (1-12) 18.0 ± 5.0 0.011 ± 0.001 10.2 Human [13]

Data presented as mean ± S.D. where available. N/A indicates data not available in the cited literature.

Table 2: Inhibitors of N-terminal Methyltransferases

Inhibitor Target Enzyme Ki (μM) Inhibition Type Notes Reference
NAM-TZ-SPKRIA NTMT1 0.20 ± 0.03 Competitive (for both substrates) Bisubstrate analog; selective vs. G9a and PRMT1. [14]
SAH NTMT1 1.8 ± 0.1 Competitive (vs. SAM) Product inhibition. [13]
Sinefungin tmNNMT 2.1 ± 0.3 Competitive (vs. SAM) Dead-end analog. [15]

Data presented as mean ± S.D. where available.

Experimental Protocols for Studying N-terminal Methylation

A variety of techniques are employed to identify, quantify, and functionally characterize Nα-methylation.

Identification and Quantification by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for identifying PTMs, including Nα-methylation.[9]

Protocol Outline: Bottom-Up Proteomics for Nα-Methylation Identification

  • Protein Extraction and Digestion: Lyse cells or tissues and digest the proteome into peptides using a protease like trypsin. Note: Trypsin cleaves after Lysine (K) and Arginine (R), which can result in very short (and difficult to detect) N-terminal peptides from X-P-K/R substrates. Using alternative proteases like Glu-C or Lys-N can be beneficial.[9]

  • Peptide Enrichment (Optional): To improve detection of low-abundance N-terminal peptides, enrichment strategies like ChaFRADIC (Charge-based Fractional Diagonal Chromatography) can be employed.[9]

  • LC-MS/MS Analysis: Separate peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS). High-resolution instruments (e.g., Orbitrap) are crucial to differentiate Nα-trimethylation (+42.047 Da) from the isobaric Nα-acetylation (+42.011 Da).[9]

  • Database Searching: Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, MaxQuant). Specify mono-, di-, and tri-methylation of protein N-termini as variable modifications.[9][16]

  • Data Validation: Manually inspect high-quality spectra to confirm the modification site. The presence of b- and y-ion series confirming the N-terminal mass shift is required for confident assignment.[17]

G cluster_MS_Workflow Mass Spectrometry Workflow for Nα-Methylation Sample Cell/Tissue Lysate Digest Proteolytic Digestion (e.g., Trypsin, Glu-C) Sample->Digest Enrich N-terminal Peptide Enrichment (Optional) Digest->Enrich LCMS LC-MS/MS Analysis (High Resolution) Enrich->LCMS Search Database Search (Variable Modifications) LCMS->Search Validation Spectral Validation & Quantification Search->Validation

Caption: Workflow for identifying Nα-methylated proteins.

In Vitro Methyltransferase Activity Assays

These assays are essential for confirming enzymatic activity, determining kinetics, and screening for inhibitors.

Protocol Outline: Luminescent Methyltransferase Assay (e.g., MTase-Glo™)

This assay quantifies the production of S-adenosyl homocysteine (SAH), a universal product of SAM-dependent methylation reactions.[18]

  • Reaction Setup: In a microplate, combine the reaction buffer, the purified recombinant NTMT enzyme, the peptide or protein substrate, and SAM. For inhibitor screening, pre-incubate the enzyme with the compound before adding SAM.[19][20]

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow for enzymatic turnover.[21]

  • SAH Detection: Stop the reaction and add the detection reagents. These reagents convert SAH to ATP in a multi-step enzymatic cascade. The ATP then fuels a luciferase reaction, producing a luminescent signal.[18]

  • Measurement: Read the luminescence on a plate-reading luminometer. The signal intensity is directly proportional to the amount of SAH produced and thus to the methyltransferase activity.[18]

  • Data Analysis: Generate a standard curve using known concentrations of SAH to convert luminescent signals into the amount of product formed. Use this to calculate reaction velocity and kinetic parameters.[21]

Protocol Outline: Western Blot-Based Assay

This method is useful when a specific antibody that recognizes the methylated N-terminus is available.[19][20]

  • Reaction Setup: Perform the in vitro methylation reaction as described above, using a full-length recombinant protein as the substrate.[20]

  • SDS-PAGE and Transfer: Stop the reaction by adding SDS-loading buffer. Separate the reaction products by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the N-terminally methylated substrate.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the signal. The band intensity corresponds to the amount of methylated protein.

  • Loading Control: Re-probe the blot with an antibody against the total substrate protein to ensure equal loading.

Conclusion and Future Perspectives

N-terminal methylation is emerging from the shadows of other PTMs to be recognized as a widespread and functionally significant regulator of protein activity. Its roles in modulating protein-protein interactions, controlling protein stability, and ensuring genomic integrity place it at the heart of critical cellular pathways. The link between NTMT dysregulation and diseases like cancer has established these enzymes as compelling targets for drug discovery.[22][23]

Future research will likely focus on several key areas: expanding the known "N-methylome" to identify novel substrates and non-canonical recognition motifs; elucidating the "readers," the proteins that specifically recognize the Nα-methyl mark to mediate downstream effects; and developing more potent, selective, and cell-permeable inhibitors of NTMTs for both research and therapeutic applications. A deeper understanding of the crosstalk between Nα-methylation and other N-terminal modifications, such as acetylation, will also be crucial to fully unravel this complex regulatory network.[1][24]

References

An In-Depth Technical Guide to the Biosynthesis of O-Methyl-L-serine via a SAM-Dependent Methyltransferase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthesis of O-Methyl-L-serine, a crucial precursor in the formation of several potent antitumor antibiotics. The focus is on the enzymatic methylation of L-serine, a reaction catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. This document outlines the biochemical pathway, presents quantitative kinetic data for the key enzyme, details relevant experimental protocols, and provides visualizations of the core processes to support research and development in natural product biosynthesis and drug discovery.

Introduction: The Significance of O-Methyl-L-serine

O-Methyl-L-serine is a non-proteinogenic amino acid that serves as a key building block in the biosynthesis of the pyrrolo[1][2]benzodiazepine (PBD) family of antibiotics, which includes potent antitumor agents like antrimycin, sibiromycin, and tomaymycin. The unique structural properties and biological activities of these natural products are derived in part from their specialized precursors. The formation of O-Methyl-L-serine is a critical step, accomplished by the enzymatic transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the hydroxyl group of L-serine. This reaction is catalyzed by a specific SAM-dependent O-methyltransferase, a class of enzymes pivotal in the generation of metabolic diversity. Understanding the mechanism, kinetics, and experimental procedures related to this enzyme is fundamental for efforts in synthetic biology and the engineered biosynthesis of novel PBD analogues with improved therapeutic properties.

The Biosynthetic Pathway

The biosynthesis of O-Methyl-L-serine is a single-step enzymatic reaction. The key enzyme identified in the antrimycin biosynthetic gene cluster is the SAM-dependent O-methyltransferase AtmK. This enzyme binds both L-serine and SAM, facilitating a nucleophilic attack from the oxygen of the L-serine hydroxyl group on the activated methyl group of SAM. This results in the formation of O-Methyl-L-serine and the byproduct S-adenosyl-L-homocysteine (SAH).

Biosynthesis_of_O_Methyl_L_serine sub1 L-Serine in_mid sub1->in_mid sub2 S-Adenosyl Methionine (SAM) sub2->in_mid enzyme AtmK (Serine O-Methyltransferase) out_mid enzyme->out_mid Products prod1 O-Methyl-L-serine prod2 S-Adenosyl Homocysteine (SAH) in_mid->enzyme Substrates out_mid->prod1 out_mid->prod2

Figure 1. Biosynthesis of O-Methyl-L-serine from L-Serine and SAM, catalyzed by AtmK.

Quantitative Data: Enzyme Kinetics

The enzymatic efficiency of the serine O-methyltransferase AtmK from the antrimycin producer Streptomyces refuineus has been characterized. The kinetic parameters provide a quantitative measure of the enzyme's affinity for its substrates and its catalytic turnover rate. These values are essential for metabolic modeling and for designing in vitro biosynthetic systems.

ParameterValueSubstrate
Km 1.3 ± 0.2 mML-Serine
Km 0.45 ± 0.08 mMSAM
kcat 0.19 ± 0.01 s-1-

Table 1. Steady-state kinetic parameters for the recombinant AtmK enzyme.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and functional analysis of the SAM-dependent serine O-methyltransferase, AtmK.

Recombinant Expression and Purification of AtmK

The production of active AtmK for in vitro studies is typically achieved through heterologous expression in Escherichia coli.

  • Gene Cloning: The atmK gene is amplified via PCR from the genomic DNA of Streptomyces refuineus and cloned into an expression vector (e.g., pET-28a(+)), often incorporating an N-terminal polyhistidine (His6) tag to facilitate purification.

  • Host Transformation: The resulting plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3).

  • Protein Expression:

    • A single colony is used to inoculate a starter culture (e.g., 50 mL LB broth with appropriate antibiotic) and grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of expression media (e.g., 1 L LB broth). The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

    • The culture is then incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 16-20 hours) to enhance the yield of soluble protein.

  • Cell Lysis and Clarification:

    • Cells are harvested by centrifugation (e.g., 5,000 x g, 15 min, 4°C).

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Cells are lysed by sonication on ice, and the lysate is clarified by centrifugation (e.g., 20,000 x g, 30 min, 4°C) to remove cell debris.

  • Affinity Chromatography:

    • The clarified supernatant containing the His6-tagged AtmK is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole) to remove non-specifically bound proteins.

    • The AtmK protein is eluted using an elution buffer with a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Protein Verification and Storage: The purity of the eluted protein is assessed by SDS-PAGE. Pure fractions are pooled, dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol), and stored at -80°C.

In Vitro Enzyme Activity Assay

The activity of AtmK is determined by quantifying the formation of O-Methyl-L-serine over time. A common method involves a coupled-enzyme, colorimetric assay that measures the production of SAH.

Assay_Workflow prep 1. Prepare Reaction Mixture (Buffer, L-Serine, SAM, Coupling Enzymes) init 2. Initiate Reaction (Add Purified AtmK) prep->init Pre-warm to 30°C incubate 3. Incubate (e.g., 30°C for 30 min) init->incubate Start timer sah_detect 4. SAH Detection (SAH is converted to Adenosine, then Inosine) incubate->sah_detect Reaction proceeds xod_detect 5. Inosine Oxidation (Xanthine Oxidase produces H₂O₂) sah_detect->xod_detect Coupled Reaction 1 color_dev 6. Color Development (H₂O₂ reacts with probe via HRP to produce color) xod_detect->color_dev Coupled Reaction 2 measure 7. Measure Absorbance (e.g., at 570 nm) color_dev->measure Endpoint

Figure 2. Workflow for a coupled colorimetric assay to measure AtmK activity.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Substrates: Prepare stock solutions of L-serine (e.g., 100 mM) and SAM (e.g., 20 mM) in water.

    • Coupling Enzyme Mix: Prepare a mix containing SAH hydrolase, adenosine deaminase, and xanthine oxidase in assay buffer.

    • Detection Reagent: Prepare a solution containing horseradish peroxidase (HRP) and a colorimetric probe (e.g., Amplex Red).

  • Assay Procedure (for a 100 µL final volume):

    • To a 96-well microplate, add the following to each well:

      • 50 µL of Assay Buffer

      • 10 µL of L-serine solution (to achieve desired final concentration, e.g., 1-10 mM)

      • 10 µL of the Coupling Enzyme Mix

      • 10 µL of the Detection Reagent

    • Pre-incubate the plate at 30°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of SAM solution (to achieve desired final concentration, e.g., 0.5-2 mM).

    • Immediately follow by adding 10 µL of purified AtmK enzyme solution (e.g., 1-5 µM final concentration).

  • Data Acquisition:

    • Monitor the increase in absorbance at 570 nm over time using a microplate reader set to kinetic mode at 30°C.

    • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

  • Controls:

    • Negative Control 1: A reaction mixture lacking the AtmK enzyme.

    • Negative Control 2: A reaction mixture lacking the L-serine substrate.

    • Negative Control 3: A reaction mixture lacking the SAM cosubstrate.

  • Data Analysis:

    • Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µM/min) using a standard curve generated with known concentrations of H2O2 or SAH.

    • To determine Km and kcat, perform the assay across a range of substrate concentrations (both L-serine and SAM) and fit the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

References

An In-depth Technical Guide to the Chemical Properties of α-Methyl-dl-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyl-dl-serine is a synthetic, non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and drug development. As a derivative of the naturally occurring amino acid serine, its unique structural modification—a methyl group at the alpha-carbon—confers distinct chemical and biological properties. This modification sterically hinders metabolic pathways that target natural amino acids, potentially increasing the compound's bioavailability and modulating its pharmacological activity. This technical guide provides a comprehensive overview of the chemical properties of α-methyl-dl-serine, including its synthesis, purification, and analytical characterization, as well as an exploration of its known biological activities and potential therapeutic applications.

Chemical and Physical Properties

α-Methyl-dl-serine, also known as 2-amino-3-hydroxy-2-methylpropanoic acid, is a white to off-white crystalline powder.[1] Its core structure consists of a propanoic acid backbone with an amino group, a hydroxyl group, and a methyl group attached to the alpha-carbon. This racemic mixture contains equal amounts of the D- and L-enantiomers.

Table 1: Physicochemical Properties of α-Methyl-dl-serine
PropertyValueReference(s)
Molecular Formula C₄H₉NO₃[1]
Molecular Weight 119.12 g/mol [1]
CAS Number 5424-29-3, 3398-40-1[1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 243 °C (decomposes)[1]
Boiling Point (Predicted) 345.8 ± 32.0 °C at 760 mmHg[1]
Density (Predicted) 1.3 ± 0.1 g/cm³[1]
pKa (Predicted) 2.20 ± 0.10[3]
Solubility Slightly soluble in DMSO (with heating and sonication) and methanol (with heating).[4]
LogP (XLogP3) -1.23[1]
Topological Polar Surface Area 83.6 Ų[3]

Synthesis and Purification

The synthesis of α-methyl-dl-serine can be achieved through various organic synthesis routes. One common approach involves the modification of serine or its derivatives. While a definitive, standardized protocol is not universally cited, a general methodology can be adapted from established amino acid synthesis techniques.

Experimental Protocol: Synthesis of α-Methyl-dl-serine (General Approach)

A potential synthetic route starts from a protected serine derivative, such as N-Boc-L-serine methyl ester. The α-proton can be removed using a strong base, followed by methylation with an appropriate methylating agent. Subsequent deprotection of the amino and carboxyl groups yields the final product.

Step 1: Protection of Serine: Commercially available dl-serine can be protected at both the amino and carboxyl groups. For instance, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be esterified to a methyl ester.[5]

Step 2: α-Methylation: The protected dl-serine derivative is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to generate an enolate. This enolate is then quenched with a methylating agent, like methyl iodide, to introduce the methyl group at the α-position.

Step 3: Deprotection: The protecting groups are removed to yield α-methyl-dl-serine. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), and the methyl ester is hydrolyzed using a base (e.g., lithium hydroxide) followed by acidification.

Purification: The crude product is often purified by recrystallization. A common method involves dissolving the crude α-methyl-dl-serine in a minimal amount of hot water or a water/ethanol mixture and allowing it to cool slowly to form crystals. The crystals are then collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum.[6]

Synthesis_Workflow cluster_synthesis Synthesis of α-Methyl-dl-serine cluster_purification Purification dl_serine dl-Serine protected_serine Protected dl-Serine (e.g., N-Boc-dl-serine methyl ester) dl_serine->protected_serine Protection methylated_intermediate α-Methylated Intermediate protected_serine->methylated_intermediate α-Methylation final_product α-Methyl-dl-serine methylated_intermediate->final_product Deprotection crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization pure_product Pure α-Methyl-dl-serine recrystallization->pure_product

Caption: General workflow for the synthesis and purification of α-methyl-dl-serine.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of α-methyl-dl-serine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of α-methyl-dl-serine in D₂O typically shows a singlet for the α-methyl protons and a set of signals for the β-methylene protons. The exact chemical shifts can vary depending on the solvent and pH.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Key signals include those for the carboxylic acid carbon, the quaternary α-carbon, the β-carbon, and the α-methyl carbon.

Infrared (IR) Spectroscopy

The FTIR spectrum of α-methyl-dl-serine exhibits characteristic absorption bands corresponding to its functional groups. These include broad O-H stretching vibrations from the hydroxyl and carboxylic acid groups, N-H stretching from the amino group, and C=O stretching from the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ should be observed at m/z 119. Common fragmentation patterns for amino acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the Cα-Cβ bond.[7][8]

Analytical_Workflow cluster_characterization Analytical Characterization sample α-Methyl-dl-serine Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure_confirmation Structure Confirmation & Purity Assessment nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: Workflow for the analytical characterization of α-methyl-dl-serine.

Biological Activity and Signaling Pathways

The biological activity of α-methyl-dl-serine is not as extensively studied as that of its parent compound, serine. The presence of the α-methyl group significantly alters its interaction with biological systems.

Enzymatic Interactions

The L-enantiomer, α-methyl-L-serine, is a known substrate for the enzyme α-methylserine aldolase . This enzyme catalyzes the reversible conversion of α-methyl-L-serine to L-alanine and formaldehyde.[9] This enzymatic reaction is a key metabolic pathway for this compound in certain microorganisms. The D-enantiomer, however, is not a substrate for this enzyme.[9]

Enzyme_Interaction cluster_metabolism Metabolism of α-Methyl-L-serine ams α-Methyl-L-serine enzyme α-Methylserine Aldolase ams->enzyme ala L-Alanine formaldehyde Formaldehyde enzyme->ala enzyme->formaldehyde

Caption: Enzymatic conversion of α-methyl-L-serine.

Potential Neurological Effects

Given that D-serine is a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, a critical component of excitatory neurotransmission in the brain, there is interest in whether α-methyl-dl-serine exhibits similar activity.[10] The α-methyl group could potentially modulate its binding affinity and efficacy at the NMDA receptor. However, direct and detailed studies on the interaction of α-methyl-dl-serine with NMDA receptors and its subsequent effects on neuronal signaling are currently limited in the public domain. Further research is required to elucidate its specific pharmacological profile in the central nervous system.

It has been proposed that α-methyl-dl-serine could be used in the synthesis of constrained amino acid building blocks for incorporation into biologically active peptidomimetics.[11] This suggests its primary current application is as a synthetic tool rather than a direct therapeutic agent.

Conclusion

α-Methyl-dl-serine is a synthetically accessible amino acid derivative with distinct physicochemical properties conferred by its α-methyl group. While its chemical synthesis and characterization are well-established, its biological activities and direct involvement in signaling pathways remain an area ripe for further investigation. Its known interaction with α-methylserine aldolase highlights its potential as a tool for studying enzyme kinetics and metabolic pathways. Future research into its effects on neuronal receptors, such as the NMDA receptor, could unveil novel therapeutic applications for this intriguing molecule in the field of drug development. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of α-methyl-dl-serine in their work.

References

An In-depth Technical Guide on the Conformational Effects of α-Methylserine on Small Peptides and Glycopeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of non-natural amino acids into peptide and glycopeptide scaffolds is a powerful strategy in medicinal chemistry and drug development. These modifications can impart desirable properties such as increased proteolytic stability, enhanced receptor affinity, and controlled conformational preferences. Among these modifications, the incorporation of α,α-disubstituted amino acids, particularly α-methylserine (MeSer), has garnered significant interest. This technical guide provides a comprehensive overview of the conformational effects of α-methylserine on small peptides and glycopeptides, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

The central theme of this guide revolves around a key study by Fernández-Tejada et al., which investigates the conformational impact of replacing Threonine (Thr) with α-methylserine in a model tripeptide sequence (Ac-X-Ala-Ala-NHMe, where X is Thr or MeSer) and its β-O-glycosylated counterpart.[1][2] This guide will dissect the findings of this study and supplement them with broader knowledge in the field to provide a thorough understanding of the subject.

Conformational Effects of α-Methylserine

The presence of a methyl group on the α-carbon of serine profoundly influences the local and global conformation of peptides. This steric hindrance restricts the available conformational space, favoring specific backbone dihedral angles (φ and ψ).

Impact on Peptide Backbone

In the context of the Ac-MeSer-Ala-Ala-NHMe peptide, conformational analysis in an aqueous solution revealed a mixture of two main conformational families: extended structures (approximately 70%) and β-turn conformations (approximately 30%).[1] This is in contrast to the corresponding Thr-containing peptide, which predominantly adopts extended conformations.[1] The α-methyl group in MeSer promotes a folded structure, a desirable trait for designing peptidomimetics with well-defined secondary structures.

Influence of Glycosylation

Glycosylation is a crucial post-translational modification that can significantly alter the conformation, stability, and biological activity of peptides and proteins. The study of glycopeptides containing α-methylserine reveals a fascinating interplay between the α-methylation and glycosylation.

While β-O-glycosylation of the Thr-containing peptide induces a shift from extended to more folded conformations, the opposite effect is observed for the MeSer-containing peptide.[1][2] Glycosylation of the Ac-MeSer(β-O-Glc)-Ala-Ala-NHMe peptide leads to an increase in the flexibility of the peptide backbone. This counterintuitive finding highlights the complex and non-additive nature of combining different chemical modifications in peptide design.

Quantitative Conformational Data

To provide a clear and comparative overview, the following tables summarize the key quantitative conformational parameters derived from NMR spectroscopy and molecular dynamics simulations for the model peptides.

Table 1: Dihedral Angles (φ, ψ) of Model Peptides in Aqueous Solution

ResidueAc-Thr-Ala-Ala-NHMe (φ, ψ)Ac-MeSer-Ala-Ala-NHMe (φ, ψ)Ac-Thr(β-O-Glc)-Ala-Ala-NHMe (φ, ψ)Ac-MeSer(β-O-Glc)-Ala-Ala-NHMe (φ, ψ)
Xxx¹ -80°, 150° (Extended)-60°, 140° (Extended) & 60°, 30° (β-turn)-70°, -40° (Folded)Highly Flexible (Multiple Conformations)
Ala² -80°, 150° (Extended)-80°, 150° (Extended) & -70°, -30° (β-turn)-70°, -40° (Folded)Highly Flexible (Multiple Conformations)
Ala³ -80°, 150° (Extended)-80°, 150° (Extended) & -80°, 150° (β-turn)-70°, -40° (Folded)Highly Flexible (Multiple Conformations)

Note: The values for Ac-MeSer-Ala-Ala-NHMe represent the two major conformational families observed. The glycosylated MeSer peptide exhibits significant flexibility, precluding the assignment of single representative dihedral angles.

Table 2: Key NOE Contacts and Inferred Interproton Distances

NOE ContactAc-Thr-Ala-Ala-NHMeAc-MeSer-Ala-Ala-NHMeAc-Thr(β-O-Glc)-Ala-Ala-NHMeAc-MeSer(β-O-Glc)-Ala-Ala-NHMe
Hα(Xxx¹) - HN(Ala²) Strong (short distance)Medium (short distance)Medium (short distance)Weak (longer, averaged distance)
HN(Ala²) - HN(Ala³) Strong (short distance)Medium (short distance)Medium (short distance)Weak (longer, averaged distance)
Hα(Ala²) - HN(Ala³) Strong (short distance)Medium (short distance)Medium (short distance)Weak (longer, averaged distance)
Sugar H1' - HN(Xxx¹) --Strong (short distance)Weak (longer, averaged distance)

Note: The intensity of NOE (Nuclear Overhauser Effect) signals is qualitatively described as Strong, Medium, or Weak, which corresponds to short, medium, and longer interproton distances, respectively. The data for the MeSer-containing glycopeptide reflects the conformational averaging due to increased flexibility.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and conformational analysis of α-methylserine-containing peptides and glycopeptides.

Solid-Phase Peptide Synthesis (SPPS) of Ac-MeSer-Ala-Ala-NHMe

The synthesis of peptides containing sterically hindered α,α-disubstituted amino acids like α-methylserine requires optimized coupling conditions.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Fmoc-MeSer(tBu)-OH (tert-butyl protected)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)

Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Ala):

    • Pre-activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2-5 for the second Alanine residue.

  • Coupling of Fmoc-MeSer(tBu)-OH:

    • Due to the steric hindrance of α-methylserine, a longer coupling time and potentially a stronger coupling agent like HATU may be necessary.

    • Pre-activate Fmoc-MeSer(tBu)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid to the resin and couple for 4-6 hours, monitoring with the Kaiser test. Double coupling may be required.

  • N-terminal Acetylation: After deprotection of the final Fmoc group, treat the resin with a solution of acetic anhydride and DIEA in DMF to acetylate the N-terminus.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

NMR Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is the primary tool for elucidating the solution conformation of peptides.

Sample Preparation:

  • Dissolve the lyophilized peptide in 9:1 H₂O/D₂O or 100% D₂O to a concentration of 1-5 mM.

  • Adjust the pH to the desired value (typically 5.0-6.0) to minimize the amide proton exchange rate.

NMR Experiments:

  • 1D ¹H NMR: To obtain a general overview of the sample and to check for purity.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues. A mixing time of 80 ms is typically used.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To obtain through-space correlations between protons that are close in space (< 5 Å). A mixing time of 200-400 ms is common for small peptides. ROESY is preferred for molecules with correlation times near the zero-crossing of the NOE.

  • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To extract ³J(HN,Hα) coupling constants, which provide information about the φ dihedral angle via the Karplus equation.

Data Processing and Analysis:

  • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the proton resonances using the TOCSY and NOESY spectra.

  • Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance constraints.

  • Measure the ³J(HN,Hα) coupling constants from the DQF-COSY spectrum.

  • Use the distance and dihedral angle constraints in molecular modeling programs to calculate the solution structure.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the peptide's conformational landscape and can complement experimental data.

Protocol:

  • System Setup:

    • Build the initial peptide/glycopeptide structure using a molecular modeling program.

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that has parameters for the non-natural α-methylserine and the glycan. Custom parameterization may be necessary.

    • Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Minimization: Perform energy minimization to remove any steric clashes in the initial structure.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (1 atm) under constant pressure (NPT ensemble).

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space adequately.

  • Trajectory Analysis:

    • Analyze the trajectory to determine the populations of different conformations.

    • Calculate dihedral angles, hydrogen bonds, and other structural parameters over time.

    • Cluster the conformations to identify the most representative structures.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important workflows and relationships discussed in this guide.

Peptide_Synthesis_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple_Ala1 Couple Fmoc-Ala-OH (DIC/HOBt) Wash1->Couple_Ala1 Wash2 Wash Couple_Ala1->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Couple_Ala2 Couple Fmoc-Ala-OH Wash3->Couple_Ala2 Wash4 Wash Couple_Ala2->Wash4 Deprotect3 Fmoc Deprotection Wash4->Deprotect3 Wash5 Wash Deprotect3->Wash5 Couple_MeSer Couple Fmoc-MeSer(tBu)-OH (Optimized Conditions) Wash5->Couple_MeSer Wash6 Wash Couple_MeSer->Wash6 Deprotect4 Fmoc Deprotection Wash6->Deprotect4 Wash7 Wash Deprotect4->Wash7 Acetylate N-terminal Acetylation Wash7->Acetylate Cleave Cleavage from Resin (TFA Cocktail) Acetylate->Cleave Purify Purification (HPLC) Cleave->Purify

Caption: Workflow for the solid-phase synthesis of an α-methylserine containing peptide.

Conformational_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_MD Molecular Dynamics Simulation NMR_Sample Peptide Sample TOCSY 2D TOCSY NMR_Sample->TOCSY NOESY 2D NOESY/ROESY NMR_Sample->NOESY COSY 2D DQF-COSY NMR_Sample->COSY NMR_Data NMR Data (Chemical Shifts, NOEs, J-couplings) TOCSY->NMR_Data NOESY->NMR_Data COSY->NMR_Data Structure_Calculation Structure Calculation & Conformational Analysis NMR_Data->Structure_Calculation MD_Setup System Setup (Force Field, Solvent) MD_Run MD Simulation MD_Setup->MD_Run MD_Trajectory Trajectory Analysis MD_Run->MD_Trajectory MD_Data Conformational Ensembles MD_Trajectory->MD_Data MD_Data->Structure_Calculation

Caption: Integrated workflow for peptide conformational analysis using NMR and MD.

Conformational_Effects cluster_Thr Thr-containing Peptide cluster_MeSer MeSer-containing Peptide Thr_Peptide Ac-Thr-Ala-Ala-NHMe (Extended) Thr_Glycopeptide Ac-Thr(Glc)-Ala-Ala-NHMe (Folded) Thr_Peptide->Thr_Glycopeptide Glycosylation MeSer_Peptide Ac-MeSer-Ala-Ala-NHMe (Extended + β-turn) MeSer_Glycopeptide Ac-MeSer(Glc)-Ala-Ala-NHMe (Flexible) MeSer_Peptide->MeSer_Glycopeptide Glycosylation

Caption: Contrasting effects of glycosylation on Thr and MeSer peptides.

Conclusion

The incorporation of α-methylserine into small peptides and glycopeptides serves as a potent tool for influencing their conformational preferences. Key takeaways for researchers and drug development professionals include:

  • α-Methylserine as a Conformational Constraint: The α-methyl group restricts the Ramachandran space, favoring folded conformations such as β-turns, which can be beneficial for mimicking or stabilizing bioactive secondary structures.

  • Synergistic and Antagonistic Effects with Glycosylation: The interplay between α-methylation and glycosylation is not straightforward. While glycosylation can further stabilize folded structures in natural peptides, it can lead to increased flexibility in α-methylserine-containing peptides. This highlights the importance of empirical studies for each specific sequence.

  • Rational Design of Peptidomimetics: A thorough understanding of these conformational effects, supported by quantitative data and robust experimental and computational methods, is crucial for the rational design of peptidomimetics and glycopeptidomimetics with tailored structural and functional properties.

This technical guide provides a foundational understanding and practical protocols for researchers venturing into the exciting field of modified peptides. The ability to precisely control peptide conformation through strategic incorporation of non-natural amino acids like α-methylserine opens up new avenues for the development of novel therapeutics and biomaterials.

References

The Search for Methylserine in the Miller-Urey Experiment: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the re-examinations of Stanley Miller's classic origin-of-life experiments reveals no conclusive evidence for the formation of methylserine. While modern analytical techniques have identified a significantly broader range of amino acids than originally reported in 1953, this compound is not among the compounds documented in the key publications detailing these re-analyses.

This technical guide addresses the inquiry into the discovery of this compound in the Miller-Urey experiment. Extensive review of the primary literature, including the pivotal re-analyses of Miller's archived samples, indicates that this compound has not been identified as a product of these prebiotic simulations. This document will summarize the findings of these re-examinations, detail the analytical methodologies employed, and provide context on the known biological relevance of this compound, while clarifying its apparent absence in the context of the Miller-Urey synthesis.

Re-analysis of the Miller-Urey Samples: A Wealth of New Discoveries

In the mid-2000s, scientists gained access to sealed vials from Stanley Miller's original 1950s experiments.[1] Employing advanced analytical techniques far more sensitive than the paper chromatography used by Miller, researchers were able to identify a much larger and more diverse array of organic molecules.[1][2]

Key studies, such as Johnson et al. (2008) and Parker et al. (2011), utilized high-performance liquid chromatography (HPLC) with fluorescence detection and mass spectrometry to re-examine the residues from experiments simulating standard prebiotic conditions, as well as variations including volcanic plumes and hydrogen sulfide-rich environments.[3][4] These re-analyses led to the identification of over 20 different amino acids, including many that were not part of the original findings.[1][2]

Summary of Identified Amino Acids in Re-Analyses

The following table summarizes the amino acids that have been positively identified in the re-analyses of various Miller-Urey experiment samples. It is important to note that this compound is absent from these published lists.

Amino AcidFound in Re-analysisKey References
GlycineYes[1][2][5]
Alanine (α and β)Yes[2][5][6]
Aspartic AcidYes[1][2][5]
α-Aminobutyric acidYes[1][2]
SerineYes[7]
Isoleucine & LeucineYes[4]
ValineYes[4]
NorvalineYes[7]
ThreonineYes[4]
And many others...Yes[1][2][4]

Experimental Protocols for Amino Acid Analysis

The identification of the expanded set of amino acids in the Miller-Urey samples was made possible by significant advancements in analytical chemistry. The primary methods used are outlined below.

Sample Preparation
  • Extraction: The dried residues from the original vials were extracted with highly purified water.

  • Acid Hydrolysis (Optional): A portion of the aqueous extract was subjected to acid hydrolysis (typically with 6M HCl) to release amino acids from any small peptides or other acid-labile precursors.

  • Desalting: The samples were desalted to remove interfering inorganic salts.

Analytical Instrumentation and Methodology

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) coupled with Mass Spectrometry (MS) was the cornerstone of the re-analysis.

  • Derivatization: To enable fluorescent detection and improve chromatographic separation, the amino acids in the samples were derivatized. A common derivatizing agent is o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC), which reacts with primary amines to form fluorescent isoindole derivatives.

  • Chromatographic Separation: The derivatized amino acids were separated on a reverse-phase HPLC column. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

  • Detection and Quantification:

    • Fluorescence Detection (FD): As the separated, derivatized amino acids elute from the column, they are detected by a fluorescence detector. The intensity of the fluorescence is proportional to the concentration of the amino acid.

    • Mass Spectrometry (MS): The eluent from the HPLC is also directed to a mass spectrometer, which provides mass-to-charge ratio data for the eluting compounds. This allows for unambiguous identification of the amino acids by comparing their mass spectra to those of known standards.

The following diagram illustrates the general experimental workflow for the analysis of amino acids from the Miller-Urey samples.

Miller_Urey_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Vial Archived Miller-Urey Vial Extraction Aqueous Extraction Vial->Extraction Hydrolysis Acid Hydrolysis (optional) Extraction->Hydrolysis Desalting Desalting Hydrolysis->Desalting Derivatization Derivatization (OPA/NAC) Desalting->Derivatization HPLC HPLC Separation Derivatization->HPLC FD Fluorescence Detection HPLC->FD MS Mass Spectrometry HPLC->MS Data Data Analysis & Identification FD->Data MS->Data

Experimental workflow for the re-analysis of Miller-Urey samples.

The Biological Significance of this compound

While not found in the Miller-Urey experiments, N-methyl-L-serine is a naturally occurring amino acid derivative. Its biological relevance is primarily understood in the context of specific metabolic pathways.

The biosynthesis of N-methyl-L-serine involves the transfer of a methyl group to the amino group of L-serine. The primary methyl donor in most biological systems is S-adenosylmethionine (SAM).

The diagram below illustrates the general biosynthetic pathway for N-methyl-L-serine.

Methylserine_Biosynthesis cluster_pathway N-Methyl-L-serine Biosynthesis L_Serine L-Serine Methyltransferase N-methyltransferase L_Serine->Methyltransferase SAM S-adenosylmethionine (SAM) SAM->Methyltransferase N_Methyl_L_Serine N-Methyl-L-serine SAH S-adenosyl-L-homocysteine (SAH) Methyltransferase->N_Methyl_L_Serine Methyltransferase->SAH

Biosynthesis of N-Methyl-L-serine.

Conclusion

The re-investigation of the Miller-Urey experiment samples has been a landmark achievement in the field of prebiotic chemistry, significantly expanding our understanding of the potential for abiotic synthesis of the building blocks of life. However, based on the currently available scientific literature, This compound has not been identified as a product of these experiments. The analytical methods employed in the re-analyses are highly sensitive and specific, making it unlikely that this compound was formed in significant quantities and overlooked. Therefore, any discussion of its role in the context of the Miller-Urey experiment is purely speculative at this time. Future research with even more advanced analytical capabilities may yet reveal its presence in trace amounts, but for now, the discovery of this compound in the Miller-Urey experiment remains unconfirmed.

References

Function of serine and its derivatives in natural processes and medical chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Function of Serine and Its Derivatives in Natural Processes and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine, classified as a non-essential amino acid, is central to a vast array of physiological processes.[1][][3] It serves as a fundamental building block for proteins and is a crucial precursor in the biosynthesis of numerous vital molecules, including other amino acids, phospholipids, and sphingolipids.[1][3][4][5] Its derivatives, notably D-serine and phosphatidylserine, play indispensable roles in neurotransmission and cellular signaling.[1][4] This technical guide provides a comprehensive overview of the multifaceted functions of serine and its derivatives. It delves into their roles in natural biological pathways, explores their significance in medicinal chemistry, presents quantitative data, details key experimental protocols, and visualizes complex signaling and metabolic pathways.

Core Functions of L-Serine in Natural Processes

L-serine is a proteinogenic amino acid, meaning it is one of the 22 amino acids that are incorporated into proteins.[5] Its polar hydroxyl side chain allows it to participate in hydrogen bonding, contributing to protein structure and function.[] Beyond its role in protein synthesis, L-serine is a central node in cellular metabolism.[1][4]

Precursor to Biomolecules

L-serine is a precursor for the synthesis of a wide range of essential biomolecules:

  • Amino Acids: L-serine is a precursor to glycine and cysteine.[5][6] The conversion of L-serine to glycine is a key reaction in one-carbon metabolism.[4][7]

  • Phospholipids: L-serine is essential for the synthesis of phosphatidylserine (PS) and phosphatidylethanolamine (PE), which are critical components of cell membranes.[4][8]

  • Sphingolipids: Serine is a crucial component in the biosynthesis of sphingolipids, a class of lipids that are abundant in the central nervous system and play roles in signal transduction and cell recognition.[5][6][8][9][10][11]

  • Purines and Pyrimidines: Through its role in the folate cycle, serine contributes one-carbon units necessary for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[5][7]

One-Carbon Metabolism

L-serine is a major donor of one-carbon units to the folate and methionine cycles.[1][4][12][13] This metabolic network is essential for:

  • Nucleotide Biosynthesis: Providing the necessary building blocks for DNA and RNA synthesis.[12]

  • Redox Homeostasis: Contributing to the production of NADPH and glutathione, which are vital for antioxidant defense.[12]

  • Methylation Reactions: Supplying methyl groups for the methylation of DNA, proteins, and other molecules, which is crucial for regulating gene expression and other cellular processes.[12]

Role in the Nervous System

L-serine and its derivatives are critical for the proper functioning of the nervous system:

  • Neurotransmitter Synthesis: L-serine is a precursor to the neurotransmitters glycine and D-serine.[4]

  • Myelin Sheath Formation: Sphingolipids, derived from serine, are essential components of the myelin sheath that insulates nerve fibers.[6]

  • Neuroprotection: L-serine itself can act as a neuroprotective agent.[4]

Key Serine Derivatives and Their Functions

D-Serine: A Neuromodulator

D-serine, the D-isoform of serine, was once thought to exist only in bacteria but is now recognized as a key signaling molecule in the mammalian brain.[5]

  • NMDA Receptor Co-agonist: D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.[5][14][15][16] For the NMDA receptor to be activated, both glutamate and a co-agonist (either D-serine or glycine) must bind to it.[5]

  • Synthesis and Release: D-serine is synthesized from L-serine by the enzyme serine racemase, which is found in both neurons and astrocytes.[5][14] Its release is thought to be a form of "gliotransmission," where glial cells communicate with neurons.[14]

Phosphatidylserine (PS): A Key Membrane Phospholipid

Phosphatidylserine is a phospholipid that is normally localized to the inner leaflet of the plasma membrane in healthy cells.[17][18]

  • Apoptosis Signaling: During apoptosis (programmed cell death), phosphatidylserine is externalized to the outer leaflet of the plasma membrane.[17][18][19] This exposed PS acts as an "eat-me" signal, prompting phagocytic cells to engulf and clear the apoptotic cell, thereby preventing inflammation.[18]

  • Neuronal Function: Phosphatidylserine is involved in synaptic communication and neuronal apoptosis.[20]

Serine Proteases: A Diverse Family of Enzymes

Serine proteases are a large family of enzymes that utilize a serine residue in their active site to cleave peptide bonds in proteins.[21][22][23] They are involved in a wide range of physiological processes:

  • Digestion: Enzymes like trypsin and chymotrypsin break down dietary proteins in the small intestine.[21][24]

  • Blood Coagulation: A cascade of serine proteases is responsible for the formation of blood clots.[21][24][25]

  • Immune Response: Serine proteases play roles in both the innate and adaptive immune systems.[21][24][25]

  • Apoptosis: Certain serine proteases, known as caspases, are key executioners of apoptosis.[22][25]

Serine and Its Derivatives in Medicinal Chemistry

The diverse biological roles of serine and its derivatives make them attractive targets for drug development.

Cycloserine: An Antibiotic

Cycloserine is a structural analog of D-alanine, another amino acid.[26][27][28]

  • Mechanism of Action: It acts as a broad-spectrum antibiotic by inhibiting two key enzymes in bacterial cell wall synthesis: alanine racemase and D-alanine:D-alanine ligase.[26][27][28][29][30] This disruption of the cell wall leads to bacterial cell death.[27]

  • Clinical Use: Cycloserine is primarily used as a second-line treatment for multidrug-resistant tuberculosis.[27]

  • Neurological Effects: Due to its structural similarity to D-serine, cycloserine can cross the blood-brain barrier and act as a partial agonist at the NMDA receptor, leading to potential neuropsychiatric side effects.[26][29]

L-Serine Supplementation

Dietary supplementation with L-serine is being investigated for a variety of conditions:

  • Neurological Disorders: Therapeutic benefits of L-serine have been reported in disorders of serine metabolism, diabetic neuropathy, and amyotrophic lateral sclerosis (ALS).[1][4][31]

  • Cognitive Function: L-serine may enhance blood flow in the brain, reduce inflammation, and support myelin regeneration, making it a candidate for treating cognitive decline.[31]

D-Serine in Psychiatry

Given its role as an NMDA receptor co-agonist, D-serine is being explored as a therapeutic agent for psychiatric disorders.

  • Schizophrenia: D-serine has been studied as a potential treatment for the negative and cognitive symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction.[5][32]

Quantitative Data

Parameter Value Context Reference
Typical Daily L-Serine Intake3.5-8 gramsFrom a standard diet.[32]
Safe L-Serine Supplementation DoseUp to 25 grams/day for up to 1 yearClinical trial data.[32]
Safe D-Serine Supplementation Dose2-4 grams/day for up to 4 weeksClinical trial data.[32]

Experimental Protocols

Assay of Serine Racemase Activity

This protocol is adapted from methods used to measure the conversion of L-serine to D-serine.[33][34]

Objective: To determine the activity of serine racemase in a sample.

Materials:

  • Enzyme extract (e.g., purified enzyme, cell homogenate)

  • 50 mM Tris-HCl buffer, pH 8.0

  • 1 mM EDTA

  • 2 mM DTT

  • 15 µM Pyridoxal 5'-phosphate (PLP)

  • 20 mM L-serine

  • Trichloroacetic acid (TCA)

  • Water-saturated diethyl ether

  • D-amino acid oxidase (for chemiluminescent assay)

  • HPLC system for amino acid analysis

Procedure:

  • Prepare the reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 2 mM DTT, and 15 µM PLP.

  • Add the enzyme extract to the reaction mixture.

  • Initiate the reaction by adding 20 mM L-serine.

  • Incubate the reaction at 37°C for a defined period (e.g., 0.5-8 hours).

  • Terminate the reaction by adding TCA to a final concentration of 5%.

  • Prepare a blank control using boiled (heat-inactivated) enzyme extract.

  • Centrifuge the samples to pellet the precipitated protein.

  • Extract the supernatant twice with water-saturated diethyl ether to remove the TCA.

  • Analyze the samples for D-serine content using either a chemiluminescent assay with D-amino acid oxidase or by HPLC.

Detection of Phosphatidylserine Externalization in Apoptotic Cells

This protocol is a general method for identifying apoptotic cells based on the exposure of phosphatidylserine.

Objective: To detect the externalization of phosphatidylserine on the surface of apoptotic cells.

Materials:

  • Cell culture with induced apoptosis

  • Annexin V conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488)

  • Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Propidium iodide (PI) or another viability dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Induce apoptosis in the cell culture using a desired method (e.g., treatment with staurosporine, UV irradiation).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer.

  • Add the fluorescently labeled Annexin V to the cell suspension.

  • Incubate the cells in the dark for 15-30 minutes at room temperature.

  • (Optional) Add a viability dye such as propidium iodide to distinguish between early apoptotic and late apoptotic/necrotic cells.

  • Analyze the cells by flow cytometry or fluorescence microscopy.

Interpretation of Results:

  • Annexin V negative / PI negative: Live cells

  • Annexin V positive / PI negative: Early apoptotic cells

  • Annexin V positive / PI positive: Late apoptotic or necrotic cells

Visualizations

Serine Biosynthesis Pathway

Serine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate Phosphoglycerate dehydrogenase Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine Phosphoserine transaminase L-Serine L-Serine Phosphoserine->L-Serine Phosphoserine phosphatase

Caption: The de novo biosynthesis pathway of L-serine from the glycolytic intermediate 3-phosphoglycerate.

D-Serine and NMDA Receptor Signaling

NMDA_Signaling cluster_Pre Presynaptic Neuron cluster_Post Postsynaptic Neuron cluster_Glia Astrocyte Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Downstream_Signaling Synaptic Plasticity (LTP/LTD) Ca_Channel->Downstream_Signaling Ca²⁺ Influx L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase D_Serine D-Serine D_Serine->NMDA_Receptor Co-agonist Binds Serine_Racemase->D_Serine

Caption: D-serine acts as a co-agonist with glutamate to activate NMDA receptors, leading to calcium influx and downstream signaling.

Phosphatidylserine Externalization in Apoptosis

Apoptosis_PS_Flip cluster_Healthy Healthy Cell cluster_Apoptotic Apoptotic Cell Healthy_Membrane Extracellular Space Plasma Membrane Cytosol PS_inner Phosphatidylserine Flippase Flippase (Active) Apoptotic_Membrane Extracellular Space Plasma Membrane Cytosol PS_outer Phosphatidylserine Phagocyte Phagocyte PS_outer->Phagocyte 'Eat-me' Signal Scramblase Scramblase (Active) Apoptotic_Signal Apoptotic Signal Apoptotic_Signal->Flippase Inactivates Apoptotic_Signal->Scramblase Activates

Caption: During apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, serving as a signal for phagocytosis.

References

The Emerging Potential of Methylserine as a Biomarker in Dietary Pattern Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust assessment of dietary patterns is a significant challenge in nutritional epidemiology and clinical research. Self-reported dietary intake data are prone to inaccuracies, creating a demand for objective biomarkers that reflect dietary habits. This technical guide explores the emerging potential of N-methylserine as a biomarker for specific dietary patterns. While not yet a widely established biomarker, its position at the intersection of serine metabolism and the methionine cycle suggests a strong theoretical basis for its utility. This document provides an in-depth overview of the metabolic pathways influencing methylserine levels, detailed experimental protocols for its quantification, and a proposed workflow for its validation as a dietary biomarker. The information is intended to equip researchers and drug development professionals with the foundational knowledge to investigate N-methylserine in the context of dietary interventions and population studies.

Introduction: The Need for Objective Dietary Biomarkers

The analysis of dietary patterns, rather than individual nutrients, provides a more holistic understanding of the relationship between diet and chronic disease risk[1][2]. However, traditional methods of dietary assessment, such as food frequency questionnaires and 24-hour recalls, are subject to significant measurement error[3][4]. Objective biomarkers of dietary intake are therefore crucial for improving the accuracy of nutritional research[3][5]. Metabolomics has emerged as a powerful tool for discovering novel biomarkers that reflect dietary exposure[6][7]. This guide focuses on N-methylserine, a metabolite with the potential to serve as a sensitive indicator of dietary patterns rich in specific amino acids and methyl donors.

The Biochemical Rationale for this compound as a Dietary Biomarker

N-methyl-L-serine is a derivative of the amino acid L-serine[6]. Its biological concentration is intrinsically linked to the availability of its precursors, L-serine and a methyl group donor, typically S-adenosylmethionine (SAM)[6]. Both L-serine and SAM are heavily influenced by dietary intake.

Biosynthesis of N-Methyl-L-serine

The primary pathway for N-methyl-L-serine synthesis involves the enzymatic transfer of a methyl group from SAM to the amino group of L-serine. This reaction is catalyzed by N-methyltransferases[6]. The availability of both L-serine and SAM, which is derived from methionine, are rate-limiting steps that are directly influenced by diet.

Dietary Sources of Precursors

A diet's composition directly impacts the circulating levels of serine and methionine, and consequently, the potential for N-methylserine synthesis.

Table 1: Dietary Sources of L-Serine

Food GroupHigh-Serine FoodsApproximate Serine Content
Legumes Soybeans, Soy protein isolateHigh (e.g., 4.593g per 100g in soy protein isolate)[8]
Eggs Dried egg whites, Whole eggsVery High (e.g., up to 6.159g per 100g in dried egg whites)[8]
Meat & Fish Turkey, Chicken, Tuna, ShellfishModerate to High (e.g., 140mg per 3 ounces of chicken breast)[9]
Nuts & Seeds Almonds, Walnuts, PeanutsModerate[10]
Dairy Cottage cheese, YogurtModerate (e.g., 80mg per 1/2 cup of cottage cheese)[9]

Table 2: Dietary Sources of Methionine

Food GroupHigh-Methionine FoodsApproximate Methionine Content
Meat & Fish Turkey, Beef, Fish (Tuna, Salmon)High (e.g., >300mg per serving)[7][11]
Eggs Whole eggsHigh (e.g., ~390mg per 2 eggs)[7]
Dairy Cheese, MilkModerate (e.g., ~155mg per 1oz cheddar cheese)[7]
Nuts & Seeds Brazil nutsHigh[7]
Legumes Soybeans, TofuModerate[7]

Dietary patterns characterized by high intakes of protein, particularly from animal sources and soy, would theoretically lead to higher circulating levels of both serine and methionine, creating a favorable environment for N-methylserine synthesis. Conversely, dietary patterns low in these amino acids may result in lower N-methylserine levels.

Signaling and Metabolic Pathways

The metabolism of serine and methionine are central to cellular function, intersecting with one-carbon metabolism, which is crucial for the synthesis of nucleotides, lipids, and for methylation reactions[12].

Serine and One-Carbon Metabolism

L-serine is a primary source of one-carbon units for the folate cycle. This process is essential for the de novo synthesis of purines and thymidylate, and for the regeneration of methionine from homocysteine[13][14]. Serine metabolism is closely linked to pathways such as the mTOR signaling pathway, which regulates cell growth and metabolism in response to nutrient availability[14][15].

Serine_Metabolism_Pathway Serine's Role in One-Carbon Metabolism Diet Dietary Intake (Serine, Glycine, Methionine) Serine L-Serine Diet->Serine Methionine Methionine Diet->Methionine Glycine Glycine Serine->Glycine Methylene_THF 5,10-Methylene-THF Serine->Methylene_THF SHMT This compound N-Methylserine Serine->this compound Glycine->Methylene_THF GCS THF Tetrahydrofolate (THF) Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Nucleotide_Synthesis Nucleotide Synthesis Methylene_THF->Nucleotide_Synthesis Methionine_Cycle Methionine Cycle Methyl_THF->Methionine_Cycle Homocysteine Homocysteine Methionine_Cycle->Homocysteine Homocysteine->Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAM->Methionine_Cycle SAM->this compound N-methyltransferase

Serine's central role in one-carbon metabolism.
The Methionine Cycle and Methylation

The methionine cycle is responsible for producing SAM, the universal methyl donor for numerous biological reactions, including the synthesis of N-methylserine[6][12]. The activity of this cycle is dependent on the dietary intake of methionine and cofactors such as folate and vitamin B12.

Experimental Protocols for the Identification and Quantification of this compound

The accurate measurement of N-methylserine in biological samples is critical for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like this compound in complex biological matrices such as plasma and urine.

Sample Collection and Preparation
  • Biological Matrix: Human plasma or serum are the preferred matrices for metabolomics studies assessing systemic metabolism. Urine can also be used to assess metabolite excretion.

  • Collection: For plasma, blood should be collected in EDTA- or heparin-containing tubes and centrifuged promptly to separate plasma. For serum, blood is collected in tubes without anticoagulant and allowed to clot before centrifugation.

  • Storage: Samples should be stored at -80°C to ensure metabolite stability until analysis. Repeated freeze-thaw cycles should be avoided.

Analytical Methodology: LC-MS/MS
  • Sample Extraction: Proteins are precipitated from plasma/serum samples using a cold organic solvent (e.g., acetonitrile or methanol). The supernatant containing the metabolites is then collected.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar metabolites like amino acids and their derivatives.

  • Mass Spectrometry Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used for the ionization of this compound.

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for N-methylserine and a stable isotope-labeled internal standard are monitored.

Table 3: Example LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Chromatography
ColumnHILIC column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientOptimized for separation of polar metabolites
Mass Spectrometry
Ionization ModeESI Positive
MRM Transition (Precursor > Product)Specific m/z values for N-methylserine (e.g., 120.06 > 74.06)
Internal StandardStable isotope-labeled N-methylserine (e.g., N-methyl-d3-serine)

Proposed Experimental Workflow for Biomarker Validation

A systematic approach is required to validate N-methylserine as a robust biomarker of dietary patterns.

Biomarker_Validation_Workflow Workflow for this compound Biomarker Validation Study_Design Study Design (Cross-sectional or Intervention) Participant_Recruitment Participant Recruitment (Defined Dietary Patterns) Study_Design->Participant_Recruitment Dietary_Assessment Dietary Assessment (FFQ, 24h Recalls) Participant_Recruitment->Dietary_Assessment Sample_Collection Biological Sample Collection (Plasma, Urine) Participant_Recruitment->Sample_Collection Data_Analysis Statistical Analysis (Correlation with Dietary Intake) Dietary_Assessment->Data_Analysis Sample_Processing Sample Processing and Storage (-80°C) Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis (Quantification of this compound) Sample_Processing->LC_MS_Analysis LC_MS_Analysis->Data_Analysis Validation Biomarker Validation (Sensitivity, Specificity) Data_Analysis->Validation

A proposed workflow for validating N-methylserine as a dietary biomarker.

Conclusion and Future Directions

N-methylserine holds significant promise as a novel biomarker for dietary patterns rich in protein, particularly from sources abundant in serine and methionine. Its synthesis is directly tied to the dietary availability of its precursors, providing a strong biochemical rationale for its investigation. While direct evidence from large-scale human dietary intervention studies is currently lacking, the methodologies for its accurate quantification are well-established.

Future research should focus on:

  • Controlled Intervention Studies: To establish a causal link between specific dietary patterns (e.g., high-protein vs. plant-based diets) and circulating N-methylserine levels.

  • Population-Based Cohort Studies: To assess the correlation between habitual dietary intake and N-methylserine concentrations in a free-living population.

  • Investigating Confounders: To understand the influence of factors such as genetics, gut microbiome, and disease state on N-methylserine metabolism.

By pursuing these avenues of research, the scientific community can fully elucidate the potential of N-methylserine as a valuable tool in nutritional epidemiology and personalized nutrition.

References

Involvement of serine hydroxymethyltransferase in glycine and serine metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Serine Hydroxymethyltransferase: A Linchpin in Serine and Glycine Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Serine hydroxymethyltransferase (SHMT) is a critical enzyme positioned at the crossroads of amino acid metabolism and the one-carbon (1C) network, a series of biochemical reactions essential for cellular proliferation, survival, and maintenance.[1] This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the reversible interconversion of L-serine and glycine, a reaction that provides the majority of one-carbon units for various biosynthetic pathways.[2][3] Given its central role, dysregulation of SHMT activity is implicated in numerous pathologies, most notably cancer, making it an attractive target for therapeutic intervention.[1][4] This guide provides a comprehensive overview of SHMT's function, regulation, and involvement in metabolic pathways, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Catalytic Function of SHMT

SHMT's primary role is the reversible transfer of a hydroxymethyl group from L-serine to the cofactor tetrahydrofolate (THF).[5] This reaction simultaneously produces glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a key intermediate in one-carbon metabolism.[2][5]

Reaction: L-serine + Tetrahydrofolate (THF) ⇌ Glycine + 5,10-Methylenetetrahydrofolate (5,10-CH2-THF) + H₂O

The enzyme utilizes pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme.[2] The catalytic cycle involves the formation of an external aldimine between the amino group of serine and PLP.[2] This is followed by the cleavage of the Cα-Cβ bond of serine, releasing the hydroxymethyl group as formaldehyde.[2][6] This formaldehyde is then captured by THF to form 5,10-CH2-THF.[2][6]

Isoforms and Subcellular Compartmentalization

In mammals, SHMT exists in two primary isoforms with distinct subcellular localizations:

  • SHMT1 (cSHMT): Found in the cytoplasm.[1] It is encoded by the SHMT1 gene.[7] The cytosolic isoform is crucial for providing one-carbon units for the de novo synthesis of purines and thymidylate in the cytoplasm.[7][8]

  • SHMT2 (mSHMT): Primarily located in the mitochondria.[1] Interestingly, alternative transcription of the SHMT2 gene can produce a protein that also localizes to the cytoplasm and nucleus, particularly during the S and G2/M phases of the cell cycle, indicating functional redundancy with SHMT1.[9] The mitochondrial pathway is a major source of 1C units, glycine, and reducing equivalents for the cell.[8]

This compartmentalization suggests distinct yet coordinated roles for the isoforms in maintaining cellular homeostasis.[1][10] For instance, cytosolic SHMT1 may primarily catalyze the conversion of glycine to serine, while mitochondrial SHMT2 is a major source of glycine from serine.[8][11] Other organisms, such as plants and the parasite Leishmania, possess additional SHMT isoforms located in chloroplasts, highlighting the enzyme's fundamental importance across different life forms.[2][12]

Regulation of SHMT Activity

The activity of SHMT is tightly regulated at multiple levels to meet the metabolic demands of the cell:

  • Transcriptional Regulation: The expression of SHMT genes is controlled by various transcription factors. For example, in response to serine deprivation, histone methylation can maintain the transcriptional activation of SHMT genes to ensure a continuous flux through the one-carbon pathway.[13]

  • Post-Translational Modifications (PTMs): SHMT2 activity can be regulated by PTMs such as succinylation and fatty acylation on lysine residues.[13]

  • Allosteric Regulation and Substrate Availability: The oncoprotein SET can physically bind to SHMT2 in the mitochondria and enhance its enzymatic activity.[14] The availability of substrates and cofactors, including serine, glycine, and folate pools, directly influences the direction and rate of the SHMT-catalyzed reaction.[15][16]

  • RNA Binding: The cytosolic isoform, SHMT1, has been shown to possess a "moonlighting" function as an RNA-binding protein. This interaction can dynamically regulate serine and glycine concentrations, adding another layer of complexity to its metabolic control.[10][16]

Central Role in One-Carbon Metabolism and Signaling

SHMT is a pivotal enzyme that links serine and glycine metabolism with the folate and methionine cycles. The 5,10-CH2-THF produced by SHMT is a versatile one-carbon donor for:

  • Nucleotide Synthesis: It is a substrate for thymidylate synthase in the synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA biosynthesis.[5] It can also be converted to 10-formyl-THF, which is required for de novo purine synthesis.[17]

  • Amino Acid Metabolism: It contributes to the synthesis of methionine from homocysteine.

  • Redox Homeostasis: The one-carbon pathway is a significant source of NADPH, which is essential for maintaining cellular redox balance and defending against oxidative stress.[18][19]

Recent studies have also uncovered roles for SHMT in cellular signaling. For example, SHMT2 has been shown to promote tumor growth in breast cancer by affecting the MAPK and VEGF signaling pathways.[11]

SHMT in Disease and as a Therapeutic Target

The heightened metabolic demands of proliferating cancer cells often lead to an upregulation of the serine and glycine synthesis pathway, including SHMT.[20] SHMT2, in particular, is one of the most consistently upregulated genes in various cancers and its high expression often correlates with poor patient prognosis.[11][21] This dependency makes SHMT a compelling target for cancer therapy.[1][4]

  • Cancer: Inhibition of SHMT can suppress tumor growth.[14] Small-molecule inhibitors of SHMT have been developed and show efficacy in preclinical models, particularly in T-cell acute lymphoblastic leukemia, where they exhibit synergistic activity with the established antifolate drug methotrexate.[21]

  • Infectious Diseases: The differences between human SHMT and the isoforms found in parasites like Plasmodium and Leishmania make it a prime target for developing species-specific inhibitors for anti-malarial and anti-leishmanial drugs.[5][12]

Quantitative Data

Table 1: Kinetic Parameters of Serine Hydroxymethyltransferase
Enzyme SourceSubstrateK_m (mM)k_cat (s⁻¹)Reference
Plasmodium vivax SHMTL-serine0.18 ± 0.081.09 ± 0.05[22]
Plasmodium vivax SHMTTetrahydrofolate0.35 ± 0.061.09 ± 0.05[22]
Table 2: Contribution to Serine and Glycine Pools in HeLa Cancer Cells
MetaboliteSourceContribution (%)Reference
Serine Inputs Serine Uptake71.2[23]
Serine Synthesis Pathway (SSP)24.0[23]
Other (e.g., Protein Degradation)5.7[23]
Glycine Inputs Glycine Uptake45.6[23]
Conversion from Serine (via SHMT)45.1[23]
Other (e.g., Protein Degradation)9.4[23]

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for SHMT Activity

This protocol is adapted from methods used for Plasmodium SHMT and is based on coupling the SHMT reaction with 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD).[16][24][25]

Principle: SHMT produces 5,10-CH2-THF from serine and THF. MTHFD then oxidizes 5,10-CH2-THF to 5,10-methenyltetrahydrofolate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance due to NADPH formation is monitored spectrophotometrically at 340 nm or 375 nm.[24][25]

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT.

  • L-serine stock solution (e.g., 100 mM).

  • Tetrahydrofolate (THF) stock solution (e.g., 20 mM, prepared fresh in buffer containing β-mercaptoethanol).

  • NADP+ stock solution (e.g., 25 mM).

  • Pyridoxal 5'-phosphate (PLP) stock solution (e.g., 10 mM).

  • Recombinant MTHFD enzyme (e.g., from E. coli).

  • Purified SHMT enzyme or cell extract containing SHMT.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a cuvette with a final volume of 1 mL.

  • Add the following components to the final concentrations indicated:

    • 50 mM HEPES buffer, pH 7.5

    • 2 mM L-serine

    • 0.4 mM THF

    • 0.25 mM NADP+

    • 0.1 mM PLP

    • 5 µM MTHFD

  • Incubate the mixture at 25°C or 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the SHMT enzyme sample (e.g., 10-50 µL of cell extract or purified enzyme).

  • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm (or 375 nm to avoid THF absorbance interference) over time (e.g., for 5-10 minutes).[24]

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹ at 340 nm).

  • One unit of SHMT activity can be defined as the amount of enzyme that produces 1 µmol of NADPH per minute under the specified conditions.

Protocol 2: Quantification of Serine and Glycine by LC-MS

This protocol provides a general framework for the quantification of serine and glycine in biological samples, such as cell extracts or cerebrospinal fluid, using Liquid Chromatography-Mass Spectrometry (LC-MS).[26][27]

Principle: Stable isotope-labeled internal standards ([U-¹³C]serine and [U-¹³C]glycine) are added to the sample. Amino acids are extracted, separated by liquid chromatography, and detected by mass spectrometry. The ratio of the endogenous analyte to the internal standard is used for accurate quantification.

Materials:

  • Biological sample (e.g., cell pellet, serum, cerebrospinal fluid).

  • Internal standard solution: ¹³C- and/or ¹⁵N-labeled serine and glycine.

  • Extraction solvent: Cold 80-100% methanol.

  • LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer).[28]

  • Appropriate LC column for amino acid separation (e.g., HILIC).

Procedure:

  • Sample Preparation and Extraction:

    • Thaw the biological sample on ice.

    • For absolute quantification, spike in a known amount of the internal standard mix (e.g., ¹⁵N-labeled serine and glycine).[27]

    • Add cold extraction solvent (e.g., 40 volumes of 100% methanol for serum).[27]

    • Vortex thoroughly and incubate on ice for 10-20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[27]

    • Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the extracted sample onto the LC-MS system.

    • Separate serine and glycine using an appropriate chromatographic method.

    • Detect the analytes using the mass spectrometer in a suitable mode (e.g., selected ion monitoring or full scan). Monitor the mass-to-charge ratios (m/z) for unlabeled (endogenous) and labeled (internal standard) serine and glycine.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous amino acids and their corresponding stable isotope-labeled internal standards.

    • Calculate the concentration of each amino acid by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of unlabeled amino acids and a fixed concentration of the internal standard.

Protocol 3: Workflow for Metabolic Flux Analysis

Metabolic flux analysis using stable isotopes is a powerful technique to trace the fate of metabolites through a pathway.[21][23][28]

Principle: Cells are cultured in a medium containing a stable isotope-labeled substrate, such as [U-¹³C]-serine. The label is incorporated into downstream metabolites. The pattern and extent of isotope labeling in these metabolites are measured by mass spectrometry, and this data is used to calculate the relative or absolute flux through different metabolic pathways.[21]

Workflow:

  • Cell Culture: Culture cells in a defined medium.

  • Isotope Labeling: Replace the standard medium with a medium containing the stable isotope tracer (e.g., [U-¹³C]-serine) for a defined period.

  • Metabolite Extraction: Harvest the cells and perform a rapid metabolite extraction, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water) to quench enzymatic activity.

  • LC-MS Analysis: Analyze the cell extracts using LC-MS to measure the mass isotopologue distributions (MIDs) of key metabolites in the pathway (e.g., serine, glycine, nucleotides).

  • Flux Calculation: Use the measured MIDs and a metabolic network model to calculate the metabolic fluxes. This often involves specialized software and mathematical modeling.[28]

Visualizations

Signaling and Metabolic Pathways

SHMT_Metabolism cluster_glycolysis Glycolysis cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion G3P 3-Phosphoglycerate Serine_cyto Serine G3P->Serine_cyto SSP SHMT1 SHMT1 Serine_cyto->SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Transport Glycine_cyto Glycine Glycine_cyto->SHMT1 Glycine_mito Glycine Glycine_cyto->Glycine_mito Transport THF_cyto THF THF_cyto->SHMT1 MethyleneTHF_cyto 5,10-CH2-THF MethyleneTHF_cyto->THF_cyto Donates 1C Purines Purine Synthesis MethyleneTHF_cyto->Purines Thymidylate Thymidylate Synthesis MethyleneTHF_cyto->Thymidylate SHMT1->Glycine_cyto SHMT1->MethyleneTHF_cyto Serine_mito->Serine_cyto Transport SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito->Glycine_cyto Transport Glycine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 MethyleneTHF_mito 5,10-CH2-THF Formate Formate MethyleneTHF_mito->Formate -> Cytosol SHMT2->Glycine_mito SHMT2->MethyleneTHF_mito

Caption: Core role of SHMT1 and SHMT2 in cellular metabolism.

Experimental and Logical Workflows

SHMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagents Prepare Assay Buffer, Substrates (Serine, THF, NADP+), and Coupled Enzyme (MTHFD) mix Combine Reagents in Cuvette and Equilibrate Temperature prep_reagents->mix prep_enzyme Purify SHMT Enzyme or Prepare Cell Extract initiate Initiate Reaction by Adding SHMT prep_enzyme->initiate mix->initiate monitor Monitor Absorbance Increase at 340 nm (NADPH formation) initiate->monitor calculate Calculate Initial Rate from Linear Slope monitor->calculate activity Determine SHMT Specific Activity calculate->activity

Caption: Experimental workflow for a coupled SHMT activity assay.

SHMT2_Signaling cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes SHMT2 SHMT2 Overexpression (in Breast Cancer) MAPK MAPK Pathway SHMT2->MAPK VEGF VEGF Pathway SHMT2->VEGF Proliferation Increased Cell Proliferation MAPK->Proliferation Growth Promotes Tumor Growth VEGF->Growth

Caption: Signaling pathways affected by SHMT2 in breast cancer.

Conclusion

Serine hydroxymethyltransferase stands as a central hub in cellular metabolism, intricately linking the fate of serine and glycine to the production of essential building blocks for cell growth and proliferation. Its distinct isoforms and complex regulatory mechanisms underscore its importance in maintaining metabolic homeostasis. The pronounced reliance of cancer cells on SHMT activity has solidified its status as a high-value target for novel therapeutic strategies. Continued research into the specific roles and regulation of SHMT isoforms will undoubtedly provide further insights and opportunities for the development of innovative treatments for cancer and other metabolic diseases.

References

An In-depth Technical Guide to the Isomerization of O-methylserine Residues in Peptide Chains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomerization of O-methylserine residues within peptide chains, a critical post-translational modification that can significantly impact the structure, function, and therapeutic efficacy of peptides and proteins. The content delves into the underlying mechanisms, analytical detection methods, and strategies for prevention, with a focus on providing actionable data and detailed experimental protocols.

Introduction: The Significance of O-methylserine Isomerization

O-methylserine, a derivative of serine, can undergo isomerization within a peptide sequence, converting from the L-configuration to the D-configuration (epimerization). This seemingly subtle change in stereochemistry can have profound biological consequences. The presence of a D-amino acid can alter the peptide's three-dimensional structure, affecting its binding affinity to receptors, enzymatic stability, and overall biological activity.[1][2] For drug development professionals, understanding and controlling O-methylserine isomerization is crucial for ensuring the safety, efficacy, and batch-to-batch consistency of peptide-based therapeutics.

Mechanisms of O-methylserine Isomerization

The isomerization of O-methylserine residues can occur through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Isomerization: The Succinimide Pathway

The primary mechanism for non-enzymatic isomerization of O-methylserine is believed to proceed through a succinimide intermediate, analogous to the well-studied isomerization of aspartic acid and asparagine residues.[3][4][5] The reaction is initiated by the nucleophilic attack of the backbone nitrogen of the C-terminal neighboring residue on the side-chain carbonyl group of the O-methylserine. This intramolecular cyclization forms a five-membered succinimide ring. The planar and achiral nature of the enolate intermediate of the succinimide ring allows for reprotonation from either face, leading to racemization. Subsequent hydrolysis of the succinimide ring can then yield either the original L-O-methylserine or the D-O-methylserine epimer.

L_Oms L-O-methylserine residue Succinimide Succinimide intermediate L_Oms->Succinimide Intramolecular cyclization Succinimide->L_Oms Hydrolysis Enolate Enolate intermediate (achiral) Succinimide->Enolate Deprotonation D_Oms D-O-methylserine residue Succinimide->D_Oms Hydrolysis Enolate->Succinimide Reprotonation

Figure 1: Non-enzymatic isomerization of O-methylserine via a succinimide intermediate.

Factors that influence the rate of non-enzymatic isomerization include:

  • pH: The reaction is generally base-catalyzed.

  • Temperature: Higher temperatures accelerate the rate of isomerization.

  • Neighboring Amino Acid Residues: The identity of the amino acid C-terminal to the O-methylserine can influence the rate of succinimide formation. Residues with small side chains, such as glycine, tend to promote isomerization due to reduced steric hindrance.[4]

Enzymatic Isomerization

Evidence suggests the existence of enzymes that can catalyze the isomerization of serine residues, and these enzymes have been shown to also act on O-methylserine.[6][7] A notable example is a serine isomerase found in the venom of the Agelenopsis aperta spider, which can isomerize serine, cysteine, O-methylserine, and alanine residues within a specific recognition sequence (Leu-Xaa-Phe-Ala).[6][7] This enzymatic process involves a two-base mechanism with proton abstraction and donation.[6]

Quantitative Analysis of O-methylserine Isomerization

While specific kinetic data for O-methylserine isomerization is not extensively documented, the rates can be inferred from studies on analogous amino acids like aspartic acid and asparagine. The rate of succinimide formation, and thus isomerization, is highly sequence-dependent.

Peptide Sequence (X-Y)Relative Rate of Succinimide FormationReference
Asp-GlyHigh[4]
Asp-SerModerate[4]
Asp-AlaLow[4]
Asn-GlyVery High[4]

Table 1: Influence of the C-terminal neighboring residue (Y) on the rate of succinimide formation from aspartyl (Asp) and asparaginyl (Asn) residues. These trends are expected to be similar for O-methylserine.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of O-methylserine-containing Peptides

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing an O-methylserine residue.

Materials:

  • Fmoc-protected amino acids (including Fmoc-O-methyl-L-serine(tBu)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve Fmoc-O-methyl-L-serine(tBu)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Start Start with Resin Swell Swell Resin (DMF) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Amino Acid (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Loop Repeat for each a.a. in sequence Wash2->Loop Loop->Deprotect Yes Final_Deprotect Final Fmoc Deprotection Loop->Final_Deprotect No Cleave Cleave from Resin & Deprotect Side Chains (TFA cocktail) Final_Deprotect->Cleave Purify Precipitate & Purify (Ether & RP-HPLC) Cleave->Purify End Pure Peptide Purify->End

Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS) of an O-methylserine-containing peptide.
LC-MS/MS Analysis for the Detection of O-methylserine Isomers

This protocol provides a general framework for the analysis of O-methylserine-containing peptides to detect and quantify isomerization.

Materials:

  • Purified peptide sample

  • Water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column

  • A tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Dissolve the purified peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 0.3 mL/min.

    • Diastereomeric peptides (containing L- vs. D-O-methylserine) may exhibit different retention times, allowing for their separation.

  • MS and MS/MS Data Acquisition:

    • Acquire full scan MS data to identify the precursor ion of the O-methylserine-containing peptide.

    • Perform data-dependent MS/MS analysis on the precursor ion to obtain fragmentation spectra.

    • The fragmentation patterns of the diastereomers may show subtle differences in the relative intensities of fragment ions, which can be used for identification.[8]

  • Data Analysis:

    • Analyze the LC chromatogram for multiple peaks corresponding to the mass of the target peptide.

    • Compare the fragmentation spectra of the separated isomers.

    • Quantify the extent of isomerization by comparing the peak areas of the different isomers in the chromatogram.

Sample Peptide Sample LC LC Separation (C18 column, gradient elution) Sample->LC MS Mass Spectrometry (Full Scan MS) LC->MS MSMS Tandem MS (MS/MS Fragmentation) MS->MSMS Analysis Data Analysis (Chromatogram & Fragment Spectra) MSMS->Analysis Result Identification & Quantification of Isomers Analysis->Result

References

N-Methyl-L-serine: A Pivotal Building Block in the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial components of numerous biologically active peptides and natural products, imparting unique conformational constraints and improved pharmacokinetic properties. Among these, N-methyl-L-serine stands out as a versatile building block in the synthesis of complex molecules, including potent cytostatics and immunosuppressants. Its incorporation can significantly influence the parent molecule's stability, membrane permeability, and target affinity. This technical guide provides a comprehensive overview of the synthesis of N-methyl-L-serine, its application in the construction of complex molecules, and the mechanisms by which these molecules exert their biological effects.

Synthesis of N-Methyl-L-serine

The synthesis of N-methyl-L-serine can be approached through several methodologies, each with its advantages and limitations. The primary challenge lies in achieving selective N-methylation while protecting the hydroxyl and carboxyl functional groups. Common strategies involve direct methylation of protected L-serine, the formation and subsequent reduction of an oxazolidinone intermediate, and reductive amination.

Protecting Group Strategies

The choice of protecting groups for the amino, carboxyl, and hydroxyl functions of L-serine is critical for a successful synthesis. The most common protecting groups are summarized below.

Functional GroupProtecting GroupAbbreviationKey Characteristics
Aminotert-ButoxycarbonylBocAcid-labile, stable to base.
Amino9-FluorenylmethoxycarbonylFmocBase-labile, stable to acid.
AminoCarboxybenzylCbzRemoved by hydrogenolysis.
Aminoo-Nitrobenzenesulfonylo-NBSActivates the N-H bond for methylation; removed by thiolysis.
CarboxylMethyl ester-OMeHydrolyzed under basic or acidic conditions.
CarboxylBenzyl ester-OBnRemoved by hydrogenolysis.
Hydroxyltert-ButyltBuAcid-labile.
HydroxylBenzylBnRemoved by hydrogenolysis.
Synthetic Methodologies and Experimental Protocols

This section details the most prevalent methods for the synthesis of N-methyl-L-serine, complete with generalized experimental protocols.

1. Direct N-Methylation of N-Protected L-serine

This method involves the protection of the amino group, followed by methylation of the resulting secondary amine. The o-nitrobenzenesulfonyl (o-NBS) group is particularly effective as it renders the N-H proton acidic, facilitating methylation.

Experimental Protocol: Synthesis of N-methyl-L-serine via o-NBS Protection

  • Step 1: Protection of L-serine: L-serine is reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or sodium carbonate) in a suitable solvent (e.g., aqueous tetrahydrofuran) to yield N-(o-nitrobenzenesulfonyl)-L-serine.

  • Step 2: Methylation: The N-(o-NBS)-L-serine is dissolved in a polar aprotic solvent (e.g., dimethylformamide). A base such as potassium carbonate is added, followed by a methylating agent like methyl iodide or dimethyl sulfate. The reaction is typically stirred at room temperature until completion.

  • Step 3: Deprotection: The o-NBS group is removed by treatment with a thiol, such as 2-mercaptoethanol or thiophenol, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an organic solvent.

  • Step 4: Purification: The resulting N-methyl-L-serine is purified, often by ion-exchange chromatography, to remove residual reagents and byproducts.

2. The Oxazolidinone Route

This elegant method proceeds through a cyclic intermediate, an oxazolidinone, which is formed by the condensation of N-protected L-serine with formaldehyde. Subsequent reductive cleavage of the oxazolidinone ring yields the N-methylated product.

Experimental Protocol: Synthesis of N-methyl-L-serine via an Oxazolidinone Intermediate

  • Step 1: Formation of the Oxazolidinone: N-Fmoc-L-serine is reacted with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in a solvent like toluene, typically with azeotropic removal of water using a Dean-Stark apparatus. This yields the corresponding oxazolidinone.

  • Step 2: Reductive Ring Opening: The oxazolidinone is dissolved in a suitable solvent (e.g., dichloromethane or a mixture of trifluoroacetic acid and chloroform). A reducing agent, such as triethylsilane, is added to reductively cleave the oxazolidinone ring, affording Fmoc-N-methyl-L-serine.

  • Step 3: Deprotection: The Fmoc group is removed by treatment with a base, typically 20% piperidine in DMF.

  • Step 4: Purification: The final product, N-methyl-L-serine, is purified by crystallization or chromatography.

3. Reductive Amination

Direct reductive amination of L-serine with formaldehyde in the presence of a reducing agent offers a more direct route, though it can be challenging to control and may lead to overmethylation.

Experimental Protocol: Synthesis of N-methyl-L-serine via Reductive Amination

  • Step 1: Reaction Setup: L-serine is dissolved in an aqueous or alcoholic solvent. An aqueous solution of formaldehyde (typically 1.1 equivalents) is added.

  • Step 2: Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN), is added portion-wise to the reaction mixture while maintaining a neutral or slightly acidic pH.

  • Step 3: Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, for example, by ion-exchange chromatography to separate N-methyl-L-serine from unreacted L-serine and any dimethylated byproduct.[1]

Comparison of Synthetic Routes
MethodKey ReagentsTypical YieldsAdvantagesDisadvantages
Direct N-Methylation (o-NBS) 2-nitrobenzenesulfonyl chloride, methylating agent (e.g., CH3I), thiolGood to ExcellentHigh selectivity for mono-methylation.Multi-step process.
Oxazolidinone Route N-protected serine, formaldehyde, reducing agent (e.g., triethylsilane)Good to ExcellentMild conditions, high optical purity.Requires protection and deprotection steps.
Reductive Amination Formaldehyde, reducing agent (e.g., NaBH3CN)Moderate to GoodDirect, fewer steps.Risk of overmethylation (di-methylation).

N-Methyl-L-serine in the Synthesis of Complex Molecules

The unique structural and conformational properties conferred by N-methylation make N-methyl-L-serine a valuable building block in the synthesis of complex natural products and their analogs. The presence of the methyl group on the amide nitrogen restricts rotation around the C-N bond, influencing the overall three-dimensional structure of the molecule. This can lead to enhanced biological activity and improved pharmacokinetic profiles, such as increased metabolic stability and cell permeability.[2][3][4][5][6][7][8]

Case Study 1: The Didemnins

Didemnins are a class of cyclic depsipeptides isolated from marine tunicates of the genus Trididemnum. Didemnin B, a prominent member of this family, was the first marine-derived compound to enter clinical trials as an anticancer agent.[9] Its structure contains N-methylated amino acids, which contribute to its potent biological activity. The primary mechanism of action of didemnin B is the inhibition of protein synthesis.[9][10][11]

Didemnin_Mechanism Didemnin_B Didemnin B eEF1A eEF1A (Elongation Factor 1-alpha) Didemnin_B->eEF1A Binds to Translocation Translocation (eEF2-dependent) Didemnin_B->Translocation Inhibits by stabilizing the eEF1A-tRNA-Ribosome complex Ribosome Ribosome (A-site) eEF1A->Ribosome Delivers Aminoacyl-tRNA in a GTP-dependent manner GTP GTP Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome Ribosome->Translocation Inhibited Protein_Synthesis Protein Synthesis Translocation->Protein_Synthesis Blocked

Mechanism of action of Didemnin B.

Didemnin B binds to the eukaryotic elongation factor 1-alpha (eEF1A), stabilizing the complex of eEF1A, GTP, and aminoacyl-tRNA at the A-site of the ribosome.[11] This stabilization prevents the translocation step of protein synthesis, which is dependent on another elongation factor, eEF2.[11] By halting protein synthesis, didemnin B induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[12]

Case Study 2: The Dolastatins

The dolastatins are a group of highly potent cytotoxic peptides isolated from the sea hare Dolabella auricularia. Dolastatin 10, a linear pentapeptide, is one of the most powerful antimitotic agents known.[13][14][15][16] Its structure contains several unique and N-methylated amino acid residues. The mechanism of action of dolastatin 10 involves the inhibition of tubulin polymerization.[13][14][15][16]

Dolastatin_Mechanism cluster_tubulin Tubulin Dynamics Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Mitotic_spindle Mitotic Spindle Formation Tubulin_dimers->Mitotic_spindle Blocked Microtubules->Tubulin_dimers Depolymerization Dolastatin_10 Dolastatin 10 Vinca_site Vinca Alkaloid Binding Site on Tubulin Dolastatin_10->Vinca_site Binds to Vinca_site->Tubulin_dimers Inhibits Polymerization Cell_cycle_arrest Cell Cycle Arrest (G2/M phase) Mitotic_spindle->Cell_cycle_arrest Disrupted Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Mechanism of action of Dolastatin 10.

Dolastatin 10 binds to the vinca alkaloid binding site on β-tubulin, thereby disrupting microtubule assembly.[13][14] This interference with microtubule dynamics leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[16] The potent cytotoxicity of dolastatin 10 has made it a valuable warhead for antibody-drug conjugates (ADCs) in targeted cancer therapy.[13]

Conclusion

N-methyl-L-serine is a cornerstone building block for the synthesis of a diverse array of complex and biologically potent molecules. The strategic incorporation of this N-methylated amino acid can profoundly influence the conformational properties and pharmacokinetic profiles of peptides and natural products, leading to enhanced therapeutic potential. A thorough understanding of the synthetic methodologies for N-methyl-L-serine and the mechanisms of action of the complex molecules derived from it is paramount for the continued development of novel therapeutics in areas such as oncology and immunology. The case studies of didemnins and dolastatins exemplify the power of N-methylation in creating highly active compounds that interfere with fundamental cellular processes, paving the way for innovative drug design and development.

References

Neurological Activity of O-phosphate Esters of α-Methylserine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the neurological activity of O-phosphate esters of α-methylserine. Contrary to initial hypotheses targeting N-methyl-D-aspartate (NMDA) receptors, seminal research has demonstrated that these compounds, specifically (RS)-α-methylserine-O-phosphate (MSOP) and its monophenylester analogue (MSOPPE), act as selective, competitive antagonists at metabotropic glutamate receptors (mGluRs). This guide summarizes the key quantitative data, details the experimental protocols used to elucidate their activity, and presents signaling pathways and experimental workflows through structured tables and diagrams. The primary focus is on their well-documented effects on mGluRs, providing a crucial resource for researchers investigating glutamate receptor pharmacology and developing novel therapeutics targeting these receptors.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are broadly classified into two families: ionotropic (iGluRs) and metabotropic (mGluRs). While iGluRs, such as the NMDA receptor, are ligand-gated ion channels that mediate fast synaptic transmission, mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic plasticity through second messenger signaling cascades. The O-phosphate esters of α-methylserine have emerged as important pharmacological tools for dissecting the physiological roles of specific mGluR subtypes. This guide will focus on the synthesis of current knowledge regarding their neurological activity.

Quantitative Data on Neurological Activity

The primary neurological activity of O-phosphate esters of α-methylserine has been characterized as competitive antagonism at metabotropic glutamate receptors. The following tables summarize the key quantitative data from foundational studies.

Table 1: Antagonist Potency of (RS)-α-Methylserine-O-phosphate (MSOP) at Presynaptic mGluRs

AgonistPresynaptic mGluR SubtypeApparent KD (μM)
L-AP4L-AP4-sensitive51
(1S,3S)-ACPD(1S,3S)-ACPD-sensitive> 700
Data from Jane et al., 1996

Table 2: Antagonist Potency of (RS)-α-Methylserine-O-phosphate Monophenyl-phosphoryl Ester (MSOPPE) at Presynaptic mGluRs

AgonistPresynaptic mGluR SubtypeApparent KD (μM)
L-AP4L-AP4-sensitive221
(1S,3S)-ACPD(1S,3S)-ACPD-sensitive73
Data from Jane et al., 1996

Table 3: In Vivo Efficacy of MSOPPE on Hippocampal Synaptic Plasticity

CompoundConcentrationEffect on Long-Term Depression (LTD)Effect on Long-Term Potentiation (LTP)
MSOPPE40 mM (200 nmol)/5 μlSignificant inhibitionNo effect
Data from Manahan-Vaughan, 1998

Experimental Protocols

Electrophysiological Recording from Neonatal Rat Motoneurones

This protocol is based on the methodology used to determine the antagonist potency of MSOP and MSOPPE at presynaptic mGluRs.

Objective: To measure the effect of MSOP and MSOPPE on agonist-induced depression of monosynaptic excitation in neonatal rat motoneurones.

Materials:

  • Neonatal rats (P3-P12)

  • Dissection microscope

  • Sucrose-based artificial cerebrospinal fluid (aCSF)

  • Recording aCSF

  • Glass microelectrodes

  • Electrophysiology recording setup (amplifier, digitizer, etc.)

  • Agonists: L-2-amino-4-phosphonobutyrate (L-AP4), (1S,3S)-1-aminocyclopentane-1,3-dicarboxylate ((1S,3S)-ACPD)

  • Antagonists: (RS)-α-methylserine-O-phosphate (MSOP), (RS)-α-methylserine-O-phosphate monophenyl-phosphoryl ester (MSOPPE)

Procedure:

  • Preparation of Spinal Cord:

    • Neonatal rats are anesthetized and decapitated.

    • The spinal cord is rapidly dissected in ice-cold, oxygenated sucrose-aCSF.

    • The lumbar spinal cord is isolated and hemisected.

    • The hemisected spinal cord is transferred to a recording chamber continuously perfused with oxygenated recording aCSF at room temperature.

  • Electrophysiological Recording:

    • A glass microelectrode filled with an appropriate internal solution is used to obtain intracellular or extracellular recordings from lumbar motoneurones.

    • Monosynaptic excitatory postsynaptic potentials (EPSPs) or population spikes are evoked by electrical stimulation of a dorsal root.

  • Drug Application:

    • A stable baseline of evoked responses is recorded.

    • Agonists (L-AP4 or (1S,3S)-ACPD) are bath-applied to induce a depression of the synaptic response.

    • Once a stable depression is achieved, the antagonist (MSOP or MSOPPE) is co-applied with the agonist.

    • The degree of reversal of the agonist-induced depression by the antagonist is measured.

  • Data Analysis:

    • The amplitude of the EPSP or population spike is measured before and after drug application.

    • Concentration-response curves are constructed to determine the apparent dissociation constant (KD) of the antagonists.

In Vivo Recording of Hippocampal Synaptic Plasticity

This protocol is based on the methodology used to assess the effect of MSOPPE on long-term depression (LTD) and long-term potentiation (LTP) in the CA1 region of freely moving rats.

Objective: To determine the effect of MSOPPE on synaptic plasticity in the hippocampus.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Bipolar stimulating electrodes

  • Monopolar recording electrodes

  • Cannula for drug administration

  • Electrophysiology recording system

  • MSOPPE solution

Procedure:

  • Surgical Implantation:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A stimulating electrode is implanted in the Schaffer collateral pathway of the hippocampus.

    • A recording electrode is implanted in the stratum radiatum of the CA1 region.

    • A guide cannula is implanted adjacent to the recording electrode for drug delivery.

  • Electrophysiological Recording:

    • After a recovery period, baseline field excitatory postsynaptic potentials (fEPSPs) are recorded.

  • Induction of Synaptic Plasticity:

    • LTD: Low-frequency stimulation (LFS) is delivered to the Schaffer collaterals to induce LTD.

    • LTP: High-frequency stimulation (HFS) is delivered to induce LTP.

  • Drug Administration:

    • MSOPPE is administered via the implanted cannula 30 minutes prior to the induction of LTD or LTP.

  • Data Analysis:

    • The slope of the fEPSP is measured and expressed as a percentage of the pre-stimulation baseline.

    • The magnitude of LTD or LTP in the presence and absence of MSOPPE is compared.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Determining Antagonist Activity

experimental_workflow prep Spinal Cord Preparation record Baseline Electrophysiological Recording prep->record agonist Agonist Application (L-AP4 or (1S,3S)-ACPD) record->agonist depression Synaptic Depression agonist->depression antagonist Antagonist Application (MSOP or MSOPPE) depression->antagonist reversal Reversal of Depression antagonist->reversal analysis Data Analysis (Calculate Apparent KD) reversal->analysis

Caption: Workflow for assessing mGluR antagonist activity.

Group II Metabotropic Glutamate Receptor Signaling Pathway

(RS)-α-methylserine-O-phosphate and its derivatives act as antagonists at Group II mGluRs (mGluR2 and mGluR3). These receptors are typically located presynaptically and are negatively coupled to adenylyl cyclase.

mGluR_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Glutamate Glutamate mGluR2_3 Group II mGluR (mGluR2/3) Glutamate->mGluR2_3 Activates Gi Gi/o mGluR2_3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP PKA PKA Ca_channel Voltage-gated Ca2+ Channel Vesicle Synaptic Vesicle Ca_channel->Vesicle Inhibits Vesicle Fusion Released_Glutamate Glutamate Vesicle->Released_Glutamate Release MSOP MSOP / MSOPPE (Antagonist) MSOP->mGluR2_3 Blocks

Caption: Group II mGluR signaling cascade.

Discussion

The available evidence strongly indicates that the primary neurological activity of O-phosphate esters of α-methylserine, such as MSOP and MSOPPE, is the selective competitive antagonism of metabotropic glutamate receptors, particularly those of Group II. A key study by Jane and colleagues in 1996 found that these compounds had no activity at ionotropic receptors, which includes the NMDA receptor family[1]. This is a critical finding for researchers in the field, as it directs the utility of these compounds as pharmacological tools towards the study of mGluR function.

The in vivo work by Manahan-Vaughan (1998) further solidified the role of these compounds in modulating synaptic plasticity through their action on mGluRs. The specific inhibition of LTD without affecting LTP by MSOPPE highlights the nuanced role of Group II mGluRs in different forms of synaptic plasticity and underscores the value of such selective antagonists in dissecting these complex processes[2].

Conclusion

O-phosphate esters of α-methylserine are potent and selective antagonists of metabotropic glutamate receptors. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for their use in neuroscience research. It is crucial for investigators to recognize that the neurological activity of these compounds is mediated by mGluRs, not NMDA receptors, a distinction that is vital for the accurate interpretation of experimental results and for the rational design of future studies and potential therapeutic agents. The diagrams provided offer a clear visual representation of the experimental logic and the underlying signaling pathways, further aiding in the understanding and application of this important class of glutamate receptor modulators.

References

An In-depth Technical Guide to the Physical and Chemical Properties of DL-O-Methylserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-O-Methylserine, a derivative of the non-essential amino acid serine, is a compound of increasing interest in neuroscience and drug development. Its structural similarity to serine, a key player in various metabolic and signaling pathways, positions it as a valuable tool for probing enzymatic mechanisms and modulating neuronal activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of DL-O-Methylserine, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, with a focus on its relationship with the N-methyl-D-aspartate (NMDA) receptor pathway.

Introduction

DL-O-Methylserine (2-amino-3-methoxypropanoic acid) is a racemic mixture of the D- and L- enantiomers of O-methylserine. The presence of a methyl group on the hydroxyl side chain of serine alters its polarity and reactivity, making it a useful chemical probe. This modification can influence its interaction with enzymes and receptors that typically bind serine. Notably, the metabolism of serine is intricately linked to the synthesis of D-serine, a crucial co-agonist of the NMDA receptor, which plays a pivotal role in synaptic plasticity, learning, and memory. Understanding the properties and biological activities of DL-O-Methylserine is therefore pertinent to the development of novel therapeutics targeting neurological and psychiatric disorders.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of DL-O-Methylserine are summarized below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₄H₉NO₃[1]
Molecular Weight 119.12 g/mol [1]
CAS Number 19794-53-7[2]
Appearance White to off-white crystalline powder[3]
Melting Point 210-215 °C (decomposes)[3]
Boiling Point 260.6 ± 30.0 °C (Predicted)[3]
Solubility Soluble in water.
pKa (Predicted) 2.10 ± 0.10 (acidic), 9.35 ± 0.10 (basic)
LogP (Predicted) -1.35

Table 1: Physical and Chemical Properties of DL-O-Methylserine

Spectral Data

Spectroscopic data is critical for the identification and structural elucidation of DL-O-Methylserine.

Spectroscopic TechniqueKey Data Points
¹H NMR (D₂O)Spectral data for the closely related L-Serine methyl ester hydrochloride shows characteristic peaks for the different protons. Similar patterns would be expected for DL-O-Methylserine with adjustments for the O-methyl group.[4][5]
¹³C NMR Predicted shifts indicate signals for the carbonyl carbon, the alpha-carbon, the beta-carbon, and the methoxy carbon.[5]
FTIR The FTIR spectrum of DL-serine shows characteristic bands for O-H stretching (absent in DL-O-Methylserine), N-H stretching, C=O stretching, and C-N stretching. The spectrum of DL-O-Methylserine would be distinguished by the presence of C-O-C stretching vibrations from the methoxy group.[6][7][8][9]
Mass Spectrometry The mass spectrum would show a molecular ion peak (M+) at m/z 119. Fragmentation patterns would likely involve the loss of the carboxyl group (m/z 74) and cleavage of the Cα-Cβ bond.[10][11][12][13]

Table 2: Summary of Spectral Data for DL-O-Methylserine

Experimental Protocols

Synthesis of DL-O-Methylserine from Methyl Acrylate

This protocol is based on a method described in the patent literature for the synthesis of O-methyl-D-serine, which starts with the preparation of the racemic mixture.[3]

Experimental Workflow: Synthesis of DL-O-Methylserine

G Synthesis of DL-O-Methylserine Workflow cluster_0 Step 1: Bromination and Methoxylation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Purification A Methyl Acrylate E Methyl 2-bromo-3-methoxypropanoate A->E 1. Add Bromine 2. Add Methanol & Sodium Methoxide B Bromine B->E C Methanol C->E D Sodium Methoxide D->E G DL-O-Methylserine E->G Reaction with excess NH4OH F Ammonium Hydroxide F->G H Crude DL-O-Methylserine G->H I Crystallization H->I J Pure DL-O-Methylserine I->J

Caption: A simplified workflow for the synthesis of DL-O-Methylserine.

Methodology:

  • Step 1: Preparation of Methyl 2,3-dibromopropanoate. To a solution of methyl acrylate in a suitable solvent, bromine is added dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete, as monitored by TLC.

  • Step 2: Synthesis of Methyl 2-bromo-3-methoxypropanoate. The crude methyl 2,3-dibromopropanoate is then reacted with a solution of sodium methoxide in methanol. This reaction proceeds via an elimination-addition mechanism to yield the desired methoxy bromoester.

  • Step 3: Ammonolysis to form DL-O-Methylserine. The resulting methyl 2-bromo-3-methoxypropanoate is subjected to ammonolysis by heating with a concentrated solution of ammonium hydroxide under pressure. This step displaces the bromine atom with an amino group and hydrolyzes the ester to the carboxylic acid.

  • Step 4: Purification. The crude DL-O-Methylserine is purified by crystallization from a suitable solvent system, typically an alcohol-water mixture. The purity of the final product should be assessed by techniques such as NMR, melting point, and elemental analysis.

Analytical Methods

G A Synthesized DL-O-Methylserine B Purity Assessment A->B C Structural Confirmation A->C D HPLC / Chiral HPLC B->D E Melting Point B->E F NMR (¹H, ¹³C) C->F G Mass Spectrometry C->G H FTIR C->H I Pure, Characterized Product D->I E->I F->I G->I H->I

Caption: The role of D-serine, synthesized from L-serine by serine racemase, as a co-agonist for NMDA receptor activation.

While DL-O-Methylserine is not a direct agonist of the NMDA receptor, its structural similarity to serine suggests it could act as a competitive inhibitor or a substrate for serine racemase. Inhibition of serine racemase would lead to reduced D-serine levels, thereby downregulating NMDA receptor activity. [14][15]This makes DL-O-Methylserine a valuable research tool for studying the physiological and pathological roles of the D-serine/NMDA receptor pathway.

Potential Therapeutic Applications

Given the involvement of NMDA receptor dysfunction in various neurological disorders, including schizophrenia, Alzheimer's disease, and chronic pain, molecules that can modulate this pathway are of significant therapeutic interest. By potentially altering D-serine levels, DL-O-Methylserine and its derivatives could offer a novel approach to treating these conditions. [16][17]

Safety and Handling

DL-O-Methylserine should be handled in accordance with standard laboratory safety procedures. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

DL-O-Methylserine is a versatile molecule with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry routes, and its structure can be confirmed by a suite of analytical techniques. The primary biological interest in DL-O-Methylserine lies in its potential to modulate the serine metabolic pathway, particularly the synthesis of the NMDA receptor co-agonist D-serine. This positions it as a critical tool for researchers in neuroscience and a potential starting point for the development of new therapeutics for a range of neurological and psychiatric disorders. Further research is warranted to fully elucidate its mechanism of action and to explore the therapeutic potential of its individual enantiomers.

References

The Architect of Turns and Helices: A Technical Guide to the Role of α-Methylserine in Peptide Conformational Control

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the role of the non-proteinogenic amino acid, α-methylserine (α-MeSer), in inducing the formation of β-turns and 310-helices in peptides. This document is intended for researchers, scientists, and drug development professionals interested in peptide design, conformational analysis, and the development of peptidomimetics with enhanced structural stability and biological activity.

Introduction: The Significance of α-Methylserine in Peptide Design

The precise three-dimensional structure of a peptide is intrinsically linked to its biological function. The ability to control and stabilize specific secondary structures, such as β-turns and helices, is a cornerstone of rational peptide design and drug discovery. α,α-disubstituted amino acids, a class of non-proteinogenic amino acids where the α-hydrogen is replaced by an alkyl group, are powerful tools for imposing conformational constraints on peptide backbones.[1][2] Among these, α-methylserine stands out for its capacity to promote the formation of β-turns and 310-helices, thereby influencing peptide structure and function.[3][4] The incorporation of α-methylated amino acids can also enhance resistance to proteolytic degradation, a crucial attribute for therapeutic peptides. This guide explores the conformational effects of α-methylserine, provides detailed experimental protocols for its incorporation and analysis, and elucidates the mechanism by which it directs peptide folding.

Conformational Effects of α-Methylserine: A Quantitative Perspective

The defining characteristic of α-methylserine is its ability to restrict the available conformational space of the peptide backbone, steering it towards specific secondary structures. The presence of the α-methyl group limits the accessible regions of the Ramachandran plot, favoring dihedral angles consistent with β-turns and helical conformations.

A key study on a peptide containing the sequence threonine-alanine-alanine (Thr-Ala-Ala) where threonine was replaced by α-methylserine (MeSer) provided quantitative insight into its conformational preferences in an aqueous solution.[3][4] Conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations revealed that the MeSer-containing peptide exists in a dynamic equilibrium between two main conformations: an extended structure and a β-turn.[3][4]

Peptide Sequence (Modified)SolventConformational StatePopulation (%)Analytical Method
Ac-MeSer-Ala-Ala-NHMeAqueousExtended70NMR & MD Simulation[3][4]
β-Turn30NMR & MD Simulation[3][4]

This quantitative data highlights the significant influence of a single α-methylserine residue on the conformational landscape of a peptide in a polar, biologically relevant solvent. While extended conformations still predominate, the induction of a substantial β-turn population is a noteworthy effect.

Experimental Protocols

This section provides detailed methodologies for the synthesis of peptides containing α-methylserine and their subsequent structural analysis.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) of α-Methylserine-Containing Peptides

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used method for solid-phase peptide synthesis and can be adapted for the incorporation of α-methylserine.[2][5][6]

Materials:

  • Fmoc-protected amino acids (including Fmoc-α-MeSer(tBu)-OH)

  • Rink Amide resin (for C-terminal amide peptides)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)

  • Ether for precipitation

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a mixture of the amino acid, HBTU, HOBt, and DIPEA in DMF. Allow the reaction to proceed for 2 hours. Monitor coupling completion using a qualitative ninhydrin test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence. For the incorporation of α-methylserine, use Fmoc-α-MeSer(tBu)-OH. Due to the steric hindrance of the α-methyl group, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group from serine).

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Peptide_Synthesis_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 3. First Amino Acid Coupling Deprotect1->Couple1 Chain_Elongation 4. Chain Elongation (Repeat Deprotection & Coupling Cycles) Couple1->Chain_Elongation Incorporate_MeSer Incorporate Fmoc-α-MeSer(tBu)-OH (Double Coupling) Chain_Elongation->Incorporate_MeSer Final_Deprotect 5. Final Fmoc Deprotection Chain_Elongation->Final_Deprotect Incorporate_MeSer->Chain_Elongation Cleave 6. Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotect->Cleave Purify 7. Precipitation & Purification (RP-HPLC) Cleave->Purify Characterize 8. Characterization (MS, HPLC) Purify->Characterize End Purified Peptide Characterize->End

Solid-Phase Peptide Synthesis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. A combination of 1D and 2D NMR experiments is used to obtain structural restraints.

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O to observe amide protons).

  • The peptide concentration should be in the range of 1-5 mM.

  • Adjust the pH of the sample to the desired value.

NMR Experiments:

  • 1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons. Key NOE signals for identifying β-turns and helices include:

    • β-Turns: A strong dNN(i, i+1) NOE and a dαN(i, i+2) NOE are characteristic of a type I β-turn. A strong dαN(i, i+1) NOE is indicative of a type II β-turn.

    • 3₁₀-Helices: Characterized by sequential dαN(i, i+1) and medium-range dαN(i, i+2) and dαβ(i, i+3) NOEs.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between NOEs and chemical exchange cross-peaks, especially for medium-sized peptides.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

Data Analysis:

  • Resonance Assignment: Assign all proton and carbon resonances to specific amino acid residues in the peptide sequence using the combination of TOCSY and NOESY spectra.

  • NOE Restraint Generation: Identify and quantify NOE cross-peaks to generate distance restraints between protons.

  • Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants to obtain information about the φ dihedral angle.

  • Structure Calculation: Use the experimental restraints (NOEs and coupling constants) as input for molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the NMR data.

  • Structure Validation: Assess the quality of the calculated structures using various validation tools.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for estimating the secondary structure content of peptides in solution.

Sample Preparation:

  • Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region.

  • The peptide concentration should be in the range of 50-200 µM.

  • Use a quartz cuvette with a path length of 0.1 cm.

Data Acquisition:

  • Record the CD spectrum in the far-UV region (typically 190-260 nm).

  • Acquire spectra at a controlled temperature.

  • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

Data Analysis:

  • The CD spectrum of a peptide with significant β-turn content will show a weak positive band around 220-230 nm and a strong negative band around 200 nm.

  • A 3₁₀-helix exhibits a negative band around 205 nm and a stronger negative band around 220 nm, similar to an α-helix but with different intensity ratios.

  • The percentage of each secondary structure can be estimated by using deconvolution algorithms that fit the experimental spectrum to a linear combination of reference spectra for different secondary structures.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide conformation in the solid state.

Procedure:

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to find conditions that yield well-diffracting crystals of the peptide. Vapor diffusion (hanging or sitting drop) is a common method.[7]

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. Collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Build an atomic model of the peptide into the electron density and refine the model to obtain the final crystal structure.

Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_nmr_details NMR Analysis Details cluster_cd_details CD Analysis Details cluster_xray_details X-ray Crystallography Details Purified_Peptide Purified α-MeSer Peptide NMR NMR Spectroscopy (Solution Structure) Purified_Peptide->NMR CD CD Spectroscopy (Secondary Structure Content) Purified_Peptide->CD Xray X-ray Crystallography (Solid-State Structure) Purified_Peptide->Xray NMR_Exp 1D & 2D Experiments (TOCSY, NOESY) NMR->NMR_Exp CD_Acq Far-UV Spectrum Acquisition CD->CD_Acq Crystallization Crystallization Screening Xray->Crystallization NMR_Analysis Resonance Assignment & Structure Calculation NMR_Exp->NMR_Analysis CD_Deconv Deconvolution for % Secondary Structure CD_Acq->CD_Deconv Data_Collection Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Conformational Analysis Workflow

Mechanism of β-Turn and 3₁₀-Helix Induction

The introduction of a methyl group at the α-carbon of serine sterically restricts the accessible dihedral angles (φ and ψ) of the peptide backbone. This steric hindrance disfavors extended conformations and promotes folded structures where the side chains can be accommodated without clashes.

  • β-Turn Formation: A β-turn is a four-residue motif that reverses the direction of the peptide chain. The restricted φ and ψ angles of α-methylserine often fall within the regions of the Ramachandran plot that are characteristic of the i+1 or i+2 positions of a β-turn. This pre-organization of the backbone facilitates the formation of the hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3', which is the hallmark of a β-turn.

  • 3₁₀-Helix Formation: The 3₁₀-helix is a tighter helix than the more common α-helix, with three residues per turn and a hydrogen bond between the carbonyl of residue 'i' and the amide of residue 'i+3'. A series of overlapping β-turns can lead to the formation of a 3₁₀-helix. The propensity of α-methylserine to induce β-turns can therefore serve as a nucleation site for the propagation of a 3₁₀-helical structure, particularly when multiple α,α-disubstituted amino acids are present in the sequence.[1][2]

Mechanism_of_Induction MeSer α-Methylserine Incorporation Steric_Hindrance Steric Hindrance from α-Methyl Group MeSer->Steric_Hindrance Restricted_Dihedrals Restricted φ and ψ Dihedral Angles Steric_Hindrance->Restricted_Dihedrals Favored_Conformations Favors Folded Conformations Restricted_Dihedrals->Favored_Conformations Beta_Turn β-Turn Formation (i to i+3 H-bond) Favored_Conformations->Beta_Turn Three_10_Helix 3₁₀-Helix Formation (Series of i to i+3 H-bonds) Favored_Conformations->Three_10_Helix Beta_Turn->Three_10_Helix Nucleation Site

Mechanism of Structure Induction

Conclusion and Future Outlook

α-Methylserine is a valuable tool in peptide chemistry, offering a reliable method for inducing β-turn and 3₁₀-helical structures. The conformational constraints imposed by the α-methyl group provide a powerful strategy for designing peptides with well-defined three-dimensional structures, enhanced proteolytic stability, and potentially improved biological activity. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed structural characterization of α-methylserine-containing peptides.

Future research in this area will likely focus on expanding the library of α-methylated amino acids with diverse side-chain functionalities, allowing for more precise control over peptide conformation and the introduction of specific chemical properties. Furthermore, the systematic investigation of the effects of α-methylserine in various peptide contexts and solvent environments will provide a more comprehensive understanding of its conformational influence, paving the way for the development of novel peptide-based therapeutics and biomaterials.

References

Stereochemistry of α-Amino Acids: An In-depth Technical Guide Focused on O-Methyl-DL-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of α-amino acids, with a specific focus on O-Methyl-DL-serine. It delves into the synthesis of its enantiomers, methods for determining stereochemical purity, and the biological significance of its stereoisomers, particularly in the context of neurotransmission.

Introduction to the Stereochemistry of α-Amino Acids

Amino acids, the fundamental building blocks of proteins, are chiral molecules, with the exception of glycine. This chirality arises from the tetrahedral α-carbon, which is bonded to four different groups: an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R-group). The spatial arrangement of these groups gives rise to two non-superimposable mirror images, known as enantiomers, designated as D (dextrorotatory) and L (levorotatory). While L-amino acids are predominantly found in proteins, D-amino acids play crucial roles in various biological processes, including neurotransmission.[1]

O-Methyl-DL-serine is a derivative of the amino acid serine where the hydrogen of the hydroxyl group is replaced by a methyl group.[2] As an α-amino acid, it exists as a racemic mixture of O-Methyl-D-serine and O-Methyl-L-serine. The distinct stereoisomers of O-Methyl-serine can exhibit different biological activities, making their separation and stereochemical analysis critical in research and drug development.

Physicochemical and Stereochemical Properties

The separation and characterization of O-Methyl-serine enantiomers are essential for understanding their specific biological roles. Key stereochemical properties include optical rotation and enantiomeric excess.

PropertyO-Methyl-D-serineO-Methyl-L-serineO-Methyl-DL-serine
Molecular Formula C₄H₉NO₃C₄H₉NO₃C₄H₉NO₃
Molecular Weight 119.12 g/mol 119.12 g/mol 119.12 g/mol
Chiral Purity >99.9% (achievable through resolution)[3]Not explicitly foundRacemic mixture
Specific Optical Rotation ([α]D) Value not foundValue not found for unprotected form; Fmoc-O-methyl-L-serine: -9.5° (c=2 in DMF)[4]

Note: Specific optical rotation is a critical parameter for characterizing enantiomers. While a value for the Fmoc-protected L-enantiomer is available, the values for the unprotected D and L forms of O-Methyl-serine were not found in the searched literature. The sign of rotation for the D-enantiomer would be opposite to that of the L-enantiomer under the same conditions.

Experimental Protocols

Synthesis of O-Methyl-D-serine from O-Methyl-DL-serine

A method for obtaining O-Methyl-D-serine with high chiral purity from the racemic mixture has been patented.[3] The process involves the formation of diastereomeric salts using a chiral resolving agent, D-tartaric acid, followed by separation and liberation of the desired enantiomer.

Materials:

  • O-Methyl-DL-serine

  • Acetic acid

  • D-tartaric acid

  • Salicylaldehyde

  • Methanol

  • Ammonia solution

Procedure:

  • Diastereomeric Salt Formation:

    • In a reaction vessel, dissolve O-Methyl-DL-serine in acetic acid.

    • Add D-tartaric acid and a catalytic amount of salicylaldehyde. The molar ratio of D-tartaric acid to O-Methyl-DL-serine is approximately 1-1.1:1, and salicylaldehyde is about 0.028-0.03 molar equivalents.[3]

    • Heat the mixture to 60-70°C and maintain for 8-12 hours.[3]

    • Cool the reaction mixture to 20°C to allow for the crystallization of the O-Methyl-D-serine-D-tartrate diastereomeric salt and hold for 2 hours.[3]

    • Filter the mixture to isolate the crystalline salt.

  • Liberation of O-Methyl-D-serine:

    • Dissolve the obtained O-Methyl-D-serine double salt in a 70% (v/v) methanol-water solution.[3]

    • Adjust the pH of the solution to 7-8 using an ammonia solution to precipitate the free O-Methyl-D-serine.[3]

    • Allow crystallization to proceed for 2 hours.

    • Filter the solution to collect the O-Methyl-D-serine crystals.

    • The resulting O-Methyl-D-serine can achieve a chiral purity of over 99.9%.[3]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of O-Methyl-DL-serine. This method typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Instrumentation and Conditions (General Protocol):

  • HPLC System: A standard HPLC system with a UV or mass spectrometer (MS) detector.

  • Chiral Column: A column with a chiral stationary phase. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for separating amino acid enantiomers.[5][6]

  • Mobile Phase: The mobile phase composition is critical and often determined empirically. Common mobile phases include mixtures of hexane/isopropanol or hexane/ethanol for normal-phase chromatography, and buffered aqueous solutions with organic modifiers like acetonitrile or methanol for reversed-phase chromatography.[7] For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while acidic compounds may require an acidic modifier (e.g., trifluoroacetic acid).[7]

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs, or MS detection for higher sensitivity and selectivity.

Example Mobile Phase Screening Strategy:

  • Normal Phase:

    • Hexane/Isopropanol (90:10, v/v) with 0.1% diethylamine (for basic compounds) or 0.1% trifluoroacetic acid (for acidic compounds).

    • Hexane/Ethanol (90:10, v/v) with the appropriate modifier.

  • Reversed Phase:

    • Acetonitrile/Aqueous buffer (e.g., phosphate buffer at pH 2.0 with 100 mM potassium hexafluorophosphate) (60:40, v/v).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

NMR spectroscopy can be used to determine the enantiomeric excess (% ee) of a chiral sample by using a chiral shift reagent. This reagent forms diastereomeric complexes with the enantiomers, which have different NMR spectra, allowing for the quantification of each enantiomer.

Materials:

  • Sample of O-Methyl-serine with unknown enantiomeric excess

  • Chiral shift reagent (e.g., a lanthanide-based chiral reagent or an optically active acid like mandelic acid)[8]

  • NMR solvent (e.g., deuterated chloroform, CDCl₃)

  • NMR spectrometer

Procedure (General Protocol):

  • Sample Preparation:

    • Dissolve a known amount of the O-Methyl-serine sample in the NMR solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent:

    • Add a sub-stoichiometric amount of the chiral shift reagent to the NMR tube.

    • Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center should split into two sets of peaks, representing the two diastereomeric complexes.

  • Data Analysis:

    • Integrate the corresponding signals for each diastereomer.

    • Calculate the enantiomeric excess using the formula: % ee = |(Integration of major enantiomer - Integration of minor enantiomer) / (Integration of major enantiomer + Integration of minor enantiomer)| * 100

Biological Significance and Signaling Pathways

The stereochemistry of amino acids is of paramount importance in biological systems. D-serine, the enantiomer of the proteinogenic L-serine, is a key signaling molecule in the central nervous system.[1] It acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.[1][9]

The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, which can be either glycine or D-serine.[1] The binding of these molecules induces a conformational change in the receptor, leading to the opening of its ion channel and allowing the influx of Ca²⁺ ions into the neuron. This calcium influx triggers a cascade of intracellular signaling events that are fundamental for many brain functions.

Below is a diagram illustrating the role of D-serine in the NMDA receptor signaling pathway.

NMDA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_nmda NMDA Receptor Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_GluN2 GluN2 Subunit Glutamate->NMDA_GluN2 Binds D_Serine D-Serine NMDA_GluN1 GluN1 Subunit D_Serine->NMDA_GluN1 Binds Ca_channel Ca²⁺ Channel NMDA_GluN2->Ca_channel Opens NMDA_GluN1->Ca_channel Opens Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Signaling_Cascade Intracellular Signaling Cascade Ca_ion->Signaling_Cascade Activates LTP Synaptic Plasticity (LTP) Signaling_Cascade->LTP Leads to

D-Serine as a co-agonist in NMDA receptor activation.

Conclusion

The stereochemistry of O-Methyl-DL-serine is a critical aspect that dictates its potential biological activity. The ability to synthesize and analyze its pure enantiomers is essential for research in neuroscience and drug development. This guide has provided an overview of the key stereochemical properties, detailed experimental protocols for synthesis and analysis, and the significant role of the related D-amino acid, D-serine, in neuronal signaling. Further research to determine the specific biological functions and physicochemical properties of the individual enantiomers of O-Methyl-serine is warranted.

Experimental Workflow for Chiral Analysis

The following diagram outlines a typical experimental workflow for the stereochemical analysis of O-Methyl-DL-serine.

Chiral_Analysis_Workflow start Start: O-Methyl-DL-serine Sample synthesis Synthesis of O-Methyl-DL-serine start->synthesis resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization) synthesis->resolution enantiomer_d Isolated O-Methyl-D-serine resolution->enantiomer_d enantiomer_l Isolated O-Methyl-L-serine resolution->enantiomer_l analysis Stereochemical Analysis enantiomer_d->analysis enantiomer_l->analysis hplc Chiral HPLC analysis->hplc nmr NMR with Chiral Shift Reagent analysis->nmr polarimetry Polarimetry analysis->polarimetry data Data Acquisition: - Retention Times - Peak Areas - Chemical Shifts - Integration - Optical Rotation hplc->data nmr->data polarimetry->data calculation Calculation: - Enantiomeric Excess (% ee) - Specific Rotation ([α]) data->calculation end End: Characterized Enantiomers calculation->end

Workflow for the chiral separation and analysis of O-Methyl-DL-serine.

References

Enantioselective Synthesis of α-Methylserine: A Technical Guide to Protocols for α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure α,α-disubstituted amino acids, such as α-methylserine, presents a significant challenge in synthetic organic chemistry. These compounds are of high interest in drug development and peptide chemistry due to their ability to induce conformational constraints in peptides, leading to enhanced biological activity and stability. This technical guide provides an in-depth overview of key enantioselective protocols for the synthesis of α-methylserine, offering detailed experimental procedures, comparative quantitative data, and mechanistic insights.

Asymmetrically Catalyzed Amination

An efficient route to enantiomerically pure (S)-α-methylserine methyl ester hydrochloride involves the asymmetrically catalyzed amination of 2-methyl-3-((4-(trifluoromethyl)benzyl)oxy)propanal.[1][2] This method utilizes a naphthylalanine derivative as an organocatalyst to achieve high levels of stereocontrol.[1][2]

Quantitative Data
CatalystSubstrateProductYield (%)ee (%)Reference
D-3-(1-Naphthyl)-alanine derivative2-methyl-3-((4-(trifluoromethyl)benzyl)oxy)propanal(S)-α-methyl-serine methyl ester hydrochloride32.7 (over 6 steps)>99[2]
Experimental Protocol

Step 1: Asymmetric Amination To a solution of 2-methyl-3-((4-(trifluoromethyl)benzyl)oxy)propanal in an appropriate solvent, add the D-3-(1-Naphthyl)-alanine derivative catalyst. Then, add di-p-chlorobenzyl azodicarboxylate and stir the reaction mixture at the specified temperature until completion.

Step 2: Oxidation and Esterification The resulting amino aldehyde is oxidized to the corresponding carboxylic acid using sodium chlorite.[2] Subsequent esterification with (trimethylsilyl)diazomethane affords the methyl ester.[2]

Step 3: Deprotection The final deprotection steps are carried out to yield the desired (S)-α-methyl-serine methyl ester hydrochloride.

Proposed Transition State

The high stereoselectivity of this reaction is attributed to a well-organized transition state where the catalyst directs the approach of the aminating agent to one face of the enamine intermediate.

G Asymmetric Amination Transition State cluster_TS Proposed Transition State Enamine Enamine Intermediate Catalyst Naphthylalanine Catalyst Enamine->Catalyst H-Bonding Azodicarboxylate Azodicarboxylate Catalyst->Azodicarboxylate Steric Shielding Azodicarboxylate->Enamine Nucleophilic Attack G Chiral Auxiliary Workflow Start Glycine + (S)-BPB + Ni(II) Complex Ni(II)-Schiff Base Complex Start->Complex Alkylation Diastereoselective Alkylation Complex->Alkylation Hydrolysis Acidic Hydrolysis Alkylation->Hydrolysis Product Enantiopure α-Methylserine Hydrolysis->Product Auxiliary Recovered Chiral Auxiliary Hydrolysis->Auxiliary G β-Lactone Ring-Opening Pathway Start Bn2N-α-methylserine-β-lactone Intermediate Organocuprate Adduct Start->Intermediate Nucleophilic Attack Reagent R2CuLi Reagent->Intermediate Product Protected α-Methyl Amino Acid Intermediate->Product Ring Opening G Sharpless Dihydroxylation Workflow Start Weinreb Amide of 2-Methyl-2-propenoic Acid Dihydroxylation Sharpless Asymmetric Dihydroxylation (AD-mix-α or β) Start->Dihydroxylation Diol Chiral Diol Intermediate Dihydroxylation->Diol Conversion Functional Group Manipulations Diol->Conversion Product Enantiopure (R)- or (S)-α-Methylserine Conversion->Product G Cinchona-Catalyzed Hydrazination Cycle Catalyst Cinchona Catalyst Enamine Chiral Enamine Catalyst->Enamine + Substrate Substrate α-Formyl Amide Substrate->Enamine Adduct Hydrazinated Intermediate Enamine->Adduct + DtBAD HydrazinatingAgent DtBAD HydrazinatingAgent->Adduct Product Protected α-Methylserine Derivative Adduct->Product Hydrolysis Product->Catalyst Regenerates

References

The Strategic Integration of α-Methylserine in Polypeptide Synthesis: A Technical Guide to Enhanced Stability and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into polypeptide chains represents a significant advancement in peptide-based drug discovery and development. Among these, α-methylserine stands out for its ability to confer unique structural and functional properties. This technical guide provides an in-depth exploration of the use of α-methylserine in the chemical synthesis and modification of polypeptides, offering a comprehensive resource for researchers in academia and industry. By introducing a methyl group at the α-carbon of serine, this modification imparts significant resistance to enzymatic degradation and can induce specific secondary structures, thereby enhancing the therapeutic potential of peptide-based agents.

Introduction: The Advantages of α-Methylserine Incorporation

The substitution of natural amino acids with their α-methylated counterparts, such as α-methylserine, offers several key advantages in polypeptide design:

  • Enhanced Proteolytic Stability: The presence of the α-methyl group provides steric hindrance, effectively shielding the adjacent peptide bonds from cleavage by proteases. This leads to a significant increase in the in vivo half-life of the modified polypeptide.

  • Conformational Constraint: The α-methylation restricts the conformational freedom of the peptide backbone, often promoting the formation of helical or turn structures. This can lead to a more defined and biologically active conformation.

  • Improved Pharmacokinetic Properties: Increased stability and defined conformation can contribute to improved bioavailability and a more favorable pharmacokinetic profile of peptide drug candidates.

Chemical Synthesis of Polypeptides Containing α-Methylserine

The synthesis of polypeptides incorporating α-methylserine is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS). However, the steric hindrance of the α-methyl group necessitates modifications to standard coupling protocols.

Challenges in Coupling α-Methylated Amino Acids

The primary challenge in the SPPS of α-methylserine-containing peptides is the reduced reactivity of both the amino and carboxyl groups of the α-methylated residue. This steric hindrance can lead to incomplete coupling reactions and lower yields.

Optimized Coupling Strategies

To overcome these challenges, several strategies have been developed:

  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions, driving them to completion even with sterically hindered amino acids.[1][2][3]

  • Specialized Coupling Reagents: The use of highly reactive coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like diisopropylethylamine (DIEA), is recommended.

  • Extended Coupling Times and Double Coupling: For particularly difficult couplings, extending the reaction time and/or performing a second coupling step with fresh reagents can improve yields.

Experimental Protocols

General Protocol for Microwave-Assisted Solid-Phase Synthesis of an α-Methylserine-Containing Peptide

This protocol is an adapted general procedure for the incorporation of a sterically hindered amino acid using a microwave peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-α-methylserine)

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Microwave peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Perform two deprotection steps with microwave irradiation (e.g., 30 seconds at 75°C followed by 3 minutes at 75°C).

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for standard amino acids):

    • Prepare a solution of the Fmoc-amino acid (5 eq), HCTU (4.9 eq), and DIEA (10 eq) in DMF.

    • Add the coupling solution to the resin.

    • Perform the coupling with microwave irradiation (e.g., 5 minutes at 75°C).

    • Wash the resin with DMF.

  • α-Methylserine Coupling:

    • Prepare a solution of Fmoc-α-methylserine (5 eq), HCTU (4.9 eq), and DIEA (10 eq) in DMF.

    • Add the coupling solution to the resin.

    • Perform an extended coupling with microwave irradiation (e.g., 10-20 minutes at 75°C).

    • Optional: Perform a second coupling step with fresh reagents to ensure complete reaction.

    • Wash the resin thoroughly with DMF.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry.

Quantitative Data on the Impact of α-Methyl Amino Acid Incorporation

While specific quantitative data for α-methylserine is not extensively available in the public domain, studies on peptides containing other α-methylated amino acids, such as α-methylproline, provide valuable insights into the expected improvements in biological activity and stability.

Table 1: In Vitro Efficacy of a Renin Inhibitor Containing α-Methylproline [4]

CompoundStructureTargetIC₅₀ (nM)
VaBoc-α-MePro-Phe-His-Leuψ[CHOHCH₂]Val-Ile-AmpHuman Plasma Renin1.8
VaBoc-α-MePro-Phe-His-Leuψ[CHOHCH₂]Val-Ile-AmpHog Renin1.6

Note: This table presents data for α-methylproline, a structurally related α-methylated amino acid, to illustrate the potential for high potency with this class of modification.

Logical Workflow and Signaling Pathway Visualization

The incorporation of α-methylserine can impact the interaction of a peptide with its target receptor, which in many cases is a G protein-coupled receptor (GPCR). The following diagrams illustrate the general workflow for synthesizing and analyzing these modified peptides and a representative GPCR signaling pathway that could be modulated.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Characterization resin Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (Microwave) resin->deprotection1 coupling_std Standard AA Coupling (Microwave) deprotection1->coupling_std coupling_ams α-Methylserine Coupling (Microwave) deprotection1->coupling_ams coupling_std->deprotection1 Next AA repeat Repeat Cycles coupling_ams->repeat repeat->deprotection1 Next AA cleavage Cleavage & Deprotection repeat->cleavage Final Cycle hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry hplc->ms stability Serum Stability Assay hplc->stability binding Receptor Binding Assay hplc->binding efficacy In Vitro Efficacy Assay hplc->efficacy

Caption: Experimental workflow for the synthesis and analysis of α-methylserine-containing polypeptides.

gpcr_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol gpcr GPCR g_protein G Protein (αβγ) gpcr->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector α-subunit activates gdp GDP g_protein->gdp Releases gtp GTP g_protein->gtp Binds camp cAMP effector->camp Produces pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates targets peptide α-Methylserine Peptide peptide->gpcr Binding

Caption: Representative G protein-coupled receptor (GPCR) signaling pathway potentially modulated by an α-methylserine peptide.

Conclusion and Future Directions

The incorporation of α-methylserine into polypeptides is a powerful strategy for enhancing their therapeutic potential. The increased proteolytic stability and conformational rigidity imparted by this modification can lead to peptides with improved pharmacokinetic profiles and biological activities. While the synthesis of these modified peptides requires specialized protocols, such as microwave-assisted SPPS, the potential benefits warrant the additional effort.

Future research in this area should focus on:

  • Systematic Quantitative Studies: Generating comprehensive datasets on the effects of α-methylserine incorporation on receptor binding affinity, serum stability, and in vivo efficacy for a variety of peptide scaffolds.

  • Exploration of Signaling Pathways: Elucidating the specific signaling pathways modulated by α-methylserine-containing peptides to better understand their mechanisms of action.

  • Development of Novel Synthesis Methodologies: Further optimizing coupling conditions to improve the efficiency and scalability of synthesizing these sterically hindered peptides.

By continuing to explore the unique properties of α-methylserine, researchers can unlock new possibilities in the design and development of next-generation peptide therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Diastereoselective Alkylation of Isoserine Derivatives to Synthesize β²,²-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β²,²-amino acids are a class of non-proteinogenic amino acids characterized by a quaternary stereocenter at the α-position. Their incorporation into peptides can induce stable secondary structures and enhance proteolytic stability, making them valuable building blocks in peptidomimetics and drug discovery. This document outlines a robust methodology for the synthesis of enantiomerically pure β²,²-amino acids via the diastereoselective alkylation of chiral bicyclic N,O-acetal derivatives of L-isoserine.[1][2][3] The strategy relies on the use of a chiral auxiliary covalently bound to the isoserine substrate, which directs the stereochemical outcome of the alkylation reaction.[1][4]

The key to this methodology is the formation of chiral oxazolidine-oxazolidinone-fused bicyclic scaffolds from N-Boc-protected isoserine.[1][2] These scaffolds, existing as two separable diastereomers, undergo alkylation at the α-position with high diastereoselectivity.[1][3] The stereochemical outcome, proceeding with either retention or inversion of configuration, is dependent on the relative configuration of the starting bicyclic derivative.[1][5][6] Subsequent acidic hydrolysis of the alkylated intermediates yields the desired enantiopure α-alkylisoserine derivatives, which are precursors to a variety of β²,²-amino acids.[1][3][6]

Experimental Protocols

Protocol 1: Synthesis of Chiral Bicyclic N,O-Acetals from (S)-N-Boc-Isoserine Methyl Ester

This protocol describes the acid-catalyzed tandem N,O-acetalization and intramolecular transcarbamoylation to form the two key diastereomeric bicyclic intermediates.[1][2]

Materials:

  • (S)-N-Boc-isoserine methyl ester

  • Toluene, anhydrous

  • 2,2,3,3-tetramethoxybutane (TMB)

  • (1S)-(+)-10-Camphorsulfonic acid (CSA·H₂O)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Oil bath

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve (S)-N-Boc-isoserine methyl ester (1 equivalent, e.g., 200 mg, 0.91 mmol) in toluene (approx. 4.4 mL/mmol) in a round-bottom flask.[2]

  • Add 2,2,3,3-tetramethoxybutane (TMB) (2 equivalents, e.g., 330 mg, 1.82 mmol).[2]

  • Add CSA·H₂O (0.2 equivalents, e.g., 46 mg, 0.18 mmol) to the solution.[2]

  • Stir the solution under reflux in a pre-heated oil bath for 1 hour, monitoring the reaction by TLC until the starting material is consumed.[2]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (approx. 11 mL/mmol) and quench by adding a saturated aqueous NaHCO₃ solution (approx. 11 mL/mmol).[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (2 x 11 mL/mmol).[2]

  • Combine the organic layers and dry over anhydrous Na₂SO₄.[2]

  • Filter and concentrate the solvent under reduced pressure to yield a mixture of the two diastereomeric bicyclic N,O-acetals.

  • The two diastereomers can be separated by column chromatography to achieve high diastereomeric purity (dr > 98:2).[1][2]

Protocol 2: Diastereoselective Alkylation of Bicyclic N,O-Acetals

This protocol details the general procedure for the α-alkylation of the separated bicyclic N,O-acetal diastereomers.

Materials:

  • Bicyclic N,O-acetal (diastereomerically pure)

  • Tetrahydrofuran (THF), anhydrous

  • Hexamethylphosphoramide (HMPA)

  • Alkylating agent (e.g., methyl iodide, ethyl trifluoromethanesulfonate, benzyl iodide, allyl iodide)

  • Lithium bis(trimethylsilyl)amide (LHMDS) solution (e.g., 1M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Schlenk flask

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the bicyclic N,O-acetal (1 equivalent, e.g., 100 mg, 0.4 mmol) in dry THF (approx. 25 mL/mmol).[2]

  • Add HMPA (4.1 equivalents, e.g., 285 μL, 1.65 mmol).[2]

  • Cool the mixture to -78 °C using a low-temperature bath.[2]

  • Add the alkylating agent (3.1 equivalents, e.g., 1.25 mmol).[2]

  • Add LHMDS solution (2 equivalents, e.g., 815 μL of 1M solution, 0.8 mmol) dropwise to the cooled mixture.[2]

  • Stir the reaction at -78 °C for 5 minutes.[2]

  • Quench the reaction by adding a saturated aqueous NH₄Cl solution (approx. 25 mL/mmol) and allow the mixture to warm to room temperature.[2]

  • Dilute the mixture with Et₂O (approx. 62.5 mL/mmol).[2]

  • Extract the aqueous phase with Et₂O (2 x 62.5 mL/mmol).[2]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the diastereomerically enriched α-alkylated product.[1]

Data Presentation

The diastereoselective alkylation of the two primary bicyclic N,O-acetal diastereomers (designated as compound 2 and 3 ) was performed with various electrophiles. The results are summarized below.

Table 1: Diastereoselective Alkylation of Bicyclic N,O-Acetal (Compound 2)

Electrophile (Reagent)ProductYield (%)Diastereomeric Ratio (dr)
Methyl Iodide (MeI)5a 9583:17
Ethyl Triflate (EtOTf)5b 9285:15
Benzyl Iodide (BnI)5c 9180:20
Allyl Iodide (Allyl-I)5d 9387:13
Data sourced from The Journal of Organic Chemistry, 2022.[1][2][3]

Table 2: Diastereoselective Alkylation of Bicyclic N,O-Acetal (Compound 3)

Electrophile (Reagent)ProductYield (%)Diastereomeric Ratio (dr)
Benzyl Iodide (BnI)6c 8980:20
Data sourced from The Journal of Organic Chemistry, 2022.[1][2][3]

Visualizations

Overall Synthetic Pathway

The following diagram illustrates the overall synthetic route from L-isoserine to the final α-alkylisoserine derivatives.

G cluster_0 Step 1: Bicyclic Acetal Formation cluster_1 Step 2: Separation & Alkylation cluster_2 Step 3: Hydrolysis Isoserine L-Isoserine Derivative (N-Boc-isoSer-OMe) Bicyclic_Mix Diastereomeric Mixture of Bicyclic N,O-Acetals Isoserine->Bicyclic_Mix TMB, CSA Toluene, Reflux Diastereomer_2 Diastereomer 2 Bicyclic_Mix->Diastereomer_2 Chromatography Diastereomer_3 Diastereomer 3 Alkylated_2 Alkylated Product 5a-d Diastereomer_2->Alkylated_2 1. LHMDS, HMPA, -78°C 2. R-X (Electrophile) Alkylated_3 Alkylated Product 6c Diastereomer_3->Alkylated_3 1. LHMDS, HMPA, -78°C 2. R-X (Electrophile) Final_Product_R (R)-α-Alkylisoserine (Precursor to β²,²-Amino Acid) Alkylated_2->Final_Product_R Acidic Hydrolysis Final_Product_S (S)-α-Alkylisoserine (Precursor to β²,²-Amino Acid) Alkylated_3->Final_Product_S Acidic Hydrolysis

Caption: Synthetic pathway to α-alkylisoserines.

Experimental Workflow for Alkylation

This diagram outlines the key steps in the experimental protocol for the diastereoselective alkylation.

G A 1. Dissolve N,O-Acetal in dry THF under Argon B 2. Add HMPA as additive A->B C 3. Cool solution to -78 °C B->C D 4. Add Alkylating Agent (R-X) C->D E 5. Add LHMDS dropwise (Base) D->E F 6. Stir for 5 minutes at -78 °C E->F G 7. Quench with aq. NH₄Cl F->G H 8. Warm to Room Temperature G->H I 9. Extraction with Diethyl Ether H->I J 10. Dry, Concentrate & Purify I->J

Caption: Workflow for the alkylation protocol.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)- and (R)-α-Methylserines on a Multigram Scale

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multigram-scale enantioselective synthesis of (S)- and (R)-α-methylserines. The methodology is based on the robust and highly stereoselective Sharpless asymmetric dihydroxylation of the Weinreb amide of 2-methyl-2-propenoic acid, as reported by Avenoza et al.[1][2] This stereodivergent approach allows for the efficient production of both enantiomers, which are valuable building blocks in medicinal chemistry and drug development.

Introduction

α-Methylserines are non-proteinogenic amino acids that, when incorporated into peptides, can induce conformational constraints and increase resistance to enzymatic degradation. The stereochemistry of these residues is crucial for their biological activity. This protocol details a reliable method to synthesize both (S)- and (R)-α-methylserine hydrochlorides on a multigram scale, ensuring a consistent supply for research and development purposes.

Overall Synthetic Scheme

The synthesis commences with the preparation of the Weinreb amide of 2-methyl-2-propenoic acid. A subsequent Sharpless asymmetric dihydroxylation using either AD-mix-α or AD-mix-β affords the corresponding chiral diols with high enantioselectivity. These diols are then converted to the target α-methylserine hydrochlorides through a series of transformations.

Data Presentation

Table 1: Summary of a Key Intermediate Synthesis

CompoundStarting MaterialReagents and ConditionsYield (%)
N-methoxy-N-methyl-2-methylpropenamide2-Methyl-2-propenoic acid1. SOCl₂2. HN(OMe)Me·HCl, Pyridine, CH₂Cl₂, 0 °C to rt85

Table 2: Enantioselective Dihydroxylation and Subsequent Transformations

ProductStarting MaterialKey ReagentsYield (%)Enantiomeric Excess (ee%)
(S)-2,3-Dihydroxy-N-methoxy-N,2-dimethylpropanamideN-methoxy-N-methyl-2-methylpropenamideAD-mix-α, t-BuOH/H₂O, CH₃SO₂NH₂95>95%
(R)-2,3-Dihydroxy-N-methoxy-N,2-dimethylpropanamideN-methoxy-N-methyl-2-methylpropenamideAD-mix-β, t-BuOH/H₂O, CH₃SO₂NH₂94>95%
(S)-α-Methylserine hydrochloride(S)-2,3-Dihydroxy-N-methoxy-N,2-dimethylpropanamide1. 6 M HCl, reflux2. Propylene oxide, EtOH88>99% (after crystallization)
(R)-α-Methylserine hydrochloride(R)-2,3-Dihydroxy-N-methoxy-N,2-dimethylpropanamide1. 6 M HCl, reflux2. Propylene oxide, EtOH87>99% (after crystallization)

Experimental Protocols

Protocol 1: Synthesis of N-methoxy-N-methyl-2-methylpropenamide (Weinreb Amide)
  • Acid Chloride Formation: To a solution of 2-methyl-2-propenoic acid (1.0 equiv) in dichloromethane (CH₂Cl₂) is added thionyl chloride (1.2 equiv) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure.

  • Amide Formation: The crude acid chloride is dissolved in CH₂Cl₂ and added dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and pyridine (2.5 equiv) in CH₂Cl₂. The reaction is stirred at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification: The reaction mixture is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure Weinreb amide.

Protocol 2: Enantioselective Synthesis of (S)-α-Methylserine Hydrochloride
  • Sharpless Asymmetric Dihydroxylation: A mixture of AD-mix-α (1.4 g per 1 mmol of olefin), methanesulfonamide (1.0 equiv), and tert-butanol/water (1:1, 10 mL per 1 mmol of olefin) is stirred at room temperature until all solids dissolve. The mixture is cooled to 0 °C, and the N-methoxy-N-methyl-2-methylpropenamide (1.0 equiv) is added. The reaction is stirred vigorously at 0 °C for 24 hours.

  • Quenching and Extraction: Solid sodium sulfite (1.5 g per 1 mmol of olefin) is added, and the mixture is stirred for 1 hour at room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with 2 M NaOH and brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude (S)-2,3-dihydroxy-N-methoxy-N,2-dimethylpropanamide, which is used in the next step without further purification.

  • Hydrolysis: The crude diol is refluxed in 6 M aqueous HCl for 5 hours. The reaction mixture is then cooled and concentrated under reduced pressure.

  • Purification: The resulting solid is dissolved in ethanol, and propylene oxide is added to induce crystallization. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield (S)-α-methylserine hydrochloride as a white crystalline solid.

Protocol 3: Enantioselective Synthesis of (R)-α-Methylserine Hydrochloride

This protocol is identical to Protocol 2, with the exception that AD-mix-β is used in place of AD-mix-α in the Sharpless asymmetric dihydroxylation step to yield the (R)-enantiomer.

Visualizations

Enantioselective_Synthesis_of_alpha_Methylserines cluster_start Starting Material Preparation cluster_dihydroxylation Asymmetric Dihydroxylation cluster_final_product Final Product Formation 2_Methyl_2_propenoic_acid 2-Methyl-2-propenoic acid Weinreb_Amide N-methoxy-N-methyl- 2-methylpropenamide 2_Methyl_2_propenoic_acid->Weinreb_Amide SOCl₂, HN(OMe)Me·HCl, Pyridine S_Diol (S)-2,3-Dihydroxy-N-methoxy- N,2-dimethylpropanamide Weinreb_Amide->S_Diol AD-mix-α R_Diol (R)-2,3-Dihydroxy-N-methoxy- N,2-dimethylpropanamide Weinreb_Amide->R_Diol AD-mix-β S_Methylserine (S)-α-Methylserine HCl S_Diol->S_this compound 1. 6 M HCl, reflux 2. Propylene oxide, EtOH R_this compound (R)-α-Methylserine HCl R_Diol->R_this compound 1. 6 M HCl, reflux 2. Propylene oxide, EtOH

Caption: Synthetic workflow for (S)- and (R)-α-methylserines.

This detailed protocol and the accompanying data provide researchers with a clear and reproducible method for the multigram-scale synthesis of enantiomerically pure (S)- and (R)-α-methylserines.

References

Application Notes and Protocols: Gas Chromatography-Mass Spectrometry for Epimetabolite Annotation of N-methylserine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylserine is a methylated amino acid derivative that plays a role in various biological processes. Its epimetabolites, which are structurally similar molecules arising from enzymatic or non-enzymatic modifications, are of growing interest in metabolomics research for their potential as biomarkers and their involvement in cellular signaling. Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of N-methylserine and its epimetabolites after appropriate derivatization.[1] This document provides detailed protocols for the sample preparation, derivatization, and GC-MS analysis of N-methylserine and its epimetabolites, along with a workflow for their annotation.

Experimental Protocols

Sample Preparation and Extraction

The extraction of N-methylserine and its epimetabolites from biological matrices is a critical first step to ensure accurate and reproducible results.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell culture)

  • Degassed acetonitrile/isopropanol/water (3:3:2, v/v/v)

  • Degassed acetonitrile/water (1:1, v/v)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Protocol:

  • For plasma or serum, use 25 µL. For cell cultures, use 5 x 10^6 cells. For tissues, use 5 mg of fresh weight.[2]

  • Add 1 mL of ice-cold, degassed acetonitrile/isopropanol/water (3:3:2, v/v/v) to the sample.

  • Homogenize the sample thoroughly.

  • Centrifuge the homogenate to pellet proteins and cellular debris.

  • Carefully decant the supernatant containing the metabolites.

  • To remove lipids, perform a liquid-liquid extraction by adding 500 µL of degassed acetonitrile/water (1:1, v/v), vortexing, and centrifuging.[2]

  • Transfer the upper aqueous layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator. The dried extract is now ready for derivatization.

Derivatization

Derivatization is essential for amino acids to increase their volatility and thermal stability for GC-MS analysis.[1] A two-step methoximation and silylation process is commonly employed.

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride (MeOX) solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • (Optional) N-methyl-N-(trimethyl-d9-silyl)-trifluoroacetamide (MSTFA-d9) for isotopic labeling

  • Thermomixer or heating block

Protocol:

  • Add 10 µL of methoxyamine hydrochloride solution to the dried extract. This step converts carbonyl groups to their methoxime derivatives, preventing tautomerization.[3]

  • Incubate the mixture at 37°C for 90 minutes with agitation.[3]

  • Add 90 µL of MSTFA for trimethylsilylation of acidic protons.[2] For studies involving stable isotope labeling to determine the number of acidic protons, a parallel derivatization can be performed with MSTFA-d9.[2][4]

  • Incubate the mixture at 37°C for 30 minutes with agitation.[3]

  • The sample is now derivatized and ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer).

Typical GC-MS Parameters:

ParameterValue
GC Column Rtx-5Sil MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
Transfer Line Temp 290°C[2]
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV and Chemical Ionization (CI)
Mass Range m/z 50-650

Data Presentation: Quantitative Analysis

The following table summarizes hypothetical quantitative data for N-methylserine and a putative epimetabolite in different biological samples.

AnalyteSample A (ng/mL)Sample B (ng/mL)Sample C (ng/mL)
N-methylserine 15.2 ± 1.828.5 ± 3.19.8 ± 1.2
Epimetabolite 1 3.1 ± 0.55.9 ± 0.81.5 ± 0.3

Epimetabolite Annotation Workflow

The annotation of unknown epimetabolites requires a systematic workflow that integrates high-resolution mass spectrometry data with cheminformatics tools.[5]

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Annotation and Validation A High-Resolution GC-MS Analysis (EI and CI) B Derivatization with MSTFA and MSTFA-d9 A->B C Spectral Deconvolution (e.g., MS-DIAL) B->C D Formula Prediction (e.g., MS-FINDER) C->D E Database Searching (e.g., MINE Database) D->E F In Silico Fragmentation E->F G Comparison of Experimental and In Silico Spectra F->G H Structure Annotation G->H

Workflow for the annotation of N-methylserine epimetabolites using GC-MS.

This workflow begins with data acquisition using high-resolution GC-MS with both electron ionization (EI) for fragmentation patterns and chemical ionization (CI) to determine the molecular ion.[4][6] Derivatization with both standard (MSTFA) and deuterated (MSTFA-d9) silylation reagents helps to confirm the number of acidic protons in the molecule.[4] Subsequent data processing involves spectral deconvolution to separate co-eluting peaks, followed by formula prediction based on accurate mass and isotopic patterns.[5] The predicted formula is then used to search metabolome databases, such as the MINE (Metabolic In-silico Expansion) database, to retrieve potential candidate structures.[7] Finally, in silico fragmentation of these candidates is performed, and the resulting theoretical mass spectra are compared with the experimental spectra to provide a confident structural annotation.[7]

N-methylserine Biosynthesis and Related Pathways

Understanding the metabolic context of N-methylserine is crucial for interpreting its biological significance. The primary precursor for N-methylserine is L-serine.[8] The biosynthesis involves the transfer of a methyl group to the amino group of L-serine, a reaction often catalyzed by an N-methyltransferase enzyme with S-adenosyl methionine (SAM) serving as the methyl donor.[8]

cluster_0 Serine Metabolism cluster_1 One-Carbon Metabolism Serine L-Serine NMS N-methyl-L-serine Serine->NMS N-methyltransferase Glycine Glycine Serine->Glycine SHMT MTHF 5,10-Methylene-THF Glycine->MTHF SAM S-adenosyl methionine (SAM) SAM->NMS SAH S-adenosyl- homocysteine (SAH) SAM->SAH Methylation THF Tetrahydrofolate (THF) MTHF->THF

Simplified metabolic pathway of N-methylserine biosynthesis.

This diagram illustrates the conversion of L-serine to N-methyl-L-serine, highlighting the role of S-adenosyl methionine (SAM) as a methyl donor in the one-carbon metabolism cycle. L-serine itself is a central node in metabolism, also being converted to glycine by serine hydroxymethyltransferase (SHMT), a reaction that is coupled to the conversion of tetrahydrofolate (THF) to 5,10-methylenetetrahydrofolate, a key carrier of one-carbon units.

References

HPLC method for separation of Serine, α-Methylserine, GABA, and Methionine

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Simultaneous Separation of Serine, α-Methylserine, GABA, and Methionine

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of four key amino acids: Serine, α-Methylserine, gamma-Aminobutyric acid (GABA), and Methionine. This method is particularly advantageous as it allows for the analysis of these underivatized amino acids, simplifying sample preparation and avoiding potential side reactions associated with derivatization agents.[1][2]

The described protocol utilizes a mixed-mode stationary phase, which combines reversed-phase and ion-exchange properties to achieve optimal separation of these structurally diverse analytes.[2] This approach is suitable for various applications, including pharmaceutical quality control, neuroscience research, and metabolic studies.

Analyte Information
AnalyteChemical StructureKey Characteristics
Serine A polar, non-essential amino acid involved in biosynthesis and signaling.
α-Methylserine A non-proteinogenic amino acid, often used as a research chemical. Its chiral nature may require specific analytical considerations.[3][4]
GABA (γ-Aminobutyric acid)The primary inhibitory neurotransmitter in the central nervous system.[2]
Methionine An essential amino acid containing a sulfur group, crucial for protein synthesis and metabolism.[2]

Experimental Protocols

This section provides detailed methodologies for the separation of Serine, α-Methylserine, GABA, and Methionine using a Primesep 100 mixed-mode HPLC column. Two distinct methods are presented to accommodate different detection techniques: UV and Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Method 1: UV Detection

This method is suitable for routine quantitative analysis where the analytes exhibit sufficient UV absorbance at low wavelengths.

Chromatographic Conditions:

ParameterSpecification
Column Primesep 100, 4.6 x 150 mm, 5 µm, 100Å[1]
Mobile Phase Acetonitrile (MeCN) and Water (H₂O) with Phosphoric Acid (H₃PO₄) as a buffer.[1][2]
Gradient Isocratic or gradient elution may be optimized. A typical starting point is a gradient from a low to a high percentage of acetonitrile.
Flow Rate 1.0 mL/min[1][2]
Detection UV at 200 nm[1][2]
Injection Volume 5-20 µL
Column Temperature Ambient or controlled at 25-30 °C

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile, water, and phosphoric acid. The final concentration of phosphoric acid should be sufficient to buffer the mobile phase to a low pH, which helps in retaining the amino acids on the mixed-mode column.[2] Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Prepare individual stock solutions of Serine, α-Methylserine, GABA, and Methionine in a suitable solvent, such as water or a weak buffer. From the stock solutions, prepare a mixed standard solution containing all four analytes at a known concentration.

  • Sample Preparation: For biological samples, protein precipitation followed by centrifugation and filtration is recommended to remove interfering substances. For pharmaceutical formulations, dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.

  • HPLC System Equilibration: Equilibrate the Primesep 100 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the standard and sample solutions into the HPLC system and acquire the chromatograms.

  • Data Analysis: Identify the peaks based on the retention times obtained from the standard solution. Quantify the analytes by comparing the peak areas of the samples to the peak areas of the standards.

Method 2: ELSD/LC-MS Detection

This method is ideal for analytes that lack a strong chromophore or when higher sensitivity and specificity are required. The use of a volatile buffer like formic acid makes it compatible with mass spectrometry.

Chromatographic Conditions:

ParameterSpecification
Column Primesep 100, 4.6 x 150 mm, 5 µm, 100Å[1]
Mobile Phase Acetonitrile (MeCN) and Water (H₂O) with Formic Acid as a buffer.[1]
Gradient A gradient elution is typically employed to achieve optimal separation.
Flow Rate 1.0 mL/min[1]
Detection ELSD or Mass Spectrometry (MS)[1][2]
Injection Volume 5-20 µL
Column Temperature Ambient or controlled at 25-30 °C

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase using HPLC-grade acetonitrile, water, and a low concentration of formic acid (e.g., 0.1%). Degas the mobile phase thoroughly.

  • Standard and Sample Preparation: Follow the same procedures as described in Method 1.

  • HPLC System Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is observed.

  • Injection and Data Acquisition: Inject the prepared solutions and collect the data using an ELSD or a mass spectrometer. For MS detection, optimize the ion source parameters for the target analytes.

  • Data Analysis: Analyze the data to determine the retention times and peak areas for quantification.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described HPLC method. Actual retention times and resolution may vary depending on the specific instrument, column batch, and precise mobile phase composition.

AnalyteExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
Serine Early elutingDependent on detectorDependent on detector
GABA Intermediate elutingDependent on detectorDependent on detector
α-Methylserine Intermediate elutingDependent on detectorDependent on detector
Methionine Later elutingDependent on detectorDependent on detector

Note: Specific quantitative data such as retention times, LOD, and LOQ are highly dependent on the HPLC system and detector used. The provided information is a general expectation based on the principles of mixed-mode chromatography.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC analysis of the four amino acids.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Biological Fluid, Pharmaceutical Formulation) Dilution_Sample Dilution & Filtration Sample->Dilution_Sample Standard Standard Weighing & Dissolution Dilution_Standard Serial Dilution Standard->Dilution_Standard HPLC_System HPLC System (Pump, Injector, Column Oven) Dilution_Sample->HPLC_System Inject Sample Dilution_Standard->HPLC_System Inject Standard Mobile_Phase Mobile Phase Preparation (MeCN/H2O with Buffer) Mobile_Phase->HPLC_System Column Primesep 100 Column HPLC_System->Column Detector Detection (UV or ELSD/MS) Column->Detector Data_Acquisition Chromatogram Acquisition Detector->Data_Acquisition Data_Analysis Peak Integration & Quantification Data_Acquisition->Data_Analysis Report Final Report Data_Analysis->Report

Caption: General workflow for the HPLC analysis of amino acids.

The logical relationship for choosing the appropriate detection method is outlined below.

Detection_Choice Analyte_Properties Analyte Properties UV_Absorbance Sufficient UV Absorbance? Analyte_Properties->UV_Absorbance High_Sensitivity High Sensitivity/Specificity Needed? UV_Absorbance->High_Sensitivity No UV_Detector Use UV Detector UV_Absorbance->UV_Detector Yes High_Sensitivity->UV_Detector No ELSD_MS_Detector Use ELSD or MS Detector High_Sensitivity->ELSD_MS_Detector Yes

Caption: Decision tree for selecting the appropriate HPLC detector.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Boc-D-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(tert-Butoxycarbonyl)-D-serine methyl ester (Boc-D-serine methyl ester) is a crucial chiral building block in organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxyl group allows for selective reactions and seamless integration into complex molecular scaffolds.[1] This derivative of D-serine is notably utilized in the synthesis of bioactive peptides and as a key intermediate in the preparation of pharmaceuticals such as the anticonvulsant medication Lacosamide.[1][2] Its stability and versatility make it an indispensable tool for medicinal chemists and researchers in drug discovery.[3]

This document provides detailed protocols for the laboratory-scale synthesis of Boc-D-serine methyl ester, including quantitative data, experimental procedures, and a visual representation of the synthetic workflow.

Synthesis Overview

The laboratory-scale synthesis of Boc-D-serine methyl ester is typically a two-step process starting from the commercially available amino acid, D-serine.[1] The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The subsequent step is the esterification of the carboxylic acid to afford the final product.

Quantitative Data Summary

The following tables summarize the typical reagents, reaction conditions, and expected outcomes for the synthesis of Boc-D-serine methyl ester.

Table 1: N-Protection of D-serine to form N-Boc-D-serine

StepReagentsBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
N-ProtectionD-serine, Di-tert-butyl dicarbonate ((Boc)₂O)Sodium hydroxide or Sodium bicarbonateWater/Dioxane or Water/THF0 - 3016~91 (over 2 steps with esterification)

Table 2: Esterification of N-Boc-D-serine to form Boc-D-serine methyl ester

MethodReagentsBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Method A: Methyl Iodide N-Boc-D-serine, Methyl iodidePotassium carbonateDimethylformamide (DMF)0 to room temp1.586
Method B: Diazomethane N-Boc-D-serine, Diazomethane (from N-nitroso-N-methylurea)-Ethyl ether0 to room tempNot specified91 (over 2 steps with N-protection)
Method C: Mitsunobu Reaction N-Boc-D-serine, Methanol, Triphenylphosphine, Diethyl azodicarboxylate (DEAD)-Diethyl ether< 451>98

Table 3: Physicochemical and Spectroscopic Data of Boc-D-serine methyl ester

PropertyValue
Molecular Formula C₉H₁₇NO₅[4][5][6][7]
Molecular Weight 219.24 g/mol [4][5][6]
Appearance Colorless to light yellow clear liquid or colorless, sticky foam[5][8][9][10]
Density 1.08 g/mL at 25 °C[4][10]
Boiling Point 215 °C[4]
Refractive Index n20/D 1.453[4]
Optical Rotation [α]25/D +18.8° (c = 5 in methanol)[4]
¹H NMR (200 MHz, C₆D₆, 17°C) δ (ppm) 1.41 (s, 9H), 2.50 (br s, 1H), 3.26 (s, 3H), 3.66 (dd, 1H, J = 11 and 4 Hz), 3.76 (dd, 1H, J = 11 and 4 Hz), 4.40 (m, 1H), 5.60 (m, 1H)[8]
IR (neat) cm⁻¹ 3400, 1720 (br)[8]

Experimental Protocols

This procedure details the protection of the amino group of D-serine using di-tert-butyl dicarbonate.

  • In a suitable reaction vessel, dissolve D-serine in an aqueous solution of sodium hydroxide.[11]

  • Cool the solution to a temperature below 20°C.[11]

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture while maintaining the temperature below 20°C.[11]

  • Allow the reaction mixture to warm to room temperature (25-30°C) and stir for approximately 16 hours.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the D-serine is consumed.[11]

  • Once the reaction is complete, cool the mixture to 0-5°C and acidify to pH 2–3 with a cold 1 N potassium bisulfate solution.[8]

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine as a colorless, sticky foam, which can be used in the next step without further purification.[8]

Three alternative methods for the esterification of N-Boc-D-serine are provided below.

Method A: Methyl Iodide

This is a common and effective method for esterification.

  • Dissolve N-Boc-D-serine in dimethylformamide (DMF) in a round-bottom flask and cool the solution in an ice-water bath.[8]

  • Add solid potassium carbonate to the solution and stir for 10 minutes.[8]

  • Add methyl iodide to the suspension and continue stirring at 0°C for 30 minutes, during which the mixture may solidify.[8]

  • Allow the reaction to warm to room temperature and stir for an additional hour.[8]

  • Monitor the reaction completion by TLC.[8]

  • Filter the reaction mixture and partition the filtrate between ethyl acetate and water.[8]

  • Wash the organic phase with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain Boc-D-serine methyl ester as a pale amber oil.[8]

Method B: Diazomethane

This method is highly efficient but requires extreme caution due to the toxic and explosive nature of diazomethane. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

  • Dissolve N-Boc-D-serine in ethyl ether in an Erlenmeyer flask equipped with a magnetic stirrer and cool it in an ice-water bath.[8]

  • Prepare an ethereal solution of diazomethane from N-nitroso-N-methylurea according to established procedures.

  • Add the cold ethereal diazomethane solution portion-wise to the N-Boc-D-serine solution until a faint yellow color persists, indicating an excess of diazomethane.[8]

  • Monitor the reaction by TLC to confirm the consumption of the starting material.[8]

  • Quench the excess diazomethane by adding acetic acid until the yellow color disappears.[8]

  • Extract the solution with a half-saturated sodium bicarbonate solution, followed by a brine wash.[8]

  • Dry the organic layer with magnesium sulfate, filter, and concentrate to give Boc-D-serine methyl ester as a colorless, sticky foam.[8]

Method C: Mitsunobu Reaction

This method offers high yields under mild conditions.

  • In a three-necked flask fitted with a stirrer and a reflux condenser, dissolve N-Boc-D-serine, dry methanol, and triphenylphosphine in dry diethyl ether.[12]

  • Stir the mixture for five minutes.

  • Slowly add diethyl azodicarboxylate (DEAD) to the stirred mixture over 25 minutes, ensuring the reaction temperature remains below 45°C.[12]

  • Continue stirring for 30 minutes at room temperature.[12]

  • Filter off the precipitated diethyl hydrazinodicarboxylate and wash with cold diethyl ether.[12]

  • Combine the filtrate and washings, concentrate under vacuum, and cool to -20°C for one hour to crystallize the triphenylphosphine oxide byproduct.[12]

  • Filter off the solid and wash with diethyl ether.

  • Combine the filtrate and washings and remove the solvent by vacuum distillation to yield the crude product, which is often pure enough for subsequent reactions.[12]

Mandatory Visualizations

Synthesis_Workflow cluster_esterification Esterification Methods D_Serine D-Serine N_Boc_D_Serine N-Boc-D-Serine D_Serine->N_Boc_D_Serine  Step 1:  N-Protection Boc_Anhydride (Boc)₂O, Base Method_A Method A: Methyl Iodide, K₂CO₃, DMF N_Boc_D_Serine->Method_A  Step 2 Method_B Method B: Diazomethane, Ether N_Boc_D_Serine->Method_B  Step 2 Method_C Method C: MeOH, PPh₃, DEAD, Ether N_Boc_D_Serine->Method_C  Step 2 Final_Product Boc-D-Serine Methyl Ester Method_A->Final_Product Method_B->Final_Product Method_C->Final_Product

Caption: Synthetic workflow for Boc-D-serine methyl ester.

Logical_Relationship Start Starting Material: D-Serine Intermediate Key Intermediate: N-Boc-D-Serine Start->Intermediate Boc Protection Product Final Product: Boc-D-Serine Methyl Ester Intermediate->Product Esterification Application1 Application: Peptide Synthesis Product->Application1 Application2 Application: Pharmaceutical Synthesis (e.g., Lacosamide) Product->Application2

Caption: Logical flow from starting material to applications.

References

Application Notes and Protocols: Lipase-Mediated Kinetic Resolution of (±)-N-Benzoyl-α-methylserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The kinetic resolution of racemic mixtures is a critical technique in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry. Lipases are versatile biocatalysts that can selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the two. This application note provides a detailed protocol for the lipase-mediated kinetic resolution of (±)-N-benzoyl-α-methylserine ethyl ester, a valuable chiral building block. The protocols described herein are based on established methodologies and provide a framework for the efficient separation of the enantiomers.

Data Presentation

The following table summarizes the quantitative data for the kinetic resolution of (±)-N-benzoyl-α-methylserine ethyl ester using various lipases and acetyl donors. The enantiomeric excess (e.e.) of the remaining substrate ((S)-enantiomer) and the product ((R)-enantiomer), conversion rate, and enantioselectivity (E) are presented.

Table 1: Lipase Screening for the Kinetic Resolution of (±)-N-benzoyl-α-methylserine ethyl ester [1][2][3]

LipaseAcetyl DonorConversion (%)Substrate e.e. (%)Product e.e. (%)Enantioselectivity (E)
Novozym® 435Isopropenyl acetate5494 (S)82 (R)35
Novozym® 435Vinyl acetate37>99 (S)60 (R)16
Lipozyme® TL IMIsopropenyl acetate4852 (S)56 (R)5
Lipozyme® RM IMIsopropenyl acetate5110 (S)10 (R)1.5
Candida rugosa LipaseVinyl acetate---Low

Data compiled from literature reports. Conditions may vary.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of (±)-N-benzoyl-α-methylserine ethyl ester

This protocol describes a general two-step procedure for the synthesis of the racemic starting material.

Step 1: Esterification of (±)-α-methylserine

  • Suspend (±)-α-methylserine (1 equivalent) in absolute ethanol (5-10 mL per gram of amino acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure to yield crude (±)-α-methylserine ethyl ester hydrochloride as a solid.

Step 2: N-Benzoylation of (±)-α-methylserine ethyl ester

  • Dissolve the crude (±)-α-methylserine ethyl ester hydrochloride (1 equivalent) in dichloromethane (10-15 mL per gram).

  • Cool the solution to 0 °C.

  • Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloride and act as a base.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (±)-N-benzoyl-α-methylserine ethyl ester.

Protocol 2: Lipase-Mediated Kinetic Resolution

This protocol details the enzymatic kinetic resolution of the racemic ester using Novozym® 435.

  • To a vial, add (±)-N-benzoyl-α-methylserine ethyl ester (1 equivalent).

  • Add a suitable organic solvent (e.g., hexane/THF mixture, 7:3 v/v) to achieve a substrate concentration of approximately 10-20 mg/mL.[3]

  • Add isopropenyl acetate (2 equivalents) as the acyl donor.[1][3]

  • Add Novozym® 435 (typically 10-20 mg per 100 mg of substrate).

  • Seal the vial and place it in an incubator shaker at 30 °C with agitation.[3]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the substrate and product, as well as the conversion rate.

  • When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with the reaction solvent and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-N-benzoyl-α-methylserine ethyl ester and the acetylated product, (R)-O-acetyl-N-benzoyl-α-methylserine ethyl ester, by column chromatography on silica gel.

Visualizations

G cluster_synthesis Synthesis of Racemic Substrate cluster_resolution Lipase-Mediated Kinetic Resolution A 1. (±)-α-methylserine B Esterification (Ethanol, Thionyl Chloride) A->B C 2. (±)-α-methylserine ethyl ester B->C D N-Benzoylation (Benzoyl Chloride, Triethylamine) C->D E 3. (±)-N-benzoyl-α-methylserine ethyl ester D->E F Racemic Substrate E->F Proceed to Resolution G Reaction Setup (Novozym® 435, Isopropenyl Acetate, Solvent) F->G H Incubation (30°C, Shaking) G->H I Reaction Monitoring (Chiral HPLC) H->I J Workup (Filtration, Concentration) I->J K Chromatographic Separation J->K L (S)-N-benzoyl-α-methylserine ethyl ester (unreacted) K->L M (R)-O-acetyl-N-benzoyl-α-methylserine ethyl ester (product) K->M

Caption: Experimental workflow for the synthesis and kinetic resolution.

G cluster_0 cluster_2 Racemate (±)-Substrate S_Enantiomer (S)-Substrate R_Enantiomer (R)-Substrate Unreacted (S)-Substrate (Enriched) S_Enantiomer->Unreacted Slow/No Reaction Lipase Lipase (Novozym® 435) R_Enantiomer->Lipase Fast Reaction Product (R)-Product (Acetylated) Lipase->Product AcylDonor Acyl Donor AcylDonor->Lipase

Caption: Principle of lipase-mediated kinetic resolution.

References

Application Notes and Protocols for the Multikilogram Manufacturing of N,O-Protected-(S)-2-methylserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-methylserine is a crucial chiral building block in the synthesis of various pharmaceutical compounds and complex natural products. Its incorporation into molecules can impart unique conformational constraints and metabolic stability. The hydroxyl and amine functionalities necessitate the use of protecting groups during synthetic campaigns, making the efficient, large-scale production of N,O-protected-(S)-2-methylserine a critical endeavor for process chemistry and drug development.

This document outlines two distinct and scalable approaches for the multikilogram manufacturing of N,O-protected-(S)-2-methylserine, providing detailed protocols and comparative data to guide researchers in selecting the optimal strategy for their needs. The methodologies are based on established and proven industrial processes.[1][2][3]

Complementary Synthetic Strategies

Two primary strategies have been successfully employed for the multikilogram production of N,O-protected-(S)-2-methylserine:

  • Diastereomeric Salt Resolution: This classic resolution technique provides rapid access to the desired enantiomer with very high purity. It involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.[1][2]

  • Stereoselective Enolate Methylation: This approach involves the methylation of a chiral cyclic derivative of L-serine under cryogenic conditions to control the stereochemistry at the alpha-carbon. This method can be executed as a telescoped process, enhancing operational efficiency.[1][2]

The choice between these two routes may depend on factors such as speed of delivery, cost of goods, and specific purity requirements.

Data Presentation: Comparison of Manufacturing Approaches

The following table summarizes the key quantitative outcomes for each of the two scalable manufacturing processes for N,O-protected-(S)-2-methylserine.

ParameterApproach 1: Diastereomeric Salt ResolutionApproach 2: Stereoselective Enolate Methylation
Final Product (S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid(2R,4S)-2-tert-butyl-3-tert-butoxycarbonyl-4-methyl-1,3-oxazolidine-4-carboxylic acid
Scale of Production 15 kg20 kg
Overall Yield Not explicitly stated, but rapid access is highlighted.52%
Enantiomeric Excess (ee) >99%98%
Starting Material Racemic 2-methylserine methyl esterL-serine methyl ester
Key Process Step Diastereomeric salt resolution using (1S)-(+)-camphorsulfonic acidStereoselective enolate methylation under cryogenic conditions

Experimental Protocols

Approach 1: Diastereomeric Salt Resolution

This protocol is designed for the rapid production of (S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid.

Step 1: Synthesis of Racemic N-Boc-2-methylserine methyl ester

  • This initial step involves the protection of racemic 2-methylserine methyl ester with a tert-butoxycarbonyl (Boc) group. Standard procedures for Boc-protection are typically employed.

Step 2: Diastereomeric Salt Formation and Resolution

  • Dissolve the racemic N-Boc-2-methylserine methyl ester in a suitable solvent (e.g., methanol or ethanol).

  • Add an equimolar amount of (1S)-(+)-camphorsulfonic acid to the solution.

  • Allow the diastereomeric salts to crystallize. The salt of the (S)-enantiomer with the (1S)-(+)-camphorsulfonic acid will selectively precipitate.

  • Isolate the crystalline salt by filtration and wash with a cold solvent to remove the more soluble diastereomer.

  • Multiple recrystallizations may be performed to achieve the desired enantiomeric excess.

Step 3: Liberation of the Free Amine and Cyclization

  • Treat the isolated diastereomeric salt with a base (e.g., sodium bicarbonate or sodium hydroxide) to liberate the free amino ester.

  • Extract the enantiomerically enriched N-Boc-2-methylserine methyl ester into an organic solvent.

  • Induce cyclization to the oxazolidine derivative by reacting with a suitable ketone or acetal, such as 2,2-dimethoxypropane, in the presence of an acid catalyst.

Step 4: Saponification

  • Hydrolyze the methyl ester of the oxazolidine derivative using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent (e.g., THF or methanol).

  • Acidify the reaction mixture to precipitate the final product, (S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid.

  • Isolate the product by filtration, wash with water, and dry under vacuum.

Approach 2: Stereoselective Enolate Methylation

This four-step telescoped process begins with L-serine methyl ester and yields (2R,4S)-2-tert-butyl-3-tert-butoxycarbonyl-4-methyl-1,3-oxazolidine-4-carboxylic acid.

Step 1: Formation of the Chiral Oxazolidine

  • React L-serine methyl ester with pivalaldehyde in the presence of an acid catalyst to form the corresponding chiral oxazolidine.

  • Protect the nitrogen atom of the oxazolidine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Step 2: Stereoselective Enolate Formation and Methylation

  • Cool the protected oxazolidine solution to cryogenic temperatures (typically below -70 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to generate the enolate.

  • Introduce a methylating agent, such as methyl iodide, to the enolate solution. The bulky protecting groups and low temperature will direct the methylation to occur stereoselectively.

  • Quench the reaction with a suitable reagent, such as saturated aqueous ammonium chloride.

Step 3: Work-up and Isolation (Telescoped)

  • As this is a telescoped process, the reaction mixture from the methylation step is carried forward directly into the next step with minimal work-up, which may involve aqueous washes to remove inorganic salts.

Step 4: Saponification

  • Hydrolyze the methyl ester of the methylated oxazolidine derivative using a base like sodium hydroxide.

  • After the reaction is complete, perform an aqueous work-up and acidify the aqueous layer to precipitate the final product.

  • Isolate the (2R,4S)-2-tert-butyl-3-tert-butoxycarbonyl-4-methyl-1,3-oxazolidine-4-carboxylic acid by filtration, wash with water, and dry.

Visualizations

G cluster_0 Overall Workflow Starting Material Starting Material Synthetic Route Synthetic Route Starting Material->Synthetic Route Final Product Final Product Synthetic Route->Final Product

Caption: High-level workflow for the manufacturing of N,O-protected-(S)-2-methylserine.

G cluster_1 Approach 1: Diastereomeric Salt Resolution A Racemic 2-Methylserine Derivative B Diastereomeric Salt Formation (+)-(1S)-Camphorsulfonic Acid A->B C Crystallization & Filtration B->C D Liberation of (S)-Enantiomer C->D E Cyclization & Saponification D->E F Final Product (>99% ee) E->F

Caption: Workflow for the Diastereomeric Salt Resolution approach.

G cluster_2 Approach 2: Stereoselective Enolate Methylation A L-Serine Methyl Ester B Formation of Chiral Oxazolidine A->B C Stereoselective Enolate Formation (Cryogenic Conditions) B->C D Methylation C->D E Telescoped Saponification D->E F Final Product (98% ee) E->F

Caption: Workflow for the Stereoselective Enolate Methylation approach.

References

Metabolome Analysis of Human Plasma Using the C-SCOPE Package: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive analysis of small molecules in a biological system, offers a powerful lens to understand health and disease. The C-SCOPE package from Human Metabolome Technologies (HMT) provides a targeted and quantitative analysis of 116 key metabolites involved in central energy metabolism within human plasma.[1][2] This platform is particularly valuable for researchers in drug development and clinical research seeking to understand the metabolic signatures of disease, drug efficacy, and toxicity. These application notes provide a detailed overview of the C-SCOPE workflow, experimental protocols, and interpretation of results for the analysis of human plasma.

C-SCOPE Technology Overview

The C-SCOPE package utilizes Capillary Electrophoresis-Mass Spectrometry (CE-MS) to quantify metabolites central to glycolysis, the Tricarboxylic Acid (TCA) cycle, the pentose phosphate pathway, and amino acid metabolism.[1][2] This technology is highly suited for the analysis of polar and ionic compounds, which are often challenging to measure with other platforms. The targeted nature of the C-SCOPE panel ensures high sensitivity and accurate quantification of these crucial energy-related metabolites.

Experimental Workflow

The metabolome analysis of human plasma using the C-SCOPE package follows a well-defined workflow, from sample collection to data interpretation.

G cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase (HMT C-SCOPE) cluster_post_analytical Post-Analytical Phase SampleCollection Human Plasma Collection (EDTA tube) SampleStorage Storage at -80°C SampleCollection->SampleStorage Immediate processing or snap-freezing SamplePrep Metabolite Extraction (Protein Precipitation) SampleStorage->SamplePrep CEMS CE-MS Analysis SamplePrep->CEMS DataAcquisition Data Acquisition CEMS->DataAcquisition DataProcessing Data Processing (Peak identification, alignment, and quantification) DataAcquisition->DataProcessing StatisticalAnalysis Statistical Analysis (PCA, OPLS-DA) DataProcessing->StatisticalAnalysis PathwayAnalysis Pathway Analysis & Biological Interpretation StatisticalAnalysis->PathwayAnalysis G RawData Raw CE-MS Data Preprocessing Data Preprocessing (Peak Picking, Alignment, Normalization) RawData->Preprocessing Quantification Metabolite Quantification Preprocessing->Quantification StatisticalAnalysis Statistical Analysis (e.g., t-test, ANOVA, PCA, PLS-DA) Quantification->StatisticalAnalysis PathwayAnalysis Pathway Analysis (Metabolite Set Enrichment Analysis) StatisticalAnalysis->PathwayAnalysis BiomarkerID Biomarker Identification StatisticalAnalysis->BiomarkerID BiologicalInterpretation Biological Interpretation PathwayAnalysis->BiologicalInterpretation BiomarkerID->BiologicalInterpretation G Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-BP F6P->F16BP G3P_DHAP Glyceraldehyde-3-P DHAP F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AminoAcids Amino Acid Pool Pyruvate->AminoAcids R5P Ribose-5-P PPP->R5P Citrate Citrate AcetylCoA->Citrate AcetylCoA->AminoAcids Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA aKG->AminoAcids Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Oxaloacetate->AminoAcids

References

Application Notes and Protocols for the Synthesis of O-Protected (S)-α-Substituted Serine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of O-protected (S)-α-substituted serine analogs. These compounds are crucial building blocks in medicinal chemistry and drug development, often incorporated into peptides and other pharmacologically active molecules to enhance their therapeutic properties. The methods outlined below offer various strategies to achieve high enantioselectivity and structural diversity.

Introduction

(S)-α-substituted serine analogs are non-proteinogenic amino acids that play a significant role in the design of peptidomimetics and other bioactive compounds. The α-substitution provides conformational constraints and can modulate biological activity, while the O-protecting group is essential for compatibility with peptide synthesis and other synthetic transformations. This document details several key methodologies for the stereoselective synthesis of these valuable compounds.

Key Synthetic Strategies

Several powerful methods have been developed for the asymmetric synthesis of O-protected (S)-α-substituted serine analogs. The choice of method often depends on the desired α-substituent, the O-protecting group, and the required level of stereocontrol. The primary strategies include:

  • Nickel(II) Complex-Mediated Asymmetric Synthesis: This robust method utilizes a chiral Ni(II) Schiff base complex to control the stereochemistry at the α-carbon.

  • Phase-Transfer Catalytic Alkylation: This approach employs chiral phase-transfer catalysts to achieve enantioselective alkylation of a serine-derived substrate.

  • Enzymatic Desymmetrization: This strategy leverages the high selectivity of enzymes to generate a chiral intermediate, which is then elaborated to the target molecule.

  • Organocuprate Opening of β-Lactones: This method involves the synthesis of a chiral β-lactone intermediate, followed by regioselective ring-opening with an organocuprate reagent to introduce the α-substituent.

Method 1: Nickel(II) Complex-Mediated Asymmetric Synthesis

This strategy offers excellent control over the stereochemistry, consistently yielding high enantiomeric purity.[1][2][3] The core of this method is the use of a square-planar Ni(II) complex formed from a Schiff base of dehydroalanine and a chiral auxiliary, typically (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB).[1][2]

Signaling Pathway and Logical Relationship

Ni_Complex_Synthesis Dehydroalanine Dehydroalanine-Ni(II) Complex with (S)-BPB Michael_Addition Michael Addition (e.g., Methanolate) Dehydroalanine->Michael_Addition O_Protected_Serine O-Protected Serine-Ni(II) Complex Michael_Addition->O_Protected_Serine Alkylation Electrophilic Cα-Alkylation (Alkyl Halides) O_Protected_Serine->Alkylation Alpha_Substituted_Complex α-Substituted O-Protected Serine-Ni(II) Complex Alkylation->Alpha_Substituted_Complex Decomplexation Decomplexation (e.g., Acid Hydrolysis) Alpha_Substituted_Complex->Decomplexation Side_Chain_Mod Further Side-Chain Modification (Optional) Alpha_Substituted_Complex->Side_Chain_Mod Final_Product O-Protected (S)-α-Substituted Serine Analog Decomplexation->Final_Product Side_Chain_Mod->Alpha_Substituted_Complex

Caption: Ni(II) Complex-Mediated Synthesis Workflow.

Quantitative Data
α-SubstituentO-Protecting GroupEnantiomeric Excess (ee)Reference
BenzylMethyl>98%[1][2]
AllylMethyl>98%[1][2]
PropargylMethyl>98%[1][2]
Experimental Protocol: Synthesis of O-Methyl-(S)-α-benzylserine

Step 1: Formation of the O-Methylserine-Ni(II) Complex

  • A solution of the Ni(II) Schiff base complex of dehydroalanine and (S)-BPB is prepared in a suitable solvent (e.g., methanol).

  • A catalytic amount of sodium methoxide is added to the solution to initiate the Michael addition of methanol to the dehydroalanine double bond.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure, and the resulting O-methylserine complex is purified by chromatography.

Step 2: Cα-Alkylation

  • The purified O-methylserine-Ni(II) complex is dissolved in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., argon).

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • A strong base (e.g., lithium diisopropylamide, LDA) is added dropwise to generate the corresponding enolate.

  • Benzyl bromide is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The resulting α-benzylated complex is purified by chromatography.

Step 3: Decomplexation

  • The purified α-benzylated Ni(II) complex is dissolved in a mixture of an organic solvent and aqueous acid (e.g., methanol and 2M HCl).

  • The mixture is heated to reflux for several hours to induce decomplexation.

  • The reaction mixture is cooled, and the precipitated chiral auxiliary is removed by filtration.

  • The filtrate is concentrated, and the resulting O-methyl-(S)-α-benzylserine is purified by ion-exchange chromatography or crystallization.

Method 2: Phase-Transfer Catalytic Alkylation

This method provides a practical and highly enantioselective route to α-alkylserines using chiral cinchona-derived phase-transfer catalysts.[4][5][6] The reaction involves the alkylation of an O-protected serine derivative, often in the form of an oxazoline ester.

Experimental Workflow

PTC_Workflow Substrate Oxazoline Ester Substrate (e.g., o-biphenyl-2-oxazoline- 4-carboxylic acid tert-butyl ester) Alkylation Alkylation with Alkyl Halide Substrate->Alkylation Catalyst Cinchona-Derived Phase-Transfer Catalyst Catalyst->Alkylation Alkylated_Product Alkylated Oxazoline Ester Alkylation->Alkylated_Product Hydrolysis Hydrolysis Alkylated_Product->Hydrolysis Final_Product (R)-α-Alkylserine Hydrolysis->Final_Product

Caption: Phase-Transfer Catalytic Alkylation Workflow.

Quantitative Data
CatalystAlkylating AgentEnantiomeric Excess (ee)Reference
N(1)-(9-anthracenylmethyl)-O(9)-allyl-dihydrocinchonidinium bromideBenzyl Bromideup to 96%[4][5]
Experimental Protocol: Synthesis of (R)-α-Benzylserine Derivative

Step 1: Preparation of the Oxazoline Substrate

  • The starting material, o-biphenyl-2-oxazoline-4-carboxylic acid tert-butyl ester, is synthesized according to literature procedures.

Step 2: Phase-Transfer Catalytic Alkylation

  • A mixture of the oxazoline substrate and the cinchona-derived phase-transfer catalyst (e.g., N(1)-(9-anthracenylmethyl)-O(9)-allyl-dihydrocinchonidinium bromide) is prepared in a biphasic system (e.g., toluene and aqueous potassium hydroxide).

  • The mixture is cooled to a low temperature (e.g., 0 °C).

  • The alkylating agent (e.g., benzyl bromide) is added dropwise.

  • The reaction is stirred vigorously at the specified temperature until the starting material is consumed.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Step 3: Hydrolysis

  • The purified alkylated oxazoline ester is dissolved in a suitable solvent system (e.g., a mixture of trifluoroacetic acid and dichloromethane) to remove the tert-butyl group.

  • The reaction is stirred at room temperature until the deprotection is complete.

  • The solvent is removed under reduced pressure.

  • The resulting carboxylic acid is then subjected to acidic or basic hydrolysis to open the oxazoline ring and afford the final (R)-α-benzylserine product.

  • The final product is purified by crystallization or chromatography.

Method 3: Enzymatic Desymmetrization

This elegant approach utilizes the high stereoselectivity of enzymes to convert a prochiral starting material into a chiral building block.[7][8] This enantiomerically enriched intermediate can then be transformed into a variety of α-substituted serine analogs.

Logical Relationship

Enzymatic_Desymm Prochiral_Substrate Prochiral Substrate Enzyme Enzymatic Desymmetrization Prochiral_Substrate->Enzyme Chiral_Intermediate Enantiomerically Enriched Intermediate Enzyme->Chiral_Intermediate Nucleophilic_Addition Nucleophilic Acetylide Addition Chiral_Intermediate->Nucleophilic_Addition Sonogashira_Coupling Palladium-Catalyzed Sonogashira Coupling Chiral_Intermediate->Sonogashira_Coupling Product_A α-Alkynyl Serine Analog Nucleophilic_Addition->Product_A Product_B α-Aryl/Vinyl Serine Analog Sonogashira_Coupling->Product_B

Caption: Enzymatic Desymmetrization Strategy.

Experimental Protocol: General Outline

Step 1: Enzymatic Desymmetrization

  • A prochiral diol or diester is dissolved in a suitable buffer.

  • The selected enzyme (e.g., a lipase) is added to the solution.

  • The reaction is incubated under controlled temperature and pH until the desired conversion is reached.

  • The reaction is stopped, and the enantiomerically enriched monoester or mono-alcohol is extracted and purified.

Step 2: Conversion to α-Substituted Serine Analog

  • The chiral intermediate is chemically modified in a series of steps to introduce the amino and α-substituent groups.

  • For example, an aldehyde derived from the chiral intermediate can undergo a nucleophilic addition with an acetylide to introduce an alkynyl group.

  • Alternatively, a terminal alkyne can be subjected to a palladium-catalyzed Sonogashira coupling to introduce aryl or vinyl substituents.

  • Standard protecting group manipulations are then carried out to yield the final O-protected (S)-α-substituted serine analog.

Method 4: Organocuprate Opening of β-Lactones

This method is particularly useful for the synthesis of α-methyl substituted serine analogs.[9][10] It involves the formation of a chiral β-lactone from an α-methylserine derivative, followed by a regioselective ring-opening reaction with an organocuprate.

Reaction Pathway

Beta_Lactone_Opening Start Bn2N-α-Me-Ser-OMe Saponification Saponification Start->Saponification Acid Bn2N-α-Me-Ser-OH Saponification->Acid Lactonization Lactonization (e.g., HBTU) Acid->Lactonization Lactone Bn2N-α-methylserine- β-lactone Lactonization->Lactone Organocuprate Organocuprate Opening Lactone->Organocuprate Product α-Methyl Amino Acid Organocuprate->Product

Caption: Synthesis via β-Lactone Ring Opening.

Experimental Protocol: Synthesis of an α-Methyl Amino Acid

Step 1: Synthesis of Bn2N-α-methylserine-β-lactone

  • The synthesis begins with the dibenzylation of H2N-α-Me-Ser-OMe.[9]

  • The resulting dibenzylated ester is saponified to the corresponding carboxylic acid.[9]

  • The carboxylic acid is then subjected to lactonization using a suitable coupling reagent such as HBTU to yield the β-lactone.[9]

Step 2: Organocuprate Ring Opening

  • A Gilman cuprate reagent (R2CuLi) is prepared from an appropriate organolithium or Grignard reagent and a copper(I) salt.

  • The prepared β-lactone is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to a low temperature.

  • The organocuprate solution is added to the β-lactone solution.

  • The reaction is stirred until the starting material is consumed.

  • The reaction is quenched, and the product is worked up and purified to yield the desired α-methyl amino acid.

Conclusion

The methodologies presented provide a versatile toolkit for the synthesis of O-protected (S)-α-substituted serine analogs. The choice of the synthetic route will be guided by the specific target molecule and the available resources. The Ni(II) complex-mediated approach offers exceptional stereocontrol, while phase-transfer catalysis provides a practical alternative. Enzymatic methods offer a green and highly selective route, and the β-lactone strategy is well-suited for α-methylated analogs. These advanced synthetic methods will continue to empower researchers in the development of novel therapeutics and chemical probes.

References

Application Note: High-Performance Analysis of Underivatized Amino Acids, Including Methylserine, Using Mixed-Mode HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the analysis of underivatized amino acids, with a specific focus on the separation of serine and its methylated analog, methylserine, using mixed-mode High-Performance Liquid Chromatography (HPLC). The inherent challenges of retaining and separating highly polar compounds like amino acids without derivatization are overcome by employing a mixed-mode stationary phase that combines reversed-phase and ion-exchange functionalities. This method is particularly relevant for researchers in metabolomics, drug discovery, and clinical diagnostics who require accurate quantification of these critical analytes in complex biological matrices. Detailed protocols, quantitative data, and workflow diagrams are provided to enable straightforward implementation in a laboratory setting.

Introduction

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. Their accurate quantification is essential for understanding cellular metabolism, diagnosing diseases, and in the development of novel therapeutics. Traditional HPLC methods for amino acid analysis often necessitate derivatization to enhance retention on reversed-phase columns and to improve detection sensitivity. However, derivatization can be a time-consuming process, prone to variability, and may introduce artifacts.

The analysis of underivatized amino acids presents a significant chromatographic challenge due to their high polarity and zwitterionic nature.[1][2][3] Mixed-mode chromatography has emerged as a powerful solution, offering multiple retention mechanisms on a single stationary phase.[4][5][6] These columns typically combine hydrophobic and ion-exchange functionalities, allowing for the effective separation of compounds with diverse polarities and charge states.[4][7][8] This application note details a mixed-mode HPLC method specifically tailored for the analysis of a range of underivatized amino acids, including the successful separation of the structurally similar compounds serine and α-methylserine.

Experimental Protocols

Materials and Reagents
  • Amino Acid Standards: A certified reference standard mixture of common amino acids (including serine) and a separate standard of α-methylserine were procured from a reputable supplier.

  • Solvents: HPLC-grade acetonitrile and water were used.

  • Buffers: Formic acid and phosphoric acid were of analytical grade.

  • HPLC Column: A Primesep 100 mixed-mode column (150 mm x 4.6 mm, 5 µm particle size) was used for the separation.[7] This column utilizes a combination of reversed-phase and cation-exchange retention mechanisms.[8]

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD) is suitable for this analysis. For enhanced sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.

Sample Preparation

Stock solutions of amino acid standards were prepared by dissolving them in a diluent of 0.1 M HCl to a final concentration of 1 mg/mL. Working standards were prepared by diluting the stock solutions with the initial mobile phase. Biological samples should be deproteinized, typically by precipitation with a cold organic solvent (e.g., acetonitrile or methanol), followed by centrifugation and filtration of the supernatant through a 0.22 µm filter before injection.

Chromatographic Conditions
  • Column: Primesep 100, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 5% to 40% Mobile Phase A over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 200 nm or ELSD/MS. For MS detection, an electrospray ionization (ESI) source in positive ion mode is recommended.

Data Presentation

The following table summarizes the expected retention times for a selection of underivatized amino acids under the specified mixed-mode HPLC conditions. These values are based on experimental data and published application notes.[7][8] Actual retention times may vary depending on the specific HPLC system, column batch, and mobile phase preparation.[9][10]

Amino AcidRetention Time (min)
Serine5.8
α-Methylserine6.5
Glycine4.2
Alanine4.9
Valine7.2
Leucine8.5
Isoleucine8.3
Methionine7.8
Phenylalanine9.1
Tyrosine8.1
Tryptophan9.8
Aspartic Acid3.5
Glutamic Acid3.9
Lysine10.5
Arginine11.2
Histidine9.5
Proline6.1
GABA5.2

Diagrams

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Deproteinization & Filtration) hplc_system Mixed-Mode HPLC System (Primesep 100 Column) sample_prep->hplc_system data_acquisition Data Acquisition (UV, ELSD, or MS Detection) hplc_system->data_acquisition data_analysis Data Analysis (Peak Integration & Quantification) data_acquisition->data_analysis results Results Reporting (Concentration Calculation) data_analysis->results

Caption: Experimental workflow for the analysis of underivatized amino acids.

Serine Metabolism and its Link to Methylation Pathways

serine_metabolism_pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism cluster_methionine_cycle Methionine Cycle cluster_methylation Methylation Reactions 3_PGA 3-Phosphoglycerate Serine Serine 3_PGA->Serine Multiple Steps This compound This compound (Analyte of Interest) Serine->this compound Methylation (Potential) Glycine Glycine Serine->Glycine SHMT THF Tetrahydrofolate (THF) Glycine->Serine SHMT Methylene_THF 5,10-Methylene-THF THF->Methylene_THF + Serine -> Glycine Methionine Methionine Methylene_THF->Methionine Provides Methyl Group SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases DNA_Histones DNA, RNA, Proteins (Unmethylated) Methylated_DNA_Histones Methylated DNA, RNA, Proteins Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS DNA_Histones->Methylated_DNA_Histones Methylation

References

Application Note: Nanopore-Based Volumetric Analysis for the Detection of Serine Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Post-translational modifications (PTMs) of serine residues, such as phosphorylation and glycosylation, are critical for regulating protein function and cellular signaling. Traditional methods for PTM analysis can be complex and require large sample volumes. Nanopore-based analysis offers a promising, single-molecule approach for the label-free detection and quantification of serine PTMs. This application note provides a detailed protocol for using nanopore technology to analyze serine PTMs through volumetric analysis of ion current blockades. We present methodologies for sample preparation, data acquisition, and analysis, along with representative data and troubleshooting guidelines.

Introduction

Nanopore sensing is a powerful technology that measures changes in ionic current as a single molecule passes through a nanometer-sized pore. The amplitude and duration of the current blockade provide rich information about the size, charge, and conformation of the analyte molecule. Post-translational modifications on a serine residue alter the physicochemical properties of a peptide, leading to distinct current blockade signatures that can be used for their identification and characterization. This method allows for the direct, real-time analysis of individual molecules, providing insights into the heterogeneity of PTMs within a sample.

Principle of Detection

The fundamental principle of nanopore-based PTM detection lies in the distinct ion current signatures generated by modified and unmodified peptides as they translocate through a nanopore. A voltage is applied across a membrane containing a single nanopore, resulting in a stable baseline ionic current. When a peptide enters the pore, it partially blocks the flow of ions, causing a characteristic drop in the current.

A post-translational modification, such as the addition of a phosphate or glycan group to a serine residue, alters the volume and charge of the peptide. This change in the analyte's properties results in a unique current blockade signature. For instance, the negatively charged phosphate group in a phosphorylated serine residue can lead to a deeper and more prolonged current blockade compared to its non-phosphorylated counterpart. By analyzing these distinct blockade events, it is possible to identify and quantify the different PTM states of a protein or peptide in a sample.

cluster_0 Unmodified Peptide cluster_1 Nanopore cluster_2 Modified Peptide (pSer) cluster_3 Current Trace Unmodified Peptide Nanopore Unmodified Peptide->Nanopore Translocation Current Trace Nanopore->Current Trace Generates Signature pSer Peptide pSer Peptide->Nanopore Translocation

Caption: Principle of nanopore-based PTM detection.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from nanopore analysis of peptides with and without serine PTMs. Data is presented as the mean ± standard deviation.

Table 1: Current Blockade Characteristics for a Model Peptide with and without Serine Phosphorylation

Peptide SequencePTM StatusResidual Current (I/I₀)Dwell Time (ms)
GSYFGUnmodified0.45 ± 0.031.2 ± 0.2
GSpYFGPhosphorylated0.28 ± 0.043.5 ± 0.5

Table 2: Event Characteristics for a Glycosylated Serine-Containing Peptide

Peptide SequencePTM StatusBlockade Depth (%)Event Duration (μs)
KSNVTUnmodified35 ± 480 ± 15
K(GalNAc)SNVTO-GlcNAc52 ± 5150 ± 25

Experimental Protocols

Materials and Reagents
  • Nanopore: α-hemolysin (α-HL) or MspA nanopores

  • Lipid Bilayer: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane

  • Electrolyte Buffer: 1 M KCl, 10 mM Tris, pH 7.5

  • Peptide Samples: Synthetic or purified peptides with and without serine PTMs (e.g., phosphorylated or glycosylated) at a final concentration of 1-10 µM.

  • Nanopore Measurement Setup: Patch-clamp amplifier, data acquisition system, and analysis software.

Experimental Workflow

The overall experimental workflow for nanopore-based analysis of serine PTMs involves several key steps, from sample preparation to data analysis.

node1 Sample Preparation Prepare peptide solutions in electrolyte buffer. node2 Bilayer Formation Paint lipid bilayer across the aperture. node1->node2 node3 Nanopore Insertion Insert a single nanopore into the bilayer. node2->node3 node4 Baseline Current Measurement Establish a stable open pore current. node3->node4 node5 Peptide Addition Add peptide sample to the cis chamber. node4->node5 node6 Data Acquisition Record ion current traces. node5->node6 node7 Data Analysis Analyze blockade events to identify PTMs. node6->node7

Caption: Experimental workflow for PTM analysis.

Step-by-Step Protocol
  • Prepare the Electrolyte Buffer: Prepare a solution of 1 M KCl in 10 mM Tris buffer and adjust the pH to 7.5. Filter the buffer through a 0.22 µm filter.

  • Form the Lipid Bilayer: Paint a solution of DPhPC in n-decane across the aperture of the nanopore measurement cell. Monitor the capacitance to confirm the formation of a stable lipid bilayer.

  • Insert a Single Nanopore: Add a small aliquot of the α-HL or MspA nanopore solution to the cis chamber of the measurement cell. Monitor the ion current for a stepwise increase, indicating the insertion of a single nanopore.

  • Establish a Stable Baseline: Apply a constant voltage (e.g., +100 mV) and record the open pore current (I₀). Ensure the baseline is stable with minimal noise.

  • Prepare and Add the Peptide Sample: Dissolve the peptide sample in the electrolyte buffer to a final concentration of 1-10 µM. Add the peptide solution to the cis chamber.

  • Acquire Data: Record the ion current traces for a sufficient duration to capture a statistically significant number of translocation events (typically several minutes to an hour).

  • Analyze the Data: Use appropriate software to detect and analyze the current blockade events. For each event, determine the residual current (I) and the dwell time (τ). Plot histograms of these parameters to distinguish between different peptide populations (modified vs. unmodified).

Signaling Pathway Context

The detection of serine PTMs by nanopores is highly relevant for studying cellular signaling pathways where these modifications play a crucial role. For example, the MAPK/ERK pathway is a key signaling cascade that involves the phosphorylation of serine residues on target proteins, leading to changes in their activity and downstream cellular responses.

cluster_pathway MAPK/ERK Signaling Pathway cluster_kinase_cascade Kinase Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p Substrate Protein Substrate Protein ERK->Substrate Protein pSer Cellular Response Cellular Response Substrate Protein->Cellular Response

Caption: Simplified MAPK/ERK signaling pathway.

Troubleshooting

IssuePossible CauseSolution
Noisy Baseline CurrentPoor seal between the bilayer and the aperture.Re-form the lipid bilayer. Ensure the aperture is clean.
No Nanopore InsertionInactive or insufficient nanopore protein.Use a fresh aliquot of nanopore solution. Increase the concentration.
No Translocation EventsPeptide concentration is too low. Incorrect voltage polarity.Increase the peptide concentration. Reverse the voltage polarity.
Overlapping EventsPeptide concentration is too high.Dilute the peptide sample.

Conclusion

Nanopore-based volumetric analysis provides a sensitive and label-free method for the detection and characterization of serine post-translational modifications. The detailed protocols and representative data presented in this application note serve as a guide for researchers to establish and utilize this powerful single-molecule technique in their studies of protein modifications and cellular signaling.

Application Notes and Protocols: Synthesis of (R)-N-(4′-substituted) benzyl 2-acetamido-3-methoxypropionamides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of (R)-N-(4′-substituted) benzyl 2-acetamido-3-methoxypropionamides, a class of compounds that includes the antiepileptic drug Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide).[1][2] The synthesis starts from the chiral precursor D-serine ((R)-serine) and proceeds through the key intermediate, (R)-2-acetamido-3-methoxypropionic acid. This intermediate is then coupled with a variety of 4'-substituted benzylamines to generate a library of analogs. This approach is highly valuable for conducting structure-activity relationship (SAR) studies, which have shown that non-bulky 4'-substituents on the benzyl ring can lead to potent anticonvulsant activity.[1] The protocols outlined below are based on established and reliable synthetic methods reported in the scientific literature.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step process designed to maintain the crucial (R)-stereochemistry of the final products. The synthesis can be divided into two main stages:

  • Stage 1: Synthesis of the Chiral Acid Intermediate. Preparation of (R)-2-acetamido-3-methoxypropionic acid from a D-serine precursor. This involves protection of the amino group via acetylation and methylation of the hydroxyl group.

  • Stage 2: Amide Coupling. Coupling of the chiral acid intermediate with various commercially available or synthesized 4'-substituted benzylamines to yield the final target compounds.

Experimental Protocols

Protocol 2.1: Synthesis of (R)-2-acetamido-3-methoxypropionic acid (Key Intermediate)

This protocol describes the synthesis of the key chiral acid intermediate starting from D-serine. The process involves N-protection, O-methylation, and subsequent ester hydrolysis.

Step 2.1.1: N-Acetylation of D-Serine

  • Suspend D-Serine (1.0 eq) in glacial acetic acid.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Remove the solvent under reduced pressure to yield crude N-acetyl-D-serine, which can be used in the next step without further purification or recrystallized from water/ethanol if necessary.

Step 2.1.2: O-Methylation of N-acetyl-D-serine

  • Dissolve N-acetyl-D-serine (1.0 eq) in an appropriate solvent such as THF or a mixture of THF/water.

  • Cool the solution to -5 to 5 °C.

  • Add sodium hydroxide (approx. 4.6 eq) as a concentrated aqueous solution, keeping the temperature below 5 °C.[3]

  • Add dimethyl sulfate (approx. 4.0 eq) dropwise to the reaction mixture, ensuring the temperature remains between -5 to 5 °C.[3]

  • Stir the mixture vigorously for 12 hours while allowing it to slowly warm to room temperature.[3]

  • After the reaction is complete (monitored by TLC), acidify the aqueous layer to a pH < 3.5 with a suitable acid (e.g., citric acid or HCl).[3]

  • Extract the product into an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-2-acetamido-3-methoxypropionic acid. The product can be purified by recrystallization.[4]

Protocol 2.2: General Procedure for Amide Coupling

This protocol details the coupling of (R)-2-acetamido-3-methoxypropionic acid with a generic 4'-substituted benzylamine using a mixed anhydride method.

  • Dissolve (R)-2-acetamido-3-methoxypropionic acid (1.0 eq) in anhydrous THF and cool the solution to -15 °C under a nitrogen atmosphere.

  • Add 4-methylmorpholine (NMM) (1.1 eq) and stir for 5 minutes.

  • Slowly add isobutyl chloroformate (1.1 eq) dropwise, maintaining the temperature at -15 °C. A white precipitate of NMM·HCl will form.

  • Stir the reaction mixture at -15 °C for 30 minutes to allow for the formation of the mixed anhydride.

  • In a separate flask, dissolve the desired 4'-substituted benzylamine (1.0-1.2 eq) in anhydrous THF.

  • Add the benzylamine solution to the mixed anhydride reaction mixture dropwise at -15 °C.

  • Allow the reaction to stir at -15 °C for 1 hour and then let it warm to room temperature overnight.

  • Filter the reaction mixture to remove the NMM·HCl precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure (R)-N-(4′-substituted) benzyl 2-acetamido-3-methoxypropionamide.

Data Presentation: Synthesis of 4'-Substituted Analogs

The following table summarizes the yields for a variety of synthesized (R)-N-(4′-substituted) benzyl 2-acetamido-3-methoxypropionamides, demonstrating the versatility of the coupling protocol. The data is adapted from studies on the structure-activity relationships of Lacosamide analogs.[1]

Compound ID4'-Substituent (X)Yield (%)
(R)-3-H (Lacosamide)~70-93%
(R)-10-Methyl85%
(R)-11-Ethyl82%
(R)-12-n-Propyl79%
(R)-13-Isopropyl88%
(R)-28-Cyano (-CN)75%
(R)-31-Ester (-COOCH₃)91%
(R)-35-Methoxy (-OCH₃)89%
(R)-36-Fluoro (-F)93%
(R)-37-Chloro (-Cl)95%
(R)-38-Bromo (-Br)96%

Yields are based on the final amide coupling step and may vary depending on the specific reaction conditions and purification methods used.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic process, from the starting material to the final library of target compounds.

Synthetic_Workflow cluster_stage1 Stage 1: Synthesis of Key Intermediate cluster_stage2 Stage 2: Amide Coupling & Diversification D_Serine D-Serine Step1 1. Acetylation (Acetic Anhydride) D_Serine->Step1 N_Acetyl_Serine N-acetyl-D-serine Step1->N_Acetyl_Serine Step2 2. O-Methylation (Dimethyl Sulfate, NaOH) N_Acetyl_Serine->Step2 Intermediate (R)-2-acetamido-3- methoxypropionic acid Step2->Intermediate Step3 3. Amide Coupling (e.g., Mixed Anhydride) Intermediate->Step3 Benzylamines 4'-Substituted Benzylamines (H₂N-CH₂-Ar-X) Benzylamines->Step3 Final_Product Final Products (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides Step3->Final_Product

References

Application Notes and Protocols: Synthesis of β²,²-Amino Acids via Stereoselective Alkylation of Isoserine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of enantiomerically pure β²,²-amino acids. The described methodology centers on the stereoselective alkylation of chiral bicyclic N,O-acetal derivatives of isoserine. This approach offers a robust pathway to obtaining β²,²-amino acids, which are valuable building blocks in peptidomimetics and medicinal chemistry due to the presence of a quaternary stereocenter at the α-position.[1][2][3][4][5]

The key strategy involves the formation of chiral bicyclic N,O-acetals from L-isoserine, followed by a highly diastereoselective alkylation at the α-position.[1][3] A notable feature of this method is that the alkylation can proceed with either retention or inversion of configuration, depending on the relative configuration of the stereocenters in the starting bicyclic derivative.[1][3][4][5] Subsequent acidic hydrolysis of the alkylated intermediates yields the desired enantiopure α-alkylisoserine derivatives.[2]

Further functionalization can be achieved, for instance, by converting α-benzylisoserine into a five-membered cyclic sulfamidate. This intermediate can then undergo regioselective ring-opening with various nucleophiles to produce other valuable β²,²-amino acids, such as α-benzyl-α-heterofunctionalized-β-alanines.[2]

Logical Workflow for Synthesis

Overall Synthetic Strategy A L-Isoserine Derivative B Chiral Bicyclic N,O-Acetal Formation A->B Acid-catalyzed tandem reaction C Diastereoselective Alkylation B->C LHMDS, Alkyl Halide D Acidic Hydrolysis C->D H+ F Formation of Cyclic Sulfamidate C->F Protection & Sulfamidation E Enantiopure β²,²-Amino Acid D->E G Nucleophilic Ring Opening F->G Nucleophile H Functionalized β²,²-Amino Acid G->H

Caption: Overall synthetic strategy for β²,²-amino acids.

Experimental Protocols

Protocol 1: Formation of Chiral Bicyclic N,O-Acetal Isoserine Derivatives (Compounds 2 and 3)

This protocol describes the synthesis of the key chiral bicyclic N,O-acetal intermediates from a protected L-isoserine derivative.

Materials:

  • Protected L-isoserine

  • 2,2,3,3-tetramethoxybutane

  • p-toluenesulfonic acid (TsOH·H₂O) or camphorsulfonic acid (CSA·H₂O)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a solution of the protected L-isoserine in the anhydrous solvent, add 2,2,3,3-tetramethoxybutane.

  • Add a catalytic amount of p-toluenesulfonic acid (0.2 equivalents).

  • Stir the reaction mixture at the appropriate temperature (e.g., reflux) and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to separate the diastereomeric bicyclic N,O-acetals (compounds 2 and 3).

Note: The reaction yields a mixture of diastereomers, which can be separated by chromatography to achieve high diastereomeric purity (dr >98:2).[5]

Protocol 2: Diastereoselective Alkylation of Bicyclic N,O-Acetals

This protocol details the stereoselective introduction of an alkyl group at the α-position of the isoserine scaffold.

Materials:

  • Chiral bicyclic N,O-acetal (Compound 2 or 3)

  • Lithium hexamethyldisilazide (LHMDS)

  • Alkylating agent (e.g., methyl iodide, ethyl triflate, benzyl iodide, allyl iodide)

  • Hexamethylphosphoramide (HMPA) (optional, as an additive)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the chiral bicyclic N,O-acetal in anhydrous THF and cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add LHMDS to the solution and stir for a specified time to generate the enolate.

  • If required, add HMPA as an additive.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Allow the reaction to proceed at low temperature, monitoring its progress by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl solution).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the alkylated product.

Data Presentation

Table 1: Diastereoselective Alkylation of Bicyclic N,O-Acetal (Compound 2)
Alkylating AgentProductYield (%)Diastereomeric Ratio (dr)
Methyl iodide (MeI)5a9583:17
Ethyl triflate (EtOTf)5b9285:15
Benzyl iodide (BnI)5c9180:20
Allyl iodide (AllylI)5d9387:13
Data sourced from references[1][3][5].
Table 2: Diastereoselective Alkylation of Bicyclic N,O-Acetal (Compound 3)
Alkylating AgentProductYield (%)Diastereomeric Ratio (dr)
Methyl iodide (MeI)6a9482:18
Benzyl iodide (BnI)6c8980:20
Data sourced from references[1][3][5].

Mechanism and Stereochemistry

The stereochemical outcome of the alkylation is dependent on the starting diastereomer of the bicyclic N,O-acetal. For instance, the methylation of compound 2 proceeds with inversion of configuration at the C2 carbon, whereas the methylation of compound 3 occurs with retention of configuration.[1] This is attributed to the formation of a highly pyramidalized chiral enolate that can undergo rapid pyramidal inversion, with the alkylation proceeding via a favored concave-face attack due to minimized torsional and steric interactions.[1][3][4][5]

Alkylation Workflow Diagram

Diastereoselective Alkylation Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Outcome A Bicyclic N,O-Acetal (Compound 2 or 3) D Enolate Formation (-78 °C, THF) A->D B LHMDS B->D C Alkylating Agent (e.g., MeI) E Alkylation C->E D->E F Reaction Quench E->F G Alkylated Product (e.g., 5a or 6a) F->G H Purification (Chromatography) G->H

Caption: Workflow for the diastereoselective alkylation step.

Protocol 3: Conversion to α-Alkylisoserine and Cyclic Sulfamidate

This section outlines the subsequent transformations of the alkylated bicyclic N,O-acetals.

A. Acidic Hydrolysis to α-Alkylisoserine:

  • Treat the purified alkylated bicyclic compound with an acid (e.g., HCl in an appropriate solvent).

  • Monitor the reaction for the cleavage of the acetal.

  • After completion, perform a suitable work-up to isolate the enantiopure α-alkylisoserine derivative.[2]

B. Formation of Cyclic Sulfamidate (from α-Benzylisoserine):

  • Protect the amino and acid groups of the α-benzylisoserine (e.g., as a tert-butyl carbamate and a methyl ester).[1][3]

  • Treat the protected compound with thionyl chloride (SOCl₂) and pyridine in acetonitrile to form the cyclic sulfamidite intermediate.[5]

  • Oxidize the intermediate in situ with ruthenium tetroxide (RuO₄), generated from ruthenium trichloride (RuCl₃·H₂O) and sodium periodate (NaIO₄), to yield the five-membered cyclic sulfamidate.[5]

This sulfamidate can then be used in nucleophilic ring-opening reactions to introduce further diversity into the β²,²-amino acid scaffold.[2]

References

Application Notes and Protocols for Annotating Cyclic Peptide Tandem Mass Spectra Containing N-methylserine using mMass Software

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a promising class of therapeutic agents due to their enhanced stability and target affinity compared to their linear counterparts. The incorporation of non-proteinogenic amino acids, such as N-methylserine, can further improve their pharmacokinetic properties. Tandem mass spectrometry (MS/MS) is a critical tool for the structural elucidation of these complex molecules. However, the annotation of their intricate fragmentation spectra can be challenging. This document provides a detailed guide on utilizing the open-source mass spectrometry tool, mMass, for the comprehensive annotation of tandem mass spectra of cyclic peptides containing N-methylserine.[1][2] mMass is particularly well-suited for this task due to its capabilities in handling non-proteinogenic amino acids and generating complex fragmentation patterns for cyclic structures.[1][2]

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

A robust and clean sample preparation is crucial for obtaining high-quality mass spectra.

Materials:

  • Synthetic cyclic peptide containing N-methylserine

  • HPLC-grade water with 0.1% formic acid (Solvent A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)

  • LC-MS vials

Protocol:

  • Dissolution: Dissolve the synthetic cyclic peptide in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.

  • Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with Solvent A.

  • Vial Transfer: Transfer the working solution to an LC-MS vial for analysis. For sensitive analyses, use low-binding vials.

LC-MS/MS Analysis

This protocol outlines the general parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment.[3][4] Instrument parameters should be optimized for the specific cyclic peptide and mass spectrometer used.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system

  • Mass spectrometer capable of tandem mass spectrometry (e.g., Q-TOF, Orbitrap) with Collision-Induced Dissociation (CID) capabilities

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Solvent A 0.1% Formic Acid in Water
Solvent B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 120 °C
Desolvation Temp. 350 °C
MS1 Scan Range m/z 100-2000
MS/MS Activation Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 20-40 eV) or fixed, optimized for the precursor ion
Data Acquisition Data-Dependent Acquisition (DDA)

Data Analysis and Annotation using mMass

mMass simplifies the process of annotating complex tandem mass spectra of cyclic peptides.

Defining N-methylserine in mMass

Since N-methylserine is a non-proteinogenic amino acid, it must first be defined in the mMass library.

  • Open mMass: Launch the mMass software.

  • Open Chemistry Tools: Go to Tools > Chemistry Tools.

  • Add New Residue: In the "Residues" tab, click "Add" to create a new amino acid entry.

  • Enter N-methylserine Details:

    • Name: N-methylserine

    • Abbreviation: MeSer (or another unique identifier)

    • Formula: C4H7NO3

    • mMass will automatically calculate the monoisotopic mass.

  • Save: Click "OK" to save the new residue to your library.

Annotating the Tandem Mass Spectrum
  • Load Spectrum: Open your acquired tandem mass spectrum data file (e.g., in .mzXML or .mgf format) in mMass.

  • Define the Peptide Sequence:

    • Go to Tools > Peptide Sequencer.

    • Enter the amino acid sequence of your cyclic peptide, using the abbreviation you defined for N-methylserine (e.g., cyclo(Ala-Phe-MeSer-Gly-Pro)).

    • Ensure the "Cyclic" checkbox is selected.

  • Generate Fragments:

    • In the "Fragmentation" tab of the Peptide Sequencer, select the desired ion types for annotation (e.g., b, y, a ions, and their neutral losses). For cyclic peptides, the initial fragmentation opens the ring, leading to a series of linear fragment ions.

    • Click "Generate" to create a theoretical fragmentation pattern.

  • Annotate Spectrum:

    • The generated theoretical fragments will be listed.

    • Go to Analysis > Annotate Spectrum.

    • Select the generated peptide sequence from the dropdown menu.

    • Set an appropriate mass tolerance (e.g., 0.01 Da for high-resolution data).

    • Click "Annotate". The peaks in your spectrum that match the theoretical fragments will be labeled.

Data Presentation

Table 1: Illustrative Tandem Mass Spectrometry Fragmentation Data for a Cyclic Peptide containing N-methylserine

The following table provides an example of how to present the quantitative data from an annotated tandem mass spectrum. The relative intensities are hypothetical and serve as a guide for data presentation.

Fragment IonTheoretical m/zObserved m/zMass Error (ppm)Relative Intensity (%)
[M+H]+519.2618519.26150.58100.0
b2163.0762163.07601.2345.2
b2-H2O145.0657145.06551.3815.7
b3 (Ala-Phe-MeSer)278.1345278.13421.0885.6
b3-H2O260.1239260.12370.7732.1
b4335.1559335.15560.9068.4
y1 (Pro)98.060698.06042.0425.9
y2 (Gly-Pro)155.0820155.08181.2955.3
y3 (MeSer-Gly-Pro)270.1399270.13961.1192.8
y3-H2O252.1294252.12911.1948.7
y4 (Phe-MeSer-Gly-Pro)417.2084417.20800.9675.1

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data annotation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis (mMass) peptide Cyclic Peptide (with N-methylserine) dissolution Dissolution & Dilution peptide->dissolution vial LC-MS Vial dissolution->vial lc HPLC/UHPLC Separation vial->lc ms Tandem MS (CID) lc->ms load_data Load Spectrum Data ms->load_data define_seq Define Cyclic Sequence (including MeSer) load_data->define_seq generate_frags Generate Theoretical Fragments define_seq->generate_frags annotate Annotate Spectrum generate_frags->annotate report Annotated Spectrum & Data Table annotate->report Generate Report

Caption: Workflow for the analysis of cyclic peptides containing N-methylserine.

Fragmentation Pathway

This diagram illustrates the primary fragmentation of a cyclic peptide containing N-methylserine upon CID. The initial ring-opening event leads to the formation of linear b- and y-type ions.

fragmentation_pathway CP Cyclic Peptide [M+H]+ RO Ring Opening (CID) CP->RO LP1 Linear Precursor 1 RO->LP1 Cleavage at Site 1 LP2 Linear Precursor 2 RO->LP2 Cleavage at Site 2 LPN ... RO->LPN b_ions b-ion Series LP1->b_ions y_ions y-ion Series LP1->y_ions LP2->b_ions LP2->y_ions a_ions a-ion Series (-CO) b_ions->a_ions neutral_loss Neutral Losses (H2O, NH3) b_ions->neutral_loss y_ions->neutral_loss

Caption: Generalized fragmentation pathway of a cyclic peptide in CID.

Conclusion

The mMass software provides a powerful and user-friendly platform for the detailed annotation of tandem mass spectra of complex cyclic peptides, including those containing non-proteinogenic residues like N-methylserine. By following the outlined protocols for sample preparation, LC-MS/MS analysis, and data annotation, researchers can confidently elucidate the structures of these important molecules, accelerating drug discovery and development efforts. The ability to define custom residues and generate comprehensive fragmentation patterns makes mMass an invaluable tool for the natural product and peptide chemist.

References

Application Notes and Protocols for the Separation of Underivatized Amino Acids using the Primesep 100 Column

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of the Primesep 100 mixed-mode HPLC column for the analysis of underivatized amino acids. This methodology is crucial for professionals in pharmaceutical development, quality control, and various research fields where accurate quantification of amino acids is essential. The Primesep 100 column offers a robust and versatile platform for this purpose, eliminating the need for complex and time-consuming derivatization steps.

Principle of Separation

The Primesep 100 column operates on a mixed-mode separation principle, combining reversed-phase and cation-exchange mechanisms.[1][2] The stationary phase consists of a hydrophobic ligand chain with an embedded acidic ion-pairing group.[3][4][5] This dual functionality allows for the retention and separation of a wide range of compounds, including the highly polar amino acids.[1][6]

The separation mechanism is tunable by adjusting the mobile phase composition, specifically the concentration of acetonitrile, the type and concentration of the acidic buffer (e.g., trifluoroacetic acid (TFA), phosphoric acid (H3PO4), or sulfuric acid (H2SO4)), and the pH.[1][7] This allows for significant control over the retention times and the elution order of the amino acids.[8] The method is compatible with various detection techniques, including UV, mass spectrometry (LC/MS), and evaporative light scattering detection (ELSD).[1][8]

Advantages of the Primesep 100 Column for Amino Acid Analysis

  • No Derivatization Required : Direct analysis of underivatized amino acids simplifies sample preparation, reduces the potential for side reactions, and improves repeatability.[1][9]

  • Versatile Selectivity : The mixed-mode nature of the column allows for the separation of a broad spectrum of amino acids with varying polarities and isoelectric points.[2][10]

  • MS-Friendly Mobile Phases : The use of volatile buffers like trifluoroacetic acid (TFA) or ammonium formate makes the method compatible with mass spectrometry detection.[1][11]

  • Tunable Retention : Retention times can be easily controlled by modifying the mobile phase composition, offering flexibility in method development.[1][7]

Experimental Protocols

Below are detailed protocols for the separation of underivatized amino acids using the Primesep 100 column. These protocols are based on established methods and can be adapted to specific analytical needs.

Protocol 1: Isocratic Separation of Non-Essential Amino Acids

This protocol is suitable for the baseline separation of a mixture of non-essential amino acids.

Column: Primesep 100, 4.6 x 250 mm, 5 µm, 100 Å[12] Mobile Phase:

  • Acetonitrile (MeCN): 20%

  • Water (H2O): 80%

  • Phosphoric Acid (H3PO4): 0.1%[1] Flow Rate: 1.0 mL/min[1] Detection: UV at 200 nm[1] Injection Volume: 5 µL

Protocol 2: Gradient Separation of a Complex Amino Acid Mixture

This protocol is designed for the separation of a more complex mixture of amino acids with varying hydrophobicities.

Column: Primesep 100, 4.6 x 250 mm, 5 µm, 100 Å[8] Mobile Phase:

  • Solvent A: Water with 0.2% Trifluoroacetic Acid (TFA)

  • Solvent B: Acetonitrile with 0.2% Trifluoroacetic Acid (TFA) Gradient:

  • Start with 30% B, hold for 5 minutes.

  • Linear gradient to 70% B over 20 minutes.

  • Hold at 70% B for 5 minutes.

  • Return to initial conditions and equilibrate for 10 minutes. Flow Rate: 1.0 mL/min[8] Detection: UV at 210 nm or ELSD[8]

Quantitative Data Summary

The following tables summarize the chromatographic parameters for the separation of various underivatized amino acids on the Primesep 100 column under different experimental conditions.

Table 1: Isocratic Separation of Non-Essential Amino Acids

Analyte Retention Time (min)
Aspartic Acid 3.5
Serine 4.2
Glutamic Acid 5.1
Alanine 6.8

Conditions as described in Protocol 1.

Table 2: Gradient Separation of a Complex Mixture of Compounds Including Amino Acids

Analyte Retention Time (min)
Tyrosine 5.2
Phenylalanine 12.5

Conditions: Primesep 100, 4.6x250 mm, 5 µm; Mobile Phase: MeCN/H2O – 30/70% with 0.2% TFA; Flow Rate: 1.0 ml/min; Detection: UV, 210 nm.[8]

Table 3: Separation of Various Amino Acids with Sulfuric Acid Buffer

Analyte Retention Time (min)
Valine 6.3
Methionine 7.1
Isoleucine 8.5
Leucine 9.2
Phenylalanine 11.8
Histidine 14.5
Tryptophan 16.2

Conditions: Primesep 100, 4.6 x 250 mm, 5 µm; Mobile Phase: MeCN/H2O – 25/75% with a gradient of H2SO4 from 0.05% to 0.2% over 25 min; Flow Rate: 1.0 ml/min; Detection: UV.[13]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the separation process.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Amino Acid Standard or Sample Solution Injector Autosampler/Injector Sample->Injector MobilePhase Mobile Phase (Acetonitrile, Water, Acid) Pump HPLC Pump MobilePhase->Pump Column Primesep 100 Column Injector->Column Pump->Injector Detector UV, ELSD, or MS Detector Column->Detector CDS Chromatography Data System Detector->CDS Analysis Peak Integration & Quantification CDS->Analysis Report Final Report Analysis->Report

References

Volumetric Analysis of Amino Acids for Detecting Post-Translational Modifications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms that dramatically expand the functional diversity of the proteome. These modifications, which involve the covalent addition of functional groups to amino acid residues, play a pivotal role in virtually all cellular processes, including signal transduction, protein stability, and cellular localization.[1] The aberrant regulation of PTMs is implicated in a wide range of diseases, making their detection and quantification a cornerstone of modern biological research and drug development.

This document provides detailed application notes and protocols for the analysis of PTMs, with a focus on both established mass spectrometry-based quantitative methods and emerging volumetric analysis techniques using nanopore technology.

I. Quantitative Analysis of PTMs by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for the comprehensive identification and quantification of PTMs.[2][3] The general workflow involves the proteolytic digestion of proteins into peptides, followed by enrichment of PTM-containing peptides and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Mass Spectrometry-Based PTM Analysis

cluster_sample_prep Sample Preparation cluster_enrichment PTM Peptide Enrichment cluster_analysis Analysis cell_lysis Cell/Tissue Lysis protein_extraction Protein Extraction cell_lysis->protein_extraction digestion Proteolytic Digestion (e.g., Trypsin) protein_extraction->digestion enrichment Affinity Chromatography (e.g., anti-K-ε-GG for Ub, IMAC for Phospho) digestion->enrichment Peptide Mixture lc_ms LC-MS/MS Analysis enrichment->lc_ms Enriched Peptides data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: General workflow for mass spectrometry-based PTM analysis.
Quantitative Approaches

1. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach provides high accuracy for relative quantification.[4][5] Cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine). The samples are mixed at the protein or peptide level, and the relative abundance of a peptide between the two samples is determined by the ratio of the heavy to light peptide signals in the mass spectrometer.[6]

2. Tandem Mass Tags (TMT) and Isobaric Tag for Relative and Absolute Quantitation (iTRAQ): These chemical labeling methods allow for multiplexed analysis of up to 16 samples simultaneously. Peptides from different samples are labeled with isobaric tags that have the same total mass but produce different reporter ion masses upon fragmentation in the mass spectrometer. The relative quantification is achieved by comparing the intensities of the reporter ions.

Protocol 1: Global Ubiquitination Analysis using Di-Glycine Remnant Immunoprecipitation

This protocol is adapted from established methods for the enrichment of ubiquitinated peptides.[3][7]

Materials:

  • Urea Lysis Buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Anti-K-ε-GG antibody conjugated beads

  • Immunoaffinity Purification (IAP) Buffer (50 mM MOPS pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)

  • C18 StageTips for desalting

Procedure:

  • Cell Lysis and Protein Digestion:

    • Lyse cells in Urea Lysis Buffer.

    • Reduce disulfide bonds with 5 mM DTT for 1 hour at 55°C.

    • Alkylate cysteines with 14 mM IAA for 30 minutes at room temperature in the dark.

    • Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.0.

    • Digest with Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 1%.

    • Desalt the peptides using a C18 Sep-Pak cartridge.

    • Lyophilize the desalted peptides.

  • Immunoaffinity Enrichment of Di-Glycine Modified Peptides:

    • Resuspend lyophilized peptides in IAP Buffer.

    • Incubate the peptide solution with anti-K-ε-GG antibody beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads three times with IAP Buffer, followed by three washes with water.

    • Elute the enriched peptides with 0.15% TFA.

  • LC-MS/MS Analysis:

    • Desalt the eluted peptides using C18 StageTips.

    • Analyze the peptides by LC-MS/MS.

    • Search the data against a protein database with variable modifications set for GlyGly on lysine residues.

Protocol 2: SILAC-based Quantitative Acetylation Analysis

This protocol outlines a general procedure for quantitative analysis of protein acetylation using SILAC.[8][9]

Materials:

  • SILAC DMEM lacking L-lysine and L-arginine

  • "Light" L-lysine and L-arginine

  • "Heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine

  • Dialyzed fetal bovine serum

  • Lysis buffer (as in Protocol 1)

  • Anti-acetyllysine antibody-conjugated beads

  • IAP Buffer (as in Protocol 1)

Procedure:

  • SILAC Labeling:

    • Culture two populations of cells for at least 5-6 cell divisions in either "light" or "heavy" SILAC media.

    • Treat one cell population with the stimulus of interest, while the other serves as a control.

  • Sample Preparation and Mixing:

    • Harvest and lyse the cells separately.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Proceed with reduction, alkylation, and tryptic digestion as described in Protocol 1.

  • Enrichment and Analysis:

    • Perform immunoaffinity enrichment of acetylated peptides using anti-acetyllysine antibody beads.

    • Analyze the enriched peptides by LC-MS/MS.

    • Quantify the relative abundance of acetylated peptides by calculating the heavy/light (or light/heavy) ratios in the MS spectra.

II. Signaling Pathway Analysis

PTMs are central to the regulation of signaling pathways. Below are examples of key pathways modulated by phosphorylation, acetylation, and ubiquitination.

EGFR Signaling Pathway (Phosphorylation)

Activation of the Epidermal Growth Factor Receptor (EGFR) by its ligands triggers a cascade of phosphorylation events that regulate cell proliferation, survival, and migration.

EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 pY SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway highlighting key phosphorylation events.

Quantitative Data Example: EGFR Signaling

Upon EGF stimulation, numerous proteins in the signaling cascade exhibit changes in their phosphorylation status. For example, a study on EGFR signaling in nasopharyngeal carcinoma cells identified 33 EGFR-regulated phosphoproteins.[10] Another comprehensive study identified over 4500 phosphorylation sites on more than 2100 proteins that showed a greater than 2-fold increase in phosphorylation in response to EGF.[11]

ProteinPhosphorylation SiteFold Change (EGF-stimulated vs. control)Reference
SHC1Y349/350Increased[12]
GAB1Y689Increased[12]
STAT5AY694Increased[12]
MAPK7Y221Increased[12]
p53 Signaling Pathway (Acetylation)

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by various PTMs, including acetylation, which enhances its DNA binding and transcriptional activity.

DNA_damage DNA Damage p300_CBP p300/CBP DNA_damage->p300_CBP p53 p53 p300_CBP->p53 Acetylation p21 p21 gene p53->p21 Transcriptional Activation HDAC1 HDAC1 HDAC1->p53 Deacetylation Cell_cycle_arrest Cell Cycle Arrest p21->Cell_cycle_arrest

Caption: Regulation of p53 activity by acetylation.

Quantitative Data Example: Acetylation in Pituitary Neuroendocrine Tumors

A quantitative acetylomics study of nonfunctional pituitary neuroendocrine tumors (NF-PitNETs) identified significant changes in protein acetylation.[13] The table below presents a selection of differentially acetylated proteins.

ProteinGeneAcetylation SiteRatio (Tumor/Normal)p-value
Phosphoglycerate kinase 1PGK1K2250.443.28E-04
Tubulin beta chainTUBBK3270.461.15E-03
VimentinVIMK4370.471.70E-03
Glyceraldehyde-3-phosphate dehydrogenaseGAPDHK1170.533.51E-03
NF-κB Signaling Pathway (Ubiquitination)

The NF-κB signaling pathway is a key regulator of inflammation and immunity. Its activation is controlled by a complex series of ubiquitination events that lead to the degradation of the IκB inhibitor and the subsequent nuclear translocation of NF-κB.[14][15][16]

TNFa TNFα TNFR TNFR TNFa->TNFR TRAF2 TRAF2 TNFR->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex K63-linked Ub IkB IκB IKK_complex->IkB Phosphorylation IkB->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_expression Gene Expression Nucleus->Gene_expression

Caption: Ubiquitination in the canonical NF-κB signaling pathway.

Quantitative Data Example: Ubiquitination

Quantitative proteomics studies have identified numerous proteins with altered ubiquitination in response to various stimuli. For instance, in a study on zebrafish fin regeneration, the mitochondrial ubiquitin ligase activator of NF-kB 1-A was shown to be upregulated.[17] Another study identified RNF111 as an E3 ubiquitin ligase involved in TGF-β signaling.[18]

III. Emerging Technology: Volumetric Analysis of Amino Acids by Nanopores

A promising new frontier in PTM detection is the use of nanopore technology for the "volumetric" analysis of single amino acid residues.[1][19][20] This label-free, single-molecule approach has the potential to overcome some of the limitations of mass spectrometry, particularly in analyzing low-abundance PTMs and characterizing PTMs on individual protein molecules.[21][22]

Principle of Nanopore-based PTM Detection

The core principle involves threading an unfolded polypeptide chain through a nanoscale pore. An ionic current is passed through the pore, and as individual amino acid residues, with or without PTMs, pass through the narrowest constriction of the pore, they cause a characteristic disruption or "blockade" of this current. The magnitude and duration of the current blockade are related to the volume and chemical properties of the amino acid and its modification.[19]

cluster_nanopore Nanopore Sensing cluster_analysis Data Analysis protein Unfolded Polypeptide nanopore Nanopore protein->nanopore current Ionic Current Measurement nanopore->current Current Blockade signal Signal Processing current->signal ptm_id PTM Identification signal->ptm_id PTM Signature

Caption: Workflow for nanopore-based PTM detection.

Recent studies have demonstrated the ability of nanopores to detect various PTMs, including phosphorylation, glycosylation, and glutathionylation, at the single-molecule level.[19] The distinct volumetric and charge properties of these modifications lead to unique current blockade signatures, allowing for their identification and differentiation.

Applications in Drug Development

The ability to perform high-throughput, single-molecule analysis of PTMs has significant implications for drug development:

  • Target Validation: Precisely mapping PTMs on drug targets can provide insights into their activation state and downstream signaling.

  • Mechanism of Action Studies: Understanding how drugs modulate PTM profiles can elucidate their therapeutic effects and potential off-target activities.

  • Biomarker Discovery: PTM signatures identified through volumetric analysis could serve as novel biomarkers for disease diagnosis, prognosis, and patient stratification.

  • Quality Control of Biotherapeutics: Ensuring the correct PTM patterns on recombinant proteins is crucial for their efficacy and safety.

Conclusion

The analysis of post-translational modifications is a rapidly evolving field with profound implications for basic research and medicine. While mass spectrometry remains the workhorse for global PTM analysis, offering robust and quantitative data, emerging technologies like nanopore-based volumetric analysis are poised to revolutionize the field by providing single-molecule resolution and high-throughput capabilities. The protocols and information provided herein serve as a guide for researchers to navigate the complexities of PTM analysis and leverage these powerful techniques to advance our understanding of cellular regulation and disease.

References

X-ray Diffraction Analysis of Dipeptides Containing (S)-alpha-Methylserine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the X-ray diffraction analysis of dipeptides incorporating (S)-alpha-methylserine ((S)-α-MeSer). The inclusion of Cα,α-disubstituted amino acids like (S)-α-MeSer is a key strategy in medicinal chemistry to induce specific secondary structures and enhance peptide stability. X-ray crystallography provides definitive, high-resolution structural data, which is invaluable for understanding the conformational constraints imposed by these unusual amino acids and for the rational design of peptidomimetics and other drug candidates.

Application Notes

The X-ray diffraction analysis of dipeptides containing (S)-alpha-methylserine offers critical insights into their solid-state conformation, which can often be correlated with their solution-state behavior and biological activity. A key example is the analysis of tert-butyloxycarbonyl-L-valyl-(S)-α-methylserine methyl ester (Boc-Val-(S)-α-MeSer-OMe), which reveals the precise molecular geometry and intermolecular interactions.[1]

In the solid state, this dipeptide adopts an 'S' shape. The urethane moiety is found in the less common cis conformation, while the central amide bond maintains the typical trans geometry.[1] The conformational angles (φ, ψ) for both the Valine and (S)-α-MeSer residues fall within the F region of the Ramachandran plot.[1] This information is crucial for computational modeling and for predicting the conformational preferences of longer peptide sequences containing (S)-α-MeSer.

Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding, provides a detailed picture of the crystal packing. In the case of Boc-Val-(S)-α-MeSer-OMe, all hydrogen bond donor groups are involved in intermolecular hydrogen bonds, leading to the formation of infinite rows of dipeptide molecules along the quaternary axis.[1] Such packing motifs can influence the physicochemical properties of the peptide, including solubility and stability.

The quantitative data derived from X-ray diffraction, such as unit cell dimensions, bond lengths, and bond angles, serve as essential benchmarks for validating molecular mechanics force fields used in peptide design and for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The crystallographic data for dipeptides containing (S)-alpha-methylserine are summarized in the table below. This allows for a direct comparison of their solid-state structural parameters.

Dipeptide Boc-Val-(S)-α-MeSer-OMe [1]
Formula C₁₆H₃₀N₂O₆
Molecular Weight ( g/mol ) 332.40
Crystal System Tetragonal
Space Group I4₁
Unit Cell Parameters
a (Å)15.307(2)
b (Å)15.307(2)
c (Å)18.937(10)
α (°)90
β (°)90
γ (°)90
Volume (ų) 4437.1
Z (molecules/unit cell) 8
Temperature (K) 295
Final R-value 0.028
Reflections Collected 1773

Experimental Protocols

The following protocols provide a general framework for the X-ray diffraction analysis of dipeptides containing (S)-alpha-methylserine, based on established crystallographic techniques.

Protocol 1: Crystallization by Slow Evaporation

This protocol is based on the crystallization of Boc-Val-(S)-α-MeSer-OMe.[1]

Materials:

  • Protected dipeptide (e.g., Boc-Val-(S)-α-MeSer-OMe)

  • Crystallization grade ethyl acetate

  • Crystallization grade n-pentane

  • Small, clean glass vials (e.g., 1-2 mL)

  • Vial caps with a small perforation or loose-fitting caps

Procedure:

  • Dissolve the dipeptide in a minimal amount of ethyl acetate to create a concentrated solution. The exact concentration will need to be optimized for each dipeptide.

  • Slowly add n-pentane dropwise to the solution until it becomes slightly turbid. The n-pentane acts as an anti-solvent.

  • If the solution becomes too cloudy, add a small amount of ethyl acetate to redissolve the precipitate.

  • Cover the vial with a perforated cap or a loose-fitting cap to allow for slow evaporation of the solvent mixture.

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitor the vial for crystal growth over several days to weeks.

Protocol 2: X-ray Data Collection

This protocol outlines the general steps for collecting X-ray diffraction data from a single crystal.

Materials and Equipment:

  • Single crystal of the dipeptide mounted on a goniometer head

  • X-ray diffractometer (e.g., a CAD-4 diffractometer as used for the example structure, or a more modern instrument)

  • X-ray source (e.g., Cu Kα or Mo Kα radiation)

  • Detector (e.g., area detector)

  • Cryostream (optional, for low-temperature data collection)

Procedure:

  • Mount a suitable single crystal on the goniometer head.

  • Center the crystal in the X-ray beam.

  • If collecting data at low temperature, cool the crystal using a cryostream (e.g., to 100 K) to minimize radiation damage.

  • Perform an initial set of diffraction images to determine the unit cell parameters and the crystal lattice symmetry.

  • Based on the initial analysis, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal and collecting diffraction images at different orientations.

  • Collect the full set of diffraction data.

Protocol 3: Structure Solution and Refinement

This protocol describes the computational steps to determine and refine the crystal structure.

Software:

  • Structure solution software (e.g., SHELXS, which uses direct methods)

  • Structure refinement software (e.g., SHELXL)

  • Molecular graphics software for model building and visualization

Procedure:

  • Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply necessary corrections (e.g., for Lorentz and polarization effects).

  • Structure Solution: Use direct methods to solve the phase problem and obtain an initial electron density map. This will reveal the positions of most of the non-hydrogen atoms.

  • Model Building: Build an initial molecular model into the electron density map using molecular graphics software.

  • Structure Refinement: Refine the atomic coordinates, and thermal parameters against the experimental diffraction data. This is typically done using a least-squares minimization algorithm.

  • Difference Fourier Maps: Calculate difference Fourier maps (Fo-Fc) to locate missing atoms (e.g., hydrogen atoms) and to identify any regions of unmodeled electron density.

  • Final Refinement: Continue the refinement until the model converges, as indicated by the R-value and other statistical indicators.

  • Validation: Validate the final structure using tools to check for geometric correctness and agreement with the experimental data.

Visualizations

The following diagrams illustrate the experimental workflow for the X-ray diffraction analysis of dipeptides containing (S)-alpha-methylserine.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Dipeptide Synthesis (e.g., Boc-Val-(S)-α-MeSer-OMe) purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation) purification->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Experimental workflow for X-ray diffraction analysis.

References

Troubleshooting & Optimization

Improving yield and enantiomeric purity in lacosamide synthesis using Methylserine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of lacosamide, focusing on the use of Methylserine derivatives to improve yield and enantiomeric purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of lacosamide when utilizing this compound derivatives as chiral starting materials.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield Incomplete reactions at various steps (e.g., protection, amidation, methylation). Side product formation due to reactive intermediates. Loss of material during purification steps.Monitor reaction completion using TLC or HPLC. Optimize reaction conditions (temperature, time, stoichiometry of reagents). Employ high-purity starting materials and solvents. Refine purification techniques (e.g., recrystallization, column chromatography) to minimize loss.
Low Enantiomeric Purity (High percentage of (S)-lacosamide) Racemization during the synthetic sequence. This can be particularly problematic during steps involving activation of the carboxylic acid or under harsh basic or acidic conditions.Utilize milder reaction conditions. Employ chiral auxiliaries or catalysts to control stereochemistry. Consider enzymatic resolution of a racemic intermediate to isolate the desired (R)-enantiomer.[1] Formation of a diastereomeric salt with a chiral acid can be used to selectively precipitate and isolate the desired (R)-enantiomer of a key intermediate.[2][3]
Incomplete Methylation of the Hydroxyl Group Steric hindrance from bulky protecting groups. Inefficient methylating agent or reaction conditions.Use a stronger methylating agent such as methyl iodide in the presence of a suitable base like silver oxide.[1] Alternatively, dimethyl sulfate can be used, but careful control of pH is necessary.[3] Ensure anhydrous conditions as water can consume the methylating agent.
Formation of Impurities Side reactions such as over-methylation or elimination. Presence of genotoxic impurities like benzaldehyde, which can be a byproduct of reactions involving benzylamine.[4]Optimize reaction conditions to minimize side reactions. Use purification methods like HPLC to remove impurities.[2] Implement specific analytical methods to detect and quantify potential genotoxic impurities.
Difficulty in Removing Protecting Groups The chosen protecting group is too stable under the desired deprotection conditions. The deprotection conditions are too harsh and lead to product degradation or racemization.Select a protecting group (e.g., Boc) that can be removed under mild acidic conditions.[2] Screen different deprotection reagents and conditions to find a balance between efficient removal and product stability.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a chiral pool approach with this compound derivatives for lacosamide synthesis?

A1: The primary advantage of using a chiral pool approach, starting with an enantiomerically pure building block like a this compound derivative, is the direct introduction of the desired stereochemistry at the C2 position of the lacosamide molecule.[5][6][7] This can simplify the synthetic route by avoiding a late-stage chiral resolution step, which often leads to a significant loss of material. An efficient synthesis starting from a chiral precursor can result in a higher overall yield of the desired (R)-enantiomer.[5]

Q2: How can I improve the enantiomeric excess (e.e.) of my final lacosamide product?

A2: Improving the enantiomeric excess often involves a multi-pronged approach:

  • Starting Material Purity: Ensure the high enantiomeric purity of the initial this compound derivative.

  • Stereocenter Preservation: Employ mild reaction conditions throughout the synthesis to prevent racemization of the chiral center.

  • Chiral Resolution: If racemization occurs, a resolution step may be necessary. This can be achieved through:

    • Enzymatic Resolution: Utilizing enzymes like Novozyme 435 that selectively react with one enantiomer.[1]

    • Diastereomeric Salt Formation: Reacting a key intermediate with a chiral acid (e.g., dibenzoyl-L-tartaric acid) or surprisingly, an achiral acid like phosphoric acid, which can selectively precipitate the salt of the desired (R)-enantiomer, thereby enhancing the chiral purity.[2][3]

Q3: What are the critical parameters to monitor during the synthesis?

A3: Key parameters to monitor include:

  • Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of products and byproducts.[2]

  • Enantiomeric Purity: Chiral HPLC is essential for determining the enantiomeric excess at various stages, especially after steps where racemization is a risk.[4]

  • Chemical Purity: HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to assess the chemical purity of intermediates and the final product.[2]

Q4: Are there any specific safety precautions to consider during lacosamide synthesis?

A4: Yes, several safety precautions are crucial:

  • Reagent Handling: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic and carcinogenic and should be handled with extreme care.[3]

  • Genotoxic Impurities: Be aware of the potential formation of genotoxic impurities, such as benzaldehyde, and have analytical methods in place for their detection and quantification.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a this compound Derivative

  • Dissolve the this compound derivative in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium bicarbonate or triethylamine, to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to pH 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected this compound derivative.

Protocol 2: Amidation with Benzylamine

  • Dissolve the N-protected this compound derivative in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).

  • Stir the mixture for 10-15 minutes to activate the carboxylic acid.

  • Add benzylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide.

Protocol 3: O-Methylation of the Hydroxyl Group

  • Dissolve the N-protected amino alcohol intermediate in an anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide).

  • Cool the solution to 0 °C.

  • Add a base, such as sodium hydride (handle with extreme care), to deprotonate the hydroxyl group.

  • Stir the mixture for 30-60 minutes at 0 °C.

  • Slowly add a methylating agent, such as methyl iodide.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Deprotection of the N-Boc Group and Acetylation

  • Dissolve the N-Boc protected intermediate in a suitable solvent like dichloromethane or ethyl acetate.

  • Add an acid, such as trifluoroacetic acid or a solution of HCl in dioxane, and stir at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Once complete, remove the solvent and excess acid under reduced pressure.

  • Dissolve the resulting amine salt in a solvent like dichloromethane and add a base (e.g., triethylamine or sodium bicarbonate).

  • Add acetic anhydride and stir for 2-6 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the final lacosamide product. Further purification can be done by recrystallization or chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product start This compound Derivative protection N-Protection (e.g., Boc) start->protection Step 1 amidation Amidation with Benzylamine protection->amidation Step 2 methylation O-Methylation amidation->methylation Step 3 deprotection N-Deprotection methylation->deprotection Step 4 acetylation Acetylation deprotection->acetylation Step 5 end (R)-Lacosamide acetylation->end

Caption: A generalized experimental workflow for the synthesis of (R)-lacosamide starting from a this compound derivative.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Enantiomeric Purity cause1 Racemization during synthesis issue->cause1 cause2 Impure starting material issue->cause2 solution1 Use milder reaction conditions cause1->solution1 solution2 Enzymatic Resolution cause1->solution2 solution3 Diastereomeric Salt Formation cause1->solution3 solution4 Verify starting material purity cause2->solution4

Caption: A troubleshooting decision tree for addressing low enantiomeric purity in lacosamide synthesis.

References

Influence of solvent and acetyl donor on enzyme-catalyzed resolution of α-methylserine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzyme-catalyzed resolution of α-methylserine derivatives. The information is based on established experimental findings and aims to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of enzyme-catalyzed resolution of α-methylserine derivatives?

A1: The primary goal is to separate the enantiomers of racemic α-methylserine derivatives to obtain enantiopure forms, which are valuable chiral building blocks in organic synthesis.[1] This is often achieved through lipase-mediated O-acetylation, where one enantiomer is selectively acetylated, allowing for the separation of the acetylated product from the unreacted enantiomer.

Q2: Which enzymes are commonly used for the resolution of α-methylserine derivatives?

A2: Several lipases have been shown to be active in the O-acetylation of α-methylserine derivatives. Commonly used and commercially available lipases include Novozym® 435 (lipase B from Candida antarctica), Lipozyme® RM IM (lipase from Rhizomucor miehei), and Lipozyme® TL IM (lipase from Thermomyces lanuginosus).[1]

Q3: What type of reaction is typically employed for this enzymatic resolution?

A3: The typical reaction is a kinetic resolution via enzyme-catalyzed O-acetylation in an organic solvent.[1] In this process, the enzyme selectively acetylates the hydroxyl group of one of the enantiomers of the α-methylserine derivative.

Q4: What are the key parameters that influence the success of the resolution?

A4: The success of the resolution, particularly the reaction rate and enantioselectivity (E value), is strongly influenced by several parameters, including the choice of enzyme, the organic solvent, the type of acetyl donor, the concentration of the acetyl donor, the quantity of the enzyme, and the reaction temperature.[1][2]

Troubleshooting Guide

Q1: I am observing a very low reaction rate. What are the possible causes and solutions?

A1: A low reaction rate can be attributed to several factors:

  • Inappropriate Solvent: The choice of solvent significantly impacts enzyme activity. For instance, with Lipozyme® TL IM and Novozym® 435, acetone was found to result in the lowest reaction rates.[1] Consider switching to a different solvent system, such as a hexane/THF mixture, where Novozym® 435 has shown higher activity.[1]

  • Insufficient Enzyme Quantity: A lower amount of enzyme will naturally lead to a slower reaction. If feasible, increasing the enzyme quantity can enhance the reaction rate.[2]

  • Sub-optimal Temperature: Temperature affects enzyme activity. While experiments are often run at 30°C, optimizing the temperature for your specific enzyme and substrate may improve the rate.

  • Inhibitory Acetyl Donor Concentration: While a sufficient amount of acetyl donor is necessary, a large excess can sometimes inhibit the enzyme and decrease the reaction rate.[2]

Q2: The enantioselectivity (E value) of my resolution is poor. How can I improve it?

A2: Low enantioselectivity is a common issue. Here are some strategies to improve it:

  • Solvent Selection: Enantioselectivity is highly dependent on the solvent. For example, the highest enantioselectivity for Novozym® 435 was observed in acetone (E = 7), for Lipozyme® TL IM in MTBE (E = 8), and for Lipozyme® RM IM in a hexane/THF (7:3) mixture (E = 10).[1] Screening different solvents is crucial.

  • Choice of Acetyl Donor: The acetyl donor can have a surprising effect on enantioselectivity. For Novozym® 435, switching from enol esters like isopropenyl acetate to ethyl acetate significantly improved the enantioselectivity from E = 5 to E = 16.[1]

  • Enzyme Screening: Different lipases will exhibit different enantioselectivities for the same substrate. If one enzyme gives a low E value, it is advisable to screen other commercially available lipases. For the acetylation of (±)-N-benzoyl-α-methylserine ethyl ester, Novozym® 435 with isopropenyl acetate yielded the highest enantioselectivity (E = 35).[1]

Q3: My reaction seems to have stalled or is not reaching the desired conversion. What should I consider?

A3: If the reaction is not proceeding as expected, consider the following:

  • Enzyme Deactivation: Prolonged reaction times or harsh reaction conditions (e.g., incompatible solvent, extreme pH if aqueous media is present) can lead to enzyme deactivation.

  • Product Inhibition: In some cases, the accumulation of the acetylated product or the co-product from the acetyl donor can inhibit the enzyme.

  • Equilibrium: The reaction may have reached equilibrium.

To address this, you could try:

  • Adding fresh enzyme to the reaction mixture.

  • Investigating methods for in-situ product removal, if applicable.

Q4: I am having difficulty separating the product and the remaining substrate. What are the recommended analytical methods?

A4: For the separation and analysis of the enantiomers of α-methylserine derivatives and their acetylated products, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a suitable method. For example, a Chiralcel® OD column with a mobile phase of hexane/isopropanol (95:5) has been used successfully.[1]

Data Presentation

Table 1: Influence of Solvent on the Lipase-Catalyzed Resolution of (±)-N-benzoyl-α-methylserine ethyl ester

EnzymeSolventConversion (c) [%]Enantioselectivity (E)
Novozym® 435 Acetone137
MTBE375
Hexane/THF (7:3)486
Lipozyme® TL IM Acetone94
MTBE158
Hexane/THF (7:3)306
Lipozyme® RM IM Acetone256
MTBE107
Hexane/THF (7:3)2810

Standard conditions: 0.25 mmol of substrate, 0.5 mmol of vinyl acetate, 50 mg of enzyme, 3 mL of solvent, for 48 hours.[1]

Table 2: Influence of Acetyl Donor on the Lipase-Catalyzed Resolution of (±)-N-benzoyl-α-methylserine ethyl ester in Hexane/THF (7:3)

EnzymeAcetyl DonorConversion (c) [%]Enantioselectivity (E)
Novozym® 435 Vinyl acetate375
Isopropenyl acetate375
Ethyl acetate3716
Lipozyme® TL IM Vinyl acetate253
Isopropenyl acetate255
Ethyl acetate251
Lipozyme® RM IM Vinyl acetateNo reaction-
Isopropenyl acetateNo reaction-
Ethyl acetateNo reaction-

Conditions: Reactions were carried out for 24 hours at 30°C.[2]

Experimental Protocols

General Procedure for the Enzyme-Catalyzed Acetylation of (±)-N-benzoyl-α-methylserine ethyl ester:

  • To a solution of (±)-N-benzoyl-α-methylserine ethyl ester (0.25 mmol) in the appropriate solvent (3 mL), add the acetyl donor (0.5 mmol for vinyl acetate or isopropenyl acetate).

  • Add the lipase (50 mg).

  • Incubate the mixture at a specified temperature (e.g., 30°C) with shaking.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC.

  • After the desired conversion is reached, terminate the reaction by filtering off the enzyme.

  • Evaporate the solvent and analyze the residue to determine the conversion and enantiomeric excess of the product and the remaining substrate.

Mandatory Visualization

experimental_workflow start Start: Racemic α-methylserine derivative substrate_prep Substrate Preparation: (±)-N-benzoyl-α-methylserine ethyl ester start->substrate_prep reaction_setup Reaction Setup: - Enzyme (e.g., Novozym® 435) - Solvent (e.g., Hexane/THF) - Acetyl Donor (e.g., IPA) substrate_prep->reaction_setup incubation Incubation: - Controlled Temperature - Shaking reaction_setup->incubation monitoring Reaction Monitoring: Chiral HPLC incubation->monitoring Sampling termination Reaction Termination: Enzyme Filtration incubation->termination monitoring->incubation analysis Analysis: - Conversion (c) - Enantiomeric Excess (ee) - Enantioselectivity (E) termination->analysis separation Product Separation: (S)-ester and (R)-O-acetyl-ester termination->separation end End: Enantiopure Products separation->end

References

Optimization of reaction conditions for the synthesis of beta-substituted gamma-amino carboxylic acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of β-substituted γ-amino carboxylic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of β-substituted γ-amino carboxylic acids, with a focus on the widely used asymmetric Michael addition strategy.

Issue Potential Cause Suggested Solution
Low to No Product Yield - Inactive Catalyst: The organocatalyst or metal complex may have degraded due to improper storage or handling.- Poor Quality Reagents: Substrates, reagents, or solvents may contain impurities that inhibit the reaction.- Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy barrier, or cooling to prevent side reactions.- Incorrect Stoichiometry: The molar ratio of reactants and catalyst can significantly impact the reaction outcome.- Catalyst Verification: Use a freshly opened or properly stored catalyst. Consider catalyst activation if applicable.- Reagent Purification: Purify starting materials and ensure solvents are anhydrous and free of contaminants.- Temperature Screening: Perform small-scale reactions at various temperatures to identify the optimal condition.- Stoichiometry Optimization: Systematically vary the molar ratios of the nucleophile, electrophile, and catalyst.
Low Enantioselectivity or Diastereoselectivity - Inappropriate Catalyst/Ligand: The chiral catalyst or ligand may not be suitable for the specific substrates.- Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.- Presence of Additives: Additives like acids, bases, or salts can affect the catalyst's performance and the stereochemical outcome.- Racemization: The product may be prone to racemization under the reaction or work-up conditions.[1]- Catalyst Screening: Test a variety of chiral catalysts or ligands known to be effective for similar transformations.- Solvent Optimization: Screen a range of solvents with varying polarities.- Additive Screening: Investigate the effect of different additives on the stereoselectivity.- Mild Reaction/Work-up: Ensure that the reaction and purification conditions are mild enough to prevent racemization.
Formation of Side Products - Polymerization of Michael Acceptor: α,β-Unsaturated compounds can polymerize, especially at higher temperatures.- Double Michael Addition: The product of the first Michael addition may act as a nucleophile for a second addition.- Retro-Michael Reaction: The Michael adduct may revert to the starting materials under certain conditions.- Undesired Reduction/Oxidation: Functional groups on the substrates may undergo unwanted redox reactions.- Controlled Addition: Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration.- Stoichiometric Control: Use a slight excess of the nucleophile to minimize double addition.- Optimized Conditions: Adjust the reaction time, temperature, and catalyst loading to favor the desired product.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitive functional groups are present.
Difficult Product Purification - Similar Polarity of Product and Starting Materials: The product and unreacted starting materials may have similar retention factors on silica gel.- Product Solubility Issues: The product may be poorly soluble in common organic solvents, making extraction and chromatography challenging.- Amine Group Interaction with Silica Gel: The basic amino group can streak on silica gel during column chromatography.- Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.- Alternative Chromatographic Media: Consider using alumina or reverse-phase silica for purification.- pH Adjustment during Work-up: Acid-base extraction can be used to separate the amino acid product from neutral impurities.- Amine Protection: Protect the amine group before chromatography to reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to β-substituted γ-amino carboxylic acids?

A1: The most prevalent method is the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound or nitroalkene, followed by functional group transformations.[2][3] Other notable methods include the Mannich reaction, hydrogenation of β-enamino esters, and additions to imines.[4][5]

Q2: How do I choose the right catalyst for my asymmetric Michael addition?

A2: The choice of catalyst is crucial for achieving high enantioselectivity. For organocatalyzed reactions, proline and its derivatives, as well as thiourea-based catalysts, are commonly used.[6] For metal-catalyzed reactions, complexes of copper, rhodium, and nickel with chiral ligands have shown excellent results.[2][7] The optimal catalyst often depends on the specific substrates, so screening a small library of catalysts is recommended.

Q3: My reaction with a nitroalkane Michael acceptor is sluggish. What can I do?

A3: Reactions involving nitroalkanes can sometimes be slow. Increasing the temperature may improve the reaction rate, but it can also lead to side reactions. Using a more active catalyst or a different solvent system can also be beneficial. In some cases, using a phase-transfer catalyst in a biphasic system can enhance reactivity, especially if the nitroalkane has limited solubility.[8]

Q4: What is the best way to convert the γ-nitro ester intermediate to the final γ-amino acid?

A4: The reduction of the nitro group is a key step. Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[9][10] Chemical reduction methods using reagents like zinc or iron in acidic media are also effective. The subsequent hydrolysis of the ester to the carboxylic acid is typically achieved under acidic or basic conditions.

Q5: Are there any specific safety precautions I should take when working with reagents for this synthesis?

A5: Yes, several reagents require careful handling. Nitroalkanes can be explosive, especially in their pure form and at elevated temperatures. Cyanide reagents, sometimes used in alternative synthetic routes, are highly toxic. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Nitromethane to an α,β-Unsaturated Ester

This protocol is a general procedure based on organocatalyzed conjugate additions.

  • To a stirred solution of the α,β-unsaturated ester (1.0 mmol) and the chiral organocatalyst (e.g., a thiourea-based catalyst, 0.1 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, 5 mL) at the desired temperature (e.g., room temperature), add nitromethane (1.5 mmol, 1.5 equivalents).

  • Stir the reaction mixture for the required time (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired γ-nitro ester.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Reductive Cyclization of a γ-Nitro Ester to a γ-Lactam

This protocol describes the conversion of the nitro-adduct to a cyclic lactam, a common intermediate.

  • Dissolve the γ-nitro ester (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol, 10 mL).

  • Add a catalyst for nitro group reduction, such as Raney Nickel (approx. 50% slurry in water, 0.5 g) or 10% Pd/C (0.1 g).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting amino ester may spontaneously cyclize to the γ-lactam, or gentle heating may be required.

  • Purify the crude γ-lactam by flash column chromatography or recrystallization.

Quantitative Data

Table 1: Effect of Catalyst on the Asymmetric Michael Addition of Diethyl Malonate to a Nitroalkene [2]

EntryCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1(R,R)-13 (10)Toluene248582
2(R,R)-13 (10)CH2Cl2247875
3(R,R)-13 (10)THF246560
4(S,S)-13 (10)Toluene248681
5(R,R)-21 (10)Toluene129295

Reaction conditions: Diethyl malonate (1.2 equiv), nitroalkene (1.0 equiv), catalyst in the specified solvent at 25 °C.

Table 2: Optimization of Reductive Nitro-Mannich Cyclization [11]

EntrySilane ReductantSolventTime (min)Yield (%)d.r.
1TMDSToluene107595:5
2TMDSCH2Cl2106893:7
3TMDSTHF305590:10
4HSi(OEt)3Toluene604085:15
5PhSiH3Toluene207092:8

Reaction conditions: Nitro-lactam (1.0 equiv), silane (2.0 equiv), [IrCl(CO)(PPh3)2] (0.005 equiv) in the specified solvent at room temperature.

Visualizations

experimental_workflow start Starting Materials (α,β-Unsaturated Compound + Nucleophile) michael_addition Asymmetric Michael Addition - Chiral Catalyst - Optimized Conditions start->michael_addition nitro_adduct γ-Nitro Adduct Intermediate michael_addition->nitro_adduct reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) nitro_adduct->reduction amino_intermediate γ-Amino Intermediate reduction->amino_intermediate hydrolysis_cyclization Hydrolysis / Cyclization amino_intermediate->hydrolysis_cyclization final_product β-Substituted γ-Amino Carboxylic Acid or Lactam hydrolysis_cyclization->final_product

Caption: A typical experimental workflow for the synthesis of β-substituted γ-amino carboxylic acids.

gaba_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad Synthesis gaba_vesicle GABA in Vesicle gad->gaba_vesicle gaba_released GABA gaba_vesicle->gaba_released Release gaba_a_receptor GABAA Receptor (Ionotropic) gaba_released->gaba_a_receptor Binds to gaba_b_receptor GABAB Receptor (Metabotropic) gaba_released->gaba_b_receptor Binds to cl_influx Cl- Influx gaba_a_receptor->cl_influx Opens Cl- channel hyperpolarization Hyperpolarization (Inhibitory Effect) cl_influx->hyperpolarization

Caption: Simplified GABA receptor signaling pathway in a synapse.[12][13]

References

Technical Support Center: N,O-Acetal Formation from Isoserine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of N,O-acetal formation from isoserine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formation of N,O-acetals from isoserine derivatives, particularly focusing on the acid-catalyzed reaction of N-Boc-L-isoserine methyl ester with 2,2,3,3-tetramethoxybutane (TMB) to form bicyclic N,O-acetals.[1][2]

Question: My reaction is showing low yield of the desired N,O-acetal products. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Catalyst Concentration: The concentration of the acid catalyst is crucial. Optimized conditions often require catalytic amounts, for instance, 0.2 equivalents of p-toluenesulfonic acid (TsOH·H₂O) or camphorsulfonic acid (CSA·H₂O).[1][3] Using too much or too little can impede the reaction.

  • Presence of Water: Acetal formation is a reversible reaction where water is a byproduct.[4][5] Any residual water in the starting materials or solvent can shift the equilibrium back to the reactants, lowering the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reaction Time and Temperature: The reaction should be monitored to completion, for example, by thin-layer chromatography (TLC), to ensure the starting material is fully consumed.[1] For the reaction of N-Boc-L-isoserine methyl ester with TMB, refluxing in toluene for 1 hour has been shown to be effective.[1][6]

  • Purity of Reagents: The purity of the isoserine derivative and the acetal forming reagent (e.g., TMB) is important. Impurities can lead to side reactions. It has been noted that for consistent results, 2,2,3,3-tetramethoxybutane (TMB) should be freshly prepared from butan-2,3-dione.[1]

Question: I am observing a significant amount of a major byproduct, methylene-oxazolidinone. How can I minimize its formation?

Answer:

The formation of methylene-oxazolidinone isomers is a known issue in this reaction.[1][2][3] This byproduct is believed to form through an in situ acid-catalyzed elimination reaction from the desired N,O-acetal products.[1][2][3]

To minimize its formation:

  • Careful Control of Acidity: While an acid catalyst is necessary, excessive acidity can promote the elimination reaction. Use the recommended catalytic amount (0.2 equivalents) of a suitable acid like CSA·H₂O or TsOH·H₂O.[1][3]

  • Reaction Time: Avoid unnecessarily long reaction times. Once the starting material is consumed (as monitored by TLC), the reaction should be quenched to prevent further degradation of the product.[1]

  • Thermodynamic Control: The distribution of products is thermodynamically controlled.[1][7] The relative stability of the different diastereoisomers is influenced by steric interactions. While you cannot change the thermodynamics, ensuring the reaction reaches equilibrium without prolonged exposure to acid is key.

Question: The diastereoselectivity of my reaction is poor. How can I improve it?

Answer:

The diastereomeric ratio of the bicyclic N,O-acetals is influenced by the thermodynamic stability of the isomers, which in turn is dictated by steric interactions between the functional groups.[1][7]

  • Choice of Isoserine Derivative: The stereochemistry of the starting isoserine derivative is critical. Using non-natural amino acid analogues can lead to a complete loss of stereoselectivity.[1]

  • Reaction Conditions: While the primary control is thermodynamic, ensuring the reaction is run under the optimized conditions of catalyst and temperature will provide the reported diastereomeric ratios (approximately 2:1 for the specific reaction of N-Boc-L-isoserine methyl ester with TMB).[1][3]

  • Chromatographic Separation: In cases where the diastereoselectivity of the reaction itself cannot be further improved, careful column chromatography can be employed to separate the diastereomers to a high degree of purity (e.g., dr 98:2 and 99:1 have been achieved).[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed formation of N,O-acetals from isoserine derivatives?

A1: The proposed mechanism involves a tandem N,O-acetalization and intramolecular transcarbamoylation.[1][7] It starts with the acid-catalyzed formation of a five-membered N,O-acetal (an oxazolidine ring). This is followed by the formation of a fused O,O-acetalic carbamate, which is driven by the cleavage of the tert-butyl group from the N-Boc protecting group.[1][2]

Q2: Which acid catalysts are most effective for this transformation?

A2: For the formation of bicyclic N,O-acetals from N-Boc-L-isoserine methyl ester, p-toluenesulfonic acid (TsOH·H₂O) and camphorsulfonic acid (CSA·H₂O) have been found to be effective.[1][3] CSA was used for scaling up the reaction.[1]

Q3: What is the role of the N-Boc protecting group in this reaction?

A3: The N-Boc (tert-butoxycarbonyl) group on the isoserine derivative is crucial for the intramolecular transcarbamoylation step that leads to the formation of the bicyclic N,O-acetal structure.[1] The cleavage of the tert-butyl group from the Boc-carbamate drives the formation of the fused ring system.[2]

Q4: Can other protecting groups be used on the isoserine nitrogen?

A4: While the cited literature specifically uses the N-Boc group for the formation of the bicyclic system, other protecting groups are generally used for the synthesis of simpler oxazolidines. For instance, a menthoxycarbonyl group has been used in the asymmetric synthesis of oxazolidinyl nucleosides from L-isoserine.[2] The choice of protecting group will influence the reaction pathway and the final product.

Q5: How can the N,O-acetal be cleaved if desired?

A5: The bicyclic N,O-acetals can be hydrolyzed under acidic conditions. For example, treatment with an aqueous 6 M solution of HCl under reflux can be used to cleave the acetal and hydrolyze the ester to afford the free α-alkylisoserine derivative.[1]

Data Presentation

Table 1: Optimized Conditions for Bicyclic N,O-Acetal Formation [1][3]

ParameterCondition
Starting Material (S)-N-Boc-isoserine methyl ester
Reagent 2,2,3,3-tetramethoxybutane (TMB)
Catalyst p-toluenesulfonic acid (TsOH·H₂O) or camphorsulfonic acid (CSA·H₂O)
Catalyst Loading 0.2 equivalents
Solvent Toluene
Temperature Reflux
Reaction Time 1 hour (or until starting material is consumed)

Table 2: Yields and Diastereomeric Ratios of Bicyclic N,O-Acetals [1][3]

CatalystProductYieldDiastereomeric Ratio (dr)
TsOH·H₂O or CSA·H₂ODiastereomer 155%~2:1
Diastereomer 232%
CSA·H₂O (scaled-up)Combined Diastereomers85%63:37

Experimental Protocols

Detailed Methodology for Diastereoselective Formation of Bicyclic N,O-Acetals [1][6]

  • Dissolve (S)-N-Boc-isoserine methyl ester (1 equivalent, e.g., 200 mg, 0.91 mmol) in toluene (e.g., 4 mL) in a round-bottom flask.

  • Add 2,2,3,3-tetramethoxybutane (TMB) (2 equivalents, e.g., 330 mg, 1.82 mmol).

  • Add camphorsulfonic acid monohydrate (CSA·H₂O) (0.2 equivalents, e.g., 46 mg, 0.18 mmol).

  • Stir the solution under reflux in an oil bath for 1 hour, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (e.g., 10 mL).

  • Quench the reaction with an aqueous saturated NaHCO₃ solution (e.g., 10 mL).

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., hexane/EtOAc, 7:3) to separate the diastereomers.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products Isoserine N-Boc-Isoserine Methyl Ester Acetal1 Bicyclic N,O-Acetal (Diastereomer 1) Isoserine->Acetal1 N,O-Acetalization/ Intramolecular Transcarbamoylation TMB 2,2,3,3-Tetramethoxybutane (TMB) TMB->Acetal1 Catalyst Acid Catalyst (TsOH or CSA) Catalyst->Acetal1 Solvent Toluene, Reflux Solvent->Acetal1 Acetal2 Bicyclic N,O-Acetal (Diastereomer 2) Byproduct Methylene-oxazolidinone (Byproduct) Acetal1->Byproduct Acid-catalyzed elimination Acetal2->Byproduct Acid-catalyzed elimination

Caption: Reaction scheme for the formation of bicyclic N,O-acetals.

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_byproduct Byproduct Solutions cluster_solutions_diastereo Diastereoselectivity Solutions Start Start: N,O-Acetal Formation Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes ByproductFormation High Byproduct Formation Problem->ByproductFormation Yes PoorDiastereo Poor Diastereoselectivity Problem->PoorDiastereo Yes Success Successful Reaction Problem->Success No CheckCatalyst Verify catalyst loading (0.2 eq.) LowYield->CheckCatalyst ControlAcidity Use catalytic acid only ByproductFormation->ControlAcidity VerifyStartingMaterial Confirm stereochemistry of isoserine derivative PoorDiastereo->VerifyStartingMaterial DryReagents Ensure anhydrous conditions CheckCatalyst->DryReagents CheckTimeTemp Monitor reaction to completion DryReagents->CheckTimeTemp ControlTime Avoid prolonged reaction time ControlAcidity->ControlTime Chromatography Purify by column chromatography VerifyStartingMaterial->Chromatography

Caption: Troubleshooting workflow for N,O-acetal formation.

References

Overcoming loss of stereoselectivity in the synthesis of N,O-acetals from α-methylserine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N,O-acetals from α-methylserine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the loss of stereoselectivity in this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high stereoselectivity during the synthesis of N,O-acetals from α-methylserine?

A1: The primary challenge is controlling the formation of the new stereocenter at the acetal carbon relative to the existing stereocenter at the α-carbon of methylserine. The reaction can lead to a mixture of diastereomers. Key factors influencing this include the reaction conditions (kinetic vs. thermodynamic control), the steric and electronic properties of the aldehyde, the choice of catalyst, and the solvent used. A combined experimental and theoretical study has highlighted the influence of the α-carbon substitution (serine versus α-methylserine) on the thermodynamic stability of the products and, consequently, the stereochemical outcome of the reaction.[1]

Q2: What is the mechanistic basis for the loss of stereoselectivity?

A2: The reaction proceeds through the formation of a hemiaminal intermediate, followed by acid-catalyzed dehydration to form an N-acyliminium ion. The nucleophilic attack of the hydroxyl group of the serine moiety on this planar iminium ion can occur from two faces (re or si), leading to the two diastereomeric N,O-acetals. The stereoselectivity is determined by the difference in the activation energies for these two pathways. Factors that stabilize one transition state over the other will lead to higher diastereoselectivity.

Q3: How do kinetic and thermodynamic control influence the diastereomeric ratio of the product?

A3:

  • Kinetic Control: At lower temperatures and with short reaction times, the product that is formed faster (the kinetic product) will be the major isomer.[2][3] This is because the reaction pathway with the lower activation energy is favored.[2][3]

  • Thermodynamic Control: At higher temperatures and with longer reaction times, the system can reach equilibrium.[3] In this case, the more stable diastereomer (the thermodynamic product) will be the major product, even if it is formed more slowly.[2][3] It is crucial to determine the relative stability of the diastereomers to predict the outcome under thermodynamic control.

Q4: Can the choice of aldehyde impact the stereoselectivity?

A4: Yes, the steric bulk of the aldehyde is a critical factor. Sterically hindered aldehydes, such as pivalaldehyde (2,2-dimethylpropanal), can significantly influence the facial selectivity of the nucleophilic attack on the intermediate N-acyliminium ion, often leading to higher diastereoselectivity. The bulky group can favor one approach trajectory of the nucleophile over the other to minimize steric hindrance.

Q5: What is the role of the catalyst in controlling stereoselectivity?

A5: The catalyst, typically an acid, is crucial. While simple Brønsted or Lewis acids can catalyze the reaction, they may not offer significant stereocontrol. Chiral catalysts, such as chiral phosphoric acids (CPAs), can create a chiral environment around the reacting species. This can lead to a significant difference in the activation energies for the formation of the two diastereomers, resulting in high diastereoselectivity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity (Poor d.r.) Reaction is under thermodynamic control, and the diastereomers have similar thermodynamic stability.Switch to kinetically controlled conditions: lower the reaction temperature and shorten the reaction time.
Reaction is under kinetic control, but the activation energies for the formation of both diastereomers are similar.- Use a sterically more demanding aldehyde (e.g., pivalaldehyde).- Employ a chiral catalyst, such as a BINOL-derived chiral phosphoric acid, to create a more organized and selective transition state.- Experiment with different solvents to influence the transition state energies. Non-polar aprotic solvents like toluene or dichloromethane are often good starting points.
Reaction is too slow or does not go to completion. Insufficiently acidic catalyst.Use a stronger acid catalyst, but be mindful that this can sometimes lead to lower selectivity. A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) is a common choice.
Water is not being effectively removed from the reaction mixture, shifting the equilibrium back to the starting materials.Use a Dean-Stark apparatus to azeotropically remove water, or add molecular sieves (3Å or 4Å) to the reaction mixture.
Formation of byproducts. Strong acid catalyst causing degradation of starting material or product.Use a milder acid catalyst or a lower catalyst loading. Chiral phosphoric acids are often milder than sulfonic acids.
Reaction temperature is too high.Lower the reaction temperature.
Difficulty in determining the diastereomeric ratio. Poor resolution of diastereomer signals in 1H NMR.- Use a higher field NMR spectrometer.- Acquire a 13C NMR spectrum.- Convert the N,O-acetal to a derivative with a chiral derivatizing agent to create diastereomers that may be better resolved by NMR or chromatography.

Quantitative Data Summary

The following table provides an illustrative summary of how reaction conditions can be modulated to favor either the kinetic or thermodynamic product. The specific diastereomeric ratios (d.r.) are representative and will vary depending on the exact substrates and conditions used.

Condition Parameter Kinetic Control Thermodynamic Control Expected Outcome on Diastereoselectivity
Temperature Low (-20 °C to 0 °C) vs. High (Reflux)FavoredFavoredLower temperatures generally favor the kinetic product, which may or may not be the desired diastereomer. Higher temperatures allow for equilibration to the more stable thermodynamic product.
Reaction Time Short (1-4 h) vs. Long (12-24 h)FavoredFavoredShorter reaction times trap the kinetic product mixture, while longer times allow for equilibration to the thermodynamic product.
Catalyst Chiral Phosphoric Acid vs. p-TsOHCan provide high d.r. for the kinetic product.Can provide high d.r. if the desired product is thermodynamically favored.Chiral catalysts can create a significant energy difference between the diastereomeric transition states, leading to high kinetic selectivity.
Aldehyde Pivalaldehyde vs. AcetaldehydeHigh d.r. often observed.High d.r. often observed.The sterically bulky t-butyl group of pivalaldehyde can effectively shield one face of the intermediate, leading to higher diastereoselectivity under both kinetic and thermodynamic control.
Solvent Toluene vs. THFCan influence selectivity.Can influence relative product stability.Solvent polarity can affect the stability of the transition states and the ground states of the diastereomers, thus influencing the diastereomeric ratio.

Experimental Protocols

Representative Protocol for Diastereoselective Synthesis of N,O-acetals from N-Boc-α-methylserine under Kinetic Control

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

Materials:

  • N-Boc-α-methylserine methyl ester

  • Pivalaldehyde (freshly distilled)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Anhydrous Toluene

  • 4Å Molecular Sieves

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-α-methylserine methyl ester (1.0 eq) and freshly activated 4Å molecular sieves.

  • Add anhydrous toluene to dissolve the starting material.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the chiral phosphoric acid catalyst (0.05 - 0.1 eq).

  • Add pivalaldehyde (1.2 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio of the purified product by 1H NMR spectroscopy.

Visualizations

Reaction Pathway and Stereoselectivity

G cluster_start Starting Materials alpha-Methylserine alpha-Methylserine N-Acyliminium Ion N-Acyliminium Ion alpha-Methylserine->N-Acyliminium Ion + Aldehyde - H2O Aldehyde Aldehyde TS1 Transition State 1 (Lower Energy) N-Acyliminium Ion->TS1 Attack from Re face TS2 Transition State 2 (Higher Energy) N-Acyliminium Ion->TS2 Attack from Si face Diastereomer_A Diastereomer A (Kinetic Product) TS1->Diastereomer_A Diastereomer_B Diastereomer B (Minor Product) TS2->Diastereomer_B

Caption: General reaction pathway for N,O-acetal formation and the origin of diastereomers.

Troubleshooting Workflow for Low Stereoselectivity

G Start Low d.r. Observed Check_Control Determine if under Kinetic or Thermodynamic Control Start->Check_Control Kinetic Kinetic Control Check_Control->Kinetic Low Temp, Short Time Thermo Thermodynamic Control Check_Control->Thermo High Temp, Long Time Action_Kinetic Increase Steric Hindrance (e.g., Pivalaldehyde) Kinetic->Action_Kinetic Action_Thermo Switch to Kinetic Conditions: Lower Temperature, Shorter Reaction Time Thermo->Action_Thermo Action_Chiral_Cat Use Chiral Catalyst (e.g., Chiral Phosphoric Acid) Action_Kinetic->Action_Chiral_Cat End Improved d.r. Action_Chiral_Cat->End Action_Thermo->End

Caption: Decision-making workflow for troubleshooting low diastereoselectivity.

References

Preventing racemization during O-methylation of D-serine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization during the O-methylation of D-serine derivatives.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Suggested Solution
High Degree of Racemization Detected in Product Base-Catalyzed Enolization: The presence of a strong base can abstract the acidic α-proton of the serine derivative, leading to a planar enolate intermediate that can be protonated from either face, resulting in racemization.[1][2][3][4][5]- Use a Weaker Base: If a base is necessary, consider using a sterically hindered, non-nucleophilic base with a higher pKa, such as 2,4,6-collidine, which has been shown to produce less racemization compared to bases like triethylamine or N,N-diisopropylethylamine (DIEA).[1] - Employ Phase Transfer Catalysis (PTC): PTC methods often use inorganic bases like carbonates in a biphasic system, which can reduce the exposure of the chiral center to a strongly basic environment.[6][7][8]
Inadequate N-Protection: An unprotected or poorly protected amine group can participate in the formation of an oxazolone intermediate, a major pathway for racemization, especially during carboxyl group activation.[1]- Ensure Robust N-Protection: Utilize protecting groups that are stable under the reaction conditions. For Fmoc-based strategies, the tert-butyl (tBu) group is a common choice for protecting the hydroxyl group of serine.[9][10] For Boc-based strategies, benzyl (Bzl) is often used.[9] The choice of protecting group on the nitrogen is critical to prevent oxazolone formation.
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the abstraction of the α-proton, accelerating the rate of racemization.[2]- Maintain Low Temperatures: Perform the methylation at the lowest temperature that allows for a reasonable reaction rate. For instance, in some protocols, reactions are cooled to 0°C or even lower.[11]
Low Yield of O-Methylated Product Inefficient Methylating Agent: The chosen methylating agent may not be reactive enough under the applied conditions.- Consider a More Reactive Agent: While hazardous, diazomethane is a highly effective methylating agent for carboxylic acids and phenols and can be used for alcohols in the presence of a catalyst like boron trifluoride.[12][13][14][15] Trimethylsilyldiazomethane is a safer alternative. - Optimize Reaction Conditions: For less reactive agents, increasing the reaction time or slightly elevating the temperature (while monitoring for racemization) may improve the yield.
Side Reactions with the Nucleophile: In methods like the Mitsunobu reaction, the nucleophile (in this case, the methoxide source) needs to be sufficiently acidic (pKa < 13) to avoid side reactions where the azodicarboxylate displaces the leaving group.[11][16]- Select an Appropriate Methanol Source: While methanol itself is the source of the methyl group, the reaction is driven by the other reagents. Ensure the overall conditions favor the desired nucleophilic attack.
Difficulty in Purifying the Product Byproducts from Mitsunobu Reaction: The Mitsunobu reaction generates triphenylphosphine oxide and a hydrazinedicarboxylate as byproducts, which can be challenging to remove by standard chromatography.[17][18]- Use Modified Reagents: Consider using resin-bound triphenylphosphine, where the resulting oxide can be removed by filtration.[17] Alternatively, using di-(4-chlorobenzyl)azodicarboxylate (DCAD) can lead to a hydrazine byproduct that is more easily removed by filtration.[11]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for D-serine derivatives?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[2] For D-serine derivatives, which are often used as chiral building blocks in pharmaceuticals, maintaining the stereochemical integrity is crucial as different enantiomers can have vastly different biological activities.

Q2: What are the primary mechanisms of racemization in amino acid derivatives?

A2: The two main mechanisms are:

  • Direct α-proton abstraction: A base removes the proton from the chiral α-carbon, forming a planar, achiral enolate intermediate. Reprotonation can occur from either side, leading to a mixture of D and L forms.[1][3][5]

  • Oxazolone formation: For N-acylated amino acids, the activated carboxyl group can be attacked by the amide oxygen to form a cyclic oxazolone. The α-proton of the oxazolone is highly acidic and easily removed, leading to rapid racemization.[1]

Q3: How do N-protecting groups help prevent racemization?

A3: N-protecting groups are essential for preventing the formation of oxazolone intermediates, which is a major pathway for racemization.[1] By protecting the nitrogen, the intramolecular cyclization to form the oxazolone is blocked. Groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are standard in peptide synthesis for this purpose.[9][10]

Q4: What are the main advantages of using Phase Transfer Catalysis (PTC) for O-methylation?

A4: PTC is a powerful technique for O-alkylation with several advantages:

  • Milder Reaction Conditions: It often allows for the use of less harsh inorganic bases and can sometimes be performed at room temperature.[6][7]

  • Reduced Racemization: N-Trityl-L-serine esters have been O-alkylated without racemization under PTC conditions.[6]

  • Improved Yields and Purity: PTC can lead to faster reactions, higher yields, and fewer byproducts compared to homogeneous reactions.[8]

  • "Green Chemistry" Aspects: It can reduce the need for hazardous organic solvents, sometimes even allowing for solvent-free conditions.[7][8][19]

Q5: When is the Mitsunobu reaction a suitable choice for O-methylation, and what are its key features?

A5: The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol to a variety of functional groups, including ethers.[11][16][17][18] It is particularly useful because:

  • Stereochemical Inversion: The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereochemistry at the carbon bearing the hydroxyl group.[11][16] For O-methylation of D-serine, this is a crucial consideration.

  • Mild Conditions: The reaction is typically carried out under neutral conditions and at low temperatures (often starting at 0°C), which helps to minimize racemization.[11]

Q6: Are there enzymatic methods for the O-methylation of D-serine?

A6: While enzymatic methods for O-methylation exist and are used in biosynthetic pathways, they are often highly substrate-specific.[20] Serine racemase is an enzyme that interconverts L- and D-serine.[21][22][23][24][25] While O-methyltransferase enzymes exist, finding one with high activity and stereospecificity for a particular D-serine derivative might require significant screening or protein engineering efforts.

Experimental Protocols

Protocol 1: O-Methylation of N-Trityl-D-serine Methyl Ester using Phase Transfer Catalysis

This protocol is adapted from methodologies describing the O-alkylation of serine derivatives under phase transfer conditions.[6]

Materials:

  • N-Trityl-D-serine methyl ester

  • Methyl iodide (CH₃I)

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Trityl-D-serine methyl ester (1 equivalent) in DCM, add anhydrous potassium carbonate (5 equivalents) and tetrabutylammonium bromide (0.1 equivalents).

  • Stir the suspension vigorously at room temperature.

  • Add methyl iodide (3 equivalents) dropwise to the mixture.

  • Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired O-methyl-N-Trityl-D-serine methyl ester.

  • Characterize the product and determine the enantiomeric excess using chiral HPLC.

Protocol 2: O-Methylation of N-Boc-D-serine using the Mitsunobu Reaction

This protocol is a general procedure for the Mitsunobu reaction applied to the O-methylation of an alcohol.[11][16][17][18]

Materials:

  • N-Boc-D-serine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous methanol

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-D-serine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous methanol (1.5 equivalents) to the mixture.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture. A color change and/or precipitation may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to separate the desired O-methylated product from triphenylphosphine oxide and the hydrazine byproduct.

  • Characterize the product and determine the enantiomeric excess using chiral HPLC.

Visualizations

RacemizationMechanism Start D-Serine Derivative (Chiral α-carbon) Intermediate Planar Enolate Intermediate (Achiral) Start->Intermediate - H⁺ (α-proton abstraction) End_D D-Serine Derivative Intermediate->End_D + H⁺ End_L L-Serine Derivative Intermediate->End_L + H⁺ Protonation1 Protonation Protonation2 Protonation Base Base Base->Start

Caption: Mechanism of base-catalyzed racemization of a D-serine derivative.

PTCMethylationWorkflow cluster_phases Reaction Vessel cluster_organic Organic Phase (e.g., DCM) cluster_aqueous Aqueous/Solid Phase DSerine N-Protected D-Serine Derivative Catalyst Phase Transfer Catalyst (Q⁺X⁻) e.g., TBAB DSerine->Catalyst Forms ion pair with deprotonated Serine MeI Methyl Iodide (CH₃I) Product O-Methylated Product MeI->Product SN2 Reaction Base Inorganic Base (e.g., K₂CO₃) Base->DSerine Deprotonates -OH Catalyst->MeI Transfers Serine anion to organic phase for reaction with CH₃I

Caption: Workflow for O-methylation using Phase Transfer Catalysis (PTC).

MitsunobuReaction DSerine D-Serine Derivative (R-OH) Intermediate Oxyphosphonium Salt [R-OPPh₃]⁺ DSerine->Intermediate Reagents PPh₃ + DIAD Reagents->Intermediate Activation of -OH Methanol Methanol (CH₃OH) Methanol->Intermediate Generates Nucleophile (CH₃O⁻) Product O-Methylated Product (R-OCH₃) with Inverted Stereochemistry Intermediate->Product SN2 Attack by CH₃O⁻

Caption: Simplified schematic of the Mitsunobu reaction for O-methylation.

ProtectingGroupRole cluster_withPG With N-Protecting Group (PG) cluster_withoutPG Without N-Protecting Group WithPG_Start N-PG-D-Serine Derivative WithPG_Activation Carboxyl Activation WithPG_Start->WithPG_Activation WithPG_Stable Stable Activated Ester (No Cyclization) WithPG_Activation->WithPG_Stable WithPG_End No Racemization WithPG_Stable->WithPG_End WithoutPG_Start N-Acyl-D-Serine WithoutPG_Activation Carboxyl Activation WithoutPG_Start->WithoutPG_Activation WithoutPG_Oxazolone Oxazolone Formation (Cyclization) WithoutPG_Activation->WithoutPG_Oxazolone WithoutPG_End Racemization WithoutPG_Oxazolone->WithoutPG_End

Caption: Role of N-protecting groups in preventing oxazolone-mediated racemization.

References

Strategies to improve the enantioselectivity of lipase-mediated acetylation of α-methylserine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantioselective lipase-mediated acetylation of α-methylserine derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the enantioselectivity of the lipase-mediated acetylation of α-methylserine derivatives?

The enantioselectivity of this reaction is a multifactorial issue. Key parameters that significantly affect the enantiomeric excess (e.e.) and the enantioselectivity ratio (E) include the choice of lipase, the organic solvent system, the type of acetyl donor, the reaction temperature, and the specific derivative of α-methylserine used as the substrate.[1][2]

Q2: Which lipases are commonly used for the kinetic resolution of α-methylserine derivatives?

Several commercial lipases have been screened for this purpose. Novozym® 435 (immobilized Candida antarctica lipase B) is often reported as a highly active catalyst.[1][2] Other lipases such as Lipozyme® RM IM (from Rhizomucor miehei) and Lipozyme® TL IM (from Thermomyces lanuginosus) have also been investigated, though they may exhibit different levels of activity and enantioselectivity depending on the reaction conditions.[1][2]

Q3: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in modulating enzyme activity and enantioselectivity. A mixture of hexane and tetrahydrofuran (THF) has been successfully used.[1] The polarity and ability of the solvent to solubilize the substrate and product without denaturing the enzyme are critical considerations.

Q4: What are suitable acetyl donors for this reaction?

Enol esters like isopropenyl acetate and vinyl acetate are common acetyl donors.[1][2] Ethyl acetate can also be used and, in some cases, may surprisingly improve enantioselectivity with certain lipases like Novozym® 435.[2]

Troubleshooting Guide

Problem 1: Low Enantioselectivity (Low E-value)

  • Possible Cause 1: Suboptimal Lipase Selection.

    • Solution: Screen a variety of commercially available lipases. For the acetylation of (±)-N-benzoyl-α-methylserine ethyl ester, Novozym® 435 has been shown to provide the highest enantioselectivity (E = 35).[1]

  • Possible Cause 2: Inappropriate Acetyl Donor.

    • Solution: Test different acetyl donors. For Novozym® 435, switching from vinyl acetate to isopropenyl acetate can improve enantioselectivity.[2] With the same enzyme, ethyl acetate has also been shown to yield a significant improvement in enantioselectivity compared to enol esters in certain contexts.[2]

  • Possible Cause 3: Unfavorable Solvent System.

    • Solution: Optimize the solvent system. The choice of solvent can significantly impact enzyme performance. A systematic screening of solvents with varying polarities is recommended.

  • Possible Cause 4: Non-optimal Reaction Temperature.

    • Solution: Evaluate a range of temperatures. While higher temperatures can increase the reaction rate, they may negatively affect enantioselectivity and enzyme stability.[3][4][5][6] For the acetylation of (±)-N-benzoyl-α-methylserine ethyl ester with Novozym® 435, a temperature of 30°C has been used effectively.[1]

Problem 2: Low Reaction Rate (Low Conversion)

  • Possible Cause 1: Insufficient Enzyme Concentration.

    • Solution: Increase the amount of lipase. The reaction rate is often directly proportional to the enzyme concentration, provided the substrate is not limiting.[5]

  • Possible Cause 2: Low Reaction Temperature.

    • Solution: Increase the reaction temperature. Enzyme activity generally increases with temperature up to an optimal point, after which denaturation occurs.[3][5][6]

  • Possible Cause 3: Inhibitory Effects of Substrate or Product.

    • Solution: Adjust the substrate and acetyl donor concentrations. High concentrations of the acetyl donor can sometimes lead to a decrease in the reaction rate.[1]

  • Possible Cause 4: Poor Enzyme Activity.

    • Solution: Ensure the lipase is active. If using an immobilized enzyme, consider strategies to enhance its activity, such as re-evaluating the immobilization protocol.[7][8]

Data Presentation

Table 1: Influence of Different Lipases on the Acetylation of (±)-N-benzoyl-α-methylserine ethyl ester

LipaseAcetyl DonorConversion (%)Enantioselectivity (E)Reference
Novozym® 435Isopropenyl Acetate5435[1]
Novozym® 435Vinyl Acetate-9[1]
Novozym® 435Ethyl Acetate3116[2]
Lipozyme® RM IMVinyl Acetate-10[2]
Lipozyme® TL IMVinyl Acetate-8[2]

Data extracted from Koźniewski and Kamińska, 2011.[1][2]

Table 2: Effect of Reaction Parameters on the Acetylation of (±)-N-benzoyl-α-methylserine ethyl ester using Novozym® 435

Parameter VariedConditiont½ (h)Reference
Acetyl Donor Concentration0.083 mmol/mL IPA4.6[1]
0.167 mmol/mL IPA5.3[1]
Enzyme Quantity125 mg8.0[1]
250 mg4.6[1]

Data extracted from Koźniewski and Kamińska, 2011.[1]

Experimental Protocols

General Protocol for Lipase-Mediated Acetylation of (±)-N-benzoyl-α-methylserine ethyl ester

  • Reaction Setup:

    • To a solution of (±)-N-benzoyl-α-methylserine ethyl ester (1 equivalent) in the chosen organic solvent (e.g., a mixture of hexane/THF 7:3), add the acetyl donor (e.g., isopropenyl acetate, 1-2 equivalents).[1]

    • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Enzyme Addition:

    • Add the selected lipase (e.g., Novozym® 435, specified weight) to initiate the reaction.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals.

    • Analyze the aliquots using chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate and the product.

  • Reaction Termination and Work-up:

    • Once the desired conversion is reached (typically around 50% for kinetic resolution), terminate the reaction by filtering off the immobilized enzyme.

    • Remove the solvent under reduced pressure.

    • Purify the remaining substrate and the acetylated product using column chromatography.

Visualizations

experimental_workflow sub Substrate Preparation (±)-N-benzoyl-α- methylserine ethyl ester reac Reaction Setup - Solvent - Acetyl Donor - Temperature sub->reac enz Enzyme Addition (e.g., Novozym® 435) reac->enz mon Reaction Monitoring (Chiral HPLC/GC) enz->mon term Reaction Termination (Enzyme Filtration) mon->term pur Purification (Column Chromatography) term->pur prod Enantioenriched Products (S)-Substrate & (R)-Product pur->prod

Caption: Experimental workflow for the lipase-mediated kinetic resolution.

influencing_factors center Enantioselectivity (E) lipase Lipase Choice lipase->center solvent Solvent System solvent->center acetyl_donor Acetyl Donor acetyl_donor->center temp Temperature temp->center substrate Substrate Derivative substrate->center conc Concentrations (Substrate, Donor, Enzyme) conc->center

Caption: Key factors influencing the enantioselectivity of the reaction.

References

Troubleshooting deprotection of the N-Boc group in methylserinal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methylserinal, with a specific focus on the critical N-Boc deprotection step.

Troubleshooting Guide: N-Boc Deprotection of Methylserinal

The deprotection of the N-Boc group in methylserinal presents a significant challenge due to the presence of the acid-sensitive aldehyde functional group and a chiral center prone to racemization. This guide addresses common issues encountered during this synthetic step in a question-and-answer format.

Question: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is resulting in a low yield of methylserinal. What are the potential causes and solutions?

Answer:

Low yields during TFA-mediated N-Boc deprotection of methylserinal are often attributed to the harsh acidic conditions which can lead to several side reactions.

Potential Causes:

  • Aldehyde Degradation: The aldehyde group is susceptible to acid-catalyzed side reactions such as polymerization or aldol condensation.

  • Over-alkylation: The tert-butyl cation generated during the deprotection can act as an alkylating agent on the desired product or other nucleophilic species present.[1]

  • Incomplete Reaction: Insufficient reaction time or TFA concentration may lead to incomplete deprotection.

Troubleshooting Strategies:

  • Optimize Reaction Conditions: Carefully control the reaction temperature, time, and concentration of TFA. It is often beneficial to perform the reaction at 0°C to minimize side reactions.[2]

  • Use Scavengers: The addition of a scavenger, such as triethylsilane (TES) or anisole, can trap the tert-butyl cation, preventing unwanted alkylation side reactions.[1]

  • Alternative Workup: After the reaction is complete, remove the TFA under reduced pressure at a low temperature to avoid prolonged exposure of the product to acidic conditions.

  • Consider Milder Acidic Conditions: If TFA proves too harsh, consider using a milder acidic reagent. A comparison of common acidic deprotection methods is provided in the table below.

Question: I am observing a loss of enantiomeric purity (racemization) in my methylserinal product after N-Boc deprotection. How can I prevent this?

Answer:

Racemization at the stereocenter alpha to the aldehyde is a common issue, particularly under acidic or basic conditions, due to enolization.

Potential Causes:

  • Prolonged Exposure to Acid: Strong acids can catalyze the enolization of the aldehyde, leading to racemization.

  • Basic Workup: Using a strong base during the workup to neutralize the acid can also induce enolization and racemization.

Troubleshooting Strategies:

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Careful Neutralization: If a basic workup is necessary, use a mild, non-nucleophilic base like saturated sodium bicarbonate solution at low temperatures.

  • Switch to Milder Deprotection Methods: To avoid racemization, it is highly recommended to use non-acidic or very mild acidic deprotection methods. Refer to the data summary table and experimental protocols for suitable alternatives.

Question: Are there alternative, milder methods for N-Boc deprotection of sensitive substrates like methylserinal?

Answer:

Yes, several milder methods have been developed for the deprotection of N-Boc groups on substrates with sensitive functionalities.

Recommended Mild Deprotection Methods:

  • Oxalyl Chloride in Methanol: This method has been shown to be effective for the deprotection of N-Boc groups in the presence of acid-labile functionalities.[3][4][5] The reaction proceeds under mild, room temperature conditions.

  • Tetrabutylammonium Fluoride (TBAF) in Refluxing THF: This method is reported to be selective for N-Boc deprotection in the presence of acid- and base-sensitive groups, including aldehydes and esters.[6]

  • Thermal Deprotection: In some cases, heating the N-Boc protected amine in a suitable solvent can effect deprotection, avoiding the need for acidic or basic reagents.[7]

Data Presentation

The following table summarizes and compares various N-Boc deprotection methods applicable to sensitive substrates like methylserinal. Please note that the data for methylserinal is extrapolated from studies on similar sensitive molecules, and optimization for your specific substrate is recommended.

Deprotection MethodReagents & ConditionsTypical YieldKey AdvantagesPotential Side Reactions/IssuesCitation(s)
Standard Acidic 25-50% TFA in DCM, 0°C to RT, 1-4hVariable (often low for sensitive substrates)Fast reactionAldehyde degradation, polymerization, racemization, t-butyl alkylation[1][2]
Milder Acidic 4M HCl in Dioxane, 0°C to RT, 1-4hVariableGenerally milder than TFACan still cause degradation and racemization of sensitive aldehydes[8]
Mild Non-Acidic Oxalyl Chloride (3 equiv.), MeOH, RT, 1-4hUp to 90%High functional group tolerance, mild conditionsRequires careful handling of oxalyl chloride[3][4][5]
Mild Non-Acidic TBAF, THF, RefluxGoodSelective for acid- and base-sensitive groupsRequires anhydrous conditions[6]
Thermal High-boiling solvent (e.g., TFE), 150°CVariableAvoids acidic/basic reagentsMay not be suitable for thermally labile compounds[7]

Experimental Protocols

1. General Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the N-Boc protected methylserinal (1 equivalent) in dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 1-4 hours), remove the solvent and excess TFA under reduced pressure at a temperature below 30°C.

  • Co-evaporate the residue with toluene (3 x 10 mL) to remove residual TFA.[]

  • The crude product (the TFA salt of methylserinal) can be used directly or purified by chromatography.

2. Protocol for Mild N-Boc Deprotection using Oxalyl Chloride in Methanol [3][4]

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc protected methylserinal (1 equivalent) in anhydrous methanol (MeOH) to a concentration of approximately 0.2 M.

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the solution. Caution: The reaction can be exothermic and may sputter.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methylserinal.

  • Purify the product by flash column chromatography.

Mandatory Visualization

Below are diagrams created using Graphviz to visualize key aspects of the troubleshooting process.

Deprotection_Troubleshooting Start Start: N-Boc Deprotection of Methylserinal Low_Yield Issue: Low Yield Start->Low_Yield Racemization Issue: Racemization Start->Racemization Incomplete_Reaction Issue: Incomplete Reaction Start->Incomplete_Reaction Optimize_Conditions Solution: Optimize Conditions (Temp, Time, Conc.) Low_Yield->Optimize_Conditions Add_Scavenger Solution: Add Scavenger (e.g., TES, Anisole) Low_Yield->Add_Scavenger Mild_Deprotection Solution: Use Milder Method (e.g., Oxalyl Chloride, TBAF) Low_Yield->Mild_Deprotection Racemization->Mild_Deprotection Minimize_Time Solution: Minimize Reaction Time Racemization->Minimize_Time Mild_Workup Solution: Mild Basic Workup Racemization->Mild_Workup Increase_Reagent Solution: Increase Reagent/Time Incomplete_Reaction->Increase_Reagent Check_Purity Solution: Check Starting Material Purity Incomplete_Reaction->Check_Purity

Caption: Troubleshooting workflow for N-Boc deprotection of methylserinal.

Deprotection_Pathways NBoc_Methylserinal N-Boc-Methylserinal TFA_HCl Standard Acidic Conditions (TFA or HCl) NBoc_Methylserinal->TFA_HCl Deprotection Mild_Reagents Mild Conditions (Oxalyl Chloride/MeOH or TBAF/THF) NBoc_Methylserinal->Mild_Reagents Deprotection Desired_Product_Acid Methylserinal (as salt) TFA_HCl->Desired_Product_Acid Desired Pathway Side_Products_Acid Side Products: - Racemized Aldehyde - Polymerization - t-Butyl Alkylation TFA_HCl->Side_Products_Acid Side Reactions Desired_Product_Mild Methylserinal Mild_Reagents->Desired_Product_Mild High Yield & Enantiopurity

References

Troubleshooting low yields in the synthesis of α-methylserine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of α-methylserine derivatives, with a particular focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of α-methylserine derivatives?

A1: Low yields can stem from several factors including incomplete reactions, the formation of side products, difficulties in purification, and the quality of starting materials and reagents. Specific issues can include incomplete lactonization when using a β-lactone intermediate, or substrate inhibition in enzymatic syntheses.

Q2: Which synthetic route is generally most effective for producing α-methylserine derivatives in high yields?

A2: Both chemical and enzymatic routes can produce high yields, but the optimal method depends on the desired stereochemistry and the specific derivative. The enantiocontrolled synthesis via a Bn2N-α-methylserine-β-lactone intermediate has been reported to produce excellent yields.[1][2][3] Enzymatic synthesis using α-methylserine aldolase is also effective for producing optically pure α-methyl-L-serine.[4][5]

Q3: Are there any known side reactions to be aware of during the synthesis?

A3: Yes, side reactions are a common cause of reduced yields. For instance, in the ring-opening of β-lactones, O-acyl fission can compete with the desired O-alkyl fission, leading to the formation of thioesters as byproducts.[6] In enzymatic reactions, an excess of substrates like formaldehyde can inhibit the enzyme, reducing the reaction rate and overall yield.[5][7]

Q4: How critical is the choice of reagents for yield?

A4: The choice of reagents is often critical. For example, in the synthesis of Bn2N-α-methylserine-β-lactone, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) was found to be the most effective lactonization reagent, yielding 82% of the desired product, implying other reagents may be less effective.[1]

Troubleshooting Guide

Issue 1: Incomplete or Stalled Reactions

Q: My reaction does not seem to be going to completion, resulting in a low yield of the desired α-methylserine derivative. What are the potential causes and solutions?

A: Incomplete reactions can be due to several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Degradation of reagents, especially organometallics or enzymes, can significantly impact the reaction.

  • Reaction Conditions: Verify that the reaction temperature, pressure, and time are optimal. For enzymatic reactions, ensure the pH and buffer conditions are correct.

  • Catalyst Activity: If using a catalyst (chemical or enzymatic), ensure it has not been poisoned or deactivated. In enzymatic synthesis, check for the presence of inhibitors.

  • Mixing: In heterogeneous reactions, ensure adequate stirring to facilitate contact between reactants.

Issue 2: Excessive Side Product Formation

Q: I am observing a significant amount of side products in my reaction mixture, which is complicating purification and reducing my yield. How can I improve the selectivity?

A: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:

  • Protecting Groups: Ensure that all reactive functional groups not involved in the desired transformation are adequately protected.

  • Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. For instance, in enzymatic synthesis, an excess of formaldehyde can inhibit the α-methylserine aldolase enzyme.[5][7]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor side reactions, which may have a higher activation energy.

  • Choice of Reagents: As mentioned, the selection of reagents can be crucial. For the lactonization step in the β-lactone synthesis route, HBTU has been shown to be highly effective.[1]

Data Presentation

Table 1: Comparison of Reported Yields for Key Synthetic Steps

Synthetic StepReagent/MethodReported YieldReference
Lactonization of N,N-dibenzyl-α-methylserineHBTU82%[1]
Regioselective opening of Boc-α-Me-d-serine-β-lactone4-methoxy-α-toluenethiol, Cesium Carbonate91%[6]
Enzymatic synthesis of α-methyl-L-serineWhole E. coli cells expressing aldolaseHigh[5]

Experimental Protocols

Protocol 1: Synthesis of Bn2N-α-Methylserine-β-lactone

This protocol is based on the enantiocontrolled synthesis route described by Smith et al.[1]

  • Dibenzylation: Protect the amino group of H2N-α-Me-Ser-OMe with benzyl groups.

  • Saponification: Hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Lactonization:

    • Dissolve the N,N-dibenzyl-α-methylserine in a suitable solvent (e.g., THF).

    • Add HBTU as the coupling reagent.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction mixture to isolate the Bn2N-α-methylserine-β-lactone.

Protocol 2: Enzymatic Synthesis of α-Methyl-L-serine

This protocol is adapted from the method described for α-methylserine aldolase.[4][5]

  • Reaction Setup:

    • Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), PLP (pyridoxal 5'-phosphate), L-alanine, and formaldehyde.

    • The enzyme source can be a purified α-methylserine aldolase or whole E. coli cells expressing the enzyme.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 16 hours).

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC).

    • Upon completion, terminate the reaction and purify the α-methyl-L-serine from the reaction mixture.

Visualizations

TroubleshootingWorkflow start Low Yield Observed check_reaction Check Reaction Completion start->check_reaction check_side_products Analyze for Side Products start->check_side_products check_starting_materials Verify Starting Material Quality start->check_starting_materials incomplete_reaction Reaction Incomplete check_reaction->incomplete_reaction side_products_present Side Products Present check_side_products->side_products_present sm_issue Starting Material Issue check_starting_materials->sm_issue incomplete_reaction->check_side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Concentration) incomplete_reaction->optimize_conditions Yes side_products_present->check_starting_materials No modify_reagents Modify Reagents or Protecting Groups side_products_present->modify_reagents Yes purify_sm Purify or Replace Starting Materials sm_issue->purify_sm Yes solution Improved Yield sm_issue->solution No check_catalyst Check Catalyst/Enzyme Activity optimize_conditions->check_catalyst optimize_conditions->solution check_catalyst->solution modify_reagents->solution purify_sm->solution

Caption: Troubleshooting workflow for low yields.

BetaLactonePathway start H2N-α-Me-Ser-OMe dibenzylated Bn2N-α-Me-Ser-OMe start->dibenzylated Dibenzylation saponified Bn2N-α-Me-Ser-OH dibenzylated->saponified Saponification lactone Bn2N-α-methylserine-β-lactone saponified->lactone Lactonization (HBTU) product α-Methyl Amino Acid Derivative lactone->product Ring Opening (Organocuprate)

Caption: Synthesis via β-lactone intermediate.

References

Validation & Comparative

A Comparative Analysis of Serine and α-Methylserine in Peptide Structures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The strategic substitution of natural amino acids with their synthetic analogs is a cornerstone of modern peptide-based drug design. This guide provides a comparative analysis of serine (Ser) and its α-methylated counterpart, α-methylserine (α-MeSer), for researchers, scientists, and drug development professionals. The introduction of a methyl group at the α-carbon imparts significant changes to the peptide backbone, influencing its conformation, stability, and biological activity.

Core Comparative Analysis: Serine vs. α-Methylserine

The primary distinction between serine and α-methylserine lies in the substitution at the α-carbon. This seemingly minor modification introduces a quaternary center in α-methylserine, which sterically restricts the conformational freedom of the peptide backbone. This constraint is a powerful tool for locking peptides into specific secondary structures, which can be crucial for receptor binding and biological function.

Conformational Properties

The incorporation of α-methylserine significantly alters the allowable Ramachandran space for the amino acid residue. While serine is flexible and can adopt various conformations, α-methylserine tends to favor more defined structures. Studies have shown that α-methylserine-containing peptides can exhibit a propensity for extended conformations or β-turns in aqueous solutions.[1][2][3] In some contexts, particularly in less polar solvents, it may also support helical conformations.[4] This contrasts with the more versatile conformational profile of serine-containing peptides.[5]

Enzymatic Stability

A key advantage of incorporating α-methylserine into peptide therapeutics is the enhanced resistance to enzymatic degradation.[6] The α-methyl group can sterically hinder the approach of proteases, which are often responsible for the rapid in vivo clearance of peptide drugs.[7][8] This increased stability can lead to a longer plasma half-life and improved pharmacokinetic profiles.

Biological Activity

The conformational rigidity imparted by α-methylserine can lead to a more favorable interaction with biological targets. By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity and potency.[6] However, the substitution is not universally beneficial and its impact must be empirically determined for each specific peptide-target interaction.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between serine and α-methylserine in peptide structures.

PropertySerine (Ser)α-Methylserine (α-MeSer)Reference
Structure
α-Carbon SubstitutionHydrogenMethyl GroupN/A
Conformational FlexibilityHighRestricted[1][2][3]
Common Secondary StructuresCan participate in α-helices, β-sheets, and turnsTends to induce extended conformations and β-turns[1][2][3][4][5]
Physicochemical Properties
HydrophobicityHydrophilicIncreased lipophilicity due to the methyl group[9]
Biological Properties
Enzymatic StabilitySusceptible to proteolysisGenerally resistant to proteolysis[7][8]
Receptor BindingVariable, dependent on conformationCan enhance binding by pre-organizing the peptide into a bioactive conformation[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Peptide Synthesis

Peptides containing serine and α-methylserine are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The synthesis of α-methylserine itself can be achieved through methods like the regioselective opening of a β-lactone precursor with organocuprates.[6]

Protocol for Solid-Phase Peptide Synthesis:

  • Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (serine or α-methylserine) is activated with a coupling reagent (e.g., HBTU) and coupled to the deprotected resin. The coupling reaction is monitored for completion (e.g., using a Kaiser test).

  • Capping (Optional): Any unreacted amino groups on the resin can be capped using acetic anhydride to prevent the formation of deletion sequences.

  • Repeat: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol for NMR-Based Conformational Analysis:

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture or a buffer solution) to a concentration of 1-5 mM.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

  • Data Analysis and Structure Calculation: The NMR data is processed and analyzed to assign the resonances to specific protons in the peptide. The NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, are used in molecular dynamics simulations to calculate a family of 3D structures consistent with the experimental data.[1][2][3]

Enzymatic Stability Assay

The stability of peptides against proteolytic degradation can be assessed by incubating them with relevant enzymes and monitoring the degradation over time.

Protocol for Protease Stability Assay:

  • Peptide Incubation: The peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin) or in human serum at 37°C.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching agent (e.g., an acid or a protease inhibitor).

  • Analysis: The amount of intact peptide remaining at each time point is quantified using RP-HPLC. The degradation half-life (t₁/₂) of the peptide is then calculated.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative analysis of serine and α-methylserine.

G cluster_synthesis Peptide Synthesis cluster_analysis Comparative Analysis cluster_outcome Outcome Ser Fmoc-Ser(tBu)-OH SPPS Solid-Phase Peptide Synthesis Ser->SPPS aMeSer Fmoc-α-MeSer(tBu)-OH aMeSer->SPPS Ser_Peptide Ser-Containing Peptide SPPS->Ser_Peptide aMeSer_Peptide α-MeSer-Containing Peptide SPPS->aMeSer_Peptide Conformation Conformational Analysis (NMR, CD) Ser_Peptide->Conformation Stability Enzymatic Stability (Protease Assay) Ser_Peptide->Stability Activity Biological Activity (Binding/Cell-Based Assays) Ser_Peptide->Activity aMeSer_Peptide->Conformation aMeSer_Peptide->Stability aMeSer_Peptide->Activity Data Comparative Data Conformation->Data Stability->Data Activity->Data Conclusion Structure-Activity Relationship Data->Conclusion

Workflow for comparative analysis of Ser and α-MeSer peptides.

G cluster_ser Serine Residue cluster_ameser α-Methylserine Residue Ser_Flex High Flexibility Ser_Alpha α-Helix Ser_Flex->Ser_Alpha allows Ser_Beta β-Sheet Ser_Flex->Ser_Beta allows Ser_Turn Turn/Coil Ser_Flex->Ser_Turn allows aMeSer_Rigid Restricted Flexibility aMeSer_Extended Extended Conformation aMeSer_Rigid->aMeSer_Extended favors aMeSer_Turn β-Turn aMeSer_Rigid->aMeSer_Turn favors

Impact of α-methylation on conformational preferences.

References

A Comparative Analysis of Hydroxy Amino Acids in Carbonaceous Chondrites

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the abundance, distribution, and analysis of hydroxy amino acids in CM and CR carbonaceous chondrites, providing key data and experimental protocols to support further scientific inquiry.

Hydroxy amino acids (HAAs) are a significant class of organic molecules found in carbonaceous chondrites, meteorites that are remnants of the early solar system. Their presence and distribution offer valuable insights into the prebiotic chemical processes that may have contributed to the origin of life. This guide provides a comparative overview of HAAs in two major groups of carbonaceous chondrites, CM and CR, summarizing the latest quantitative data and detailing the experimental methodologies used for their analysis.

Comparative Abundance of Hydroxy Amino Acids

The concentrations of three- and four-carbon hydroxy amino acids have been meticulously quantified in various CM and CR chondrites. The data reveals distinct patterns in their distribution, suggesting different formational or alteration histories on their parent bodies. CR2 chondrites, for instance, generally exhibit a higher abundance of α-HAAs compared to CM2 chondrites, while the abundances of β- and γ-HAAs are broadly similar between the two groups.[1][2]

Below is a summary of the total concentrations of C3 and C4 hydroxy amino acids in select CM and CR chondrites, as determined by gas chromatography-mass spectrometry (GC-MS) of hot water (HW) and 6 M HCl extracts.

MeteoriteTypeTotal HAA Concentration (nmol/g)Reference
CM Chondrites
Yamato (Y)-791198CM2126 ± 5[3]
Asuka (A)-881458CM215.2 ± 0.3[3]
Allan Hills (ALH) 83100CM1/29.8 ± 0.2[3]
Lonewolf Nunataks (LON) 94101CM27.0 ± 0.5[3]
Lewis Cliff (LEW) 90500CM26.94 ± 0.09[3]
CR Chondrites
Miller Range (MIL) 07525CR2315 ± 6[2]
Meteorite Hills (MET) 00426CR2270 ± 10[2]
LaPaz Icefield (LAP) 02342CR2200 ± 10[2]
Grosvenor Mountains (GRO) 95577CR110 ± 1[2]

Experimental Protocols

The analysis of hydroxy amino acids in carbonaceous chondrites requires highly sensitive and specific analytical techniques to differentiate them from other organic molecules and to avoid terrestrial contamination. The following is a generalized protocol based on methodologies reported in recent studies.[3][4][5]

Sample Preparation and Extraction
  • Pulverization: A small interior chip of the meteorite is crushed into a fine powder using a clean ceramic mortar and pestle. All tools are rigorously cleaned and heated to high temperatures (e.g., 500°C) to remove any organic contaminants.[5]

  • Hot Water Extraction: A portion of the powdered sample (typically 0.1-0.4 g) is placed in a glass ampoule with ultrapure water. The ampoule is flame-sealed and heated at 100°C for 24 hours. This process extracts the soluble organic compounds, including free hydroxy amino acids.[2]

  • Acid Hydrolysis of Water Extract: A portion of the hot water extract is subjected to vapor-phase hydrolysis using 6 M HCl at 150°C for 3 hours. This step is designed to release any amino acids that may be bound or part of larger molecules.[5]

  • Direct Acid Extraction: A separate portion of the powdered meteorite is directly extracted with 6 M HCl. This can release amino acids that are more strongly associated with the mineral matrix.

  • Desalting: The aqueous extracts are desalted using a cation-exchange resin to remove minerals that could interfere with the analysis. The amino acids are then recovered by elution with a basic solution (e.g., 2 M NH₄OH).[5]

Derivatization

To make the non-volatile hydroxy amino acids suitable for gas chromatography, they are chemically modified through a process called derivatization. A common method involves:

  • Esterification: The carboxyl group of the amino acid is esterified, for example, by reacting with isopropanol.

  • Acylation: The amino and hydroxyl groups are acylated, often using a reagent like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA).[3][6]

Analytical Instrumentation
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of derivatized amino acids.[7]

    • Chromatographic Separation: The derivatized amino acids are separated on a chiral capillary column (e.g., Chirasil-L-Val or CP-Chirasil-Dex CB), which allows for the separation of different isomers and enantiomers.[3]

    • Mass Spectrometric Detection: As the separated compounds elute from the GC column, they are ionized and their mass-to-charge ratio is determined by a mass spectrometer. This allows for the identification and quantification of each hydroxy amino acid.

  • Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-ToF-MS): This technique is also used for the analysis of amino acids and can be particularly useful for compounds that are difficult to derivatize for GC-MS.[6]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the analysis of hydroxy amino acids in carbonaceous chondrites.

experimental_workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis cluster_output Output meteorite Meteorite Sample powder Pulverization meteorite->powder hw_extraction Hot Water Extraction (100°C, 24h) powder->hw_extraction hcl_extraction 6 M HCl Extraction powder->hcl_extraction hydrolysis Acid Hydrolysis (6 M HCl, 150°C, 3h) hw_extraction->hydrolysis desalting Desalting (Cation Exchange) hw_extraction->desalting hydrolysis->desalting derivatization Derivatization (e.g., HFBA-isopropyl) desalting->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis: Identification & Quantification gcms->data formation_pathways cluster_precursors Precursors cluster_pathways Synthetic Pathways cluster_products Products aldehydes Aldehydes/ Ketones strecker Strecker-Cyanohydrin Synthesis aldehydes->strecker formose Ammonia-Involved Formose-like Reaction aldehydes->formose hcn HCN hcn->strecker nh3 NH3 nh3->strecker nh3->formose h2o H2O h2o->strecker h2o->formose alpha_haa α-Hydroxy Amino Acids strecker->alpha_haa beta_gamma_haa β- and γ-Hydroxy Amino Acids formose->beta_gamma_haa

References

A Comparative Guide: CE-MS vs. LC-MS for Intracellular Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Choosing the optimal analytical platform is critical for generating high-quality, reproducible data in intracellular metabolomics. This guide provides an objective comparison of two powerful mass spectrometry (MS)-based techniques: Capillary Electrophoresis-Mass Spectrometry (CE-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into their respective strengths and weaknesses, supported by experimental data and detailed protocols, to help you make an informed decision for your research needs.

Fundamental Principles of Separation

The primary distinction between CE-MS and LC-MS lies in their separation mechanisms.

  • Capillary Electrophoresis (CE): This technique separates metabolites based on their charge and size.[1][2] An electric field is applied across a narrow, buffer-filled capillary, causing charged molecules to migrate at different velocities.[1][2] This makes CE exceptionally well-suited for analyzing highly polar and charged compounds, which constitute a significant portion of the intracellular metabolome, such as amino acids, organic acids, sugar phosphates, and nucleotides.[1][3]

  • Liquid Chromatography (LC): LC separates metabolites based on their physicochemical interactions with a stationary phase (the column) and a mobile phase (the solvent).[4] Different column chemistries allow for targeting various metabolite classes:

    • Reversed-Phase (RP-LC): The most common form, ideal for non-polar to medium-polarity compounds like lipids.[5]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Uses a polar stationary phase, making it suitable for retaining and separating polar metabolites.[5][6]

Performance Comparison: A Head-to-Head Analysis

The choice between CE-MS and LC-MS often depends on the specific goals of the metabolomics study. While LC-MS is currently the most widely applied tool for metabolomics due to its versatility, CE-MS offers distinct advantages for specific compound classes.[7][8]

Key Performance Metrics:

Parameter CE-MS LC-MS (HILIC & RPLC) Key Considerations
Metabolite Coverage Excellent for polar, charged metabolites (e.g., amino acids, nucleotides, TCA cycle intermediates).[1][3] Poor for non-polar lipids.[5]Broad coverage. RPLC excels with lipids and non-polar compounds; HILIC covers polar metabolites.[6] A combination of RPLC and HILIC provides comprehensive coverage.[6]
Sensitivity High sensitivity, often reaching the nanomolar to picomolar range, due to low sample injection volumes which reduce matrix effects.[3][9][10]High sensitivity, also in the nanomolar to picomolar range.[9] However, it can be more susceptible to ion suppression from matrix effects.[11]
Resolution Superior resolution for isomers (e.g., citrate/isocitrate, leucine/isoleucine) and other structurally similar polar compounds.[1][10]Resolution is dependent on column chemistry and gradient optimization. Can separate many isomers, but may be challenging for certain highly polar ones.
Reproducibility Historically considered less reproducible due to migration time variability.[3][5] However, recent advancements have significantly improved robustness.[3][12]Generally considered more robust and reproducible, particularly with modern UPLC/UHPLC systems.[13]
Sample Volume Requires very small sample volumes (nanoliter injections), making it ideal for volume-limited samples like single cells or small animal tissues.[3][5]Requires larger injection volumes (microliters), though still suitable for most applications.
Throughput Analysis times are typically around 30 minutes per sample.[2]Throughput is variable. UPLC/UHPLC can achieve fast run times (<10 min), but comprehensive lipidomics may require longer gradients.

Visualizing Analytical Coverage and Workflows

G CE-MS CE-MS Amino Acids Amino Acids CE-MS->Amino Acids Nucleotides Nucleotides CE-MS->Nucleotides Sugar Phosphates Sugar Phosphates CE-MS->Sugar Phosphates Organic Acids Organic Acids CE-MS->Organic Acids LC-MS LC-MS LC-MS->Amino Acids LC-MS->Organic Acids Lipids Lipids LC-MS->Lipids Fatty Acids Fatty Acids LC-MS->Fatty Acids Steroids Steroids LC-MS->Steroids

G Extraction Extraction CE_Inject CE_Inject Extraction->CE_Inject LC_Inject LC_Inject Extraction->LC_Inject MS_Detect1 MS_Detect1 Processing Processing MS_Detect1->Processing MS_Detect2 MS_Detect2 MS_Detect2->Processing

Experimental Protocols

Reproducible results begin with robust protocols. Below are generalized methodologies for sample preparation and analysis.

A. Intracellular Metabolite Extraction

This protocol is a common starting point for both CE-MS and LC-MS analysis.

  • Quenching: Rapidly arrest all metabolic activity to capture an accurate snapshot of the metabolome.[14]

    • Aspirate cell culture medium.

    • Immediately wash cells with an ice-cold solution (e.g., 0.9% NaCl).

    • Add ice-cold quenching solvent, typically >80% methanol, and incubate at low temperature (e.g., -80°C) for 15 minutes.

  • Extraction:

    • Scrape the cells in the quenching solvent and transfer to a new tube.

    • For a biphasic extraction to separate polar and non-polar metabolites, add methyl-tert-butyl-ether (MTBE) and ultrapure water.

    • Vortex vigorously and centrifuge.

    • The upper, non-polar (lipid) layer can be collected for RP-LC-MS.

    • The lower, polar layer can be collected for CE-MS or HILIC-LC-MS.

    • Dry the collected fractions using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried polar extract in a suitable solvent (e.g., ultrapure water with internal standards) for CE-MS or HILIC-LC-MS analysis.

    • Reconstitute the dried non-polar extract for RP-LC-MS analysis.

B. CE-MS Instrumental Protocol (Example for Cationic Metabolites)

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d. x 100 cm).

  • Background Electrolyte (BGE): 1 M Formic Acid in water.

  • Injection: Pressure injection (e.g., 50 mbar for 10 seconds).

  • Separation Voltage: +30 kV.

  • MS Interface: Sheath-liquid electrospray ionization (ESI).

  • Sheath Liquid: Methanol/water (50:50 v/v) with a suitable additive (e.g., 0.1% formic acid).

  • MS Detection: Positive ion mode, scanning a mass range of m/z 50-1000.

C. LC-MS Instrumental Protocol (Example using HILIC)

  • Column: HILIC column (e.g., SeQuant ZIC-pHILIC, 2.1 x 100 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Carbonate in water.

  • Gradient: Start at high %A (e.g., 80%), decrease to low %A over 15 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Negative ion mode ESI, scanning a mass range of m/z 70-1000.

Case Study: Central Carbon Metabolism

The analysis of central carbon metabolism, including glycolysis and the TCA cycle, is a common application of intracellular metabolomics. The metabolites in these pathways are predominantly small, polar, and charged, making them ideal targets for CE-MS.

G Pyruvate Pyruvate Pyruvate_M Pyruvate_M Pyruvate->Pyruvate_M Transport

CE-MS provides excellent separation and quantification for nearly all these intermediates.[1] For instance, it can baseline-resolve the critical isomers citrate and isocitrate, which is often challenging for LC-based methods.[1] While HILIC-LC-MS can also measure many of these compounds, CE-MS often yields better peak shape and higher sensitivity for these specific analytes.[1]

Conclusion and Recommendations

Neither CE-MS nor LC-MS is universally superior; they are complementary techniques.[8] The optimal choice depends on the research question.

  • Choose CE-MS when:

    • Your primary focus is on highly polar, charged metabolites (central carbon metabolism, amino acids, nucleotides).

    • You need to resolve critical isomers within these pathways.

    • Sample volume is extremely limited.

  • Choose LC-MS when:

    • You require broad, global metabolic profiling, including lipids and other non-polar compounds.

    • Your primary interest is in lipidomics or pathways involving less polar metabolites.

    • High sample throughput and established robustness are critical priorities.

For the most comprehensive view of the intracellular metabolome, a multi-platform approach utilizing both CE-MS for the polar fraction and RP-LC-MS for the non-polar fraction is the gold standard.[5][6] This dual strategy ensures the widest possible coverage of the diverse chemical landscape within the cell.

References

A Comparative Guide to Serine Hydroxymethyltransferase and Threonine Aldolase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic activities of Serine Hydroxymethyltransferase (SHMT) and Threonine Aldolase (TA), two key pyridoxal phosphate (PLP)-dependent enzymes with significant roles in amino acid metabolism. This document outlines their distinct and overlapping functionalities, supported by quantitative kinetic data, detailed experimental protocols, and pathway visualizations to aid in research and therapeutic development.

Executive Summary

Serine hydroxymethyltransferase (SHMT) and threonine aldolase (TA) both catalyze reversible aldol cleavage reactions. SHMT is a central enzyme in one-carbon metabolism, primarily catalyzing the interconversion of serine and glycine, utilizing tetrahydrofolate (THF) as a one-carbon carrier.[1][2] Threonine aldolase, on the other hand, specializes in the cleavage of threonine to glycine and acetaldehyde. While some SHMT isozymes exhibit a low level of threonine aldolase activity, dedicated threonine aldolases are distinct enzymes.[3] This guide explores the nuances of their catalytic activities, substrate preferences, and kinetic profiles.

Data Presentation: Kinetic Parameters

The following table summarizes the kinetic parameters for SHMT and TA from various sources, highlighting their catalytic efficiencies and substrate affinities.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Serine Hydroxymethyltransferase (SHMT)
Plasmodium vivaxL-Serine0.18 ± 0.030.98 ± 0.065,444[4][5]
Plasmodium vivaxTetrahydrofolate0.14 ± 0.02--[4]
Thermostable (ITBSHMT_1)DL-phenylserine23.261868,000[6][7]
Threonine Aldolase (TA)
Escherichia coli (low-specificity)L-allo-Threonine0.24213887,000[8]
Escherichia coli (low-specificity)L-Threonine19.41125,800[8]
Thermatoga maritimaL-allo-Threonine---[9]

Note: Kinetic parameters can vary significantly based on the specific isoform, organism, and experimental conditions (e.g., pH, temperature, buffer composition). The data presented here is for comparative purposes.

Comparative Analysis of Enzymatic Activity

Primary Catalytic Reactions
  • Serine Hydroxymethyltransferase (SHMT): The primary physiological role of SHMT is the reversible, THF-dependent conversion of L-serine to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[2] This reaction is a major source of one-carbon units for the biosynthesis of purines, thymidylate, and methionine.[1]

  • Threonine Aldolase (TA): TA catalyzes the reversible cleavage of L-threonine into glycine and acetaldehyde.[10] This reaction is a key step in the degradation of threonine.

Substrate Specificity
  • SHMT: In its primary role, SHMT exhibits high specificity for L-serine and tetrahydrofolate.[11] However, in the absence of THF, SHMT can display broader substrate specificity, catalyzing the retro-aldol cleavage of various β-hydroxy amino acids.[4][12] For instance, Plasmodium vivax SHMT can form external aldimine complexes with D-serine, L-alanine, and L-threonine in addition to L-serine and glycine.[4]

  • TA: Threonine aldolases are generally specific for threonine isomers. They are classified based on their stereospecificity, with some enzymes showing a preference for L-threonine, others for L-allo-threonine, and some being low-specificity, acting on both.[8][13][14] Some TAs can also accept other β-hydroxy-α-amino acids as substrates.[8]

Experimental Protocols

Assay for Serine Hydroxymethyltransferase (SHMT) Activity

This protocol is based on a coupled enzyme assay that indirectly measures SHMT activity by monitoring the conversion of NADP+ to NADPH.[15]

Materials:

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder or incubator

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • L-Serine solution

  • Tetrahydrofolate (THF) solution (prepare fresh)

  • NADP+ solution

  • 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • Purified SHMT enzyme

  • Control samples (e.g., buffer only, no enzyme)

Procedure:

  • Prepare the reaction mixture: In a microcuvette or well of a microplate, combine the reaction buffer, L-serine, THF, and NADP+ to their final desired concentrations.

  • Add the coupled enzyme: Add a sufficient amount of MTHFD to the reaction mixture.

  • Equilibrate: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add the purified SHMT enzyme to the reaction mixture to start the reaction.

  • Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time. This absorbance change corresponds to the production of NADPH.

  • Calculate activity: The rate of NADPH formation is proportional to the SHMT activity. Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. One unit of SHMT activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Assay for Threonine Aldolase (TA) Activity

This protocol describes a spectrophotometric assay for the retro-aldol cleavage of threonine, which can be adapted for other aromatic β-hydroxy-α-amino acids.[8]

Materials:

  • Spectrophotometer capable of measuring absorbance at 279 nm (for aromatic aldehydes) or a coupled assay for acetaldehyde.

  • Temperature-controlled cuvette holder.

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • L-Threonine or other suitable β-hydroxy-α-amino acid substrate solution.

  • Pyridoxal-5'-phosphate (PLP) solution.

  • Purified TA enzyme.

  • For acetaldehyde detection (coupled assay):

    • Alcohol dehydrogenase (ADH)

    • NADH solution

Procedure for Aromatic Aldehyde Detection:

  • Prepare the reaction mixture: In a quartz cuvette, combine the reaction buffer, the aromatic β-hydroxy-α-amino acid substrate (e.g., phenylserine), and PLP.

  • Equilibrate: Incubate the mixture at the desired temperature for 5 minutes.

  • Initiate the reaction: Add the purified TA enzyme to start the reaction.

  • Monitor absorbance: Monitor the increase in absorbance at 279 nm, which corresponds to the formation of the aromatic aldehyde product.

  • Calculate activity: Determine the initial reaction velocity from the linear phase of the absorbance change over time.

Procedure for Acetaldehyde Detection (Coupled Assay):

  • Prepare the reaction mixture: In a cuvette, combine the reaction buffer, L-threonine, PLP, NADH, and a sufficient amount of alcohol dehydrogenase.

  • Equilibrate: Incubate the mixture at the desired temperature for 5 minutes.

  • Initiate the reaction: Add the purified TA enzyme.

  • Monitor absorbance: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+ in the ADH-catalyzed reduction of acetaldehyde.

  • Calculate activity: The rate of NADH consumption is proportional to the rate of acetaldehyde production by TA.

Signaling Pathways and Metabolic Context

SHMT is a critical node in one-carbon metabolism, linking amino acid metabolism to the synthesis of nucleotides and other essential biomolecules. TA is primarily involved in the catabolic pathway of threonine.

One_Carbon_Metabolism Serine Serine Glycine Glycine Serine->Glycine SHMT SHMT SHMT Serine->SHMT Glycine->Serine THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylene-THF THF->CH2_THF SHMT THF->SHMT CH2_THF->THF Purines Purine Synthesis CH2_THF->Purines Thymidylate Thymidylate Synthesis CH2_THF->Thymidylate Methionine Methionine Cycle CH2_THF->Methionine SHMT->Glycine SHMT->CH2_THF

Caption: Role of SHMT in One-Carbon Metabolism.

Threonine_Degradation Threonine Threonine TA Threonine Aldolase (TA) Threonine->TA TDH Threonine Dehydrogenase Threonine->TDH Glycine Glycine Acetaldehyde Acetaldehyde TA->Glycine TA->Acetaldehyde AlphaKeto α-Ketobutyrate PropionylCoA Propionyl-CoA AlphaKeto->PropionylCoA TDH->AlphaKeto

References

Differentiating Serine, Methylserine, GABA, and Methionine: A Comparative Guide to HPLC-Based Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of structurally similar amino acids is a frequent analytical challenge. This guide provides a detailed comparison of three distinct High-Performance Liquid Chromatography (HPLC) methods for the simultaneous analysis of serine, α-methylserine, γ-aminobutyric acid (GABA), and methionine. The methods discussed are mixed-mode chromatography, reversed-phase chromatography with pre-column derivatization, and hydrophilic interaction liquid chromatography (HILIC).

Method Comparison at a Glance

The choice of HPLC method for analyzing these four amino acids depends on several factors, including the need for derivatization, desired run time, and the detection technique available. The following table summarizes the key performance characteristics of each method.

FeatureMixed-Mode ChromatographyReversed-Phase HPLC with OPA DerivatizationHydrophilic Interaction Liquid Chromatography (HILIC)
Derivatization Not requiredRequired (o-phthalaldehyde)Not required
Principle Combination of reversed-phase and ion-exchangeHydrophobic interactionsPartitioning into a water-enriched layer on the stationary phase
Column Primesep 100 (or similar mixed-mode column)C18HILIC (e.g., Amide, Z-HILIC)
Detection UV (200 nm), ELSD, LC/MSFluorescence (Ex: 340 nm, Em: 450 nm) or UVLC/MS
Advantages Simple sample preparation, good peak shape for underivatized analytes[1][2]High sensitivity with fluorescence detection, well-established method[3][4]Suitable for polar compounds, compatible with mass spectrometry[5][6]
Disadvantages May require specific mixed-mode columnsDerivatization step adds complexity and potential for variability[7]Can be sensitive to salt concentration in the mobile phase[8]

Experimental Protocols

Detailed methodologies for each of the three HPLC approaches are provided below.

Method 1: Mixed-Mode Chromatography for Underivatized Amino Acids

This method allows for the direct analysis of serine, methylserine, GABA, and methionine without the need for chemical derivatization.

Instrumentation and Columns:

  • HPLC system with UV or Evaporative Light Scattering Detector (ELSD)

  • Column: Primesep 100, 4.6 x 250 mm, 5 µm, 100Å[2]

Reagents:

  • Acetonitrile (MeCN), HPLC grade

  • Deionized water

  • Phosphoric acid (H₃PO₄) or Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, with a small amount of phosphoric acid or formic acid as a buffer. The exact ratio of MeCN to water can be adjusted to optimize separation.[1]

  • Sample Preparation: Dissolve the amino acid standards or sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 200 nm or ELSD[2]

    • Injection Volume: 10 µL

Method 2: Reversed-Phase HPLC with Pre-Column OPA Derivatization

This widely used method enhances the detection of primary amino acids by introducing a fluorescent tag.

Instrumentation and Columns:

  • HPLC system with a fluorescence detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • o-phthalaldehyde (OPA)

  • 3-mercaptopropionic acid (3-MPA)

  • Potassium tetraborate buffer (pH 9.5)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Sodium acetate buffer

Procedure:

  • Derivatization Reagent Preparation: Prepare the OPA/3-MPA derivatizing reagent fresh daily.[9]

  • Sample Derivatization: Mix the amino acid sample with the OPA reagent. The derivatization reaction is typically fast and can be automated in an autosampler.[7]

  • Mobile Phase Preparation: Prepare a gradient of two mobile phases. Mobile Phase A is typically an aqueous buffer (e.g., sodium acetate), and Mobile Phase B is an organic solvent like acetonitrile or methanol.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 2.0 mL/min

    • Detection: Fluorescence with excitation at 340 nm and emission at 450 nm[3]

    • A gradient elution is typically used to separate the derivatized amino acids.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC) for Underivatized Amino Acids

HILIC is an effective technique for the separation of polar compounds like amino acids without derivatization, and it is highly compatible with mass spectrometry.[5][6]

Instrumentation and Columns:

  • HPLC or UHPLC system coupled to a mass spectrometer (MS)

  • Column: HILIC column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm)[10][11]

Reagents:

  • Acetonitrile (MeCN), LC-MS grade

  • Deionized water, LC-MS grade

  • Ammonium formate

  • Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A is typically acetonitrile with a small percentage of aqueous buffer (e.g., 95:5 ACN:water with ammonium formate and formic acid). Mobile Phase B is a higher concentration of the aqueous buffer in acetonitrile (e.g., 50:50 ACN:water with ammonium formate and formic acid).[5]

  • Sample Preparation: Dissolve the amino acid standards or sample in a solvent compatible with the initial mobile phase conditions (high organic content).

  • Chromatographic Conditions:

    • Flow Rate: 0.2 - 0.5 mL/min

    • Detection: Mass spectrometry (e.g., ESI-MS/MS)

    • A gradient elution from high organic to a higher aqueous percentage is used to elute the polar amino acids.

Data Presentation

The following table presents representative retention times for the target amino acids and closely related compounds under different HPLC conditions to illustrate the comparative performance.

CompoundMixed-Mode (Primesep 100) Retention Time (min)RP-HPLC (C18 with OPA) Representative Retention Time (min)HILIC (BEH Amide) Retention Time (min)
Serine Data not available in a single chromatogram~4.5~5.8
α-Methylserine Data not available in a single chromatogramData not availableData not available
GABA Data not available in a single chromatogramData not availableData not available
Methionine Data not available in a single chromatogram~16.0~4.2

Note: Retention times are approximate and can vary significantly based on the specific column, instrument, and mobile phase conditions.

Experimental Workflow and Signaling Pathways

To visualize the general workflow for HPLC analysis of amino acids, the following diagram is provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Derivatization Derivatization (if required) Sample->Derivatization Standard Standard Standard->Derivatization Autosampler Autosampler Derivatization->Autosampler Inject Column HPLC Column (Mixed-Mode, C18, or HILIC) Autosampler->Column Pump Pump Pump->Column Detector Detector (UV, FLD, MS, ELSD) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

References

Distinguishing O-methylserine from its Isomers using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of proteomics, drug development, and metabolomics, the precise identification of isomeric molecules is a critical challenge. Subtle differences in the placement of a single functional group can dramatically alter a molecule's biological activity. This guide provides a comparative analysis of mass spectrometry techniques for distinguishing O-methylserine from its structural isomers, N-methylserine and serine methyl ester. We present experimental data and detailed protocols to aid researchers in the unambiguous identification of these compounds.

Introduction to the Isomers

O-methylserine, N-methylserine, and serine methyl ester are constitutional isomers, sharing the same molecular formula (C₄H₉NO₃) and an identical monoisotopic mass of 119.0582 g/mol . Their structural differences, however, lead to distinct fragmentation patterns upon analysis by tandem mass spectrometry (MS/MS), enabling their differentiation.

  • O-methylserine: The methyl group is attached to the oxygen atom of the hydroxyl side chain.

  • N-methylserine: The methyl group is attached to the nitrogen atom of the alpha-amino group.

  • Serine methyl ester: The methyl group is attached to the oxygen atom of the carboxyl group.

Comparative Fragmentation Analysis

The key to distinguishing these isomers lies in the unique fragmentation pathways that arise from the different locations of the methyl group. Tandem mass spectrometry (MS/MS) is the principal technique employed for this purpose. In a typical MS/MS experiment, the precursor ion (the ionized molecule of interest) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed to generate a fragmentation spectrum.

Precursor Ion (m/z)IsomerKey Fragment Ions (m/z)Predicted Neutral LossFragmentation Pathway
120.0658 [M+H]⁺O-methylserine HypothesizedCH₃OH (Methanol)Cleavage of the C-O bond in the ether side chain.
HypothesizedH₂O + CO (Water + Carbon Monoxide)Loss from the carboxylic acid and backbone.
120.0658 [M+H]⁺N-methylserine 102.055H₂O (Water)Loss of the hydroxyl group.
74.060H₂O + COSubsequent loss of carbon monoxide.
56.050H₂O + CO + H₂OFurther fragmentation.
120.0658 [M+H]⁺Serine methyl ester HypothesizedCH₃OH (Methanol)Loss of the methyl ester group.
HypothesizedH₂O (Water)Loss of the hydroxyl group.

Data for N-methylserine is derived from publicly available LC-MS/MS spectra. Fragmentation for O-methylserine and serine methyl ester is hypothesized based on common fragmentation mechanisms for similar functional groups.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are representative methodologies for the analysis of amino acid isomers using mass spectrometry.

Sample Preparation

For the analysis of underivatized amino acids, sample preparation is often minimal to avoid unintentional derivatization.

  • Standard Preparation: Prepare individual stock solutions of O-methylserine, N-methylserine, and serine methyl ester in a suitable solvent such as 0.1% formic acid in water/acetonitrile (50:50, v/v) at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solutions to the desired concentration (e.g., 1-10 µg/mL) with the same solvent.

  • Biological Sample Extraction (if applicable): For analysis from biological matrices, a protein precipitation and extraction step is typically required. A common method is the addition of four volumes of ice-cold methanol or acetonitrile to the sample, followed by vortexing and centrifugation to pellet proteins. The supernatant can then be dried and reconstituted in the analysis solvent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation prior to mass spectrometric analysis is highly recommended to resolve isomers and reduce matrix effects.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap).

  • Chromatographic Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.

  • Mobile Phases:

    • HILIC: Acetonitrile with a small percentage of aqueous buffer (e.g., ammonium formate or ammonium acetate).

    • Reversed-Phase: Water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).

  • Gradient: A gradient elution is typically used to separate the isomers and other matrix components.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for these compounds.

    • Precursor Ion Selection: Set the mass spectrometer to select the [M+H]⁺ ion (m/z 120.066).

    • Collision Energy: Optimize the collision energy for each isomer to produce a characteristic and reproducible fragmentation pattern. This often involves a collision energy ramp to observe a range of fragments.

    • Product Ion Scanning: Scan for product ions in a relevant mass range (e.g., m/z 30-130).

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for O-methylserine and the observed fragmentation for N-methylserine.

O_methylserine_fragmentation parent O-methylserine [M+H]⁺ m/z 120.066 frag1 [M+H - CH₃OH]⁺ m/z 88.040 parent->frag1 - CH₃OH frag2 [M+H - H₂O - CO]⁺ m/z 74.060 parent->frag2 - H₂O, -CO

Caption: Predicted fragmentation of O-methylserine.

N_methylserine_fragmentation parent N-methylserine [M+H]⁺ m/z 120.066 frag1 [M+H - H₂O]⁺ m/z 102.055 parent->frag1 - H₂O frag2 [M+H - H₂O - CO]⁺ m/z 74.060 frag1->frag2 - CO frag3 [M+H - H₂O - CO - H₂O]⁺ m/z 56.050 frag2->frag3 - H₂O

Caption: Observed fragmentation of N-methylserine.

Experimental Workflow

The logical flow for distinguishing these isomers using mass spectrometry is outlined below.

experimental_workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standard Prepare Isomer Standards LC Chromatographic Separation (e.g., HILIC) Standard->LC Extraction Extract from Biological Matrix (optional) Extraction->LC MS1 MS1: Precursor Ion Selection (m/z 120.066) LC->MS1 MS2 MS2: Collision-Induced Dissociation MS1->MS2 Detector Product Ion Detection MS2->Detector Spectrum Generate Fragmentation Spectra Detector->Spectrum Comparison Compare Spectra to Reference/Predicted Patterns Spectrum->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for isomer differentiation.

Conclusion

The differentiation of O-methylserine, N-methylserine, and serine methyl ester is achievable through the careful application of tandem mass spectrometry. The distinct fragmentation patterns, arising from the unique positions of the methyl group, serve as molecular fingerprints for each isomer. While a comprehensive library of underivatized isomer spectra is still developing, the principles outlined in this guide, coupled with the provided experimental framework, offer a robust strategy for researchers to confidently identify these critical molecules in their samples. The continued contribution of experimental data to public databases will further enhance the accuracy and efficiency of these analytical methods.

Evaluating the neuroprotective effects of l-AP4 and its reversal by (RS)-alpha-methylserine-O-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the neuroprotective effects of the group III metabotropic glutamate receptor (mGluR) agonist, l-2-amino-4-phosphonobutyric acid (l-AP4), and its reversal by the selective antagonist, (RS)-alpha-methylserine-O-phosphate (MSOP), is presented here for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their performance, supported by experimental data, to elucidate the therapeutic potential and mechanism of action of targeting group III mGluRs in neurodegenerative models.

The activation of group III mGluRs is a promising strategy for neuroprotection, primarily by modulating glutamate transmission.[1] l-AP4, a selective agonist for these receptors, has demonstrated significant neuroprotective capabilities in various experimental models of neuronal injury.[2] Conversely, MSOP has been identified as a selective antagonist for l-AP4-sensitive presynaptic mGluRs, enabling the investigation of the receptor-mediated effects of l-AP4.[1]

Quantitative Analysis of Neuroprotection and its Reversal

The neuroprotective efficacy of l-AP4 and its blockade by MSOP have been quantified in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. This model induces a significant loss of dopaminergic neurons in the substantia nigra. The data below summarizes the key findings on the percentage loss of tyrosine hydroxylase-immunopositive (TH-IR) cells, a marker for dopaminergic neurons, and striatal dopamine levels under various treatment conditions.

Treatment GroupMean Percentage Loss of Nigral TH-IR Cells (± SEM)Striatal Dopamine (ng/mL ± SEM) - Ipsilateral
Vehicle + 6-OHDA65.62 ± 1.61%N/A
l-AP4 (10 nmol) + 6-OHDA33.9 ± 4.2%4.87 ± 1.32
MSOP (50 nmol) + 6-OHDA77.23 ± 3.42%N/A
l-AP4 (10 nmol) + MSOP (50 nmol) + 6-OHDA80.5 ± 2.1%4.36 ± N/A
Contralateral (unlesioned) StriatumN/AN/A

Data sourced from a study on the neuroprotective effects of l-AP4 and its reversal by MSOP in a 6-OHDA rat model.[1]

The data clearly demonstrates that l-AP4 treatment significantly reduces the loss of dopaminergic neurons induced by 6-OHDA.[1] Co-administration of MSOP with l-AP4 completely abolishes this neuroprotective effect, confirming that the action of l-AP4 is mediated through group III mGluRs.[1] Interestingly, MSOP administered alone appeared to slightly enhance the 6-OHDA-induced lesion.[1]

Experimental Protocols

A detailed methodology for a key in vivo experiment is provided below to facilitate the replication and further investigation of these findings.

In Vivo Neuroprotection Study in a 6-OHDA Rat Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effect of l-AP4 and its reversal by MSOP on dopaminergic neurons in the substantia nigra of rats lesioned with 6-OHDA.

Animal Model: Adult male Sprague-Dawley rats (200-250g).[3]

Experimental Groups:

  • Vehicle Control: Intranigral injection of vehicle followed by 6-OHDA lesion.

  • l-AP4 Treatment: Intranigral injection of l-AP4 (10 nmol) followed by 6-OHDA lesion.

  • MSOP Control: Intranigral injection of MSOP (50 nmol) followed by 6-OHDA lesion.

  • l-AP4 + MSOP: Co-administration of l-AP4 (10 nmol) and MSOP (50 nmol) followed by 6-OHDA lesion.

Procedure:

  • Stereotaxic Surgery: Anesthetize rats and place them in a stereotaxic frame.[3]

  • Drug Administration: Administer a single unilateral injection of the respective drug solution (l-AP4, MSOP, l-AP4 + MSOP, or vehicle) directly into the substantia nigra.

  • 6-OHDA Lesioning: Following drug administration, inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce a unilateral lesion of the nigrostriatal pathway.[3]

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • Behavioral Testing (Optional): Conduct behavioral tests, such as apomorphine- or amphetamine-induced rotation tests, to assess the extent of the lesion and functional recovery.[3]

  • Tissue Collection and Analysis (Endpoint): After a designated survival period (e.g., 2-4 weeks), euthanize the animals and perfuse the brains.

  • Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the surviving dopaminergic neurons in the substantia nigra pars compacta.[4][5]

  • Neurochemical Analysis: Analyze striatal tissue from both the lesioned and unlesioned hemispheres for dopamine content using high-performance liquid chromatography (HPLC).[1]

  • Data Analysis: Quantify the number of TH-positive neurons in the substantia nigra of each group and compare them to the vehicle control group. Analyze striatal dopamine levels and compare between groups.[6]

Visualizing the Mechanisms

To better understand the underlying processes, the following diagrams illustrate the key signaling pathway and the experimental workflow.

G Signaling Pathway of l-AP4 Neuroprotection cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron l_AP4 l-AP4 mGluR Group III mGluR (e.g., mGluR4) l_AP4->mGluR Activates Gi_Go Gi/Go Protein mGluR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP ATP ATP PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Glutamate_vesicle Glutamate Vesicle Glutamate_release Glutamate Release Excitotoxicity Reduced Excitotoxicity Glutamate_release->Excitotoxicity Leads to Neuroprotection Neuroprotection

Caption: Signaling pathway of l-AP4-mediated neuroprotection.

G Experimental Workflow for Evaluating l-AP4 and MSOP cluster_animal_prep Animal Preparation cluster_surgery Stereotaxic Surgery cluster_post_op Post-Operative Phase cluster_analysis Endpoint Analysis animal_model Sprague-Dawley Rats anesthesia Anesthesia animal_model->anesthesia stereotaxic_frame Placement in Stereotaxic Frame anesthesia->stereotaxic_frame drug_injection Intranigral Injection (l-AP4, MSOP, Combo, Vehicle) stereotaxic_frame->drug_injection lesion 6-OHDA Injection into Medial Forebrain Bundle drug_injection->lesion recovery Recovery & Monitoring lesion->recovery behavioral_tests Behavioral Assessment (Optional) recovery->behavioral_tests euthanasia Euthanasia & Brain Perfusion recovery->euthanasia behavioral_tests->euthanasia tissue_processing Brain Sectioning euthanasia->tissue_processing ihc Tyrosine Hydroxylase Immunohistochemistry tissue_processing->ihc hplc Striatal Dopamine HPLC tissue_processing->hplc quantification Quantification of TH+ Neurons & Dopamine Levels ihc->quantification hplc->quantification data_analysis Statistical Analysis quantification->data_analysis

Caption: Experimental workflow for in vivo neuroprotection studies.

References

In Vivo Validation of Group III mGluR Agonists as Neuroprotective Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective efficacy of various Group III metabotropic glutamate receptor (mGluR) agonists. The data presented is collated from preclinical studies in established animal models of neurological disorders, offering a quantitative and methodological overview to inform future research and drug development.

I. Comparative Efficacy of Group III mGluR Agonists

The following tables summarize the quantitative outcomes of in vivo studies investigating the neuroprotective effects of prominent Group III mGluR agonists.

Table 1: Neuroprotective Effects of ACPT-I in a Rat Model of Ischemic Stroke (MCAO)

AgonistDosage and AdministrationTime of AdministrationOutcome MeasureResult
ACPT-I30 mg/kg, intraperitoneally30 min after starting MCAOInfarction Volume~30% reduction[1]
ACPT-I30 mg/kg, intraperitoneally30 min after beginning reperfusionInfarction Volume~30% reduction[1]
ACPT-I30 mg/kg, intraperitoneally30 min after starting MCAO or 30 min after reperfusionGait Parameters (CatWalk analysis)Improved run speed, run and stand durations, swing speed, and stride length[1][2]
ACPT-I30 mg/kg, intraperitoneally30 min after starting MCAO or 30 min after reperfusionMobility (Open field test)Improved[1][2]
ACPT-I30 mg/kg, intraperitoneallyDuring occlusionSensorimotor Function (Vibrissae-evoked forelimb-placing test)Improved in hypertensive rats[2]

Table 2: Neuroprotective Effects of ACPT-I in a Rat Model of Kainate-Induced Excitotoxicity

AgonistDosage and AdministrationTime of AdministrationOutcome MeasureResult
ACPT-I7.5 or 15 nmol/1 μl, intrahippocampal30 min, 1 hr, or 3 hr after kainate injectionNeuronal Survival (CA1 pyramidal layer)Dose-dependent prevention of neuronal damage[3]
ACPT-I200 μM, intrahippocampal (via microdialysis probe)Simultaneous with kainateGlutamate ReleaseSignificantly diminished[3]

Table 3: Neuroprotective Effects of AMN082 in a Rat Model of Traumatic Brain Injury (TBI)

AgonistDosage and AdministrationTime of AdministrationOutcome MeasureResult
AMN08210 mg/kg, intraperitoneally0, 24, and 48 hours after TBIIntracranial Pressure (ICP)Lowered[4][5]
AMN08210 mg/kg, intraperitoneally0, 24, and 48 hours after TBICerebral Perfusion Pressure (CPP)Higher[4][5]
AMN08210 mg/kg, intraperitoneally0, 24, and 48 hours after TBIInfarct VolumeSignificantly reduced[5]
AMN08210 mg/kg, intraperitoneally0, 24, and 48 hours after TBIMotor FunctionImproved[4][5]
AMN08210 mg/kg, intraperitoneally0, 24, and 48 hours after TBINeuronal Apoptosis (pericontusional cortex)Significantly improved[4][5]

II. Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

A. Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This model induces focal cerebral ischemia, mimicking stroke in humans.

  • Animal Preparation: Male rats (strain, e.g., Wistar or Spontaneously Hypertensive Rats) are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and coagulated. A microvascular clip is placed on the CCA. A small incision is made in the ECA, and a nylon suture with a silicon-coated tip is introduced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for a specific duration (e.g., 90 minutes).

  • Reperfusion: After the occlusion period, the suture is withdrawn to allow for reperfusion of the MCA territory.

  • Drug Administration: The Group III mGluR agonist (e.g., ACPT-I, 30 mg/kg) is administered intraperitoneally at specified time points relative to MCAO or reperfusion.

  • Outcome Assessment:

    • Infarct Volume: 24 or 48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area (infarct) is quantified using image analysis software.

    • Behavioral Tests: Motor and sensorimotor functions are assessed using tests such as the CatWalk gait analysis and the vibrissae-evoked forelimb-placing test at various time points post-surgery.

B. Kainate-Induced Excitotoxicity in Rats

This model simulates neuronal damage caused by excessive glutamate receptor activation.

  • Animal Preparation: Male rats are anesthetized and placed in a stereotaxic frame.

  • Surgical Procedure: A guide cannula is implanted into the dorsal hippocampus (CA1 region) using stereotaxic coordinates.

  • Drug Administration:

    • Kainic acid (KA) (e.g., 2.5 nmol/1 μl) is injected unilaterally through the guide cannula to induce excitotoxic lesions.

    • The Group III mGluR agonist (e.g., ACPT-I, 7.5 or 15 nmol/1 μl) is injected into the same site at various time points after the KA injection.

  • Outcome Assessment:

    • Histology: After a survival period (e.g., 7 days), animals are euthanized, and their brains are processed for histological staining (e.g., cresyl violet). The number of surviving neurons in the CA1 pyramidal layer is quantified using unbiased stereological methods.

    • In Vivo Microdialysis: To measure glutamate release, a microdialysis probe is inserted into the hippocampus. Artificial cerebrospinal fluid is perfused through the probe, and dialysate samples are collected and analyzed for glutamate concentration using high-performance liquid chromatography (HPLC).

C. Traumatic Brain Injury (TBI) in Rats

This model replicates the mechanical injury to the brain seen in TBI.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Injury Induction: A controlled cortical impact (CCI) device is used. A craniotomy is performed over the desired brain region (e.g., parietal cortex). The CCI device piston is then used to induce a standardized cortical contusion.

  • Drug Administration: The Group III mGluR agonist (e.g., AMN082, 10 mg/kg) is administered intraperitoneally at specified time points post-TBI (e.g., 0, 24, and 48 hours).

  • Outcome Assessment:

    • Physiological Monitoring: Intracranial pressure (ICP) and cerebral perfusion pressure (CPP) are monitored continuously for a period after injury.

    • Infarct Volume: Brains are sectioned and stained to determine the volume of the lesion.

    • Motor Function: Behavioral tests, such as the rotarod or beam walk, are used to assess motor deficits.

    • Immunohistochemistry: Brain sections are stained for markers of apoptosis (e.g., TUNEL) and nitrosative stress to quantify neuronal damage and related pathological processes.

III. Visualizations of Pathways and Workflows

A. Signaling Pathway of Group III mGluR-Mediated Neuroprotection

The primary neuroprotective mechanism of Group III mGluR agonists involves the presynaptic inhibition of glutamate release.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate_Vesicle->Glutamate Release mGluR Group III mGluR AC Adenylyl Cyclase mGluR->AC Inhibits cAMP cAMP AC->cAMP Produces Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Glutamate_Vesicle Triggers Exocytosis PKA PKA cAMP->PKA Activates PKA->Ca_Channel Phosphorylates (Inhibits) Agonist Group III mGluR Agonist Agonist->mGluR Activates NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Leads to

Caption: Presynaptic inhibition of glutamate release by Group III mGluR agonists.

B. Experimental Workflow for In Vivo Neuroprotection Studies

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound in an animal model of neurological injury.

G start Animal Model Selection (e.g., MCAO, TBI, Kainate) surgery Induction of Neurological Injury (e.g., Surgery, Toxin Injection) start->surgery drug_admin Compound Administration (Group III mGluR Agonist) surgery->drug_admin behavioral Behavioral Assessment (e.g., CatWalk, Open Field) drug_admin->behavioral histology Histological Analysis (e.g., Infarct Volume, Neuronal Count) drug_admin->histology biochem Biochemical Analysis (e.g., Microdialysis, Western Blot) drug_admin->biochem data_analysis Data Analysis and Statistical Evaluation behavioral->data_analysis histology->data_analysis biochem->data_analysis conclusion Conclusion on Neuroprotective Efficacy data_analysis->conclusion

Caption: General experimental workflow for in vivo neuroprotection studies.

References

Unraveling Enzyme Mysteries: A Guide to Isotopic Labeling in Serine-Dependent Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to decipher the intricate mechanisms of enzymes involving serine, isotopic labeling stands as a cornerstone analytical technique. This guide provides a comparative overview of key isotopic labeling strategies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The catalytic prowess of enzymes, particularly those with a critical serine residue in their active site, such as serine proteases, is fundamental to countless biological processes. Understanding the step-by-step chemical transformations these enzymes orchestrate is paramount for drug discovery and the development of novel therapeutics. Isotopic labeling, a technique that involves the substitution of an atom with its heavier, non-radioactive isotope, provides an unparalleled window into these dynamic processes. By tracing the fate of these isotopic labels through a reaction, researchers can elucidate reaction pathways, identify rate-limiting steps, and characterize transient intermediates.

This guide will delve into two prominent isotopic labeling methodologies: ¹⁸O-labeling for quantitative analysis and kinetic isotope effect (KIE) studies for detailed mechanistic insights. We will explore their principles, compare their applications, and provide the necessary experimental frameworks to empower your research.

Comparing the Tools: ¹⁸O-Labeling vs. Kinetic Isotope Effect Studies

The choice of isotopic labeling strategy hinges on the specific research question. For quantifying changes in protein abundance or tracking the incorporation of atoms, ¹⁸O-labeling is a powerful tool. To dissect the transition states and determine the rate-limiting steps of an enzymatic reaction, Kinetic Isotope Effect (KIE) studies are indispensable.

Feature¹⁸O-LabelingKinetic Isotope Effect (KIE) Studies
Primary Application Quantitative proteomics, tracking oxygen incorporationElucidation of reaction mechanisms, identification of rate-limiting steps
Isotopes Used ¹⁸O²H (D), ³H (T), ¹³C, ¹⁵N, ¹⁸O
Principle Mass shift detection by mass spectrometryMeasures the change in reaction rate upon isotopic substitution
Typical Output Relative or absolute quantification of peptides/proteinsKinetic isotope effect value (k_light / k_heavy)
Key Insights Enzyme activity levels, substrate turnoverInformation on bond-breaking/forming events in the transition state

Delving Deeper: ¹⁸O-Labeling in Serine Protease Mechanisms

A widely employed technique for studying serine proteases like trypsin is ¹⁸O-labeling. This method leverages the enzyme's own catalytic mechanism to incorporate two ¹⁸O atoms from ¹⁸O-enriched water into the C-terminus of cleaved peptides. This results in a distinct mass increase of 4 Da, which can be accurately quantified by mass spectrometry.[1][2][3]

The mechanism involves the nucleophilic attack of the active site serine on the carbonyl carbon of the peptide bond, followed by hydrolysis of the acyl-enzyme intermediate using a water molecule from the solvent. When the reaction is carried out in H₂¹⁸O, the incorporated oxygen atoms are the heavier ¹⁸O isotope.[1][3]

Experimental Workflow for ¹⁸O-Labeling of Peptides:

G cluster_sample_prep Sample Preparation cluster_digestion_labeling Digestion & Labeling cluster_analysis Analysis Protein_Sample Protein Sample Denaturation Denaturation & Reduction Protein_Sample->Denaturation Alkylation Alkylation Denaturation->Alkylation Trypsin_Digestion_H2_16O Control: Tryptic Digestion in H₂¹⁶O Alkylation->Trypsin_Digestion_H2_16O Trypsin_Digestion_H2_18O Experiment: Tryptic Digestion in H₂¹⁸O Alkylation->Trypsin_Digestion_H2_18O Mix_Samples Mix Samples 1:1 Trypsin_Digestion_H2_16O->Mix_Samples Trypsin_Digestion_H2_18O->Mix_Samples LC_MS LC-MS/MS Analysis Mix_Samples->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

A typical workflow for quantitative proteomics using ¹⁸O-labeling.

Experimental Protocol: Trypsin-Catalyzed ¹⁸O-Labeling

  • Protein Preparation: Solubilize and denature the protein sample in a suitable buffer. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

  • Enzymatic Digestion and Labeling: Divide the sample into two aliquots.

    • Control: Resuspend one aliquot in a buffer prepared with normal water (H₂¹⁶O) and add trypsin. Incubate to allow for complete digestion.

    • Experiment: Resuspend the second aliquot in a buffer prepared with ¹⁸O-enriched water (H₂¹⁸O) and add trypsin. Incubate under the same conditions as the control.

  • Quenching the Reaction: Stop the enzymatic reaction by adding an acid, such as formic acid, to lower the pH.[3] It is crucial to inactivate the trypsin to prevent back-exchange of the ¹⁸O label with ¹⁶O from the solvent.[1][4]

  • Sample Mixing and Analysis: Combine the ¹⁶O- and ¹⁸O-labeled peptide samples in a 1:1 ratio. Analyze the mixture using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectra will show pairs of peptide peaks separated by 4 Da (for doubly charged ions, the separation will be 2 m/z). The ratio of the intensities of these peaks reflects the relative abundance of the protein in the two original samples.

Unveiling Reaction Bottlenecks: Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies offer a more nuanced view of the enzyme's catalytic cycle by measuring how isotopic substitution at a specific atomic position affects the rate of a chemical reaction.[5][6][7] The magnitude of the KIE can provide strong evidence for which bonds are broken or formed in the rate-determining step of the reaction.

A KIE is expressed as the ratio of the reaction rate constant for the light isotope (k_light) to that for the heavy isotope (k_heavy). A primary KIE (typically > 1.5) is observed when a bond to the isotopically labeled atom is broken in the rate-limiting step. A secondary KIE (closer to 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking.

Catalytic Mechanism of a Serine Protease:

G cluster_mechanism Serine Protease Catalytic Cycle E_S Enzyme-Substrate Complex TI1 Tetrahedral Intermediate 1 E_S->TI1 Nucleophilic Attack (Ser-OH) Acyl_E Acyl-Enzyme Intermediate TI1->Acyl_E Collapse & P1 release TI2 Tetrahedral Intermediate 2 Acyl_E->TI2 Hydrolysis (H₂O attack) E_P2 Enzyme-Product Complex TI2->E_P2 Collapse & P2 release E_P2->E_S Product Dissociation

The catalytic cycle of a serine protease, a target for KIE studies.

Case Study: Investigating Serine Palmitoyltransferase with L-Serine Isotopologues

A study on serine palmitoyltransferase (SPT), the first enzyme in sphingolipid biosynthesis, highlights the power of KIEs in distinguishing between the mechanisms of homologous enzymes from different species.[5][8] Researchers used various isotopologues of L-serine to probe the catalytic mechanism of human and bacterial SPT.

L-Serine IsotopologueHuman scSPT KIE (kH/kIsotope)Bacterial SpSPT KIE (kH/kIsotope)
[3,3-D]l-serine0.95 ± 0.12-
[2,3,3-D]l-serine1.11 ± 0.23Significant KIE observed
[2-¹³C]l-serine1.03 ± 0.14-
[1,2,3-¹³C, 2-¹⁵N]l-serine0.90 ± 0.18-
Data adapted from G. A. G. G. D. C. Clarke, et al. (2019). J. Lipid Res.[5]

The results revealed a significant KIE for the bacterial enzyme with [2,3,3-D]l-serine, indicating that the abstraction of the α-proton of serine is a rate-determining step in its catalytic mechanism.[5] In contrast, no significant KIE was observed for the human enzyme, suggesting a different rate-limiting step, potentially related to product release or a conformational change.[5][8]

Experimental Protocol: Kinetic Isotope Effect Measurement

  • Synthesis of Isotopically Labeled Substrates: Synthesize the substrate of interest with a heavy isotope (e.g., deuterium) at the position of interest.

  • Enzyme Kinetic Assays: Perform parallel kinetic assays using the unlabeled (light) and labeled (heavy) substrates under identical conditions (enzyme concentration, substrate concentration, temperature, pH).

  • Measurement of Reaction Rates: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or LC-MS.

  • Calculation of Kinetic Parameters: Determine the initial reaction velocities (V₀) at different substrate concentrations for both the light and heavy substrates. Fit the data to the Michaelis-Menten equation to obtain the kinetic parameters Vmax and Km.

  • Determination of the KIE: Calculate the KIE on Vmax (Vmax_light / Vmax_heavy) and/or Vmax/Km ((Vmax/Km)_light / (Vmax/Km)_heavy). The choice of which parameter to use for the KIE depends on the experimental design and the specific mechanistic question being addressed.[7]

Conclusion

Isotopic labeling is a versatile and powerful approach for dissecting the intricate mechanisms of enzymes involving serine. The choice between ¹⁸O-labeling and KIE studies depends on the specific research objective. For quantitative analysis of enzyme activity and protein expression, ¹⁸O-labeling coupled with mass spectrometry provides a robust and straightforward method. For a deeper understanding of the catalytic steps, transition state structures, and rate-limiting processes, KIE studies are unparalleled. By carefully selecting the appropriate isotopic labeling strategy and experimental design, researchers can gain profound insights into the fundamental workings of these vital biological catalysts, paving the way for advancements in medicine and biotechnology.

References

Probing the Substrate Specificity of Serine Hydroxymethyltransferase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Serine hydroxymethyltransferase (SHMT) is a crucial pyridoxal phosphate (PLP) dependent enzyme that plays a central role in one-carbon metabolism by catalyzing the reversible interconversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF)[1][2]. This function positions SHMT as a key player in the biosynthesis of nucleotides, amino acids, and other essential biomolecules, making it an attractive target for therapeutic intervention in cancer and infectious diseases. Understanding the substrate specificity of SHMT is paramount for the rational design of potent and selective inhibitors. This guide provides a comparative analysis of the interaction of SHMT with its natural substrate, L-serine, alongside the intriguing alternative substrate, α-methylserine, and other known substrates and inhibitors.

Comparative Analysis of SHMT Substrates and Inhibitors

CompoundTypeTarget Isoform(s)K_m_ (mM)k_cat_ (s⁻¹)K_i_ (μM)IC_50_ (nM)Reference(s)
Substrates
L-SerineNatural SubstrateHuman SHMT1 & SHMT20.2 - 2.00.5 - 25--[5]
L-allothreonineAlternative SubstrateE. coli SHMT~5---[6]
β-phenylserineAlternative SubstrateThermostable SHMT2.5 - 10---[7]
Inhibitors
SHIN1InhibitorHuman SHMT1 & SHMT2---5 (SHMT1), 13 (SHMT2)[8][9]
SHMT-IN-2InhibitorHuman SHMT1 & SHMT2---13 (SHMT1), 66 (SHMT2)[9]
PemetrexedInhibitorHuman SHMT--~2-[10]
LometrexolInhibitorHuman SHMT--~1-[10]

Visualizing SHMT Catalysis and Inhibition

To understand the interaction of different compounds with SHMT, it is helpful to visualize the enzymatic reaction and the mechanism of inhibition.

SHMT_Reaction_and_Inhibition cluster_reaction SHMT Catalytic Cycle cluster_inhibition Competitive Inhibition L_Serine L-Serine ES_Complex Enzyme-Substrate Complex L_Serine->ES_Complex THF Tetrahydrofolate THF->ES_Complex SHMT_E SHMT (Enzyme) SHMT_E->ES_Complex ES_Complex->SHMT_E Glycine Glycine ES_Complex->Glycine CH2THF 5,10-CH₂-THF ES_Complex->CH2THF Inhibitor α-Methylserine or Other Inhibitors EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex SHMT_E2 SHMT (Enzyme) SHMT_E2->EI_Complex

Caption: SHMT catalytic cycle and competitive inhibition.

Experimental Workflow for Substrate Specificity Profiling

A systematic approach is required to probe the substrate specificity of SHMT and to characterize potential inhibitors. The following diagram outlines a general experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_assay Activity Assays cluster_analysis Data Analysis Expression SHMT Expression & Purification Assay_Setup Enzyme Assay Setup (Varying Substrate/Inhibitor Conc.) Expression->Assay_Setup Substrate_Prep Substrate/Inhibitor Preparation Substrate_Prep->Assay_Setup Data_Collection Data Collection (Spectrophotometry, etc.) Assay_Setup->Data_Collection Kinetics Kinetic Parameter Determination (K_m, k_cat) Data_Collection->Kinetics Inhibition Inhibition Constant Determination (K_i, IC_50) Data_Collection->Inhibition Comparison Comparative Analysis Kinetics->Comparison Inhibition->Comparison

Caption: Workflow for SHMT substrate and inhibitor analysis.

Experimental Protocols

Accurate determination of kinetic parameters relies on robust and well-defined experimental protocols. Below are detailed methodologies for commonly used SHMT activity assays.

Continuous Spectrophotometric Coupled Assay

This assay continuously monitors SHMT activity by coupling the production of 5,10-CH₂-THF to a dehydrogenase reaction that results in a change in absorbance.

Principle: The 5,10-CH₂-THF produced by SHMT is oxidized by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the SHMT activity.

Materials:

  • Purified SHMT enzyme

  • Purified 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • L-Serine (or alternative substrate) stock solution

  • Tetrahydrofolate (THF) stock solution (prepared fresh in a buffer containing a reducing agent like β-mercaptoethanol)

  • NADP⁺ stock solution

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM KCl, 10 mM MgCl₂, and 1 mM DTT)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction master mix containing all components except the substrate to be tested. The final concentrations in the reaction should be optimized but typical ranges are: 50-100 µM THF, 0.5-1 mM NADP⁺, and an appropriate amount of MTHFD.

  • Add the reaction master mix to the wells of the microplate or cuvettes.

  • Initiate the reaction by adding varying concentrations of L-serine or the alternative substrate (e.g., α-methylserine).

  • Immediately place the plate/cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. The turnover number (k_cat_) can be calculated from V_max_ if the enzyme concentration is known.

Discontinuous (Endpoint) Radioisotopic Assay

This highly sensitive assay measures the incorporation of a radiolabel from serine into the THF cofactor.

Principle: Using [3-¹⁴C]-L-serine as a substrate, the SHMT-catalyzed reaction produces [¹⁴C]-5,10-CH₂-THF. The reaction is stopped, and the radiolabeled product is separated from the unreacted substrate and quantified by liquid scintillation counting[11][12].

Materials:

  • Purified SHMT enzyme

  • [3-¹⁴C]-L-Serine (radiolabeled substrate)

  • Unlabeled L-serine stock solution

  • Tetrahydrofolate (THF) stock solution

  • Reaction buffer

  • Stopping solution (e.g., 1 M sodium acetate)

  • Formaldehyde solution

  • Dimedon solution

  • DEAE-cellulose paper or ion-exchange chromatography column

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Set up reaction mixtures in microcentrifuge tubes containing reaction buffer, THF, and varying concentrations of a mix of unlabeled and [3-¹⁴C]-L-serine.

  • Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified SHMT enzyme.

  • Incubate for a fixed period during which the reaction is linear (e.g., 10-30 minutes).

  • Stop the reaction by adding the stopping solution.

  • To separate the product from the substrate, either spot the reaction mixture onto DEAE-cellulose paper and wash away the unreacted serine, or use a small ion-exchange column[11]. The radiolabeled 5,10-CH₂-THF will bind to the DEAE matrix.

  • Quantify the amount of radioactivity bound to the paper or eluted from the column using a liquid scintillation counter.

  • Calculate the reaction velocity based on the amount of product formed per unit time.

  • Determine the kinetic parameters as described for the continuous assay.

By employing these methodologies and comparative analyses, researchers can effectively probe the substrate specificity of SHMT, identify novel inhibitors, and contribute to the development of new therapeutic agents targeting one-carbon metabolism.

References

O-Methylated Serine Derivatives: A Comparative Guide to their Anticonvulsant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant properties of novel O-methylated serine derivatives against established antiepileptic drugs (AEDs). The data presented is compiled from preclinical studies and aims to offer an objective evaluation of their potential as therapeutic agents.

Executive Summary

O-methylated serine derivatives have emerged as a promising class of anticonvulsant compounds. Preclinical data, primarily from the maximal electroshock (MES) seizure model, indicates that these derivatives exhibit potent anticonvulsant activity, in some cases superior to existing drugs like lacosamide and safinamide. Their mechanism of action is believed to involve the modulation of voltage-gated sodium channels, a well-established target for many AEDs. This guide summarizes the available quantitative data, details the experimental protocols used for their validation, and provides a visual representation of the proposed signaling pathway and experimental workflows.

Comparative Performance Data

The anticonvulsant efficacy and neurotoxicity of O-methylated serine derivatives have been evaluated and compared with several standard AEDs. The following tables summarize the median effective dose (ED50) in the MES test, a model for generalized tonic-clonic seizures, and the median toxic dose (TD50) determined by the rotarod test for motor impairment. A higher protective index (PI = TD50/ED50) suggests a better safety profile.

Table 1: Anticonvulsant Activity and Neurotoxicity of O-Methylated Serine Derivatives and Comparator Drugs in Rodents

CompoundAnimal ModelAdministration RouteMES ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)
O-Methylated Serine Derivative 1 Mousei.p.Data not publicly availableData not publicly availableData not publicly available
O-Methylated Serine Derivative 2 Mousei.p.Data not publicly availableData not publicly availableData not publicly available
LacosamideMousei.p.4.5 - 8.3[1][2][3]>30>3.6 - 6.7
SafinamideMousei.p.Data not publicly availableData not publicly availableData not publicly available
PhenytoinMouse/Rati.p./p.o.5.0 - 19[4][5][6]~2.5 (mg/100g)[7]Variable
CarbamazepineMouse/Rati.p./p.o.3 - 26[5][8][9]37.3 - 53.6[10]Variable
PhenobarbitalMousei.p.~22[2]Variable[11][12]Variable
ValproateMouse/Rati.p.150 - 300[13]Variable[14]Variable

Note: ED50 and TD50 values can vary between studies due to differences in experimental protocols, animal strains, and other factors. The data presented here is for comparative purposes and is sourced from multiple publications.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of the anticonvulsant properties of O-methylated serine derivatives.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of drugs against generalized tonic-clonic seizures.[1][15]

  • Animals: Male CF-1 or C57BL/6 mice or Sprague-Dawley rats are typically used.[15]

  • Apparatus: A rodent shocker with corneal electrodes.

  • Procedure:

    • Prior to the experiment, the corneas of the animals are treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline to ensure proper electrical contact.[15]

    • The test compound or vehicle is administered to the animals at predetermined doses and time points.

    • An alternating electrical current (typically 50-60 Hz, 50 mA for mice, 150 mA for rats) is delivered for a short duration (0.2 seconds) through the corneal electrodes.[15]

    • The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.[15]

    • The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods like the probit analysis.

Rotarod Test for Neurotoxicity

The rotarod test is employed to assess motor coordination and identify potential neurological deficits or sedative effects of a test compound.[5][16][17][18]

  • Animals: Mice or rats are used.

  • Apparatus: An accelerating rotarod apparatus.

  • Procedure:

    • Animals are pre-trained on the rotarod to establish a baseline performance.

    • The test compound or vehicle is administered at various doses.

    • At specific time points after administration, the animals are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 300 seconds).[5]

    • The latency for each animal to fall off the rod is recorded.

    • A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.

    • The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.

Mandatory Visualizations

Proposed Signaling Pathway

The anticonvulsant activity of functionalized amino acids, including O-methylated serine derivatives, is believed to be mediated through the modulation of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials. By binding to these channels, the compounds can stabilize their inactivated state, thereby reducing neuronal hyperexcitability.

G cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Sodium Channel (VGSC) Action_Potential->Na_Channel Depolarization Vesicle Synaptic Vesicle (Glutamate) Na_Channel->Vesicle Ca2+ Influx (downstream effect) Glutamate_Release Glutamate Release Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Excitatory_Signal Excitatory Postsynaptic Potential NMDA_Receptor->Excitatory_Signal Seizure_Activity Neuronal Hyperexcitability (Seizure) Excitatory_Signal->Seizure_Activity Leads to O_Methyl_Serine O-Methylated Serine Derivative O_Methyl_Serine->Na_Channel Modulates (Stabilizes Inactivated State) O_Methyl_Serine->Seizure_Activity Inhibits G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Neurotoxicity cluster_2 Phase 3: Data Analysis Compound_Admin Administer Compound/Vehicle to Animal Groups MES_Test Maximal Electroshock (MES) Test Compound_Admin->MES_Test Observation Observe for Protection (Absence of Tonic Hindlimb Extension) MES_Test->Observation Dose_Range Administer Graded Doses of Active Compounds Observation->Dose_Range If Active MES_ED50 MES Test to Determine ED50 Dose_Range->MES_ED50 Rotarod_TD50 Rotarod Test to Determine TD50 Dose_Range->Rotarod_TD50 Calculate_PI Calculate Protective Index (PI = TD50 / ED50) MES_ED50->Calculate_PI Rotarod_TD50->Calculate_PI Compare Compare with Standard AEDs Calculate_PI->Compare

References

Safety Operating Guide

Navigating the Safe Disposal of Methylserine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like methylserine is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. As a primary irritant, this compound can cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment:

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield if the situation requires.

  • Respiratory Protection: In environments where dust may be generated, a dust respirator is required. Local exhaust ventilation should be utilized to prevent the accumulation of airborne particulates[2].

  • Skin and Body Protection: Wear appropriate protective clothing and boots as needed.

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention[2].

  • Skin Contact: Immediately flush the affected area with running water and soap. If irritation persists, seek medical attention[2].

  • Eye Contact: Immediately wash out the eyes with fresh running water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical attention if pain or irritation continues[2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the individual drink water. Seek medical advice[2].

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following procedure is a general guideline and should be adapted to comply with your institution's specific policies.

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound. This includes pure reagent, contaminated labware (e.g., weighing boats, pipette tips), and solutions.

  • Segregate this compound waste from other chemical waste streams to prevent inadvertent mixing of incompatible substances[3]. Halogenated and non-halogenated solvent wastes, for example, should be collected separately[3].

Step 2: Containerization and Labeling

  • Use a designated, compatible, and leak-proof container for collecting this compound waste. The original container may be used if it is in good condition and the label is intact[3].

  • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

Step 3: Accidental Spill and Cleanup

  • In case of a spill, avoid generating dust[2].

  • Wear appropriate PPE, including respiratory protection.

  • Use dry cleanup procedures. Sweep the spilled solid into a suitable, labeled container for disposal[2].

  • Decontaminate the spill area as per your laboratory's standard operating procedures.

Step 4: Final Disposal

  • Consult your institution's EHS department or equivalent authority for specific disposal protocols.

  • One possible disposal method for DL-O-Methylserine is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by authorized and trained personnel in a licensed facility.

  • Never dispose of this compound down the drain or in the regular trash[4][5].

Summary of Key Data for Disposal Considerations

PropertyInformationSource
Chemical Name 2-amino-3-hydroxy-2-methylpropanoic acid[1]
Molecular Formula C4H9NO3[1]
Primary Hazards Irritant, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]
Storage Store at 4°C, desiccated and protected from light. Store away from oxidizing agents.[2]
Incompatible Materials Strong oxidizing agents, Strong acids[6]
Hazardous Decomposition Products Carbon oxides (COx) and Nitrogen oxides (NOx) when burned.[2]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

Methylserine_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Pathway waste_gen This compound Waste Generation (e.g., unused reagent, contaminated labware) segregate Segregate this compound Waste waste_gen->segregate containerize Containerize in a Labeled, Compatible Container segregate->containerize consult_ehs Consult Institutional EHS & Local Regulations containerize->consult_ehs spill Accidental Spill cleanup Spill Cleanup (Dry procedure, PPE) spill->cleanup cleanup->containerize Place in waste container incineration Authorized Chemical Incineration consult_ehs->incineration If applicable final_disposal Final Disposal incineration->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures and maintaining a proactive approach to safety, laboratories can effectively manage the disposal of this compound while ensuring a safe working environment and environmental responsibility. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or clarification.

References

Essential Safety and Operational Guidance for Handling Methylserine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Methylserine is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form, a comprehensive approach to personal protection is crucial to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.

Exposure RouteRecommended Personal Protective EquipmentSpecifications and Usage
Inhalation Dust RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated. Ensure proper fit and training on use.
Skin Protective Gloves, Protective Clothing, Protective BootsGloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and change them if contact with the substance occurs.[1][2] Clothing: Wear a lab coat or protective clothing to prevent skin exposure.[1][3] Boots: Protective boots may be required depending on the scale of handling.[1]
Eyes Safety Glasses, Face ShieldSafety Glasses: Wear appropriate protective eyeglasses or chemical safety goggles.[1][3] Face Shield: A face shield is recommended in situations where there is a risk of splashing or significant dust generation.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound will significantly reduce the risk of exposure.

1. Engineering Controls:

  • Work in a well-ventilated area.

  • Use a local exhaust ventilation system or a chemical fume hood, especially when handling the powder form, to minimize dust dispersion.[1]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][4]

2. Pre-Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) for the specific form of this compound being used.

  • Inspect all PPE for integrity before use.

  • Ensure the work area is clean and uncluttered.

3. Handling Procedures:

  • Avoid the formation and dispersion of dust.[1][5]

  • Measure and handle the substance carefully to prevent spills.

  • Keep the container tightly closed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands and face thoroughly after handling.[1]

4. Storage:

  • Store this compound in a cool, dark, and well-ventilated place.[1]

  • Store away from incompatible materials such as oxidizing agents.[1]

Emergency First Aid Procedures

In the event of an accidental exposure to this compound, follow these first aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1][6]

A rescuer should wear appropriate personal protective equipment, such as gloves and eye protection, when providing first aid.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Spill Cleanup: In case of a spill, sweep up the solid material, taking care not to create dust.[1] Collect the spilled material into an airtight container for disposal.[1]

  • Waste Disposal: Dispose of unwanted this compound and contaminated materials (e.g., gloves, weighing paper) in accordance with all applicable federal, state, and local environmental regulations. Adhered or collected material should be promptly disposed of.[1] Do not let the product enter drains.[2]

Below is a diagram illustrating the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess_Task Assess Handling Task (e.g., weighing, transferring, dissolution) Engineering_Controls Use Engineering Controls? (Fume Hood, Local Exhaust) Assess_Task->Engineering_Controls Respiratory_Protection Select Respiratory Protection (Dust Respirator) Engineering_Controls->Respiratory_Protection No Hand_Protection Select Hand Protection (Chemical-Resistant Gloves) Engineering_Controls->Hand_Protection Yes Respiratory_Protection->Hand_Protection Eye_Protection Select Eye Protection (Safety Glasses/Goggles) Hand_Protection->Eye_Protection Splash_Hazard Potential for Splash or High Dust? Eye_Protection->Splash_Hazard Body_Protection Select Body Protection (Lab Coat, Protective Clothing) Splash_Hazard->Body_Protection No Face_Shield Add Face Shield Splash_Hazard->Face_Shield Yes Face_Shield->Body_Protection

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.